molecular formula C7H5FN2 B1504108 6-fluoro-1H-pyrrolo[3,2-c]pyridine CAS No. 1082041-03-9

6-fluoro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1504108
CAS No.: 1082041-03-9
M. Wt: 136.13 g/mol
InChI Key: QDXKPEBYZPKXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1H-pyrrolo[3,2-c]pyridine is a fluorinated heterocyclic compound that serves as a privileged scaffold in medicinal chemistry, particularly in the development of targeted anticancer therapies. The pyrrolo[3,2-c]pyridine structure is a bicyclic system containing a pyrrole moiety fused to a pyridine nucleus, making it a significant bioisostere for designing potent pharmacologically active molecules . Recent scientific studies highlight the immense potential of this core structure in designing novel tubulin polymerization inhibitors. Specifically, derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed as colchicine-binding site inhibitors (CBSI) that exhibit potent antiproliferative activities against a range of human cancer cell lines, including cervical cancer (HeLa), gastric cancer (SGC-7901), and breast cancer (MCF-7) . One such derivative demonstrated significant activity, with IC50 values as low as 0.12 µM, by effectively disrupting tubulin microtubule dynamics, causing G2/M phase cell cycle arrest, and inducing apoptosis . The strategic incorporation of the fluorine atom is a common tactic in drug design, often used to modulate a molecule's electronic properties, metabolic stability, and membrane permeability. As a building block, this compound is therefore invaluable for researchers in chemical biology and drug discovery who are exploring new small-molecule targeted therapies for oncology and other disease areas . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-7-3-6-5(4-10-7)1-2-9-6/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXKPEBYZPKXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=NC=C21)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676824
Record name 6-Fluoro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082041-03-9
Record name 6-Fluoro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1H-pyrrolo[3,2-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Emergence of the 1H-pyrrolo[3,2-c]pyridine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 6-fluoro-1H-pyrrolo[3,2-c]pyridine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-c]pyridine ring system, an isomeric form of azaindole, represents a privileged scaffold in modern medicinal chemistry. Its unique arrangement of a pyrrole ring fused to a pyridine nucleus imparts a distinct three-dimensional architecture and electronic distribution, making it a versatile template for designing highly specific and potent therapeutic agents. Pyrrolopyridine derivatives are foundational to several approved drugs, underscoring their clinical significance.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and burgeoning applications of this compound and its analogs, with a particular focus on their role in the development of targeted therapies.

Physicochemical and Spectroscopic Profile

While detailed experimental data for the parent this compound is not extensively published, we can infer its properties from the wealth of data on its derivatives. The introduction of a fluorine atom at the 6-position is a strategic choice in medicinal chemistry, often employed to enhance metabolic stability and modulate the basicity of the pyridine nitrogen.

Table 1: Predicted and Observed Spectroscopic Data for 1H-pyrrolo[3,2-c]pyridine Derivatives

Data Type Feature Typical Chemical Shift/Value Interpretation
¹H NMR Pyrrole N-H~12.0 ppm (broad singlet)Acidic proton, often exchanges with D₂O.
Pyridine H-9~9.1 ppm (singlet)Deshielded proton due to adjacent nitrogen and ring currents.
Aromatic Protons6.7 - 8.2 ppmSpecific shifts and coupling constants depend on substitution pattern.
¹³C NMR C=O (if present)~168 ppmCarbonyl carbon in amide or ester derivatives.
Aromatic Carbons102 - 160 ppmWide range reflecting the diverse electronic environments in the fused rings.
Mass Spec. Molecular Ion[M+H]⁺Readily observed with soft ionization techniques like ESI.

Note: Data is synthesized from published spectra of various 1H-pyrrolo[3,2-c]pyridine derivatives.[2][3]

Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core

The construction of the 1H-pyrrolo[3,2-c]pyridine scaffold is a critical step in the development of novel therapeutics. While multiple synthetic routes exist, a common and effective strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.

General Synthetic Workflow

Synthetic Workflow A Substituted Pyridine Precursor B Introduction of Pyrrole Precursor A->B Coupling Reaction C Cyclization B->C Intramolecular Reaction D Functionalization/Derivatization C->D e.g., Suzuki, Buchwald-Hartwig E Target Molecule D->E

Caption: A generalized workflow for the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives.

Exemplary Synthetic Protocol: Synthesis of a Substituted 1H-pyrrolo[3,2-c]pyridine Derivative

This protocol is a generalized representation based on methodologies reported for the synthesis of various analogs.[2][3][4]

  • Starting Material Preparation: Begin with a suitably substituted pyridine, for instance, a halogenated aminopyridine, which will form the pyridine part of the final scaffold.

  • Coupling Reaction: Introduce a fragment that will form the pyrrole ring. This can be achieved through various cross-coupling reactions. For example, a Sonogashira coupling with a protected acetylene followed by deprotection.

  • Cyclization: Induce intramolecular cyclization to form the fused pyrrole ring. This is often achieved by heating in the presence of a base or a metal catalyst.

  • Functionalization: With the core scaffold in hand, further modifications can be made. For instance, N-arylation of the pyrrole nitrogen and Suzuki or other cross-coupling reactions at available positions on the pyridine ring to introduce desired pharmacophoric groups.

  • Purification: The final compound is purified using column chromatography on silica gel, with an appropriate solvent system (e.g., hexane-ethyl acetate gradients), followed by characterization using NMR and mass spectrometry to confirm its identity and purity.[4]

Reactivity and Chemical Behavior

The 1H-pyrrolo[3,2-c]pyridine system exhibits a rich and nuanced reactivity profile:

  • Pyrrole Moiety: The pyrrole nitrogen is weakly acidic and can be deprotonated with a strong base or undergo N-alkylation or N-arylation. The pyrrole ring is electron-rich and susceptible to electrophilic substitution, although the pyridine ring's electron-withdrawing nature can deactivate it compared to simple pyrroles.

  • Pyridine Moiety: The pyridine nitrogen is basic and can be protonated or quaternized. The pyridine ring is generally electron-deficient and more resistant to electrophilic substitution but can undergo nucleophilic aromatic substitution, especially if activated by electron-withdrawing groups or a fluorine substituent.

  • Influence of the Fluoro Group: A fluorine atom at the 6-position significantly influences the scaffold's properties. It is a weak deactivator for electrophilic substitution and a strong activator for nucleophilic aromatic substitution at the ortho and para positions. Furthermore, the C-F bond is metabolically stable, often enhancing the pharmacokinetic profile of a drug candidate.

Applications in Drug Discovery

The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors of various protein kinases and other biological targets.

FMS Kinase Inhibition for Oncology and Inflammatory Diseases

Derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of the FMS kinase (CSF-1R).[4][5] Overexpression of FMS kinase is implicated in several cancers, including ovarian, prostate, and breast cancer, as well as in inflammatory conditions like rheumatoid arthritis.[4]

FMS Kinase Signaling cluster_membrane Cell Membrane FMS FMS Kinase (CSF-1R) Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) FMS->Downstream Phosphorylates CSF1 CSF-1 CSF1->FMS Binds & Activates Pyrrolo 1H-pyrrolo[3,2-c]pyridine Inhibitor Pyrrolo->FMS Inhibits Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation

Caption: Inhibition of the FMS kinase signaling pathway by 1H-pyrrolo[3,2-c]pyridine derivatives.

One notable derivative, compound 1r from a published study, demonstrated an IC₅₀ of 30 nM against FMS kinase and exhibited potent antiproliferative activity against a panel of cancer cell lines with IC₅₀ values in the range of 0.15–1.78 µM.[4][5] This highlights the potential of this scaffold in developing targeted cancer therapies.

Tubulin Polymerization Inhibition

A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives has been designed as inhibitors of tubulin polymerization, targeting the colchicine-binding site.[2][3] Microtubules are essential for cell division, making them a key target for anticancer drugs. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis.

In one study, the derivative 10t showed remarkable potency, with IC₅₀ values ranging from 0.12 to 0.21 µM against HeLa, SGC-7901, and MCF-7 cancer cell lines.[2][3] This compound was found to significantly cause G2/M phase cell cycle arrest and apoptosis, demonstrating the therapeutic potential of this chemical class as antimitotic agents.[2]

Table 2: Bioactivity of Key 1H-pyrrolo[3,2-c]pyridine Derivatives

Compound ID Target Bioactivity (IC₅₀) Therapeutic Potential Reference
1r FMS Kinase30 nMAnticancer, Anti-inflammatory[4][5]
10t Tubulin Polymerization0.12 - 0.21 µMAnticancer[2][3]

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly promising area of research in drug discovery. The synthetic accessibility and the tunable nature of this ring system allow for the systematic exploration of structure-activity relationships. The demonstrated success in targeting key proteins like FMS kinase and tubulin validates the utility of this scaffold. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring new therapeutic targets, and advancing the most promising candidates toward clinical development. The strategic incorporation of fluorine continues to be a valuable tool in this endeavor, enhancing the drug-like properties of this versatile heterocyclic system.

References

  • MySkinRecipes. 6-Fluoro-1H-pyrrolo[3,2-b]pyridine.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Bioorganic & Medicinal Chemistry Letters.
  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • PubMed Central (PMC). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.
  • NIH. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.

Sources

An In-depth Technical Guide to the Structure Elucidation of 6-fluoro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the structural elucidation of 6-fluoro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of interest to researchers and professionals in drug development. The methodologies outlined herein are designed to offer a robust framework for confirming the molecular structure of this and similar novel chemical entities, ensuring scientific integrity through a self-validating analytical workflow.

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic core in medicinal chemistry, with derivatives showing a range of biological activities, including potential as kinase inhibitors for cancer therapy.[1] The introduction of a fluorine atom at the 6-position is anticipated to modulate the compound's physicochemical properties, such as metabolic stability and binding affinity to biological targets, making this compound a molecule of considerable interest. This guide will detail the multifaceted analytical approach required to unequivocally determine its structure.

Synthesis Pathway

A plausible synthetic route to this compound would likely commence with the synthesis of a halogenated precursor, such as 6-bromo-1H-pyrrolo[3,2-c]pyridine. This intermediate can be synthesized from commercially available starting materials. A subsequent halogen exchange reaction, a common method for introducing fluorine into aromatic systems, can then be employed.

Protocol: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

A potential synthesis for the bromo-precursor has been described in the literature.[2] This multi-step synthesis involves the nitration of a pyridine N-oxide, followed by the formation of the pyrrole ring.

Proposed Protocol: Synthesis of this compound via Halogen Exchange
  • Reactants : 6-bromo-1H-pyrrolo[3,2-c]pyridine and a fluorinating agent such as cesium fluoride (CsF) or silver(I) fluoride (AgF).

  • Solvent : A high-boiling point aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Conditions : The reaction mixture is heated at an elevated temperature, typically between 100-150 °C, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting material.

  • Work-up and Purification : Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

Synthesis_Workflow Start 6-bromo-1H-pyrrolo[3,2-c]pyridine Reaction Halogen Exchange Reaction Start->Reaction Fluorinating_Agent Fluorinating Agent (e.g., CsF) Fluorinating_Agent->Reaction Solvent Aprotic Solvent (e.g., DMF) Solvent->Reaction Heating Heating (100-150 °C) Reaction->Heating Requires Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Mass Spectrometry

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₅FN₂), the expected exact mass can be readily calculated.

High-Resolution Mass Spectrometry (HRMS) using a technique like electrospray ionization (ESI) is crucial. The expected protonated molecule [M+H]⁺ should be observed, and its measured mass should be within a few parts per million (ppm) of the calculated value, confirming the elemental formula.

Predicted Fragmentation Pattern

While electron impact (EI) ionization can be used, ESI coupled with tandem mass spectrometry (MS/MS) provides more controlled fragmentation. The fragmentation of pyrrolopyridine structures is influenced by the fused ring system.

  • Initial Fragmentation : The molecular ion is expected to be the base peak.

  • Key Fragments : Common fragmentation pathways for pyrrole and pyridine rings include the loss of small neutral molecules. For the target molecule, potential fragmentation could involve the loss of HCN from the pyrrole ring or HF. The stability of the aromatic system will influence the fragmentation pattern.

Predicted FragmentInterpretation
[M+H]⁺Molecular ion
[M+H - HF]⁺Loss of hydrogen fluoride
[M+H - HCN]⁺Loss of hydrogen cyanide from the pyrrole moiety

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Medium, BroadN-H stretching of the pyrrole ring
~3100-3000MediumC-H stretching (aromatic)
~1600, ~1470Medium to StrongC=C and C=N stretching of the aromatic rings
~1250-1000StrongC-F stretching
~850-750StrongC-H out-of-plane bending

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments is essential.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the fluorine substituent.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H1 (N-H)> 11.0br s-
H7~8.5dJH7-F6 (ortho) ≈ 6-10 Hz
H4~8.0s-
H2~7.5tJH2-H3 ≈ 3 Hz
H3~6.8tJH2-H3 ≈ 3 Hz
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum, typically recorded with proton decoupling, will show the number of unique carbon atoms. The fluorine substituent will cause splitting of the carbon signals due to C-F coupling.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)C-F CouplingPredicted ¹JCF, ²JCF, ³JCF (Hz)
C6~160d¹JCF ≈ 240-260
C4a~145s-
C7a~140s-
C7~135d²JCF ≈ 20-25
C4~130s-
C2~125s-
C3~105s-
¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom at the 6-position, which will be split by the adjacent proton (H7).

2D NMR Spectroscopy

2D NMR experiments are crucial for assembling the molecular structure by establishing through-bond connectivities.

  • COSY (Correlation Spectroscopy) : This experiment will reveal proton-proton couplings. A key correlation is expected between H2 and H3 in the pyrrole ring.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons. It will allow for the unambiguous assignment of the protonated carbons (C2, C3, C4, and C7).

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds. It is critical for piecing together the entire carbon skeleton and confirming the position of the fluorine substituent.

Caption: Key expected HMBC correlations for this compound.

Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • 1D Spectra Acquisition : Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 2D Spectra Acquisition : Acquire COSY, HSQC, and HMBC spectra. For the HMBC experiment, optimize the long-range coupling delay to observe correlations over a range of J-couplings (typically 4-8 Hz).

  • Data Processing and Interpretation : Process the spectra using appropriate software. Analyze the 1D spectra to identify chemical shifts, multiplicities, and coupling constants. Use the 2D spectra to build up the molecular framework and confirm the structure.

Conclusion

The structural elucidation of this compound requires a systematic and multi-technique approach. By combining the data from high-resolution mass spectrometry, infrared spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, the chemical identity of this novel compound can be confirmed with a high degree of confidence. The predicted spectroscopic data and methodologies presented in this guide provide a robust framework for researchers in the field of drug discovery and development to verify the structure of this and other related heterocyclic molecules.

References

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300971. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Sladowska, H., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5923. [Link]

  • Gámez-Vallejo, J., et al. (2020). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinoline. Molecules, 25(18), 4238. [Link]

  • Cornelisse, C., et al. (2018). Mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2019). Selective Aliphatic Fluorination by Halogen Exchange in Mild Conditions. ResearchGate. [Link]

  • MySkinRecipes. 6-Bromo-1H-pyrrolo[3,2-c]pyridine. MySkinRecipes. [Link]

  • Afonin, A. V., et al. (2007). 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to 6-fluoro-1H-pyrrolo[3,2-c]pyridine: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 6-fluoro-1H-pyrrolo[3,2-c]pyridine (CAS Number: 1082041-03-9), a fluorinated heterocyclic building block with significant potential in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering insights into its chemical properties, synthesis, characterization, and, most importantly, its emerging applications as a core scaffold in therapeutic agent design.

Introduction: The Strategic Value of the 5-Azaindole Scaffold

This compound, also known as 6-fluoro-5-azaindole, belongs to the family of azaindoles—bioisosteres of indole where a carbon atom in the benzene ring is replaced by a nitrogen atom. This seemingly subtle change imparts a profound influence on the molecule's physicochemical and pharmacological properties. The introduction of a nitrogen atom into the six-membered ring can enhance aqueous solubility, provide an additional hydrogen bond acceptor site, and modulate the electronic properties of the aromatic system, often leading to improved drug-like characteristics and target engagement.[1]

The further incorporation of a fluorine atom at the 6-position is a strategic decision in medicinal chemistry. Fluorine's high electronegativity and small size can significantly alter the local electronic environment, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. It is this unique combination of a bioisosteric core with a strategic fluorine substitution that makes this compound a molecule of high interest for contemporary drug discovery programs.

Physicochemical and Safety Profile

A clear understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. While extensive experimental data for this specific compound is not widely published, we can consolidate its known attributes from supplier safety data sheets and chemical databases.

PropertyValueSource
CAS Number 1082041-03-9[2][3][4]
Molecular Formula C₇H₅FN₂[3][4]
Molecular Weight 136.13 g/mol [4]
Synonyms 6-Fluoro-5-azaindole[4]
Appearance Not specified, likely a solid[4]
Purity Typically offered at ≥95%[4][5]
Solubility Not experimentally determined in public literature[4]
Storage Store in a cool, dry place. Keep container tightly sealed.[4]
Chemical Stability Stable under recommended storage temperatures and pressures.[4]
Incompatible Materials Strong oxidizing agents.[4]
Hazardous Decomposition Carbon oxides, Hydrogen fluoride, Nitrogen oxides.[4]

Note: Many physical properties such as melting point, boiling point, and specific solubility data are not yet available in public literature, which is common for specialized research chemicals.

Synthesis and Purification: A Proposed Methodology

Proposed Synthetic Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Bartoli Indole Synthesis A 2-Amino-5-fluoropyridine B 2-Amino-5-fluoro-3-nitropyridine A->B HNO₃ / H₂SO₄ C 2-Chloro-5-fluoro-3-nitropyridine B->C 1. NaNO₂, HCl 2. CuCl D This compound (Target Compound) C->D Vinylmagnesium bromide

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Nitration of 2-Amino-5-fluoropyridine

  • To a stirred solution of concentrated sulfuric acid, cool to 0 °C in an ice-salt bath.

  • Slowly add 2-amino-5-fluoropyridine (1.0 eq). Maintain the temperature below 10 °C.

  • Once the starting material is fully dissolved, add fuming nitric acid (1.1 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The resulting precipitate, 2-amino-5-fluoro-3-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.

Causality: The strong electron-donating amino group directs the electrophilic nitration to the ortho position (C3). The use of a strong acid medium is necessary to generate the nitronium ion (NO₂⁺) electrophile.

Step 2: Sandmeyer Reaction to Introduce a Chloro Group

  • Suspend 2-amino-5-fluoro-3-nitropyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Extract the product, 2-chloro-5-fluoro-3-nitropyridine, with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality: The Sandmeyer reaction is a reliable method for converting an amino group on an aromatic ring into a variety of functional groups, in this case, a chlorine atom, which is a good leaving group for the subsequent cyclization step.

Step 3: Bartoli Indole Synthesis for Ring Cyclization

  • Prepare a solution of vinylmagnesium bromide (3.0-4.0 eq) in tetrahydrofuran (THF).

  • To this Grignard reagent at -78 °C (dry ice/acetone bath), add a solution of 2-chloro-5-fluoro-3-nitropyridine (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Causality: The Bartoli indole synthesis is a powerful method for creating the indole (or azaindole) nucleus from a nitroaromatic compound and a vinyl Grignard reagent. The reaction proceeds through a[6][6]-sigmatropic rearrangement, which is highly effective for this type of transformation.

Analytical Characterization: A Predicted Profile

While specific spectra for this compound are not publicly available, we can predict the key features of its ¹H NMR, ¹³C NMR, and Mass Spectrometry data based on the analysis of structurally similar 1H-pyrrolo[3,2-c]pyridine derivatives reported in the literature.[7][8] Researchers should expect the following characteristic signals:

Analysis MethodPredicted Data
¹H NMR (in DMSO-d₆)- A broad singlet for the N-H proton of the pyrrole ring (δ ~11.5-12.5 ppm).- A doublet for the proton at C7 (δ ~8.5-9.0 ppm).- A doublet for the proton at C4 (δ ~7.5-8.0 ppm).- A doublet of doublets or triplet for the proton at C3 (δ ~7.0-7.5 ppm).- A doublet of doublets or triplet for the proton at C2 (δ ~6.5-7.0 ppm).Note: The fluorine atom at C6 will cause characteristic splitting (coupling constants) in the signals of adjacent protons, particularly C7 and C4.
¹³C NMR (in DMSO-d₆)- Resonances for the pyridine ring carbons (C4, C6, C7, C9) in the range of δ 120-160 ppm. The carbon bearing the fluorine (C6) will show a large C-F coupling constant.- Resonances for the pyrrole ring carbons (C2, C3, C8) in the range of δ 100-130 ppm.
Mass Spectrometry (ESI+)Expected [M+H]⁺ peak at m/z = 137.1.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a foundational scaffold for the development of novel therapeutics. The broader 1H-pyrrolo[3,2-c]pyridine core has been identified as a "privileged structure" in medicinal chemistry, particularly in oncology.

Inhibition of Tubulin Polymerization

Recent groundbreaking research has demonstrated that derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold are potent inhibitors of tubulin polymerization, acting at the colchicine-binding site.[7][8] These compounds have shown remarkable antitumor activities against a range of cancer cell lines, including HeLa, SGC-7901, and MCF-7, with IC₅₀ values in the low nanomolar range.[8]

Mechanism of Action:

  • The 1H-pyrrolo[3,2-c]pyridine core acts as a rigid scaffold to correctly orient pharmacophoric groups.

  • These derivatives bind to the colchicine site on β-tubulin.

  • This binding disrupts the dynamic equilibrium of microtubule assembly and disassembly.

  • The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in cancer cells.

G A 1H-Pyrrolo[3,2-c]pyridine Derivative B Binds to Colchicine Site on β-Tubulin A->B C Disruption of Microtubule Dynamics B->C D G2/M Phase Cell Cycle Arrest C->D E Induction of Apoptosis D->E F Anticancer Effect E->F

Caption: Signaling pathway for anticancer activity of 1H-pyrrolo[3,2-c]pyridine derivatives.

The incorporation of a 6-fluoro substituent, as in the title compound, is a logical next step in optimizing these potent anticancer agents. The fluorine atom could enhance binding affinity, improve metabolic stability, and fine-tune the pharmacokinetic profile of these tubulin inhibitors.

Kinase Inhibition and Other Potential Applications

The broader class of pyrrolopyridines is well-established in the field of kinase inhibition.[9] For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine are known to be potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key target in various cancers.[10][11] Given the structural similarity, the 1H-pyrrolo[3,2-c]pyridine scaffold represents a promising starting point for developing inhibitors against various kinases implicated in disease.

Furthermore, the pyrrolopyridine core is being explored for a variety of other therapeutic areas, including:

  • Neurodegenerative Diseases: As scaffolds for PET radioligands to image targets like LRRK2 in Parkinson's disease.[12]

  • Inflammatory Diseases: As FMS kinase inhibitors for treating conditions like rheumatoid arthritis.[13]

Conclusion

This compound (CAS 1082041-03-9) is more than just a chemical building block; it is a strategically designed scaffold poised for significant impact in modern drug discovery. Its unique combination of a bioisosteric azaindole core with a metabolically robust and electronically influential fluorine atom makes it an exceptionally valuable starting point for the synthesis of novel therapeutic agents. While detailed characterization data for this specific molecule is emerging, the demonstrated success of its parent scaffold, particularly in the development of potent tubulin polymerization inhibitors, provides a compelling rationale for its inclusion in discovery programs targeting cancer and other challenging diseases. This guide serves as a foundational resource to empower researchers to unlock the full potential of this promising molecule.

References

  • MySkinRecipes. (n.d.). 6-Fluoro-1H-pyrrolo[3,2-b]pyridine. Retrieved from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Scribd. (n.d.). Pharmaceutical | PDF | Molecules | Hydrogen Compounds. Retrieved from [Link]

  • ChemUniverse. (n.d.). 6-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE [P81350]. Retrieved from [Link]

  • ChemSigma. (n.d.). 1082041-03-9 this compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis of functionalized 7-azaindoles via directed ortho-metalations. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]

  • ResearchGate. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. Organometallics. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Development of 18 F/ 11 C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. Retrieved from [Link]

Sources

A Technical Guide to the Biological Activity of Fluorinated Pyrrolopyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Pyrrolopyridine Scaffolds

1.1 The Pyrrolopyridine Core: A Privileged Scaffold in Medicinal Chemistry Pyrrolopyridines, bicyclic heterocyclic compounds formed by the fusion of a pyrrole and a pyridine ring, represent a "privileged scaffold" in medicinal chemistry.[1][2] Their structural resemblance to purines allows them to interact with a wide array of biological targets, including kinases, polymerases, and other enzymes.[3] This versatility has made them a cornerstone in the development of therapeutics for a range of diseases.[1][2] Pyrrolopyridines exist in several isomeric forms, with pyrrolo[2,3-d]pyrimidines (also known as 7-deazapurines) being particularly prominent in drug discovery due to their significant biological activities.[3][4]

1.2 The Fluorine Advantage: How Fluorination Modulates Biological Activity, Potency, and Pharmacokinetics The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance therapeutic potential.[5] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's biological profile.[6] Strategically incorporating fluorine atoms into the pyrrolopyridine scaffold can lead to:

  • Enhanced Potency and Selectivity: Fluorine can alter the electronic properties of the molecule, influencing its binding affinity and selectivity for the target protein.[4][7] It can form crucial hydrogen bonds or other non-covalent interactions within the active site, leading to improved inhibitory activity.[5]

  • Improved Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the drug's half-life and bioavailability.[5]

  • Modulated Physicochemical Properties: Fluorination can increase lipophilicity, which may enhance membrane permeability and improve penetration across biological barriers like the blood-brain barrier.[5][8]

This guide provides a comprehensive overview of the biological activities of fluorinated pyrrolopyridines, focusing on their mechanisms of action, experimental validation, and therapeutic potential in oncology and virology.

Key Biological Activities and Therapeutic Applications

Anticancer Activity: Targeting Key Oncogenic Pathways

Fluorinated pyrrolopyridines have emerged as a potent class of anticancer agents, primarily through their ability to inhibit protein kinases that are critical for tumor growth, proliferation, and survival.[4][9]

2.1.1 Mechanism of Action: Multi-Targeted Kinase Inhibition Many cancers are driven by aberrant signaling through protein kinase pathways. Fluorinated pyrrolo[2,3-d]pyrimidines have been designed to function as multi-targeted tyrosine kinase inhibitors (TKIs), disrupting several oncogenic pathways simultaneously.[4][9] This approach can be more effective than single-target therapies and may help overcome drug resistance. Key kinase targets include:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth. Inhibition of VEGFR-2 can starve tumors of their blood supply.[7]

  • EGFR (Epidermal Growth Factor Receptor) & Her2: These receptors are frequently overexpressed in various cancers and drive cell proliferation and survival.[4][9]

  • CDK2 (Cyclin-Dependent Kinase 2): A key regulator of the cell cycle. Inhibiting CDK2 can lead to cell cycle arrest and prevent cancer cell division.[4][9]

The incorporation of fluorine into these inhibitors is often a deliberate design choice to enhance binding affinity to the kinase's ATP-binding pocket and improve overall pharmacological properties.[4][7]

2.1.2 Case Study: Fluorinated Pyrrolo[2,3-d]pyrimidines as VEGFR-2 Inhibitors Recent research has focused on developing fluorinated pyrrolo[2,3-d]pyrimidine derivatives linked to diarylurea moieties, mimicking successful TKI drugs like sorafenib and regorafenib.[7] In one study, the introduction of a fluorine atom at a specific position on a phenyl ring near the urea linkage resulted in a compound with significantly improved VEGFR-2 inhibitory activity (IC₅₀ = 52.4 nM), surpassing that of the standard drug sorafenib.[7] This highlights the power of strategic fluorination to optimize potency.

2.1.3 Data Summary: In Vitro Anticancer and Kinase Inhibitory Activity The following table summarizes the activity of representative fluorinated pyrrolopyrimidine compounds against various cancer cell lines and protein kinases.

Compound IDTarget Kinase(s)Kinase IC₅₀ (nM)Cancer Cell LineCytotoxicity IC₅₀ (µM)Reference
Compound 5k EGFR, Her2, VEGFR2, CDK240 - 204HepG2, HCT-116, MCF-7, A54929 - 59[4]
Compound 9e VEGFR-252.4N/AN/A[7]
Compound 6i Her2, VEGFR-2N/AMCF-77.82 - 21.48[9]
Compound 1r FMS Kinase30Ovarian, Prostate, Breast0.15 - 1.78[10]
Compound 6 N/AN/AA549 (Lung)0.64[11]

2.1.4 Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay) This protocol describes a common method for quantifying the inhibitory activity of a compound against a specific kinase. The causality is based on competitive binding: a potent inhibitor will displace a fluorescent tracer from the kinase's ATP pocket, resulting in a loss of the FRET (Förster Resonance Energy Transfer) signal.

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the fluorinated pyrrolopyrimidine test compound in DMSO, followed by a final dilution in assay buffer.

  • Kinase-Tracer Mixture: Prepare a solution containing the target kinase (e.g., VEGFR-2) and a proprietary Eu-anti-tag antibody. In a separate tube, prepare a solution of the Alexa Fluor™ 647-labeled tracer molecule.

  • Assay Plate Setup: Add 5 µL of the diluted test compound or control (e.g., staurosporine for positive control, DMSO for negative control) to the wells of a 384-well microplate.

  • Reaction Initiation: Add 5 µL of the kinase/antibody mixture to each well, followed by 5 µL of the tracer solution.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ tracer acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. This self-validating system includes positive and negative controls to ensure the assay is performing correctly.

2.1.5 Visualization: Simplified Kinase Signaling Pathway The following diagram illustrates a generalized signaling cascade often targeted by fluorinated pyrrolopyrimidine kinase inhibitors.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription GeneExpression Gene Expression Transcription->GeneExpression Proliferation Cell Proliferation, Angiogenesis, Survival GeneExpression->Proliferation Inhibitor Fluorinated Pyrrolopyrimidine Inhibitor->Receptor Inhibits GrowthFactor Growth Factor GrowthFactor->Receptor Binds

Caption: Targeted inhibition of a receptor tyrosine kinase signaling pathway.

Antiviral Activity: Combating Viral Replication

Fluorinated pyrrolopyridines, particularly in the form of 7-deazapurine nucleoside analogs, have shown significant promise as antiviral agents.[12] Their structural similarity to natural purine nucleosides allows them to be recognized and processed by viral enzymes, ultimately disrupting the replication cycle.[12][13]

2.2.1 Mechanism of Action: Inhibition of Viral Polymerases The primary mechanism of antiviral action for these compounds is the inhibition of viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase.[12] After entering the cell, the nucleoside analog is phosphorylated by host cell kinases to its active triphosphate form. This triphosphate then acts as a competitive inhibitor of the natural nucleotide (e.g., ATP or GTP) for incorporation into the growing viral RNA or DNA chain. Once incorporated, it can act as a chain terminator, halting replication. The introduction of fluorine, for example at the 2'- or 3'-position of the sugar moiety, can enhance the compound's stability and its ability to be converted to the active triphosphate form.[12][14]

2.2.2 Focus on Nucleoside Analogs: Combating HCV and HIV Significant research has been conducted on 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides for the treatment of Hepatitis C Virus (HCV).[12] While the nucleosides themselves may show modest activity, their corresponding triphosphates demonstrate potent inhibition of the HCV polymerase.[12] Similarly, fluorinated pyrrole and indole derivatives have demonstrated potent activity against Human Immunodeficiency Virus (HIV-1) replication, in some cases with EC₅₀ values in the low nanomolar range.[6]

2.2.3 Data Summary: In Vitro Antiviral Activity

Compound ClassVirusAssayPotency (EC₅₀)Reference
2'-Fluoro-2'-C-methyl-7-deazapurine nucleoside triphosphatesHCVPolymerase InhibitionPotent Inhibition[12]
Fluorinated Indole-carboxamidesHIV-1 WTCEM Cell-based Assay2.0 - 4.6 nM[6]
Fluorinated Pyrrole HybridsHIV-1PBM Cell-based Assay36.9 - 44.5 µM[6]
Pyrrolo[2,3-d]pyrimidine derivativesCoxsackievirus B4BGM Cell-based AssaySignificant Activity[13]

2.2.4 Experimental Protocol: Cell-Based HCV Replicon Assay This workflow is used to determine a compound's ability to inhibit HCV replication within a human liver cell line. The causality is direct: an effective antiviral will reduce the activity of the viral polymerase, leading to a decrease in replicon-derived reporter gene expression (e.g., luciferase).

  • Cell Seeding: Seed Huh-7 cells harboring a subgenomic HCV replicon (which contains a luciferase reporter gene) into 96-well plates at a density of ~8,000 cells per well. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the fluorinated pyrrolopyrimidine test compounds in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a known HCV inhibitor (e.g., Sofosbuvir) as a positive control and a vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ environment.

  • Cytotoxicity Assessment (Parallel Plate): On a separate, identical plate, perform a cytotoxicity assay (e.g., CellTiter-Glo®) to measure cell viability and determine the 50% cytotoxic concentration (CC₅₀). This is crucial to ensure that any observed reduction in replication is not due to cell death.

  • Luciferase Assay: Lyse the cells in the antiviral assay plate and measure luciferase activity using a commercial kit (e.g., Bright-Glo™ Luciferase Assay System) on a luminometer.

  • Data Analysis: Normalize the luciferase signal to the negative control. Plot the normalized signal against the logarithm of compound concentration and use non-linear regression to calculate the 50% effective concentration (EC₅₀). The selectivity index (SI) is calculated as CC₅₀ / EC₅₀, with a higher value indicating a better safety profile.

2.2.5 Visualization: Antiviral Screening Workflow

Antiviral_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_readout Assay Readout (Parallel Plates) cluster_analysis Data Analysis Seed 1. Seed Huh-7 HCV Replicon Cells Incubate1 2. Incubate 24h Seed->Incubate1 Treat 3. Add Serial Dilutions of Test Compound Incubate1->Treat Incubate2 4. Incubate 72h Treat->Incubate2 Cytotox 5a. Cytotoxicity Assay (CC50) Incubate2->Cytotox Antiviral 5b. Luciferase Assay (EC50) Incubate2->Antiviral Calculate 6. Calculate Selectivity Index (SI = CC50 / EC50) Cytotox->Calculate Antiviral->Calculate

Caption: Workflow for a cell-based HCV replicon antiviral assay.

Synthesis and Methodologies

The synthesis of fluorinated pyrrolopyridines can be challenging but is achievable through various established routes. Nucleobase-anion glycosylation is a common method for creating nucleoside analogs, while cyclization reactions are used to build the core heterocyclic scaffold.[15][16] Fluorine atoms can be introduced using electrophilic fluorinating agents like Selectfluor or by starting with fluorinated building blocks.[16]

3.1 Visualization: Generalized Synthetic Scheme The diagram below outlines a conceptual approach to synthesizing a fluorinated pyrrolo[2,3-d]pyrimidine.

Synthesis_Scheme Start_Pyrrole Substituted Pyrrole Precursor Intermediate Fused Pyrrolopyrimidine Intermediate Start_Pyrrole->Intermediate Cyclization Reagent1 Fluorinated Building Block Reagent1->Intermediate Final_Product Fluorinated Pyrrolopyrimidine Product Intermediate->Final_Product Fluorination Reagent2 Electrophilic Fluorinating Agent (e.g., Selectfluor) Reagent2->Final_Product

Caption: A conceptual synthetic route to fluorinated pyrrolopyridines.

Conclusion and Future Directions

Fluorinated pyrrolopyridines represent a highly valuable and versatile class of molecules in modern drug discovery. The strategic incorporation of fluorine has proven to be a successful approach for enhancing their potency and pharmacological profiles, leading to promising candidates in oncology and virology. Their ability to act as multi-targeted kinase inhibitors offers a powerful strategy for cancer treatment, while their function as nucleoside mimics provides a proven mechanism for antiviral therapy.

Future research in this area will likely focus on:

  • Exploring Novel Isomers: Investigating the biological activities of less-explored pyrrolopyridine isomers.

  • Fine-Tuning Pharmacokinetics: Further optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties through medicinal chemistry to develop candidates with superior oral bioavailability and safety profiles.

  • New Therapeutic Areas: Expanding the application of these scaffolds to other diseases, such as inflammatory disorders and neurodegenerative diseases, where relevant targets like LRRK2 are implicated.[17]

  • Advanced Drug Delivery: Developing novel formulations or prodrug strategies to enhance tissue-specific targeting and efficacy.[12]

The continued exploration of fluorinated pyrrolopyridines holds immense potential for the development of next-generation therapeutics to address significant unmet medical needs.

References

  • Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates. (n.d.). National Institutes of Health. [Link]

  • Bouton, J., et al. (2021). Synthesis and evaluation of 3'-fluorinated 7-deazapurine nucleosides as antikinetoplastid agents. European Journal of Medicinal Chemistry, 216, 113290. [Link]

  • Kilic, G., et al. (2021). Development of 18 F/ 11 C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. Molecules, 26(23), 7175. [Link]

  • Bouton, J., et al. (2021). Synthesis and evaluation of 3'-fluorinated 7-deazapurine nucleosides as antikinetoplastid agents. ResearchGate. [Link]

  • Lee, G., et al. (2018). Synthesis of fluorinated diphenyl-diketopyrrolopyrrole derivatives as new building blocks for conjugated copolymers. Polymer Chemistry, 9(12), 1465-1473. [Link]

  • Utkin, L., et al. (2022). Synthesis of fluorinated purine and 1-deazapurine glycosides as potential inhibitors of adenosine deaminase. Molecules, 27(11), 3568. [Link]

  • Carter, K. P., et al. (2015). Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. Chemical Communications, 51(54), 10953-10956. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(7), 936. [Link]

  • Abdelgawad, M. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI. [Link]

  • Seela, F., et al. (2007). Fluorinated 7-deazapurine 2'-deoxyribonucleosides: modification at the nucleobase and the sugar moiety. Nucleosides, Nucleotides & Nucleic Acids, 26(6-7), 607-10. [Link]

  • Megyes, K., et al. (2022). Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro. Antimicrobial Agents and Chemotherapy, 66(2). [Link]

  • Zaremba, P. Yu., et al. (2024). ANTIVIRAL ACTIVITY OF LOW-MOLECULAR-WEIGHT FLUORINATED COMPOUNDS AGAINST INFLUENZA A (H1N1) VIRUS. Semantic Scholar. [Link]

  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (n.d.). ResearchGate. [Link]

  • Adel, M., et al. (2022). New fluorinated diarylureas linked to pyrrolo[2,3-d]pyrimidine scaffold as VEGFR-2 inhibitors: Molecular docking and biological evaluation. Bioorganic Chemistry, 127, 106006. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2167. [Link]

  • El-Gamal, M. I., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports, 9(1), 1-10. [Link]

  • Głowacka, I. E., et al. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 27(21), 7247. [Link]

  • Soror, S. H., et al. (2019). Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. European Journal of Pharmaceutical Sciences, 127, 256-267. [Link]

  • De Vleeschauwer, M., et al. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Current Organic Chemistry, 20(1), 2-20. [Link]

  • Roda, G., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(3), 359. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]

  • Gribova, O. V., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules, 28(20), 7119. [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (n.d.). MDPI. [Link]

  • Acar, Ç., et al. (2018). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Medical Science and Discovery, 5(2), 62-8. [Link]

Sources

An In-depth Technical Guide to the Potential Mechanisms of Action of 6-fluoro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural properties make it an attractive starting point for the design of targeted therapeutics. The introduction of a fluorine atom at the 6-position, yielding 6-fluoro-1H-pyrrolo[3,2-c]pyridine, is anticipated to enhance metabolic stability and binding affinity to target proteins, a common strategy in modern drug discovery.[1] While direct studies on the mechanism of action of this compound are not extensively documented in publicly available literature, the activities of its close analogs provide a strong foundation for predicting its potential biological targets and mechanisms.

This technical guide will provide an in-depth exploration of the likely mechanisms of action of this compound, drawing insights from the well-documented activities of various pyrrolo[3,2-c]pyridine derivatives. We will focus on two primary, well-established mechanisms for this class of compounds: kinase inhibition and disruption of microtubule dynamics. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this compound and its derivatives.

Part 1: Kinase Inhibition - A Prominent Mechanism of Pyrrolo[3,2-c]pyridines

The pyrrolo[3,2-c]pyridine core is a common feature in a multitude of kinase inhibitors.[2][3] Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention.

FMS Kinase (CSF-1R) Inhibition

A significant body of research has highlighted the potent inhibitory activity of pyrrolo[3,2-c]pyridine derivatives against FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R).[4][5] FMS is a receptor tyrosine kinase crucial for the proliferation, differentiation, and survival of monocytes and macrophages.[5] Its overexpression is implicated in various cancers and inflammatory conditions like rheumatoid arthritis.[4]

The pyrrolo[3,2-c]pyridine scaffold typically acts as a hinge-binding motif, inserting into the ATP-binding pocket of the kinase domain. The nitrogen atoms of the pyridine and pyrrole rings can form critical hydrogen bonds with the kinase hinge region, anchoring the inhibitor. The fluorine atom at the 6-position of this compound could further enhance these interactions through favorable electrostatic or hydrophobic contacts, potentially increasing potency and selectivity.

Hypothetical Signaling Pathway of FMS Kinase and its Inhibition

FMS_Pathway CSF1 CSF-1 FMS FMS Kinase (CSF-1R) CSF1->FMS Binds Dimerization Dimerization & Autophosphorylation FMS->Dimerization Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Inhibitor This compound Inhibitor->FMS Inhibits ATP Binding

Caption: FMS kinase signaling pathway and its inhibition.

Experimental Workflow for Assessing FMS Kinase Inhibition

To determine if this compound acts as an FMS kinase inhibitor, a systematic experimental approach is required.

Workflow Diagram for Kinase Inhibition Studies

Kinase_Inhibition_Workflow Start Start: Synthesize & Purify Compound Biochemical_Assay 1. In Vitro Biochemical Assay (e.g., LanthaScreen, HTRF) Start->Biochemical_Assay Determine_IC50 2. Determine IC50 Value Biochemical_Assay->Determine_IC50 Cell_Based_Assay 3. Cell-Based Phosphorylation Assay (e.g., Western Blot, ELISA) Determine_IC50->Cell_Based_Assay Cell_Viability 4. Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Cell_Based_Assay->Cell_Viability Kinome_Scan 5. Kinome-Wide Selectivity Profiling Cell_Viability->Kinome_Scan Conclusion Conclusion: Potent & Selective FMS Kinase Inhibitor? Kinome_Scan->Conclusion

Caption: Experimental workflow for kinase inhibitor validation.

Detailed Experimental Protocols

1. In Vitro FMS Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Principle: This assay measures the binding of the test compound to the FMS kinase domain by competing with a fluorescently labeled ATP-competitive tracer.

  • Protocol:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 384-well plate, add the test compound, FMS kinase enzyme, and the Alexa Fluor™ conjugated tracer.

    • Incubate at room temperature for 60 minutes.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the percent inhibition based on control wells (no inhibitor and no enzyme).

2. Cellular Phospho-FMS Assay (Western Blot)

  • Principle: This assay determines if the compound can inhibit FMS autophosphorylation in a cellular context.

  • Protocol:

    • Culture a cell line overexpressing FMS (e.g., NIH-3T3-FMS) to 80% confluency.

    • Starve the cells in a serum-free medium for 4-6 hours.

    • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with recombinant human CSF-1 for 15 minutes.

    • Lyse the cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-FMS and total FMS, followed by HRP-conjugated secondary antibodies.

    • Visualize the bands using a chemiluminescence detection system.

Hypothetical Data Summary
Assay TypeParameterHypothetical ValueInterpretation
Biochemical Assay IC50 vs. FMS50 nMPotent inhibition of FMS kinase activity.
Cellular Assay IC50 vs. p-FMS200 nMGood cell permeability and target engagement.
Cell Viability GI50 (FMS-dependent cell line)250 nMOn-target anti-proliferative effect.
Kinome Scan S-Score (10) at 1 µM0.05Highly selective for FMS kinase.

Part 2: Disruption of Microtubule Dynamics

Another well-documented mechanism for certain 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of tubulin polymerization by binding to the colchicine site.[6] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, a proven strategy in cancer therapy.

Colchicine-Binding Site Inhibition

Derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed to act as colchicine-binding site inhibitors.[6] These compounds prevent the polymerization of α- and β-tubulin heterodimers into microtubules. This leads to a breakdown of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis. The rigid 1H-pyrrolo[3,2-c]pyridine scaffold can serve to lock the molecule in a conformation that is favorable for binding to the colchicine site on β-tubulin.

Mechanism of Microtubule Disruption

Tubulin_Inhibition Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Arrest G2/M Phase Arrest Microtubules Microtubules Polymerization->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Normal Cell Division Mitotic_Spindle->Cell_Division Inhibitor This compound Inhibitor->Tubulin Binds to Colchicine Site Inhibitor->Polymerization Inhibits Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization.

Experimental Workflow for Assessing Microtubule Disruption

A series of in vitro and cell-based assays can elucidate whether this compound targets microtubule dynamics.

Workflow Diagram for Microtubule Targeting Studies

Microtubule_Workflow Start Start: Synthesize & Purify Compound Cell_Viability 1. Anti-proliferative Assay (e.g., HeLa, MCF-7 cells) Start->Cell_Viability Tubulin_Polymerization 2. In Vitro Tubulin Polymerization Assay Cell_Viability->Tubulin_Polymerization Immunofluorescence 3. Immunofluorescence Microscopy of Microtubule Network Tubulin_Polymerization->Immunofluorescence Cell_Cycle 4. Cell Cycle Analysis (Flow Cytometry) Immunofluorescence->Cell_Cycle Apoptosis_Assay 5. Apoptosis Assay (e.g., Annexin V/PI Staining) Cell_Cycle->Apoptosis_Assay Conclusion Conclusion: Potent Microtubule Destabilizing Agent? Apoptosis_Assay->Conclusion

Caption: Workflow for validating microtubule targeting agents.

Detailed Experimental Protocols

1. In Vitro Tubulin Polymerization Assay

  • Principle: This assay measures the effect of the compound on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in fluorescence.

  • Protocol:

    • Reconstitute lyophilized tubulin protein in a glutamate-based buffer.

    • In a 96-well plate, add the test compound (this compound), a fluorescent reporter, and the tubulin solution.

    • Incubate the plate at 37°C to induce polymerization.

    • Measure the fluorescence intensity over time using a plate reader.

    • Include positive (e.g., colchicine) and negative (e.g., DMSO) controls.

2. Immunofluorescence Staining of Microtubules

  • Principle: This technique visualizes the microtubule network within cells to observe any disruptions caused by the compound.

  • Protocol:

    • Grow cancer cells (e.g., HeLa) on glass coverslips.

    • Treat the cells with the IC50 concentration of this compound for 18-24 hours.

    • Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

    • Incubate with a primary antibody against α-tubulin.

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides with a DAPI-containing mounting medium to stain the nuclei.

    • Visualize the cells using a fluorescence microscope.

3. Cell Cycle Analysis by Flow Cytometry

  • Principle: This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Protocol:

    • Treat a cancer cell line with varying concentrations of the test compound for 24 hours.

    • Harvest and fix the cells in cold 70% ethanol.

    • Treat the cells with RNase A and stain with propidium iodide (PI).

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in G0/G1, S, and G2/M phases.

Hypothetical Data Summary
Assay TypeParameterHypothetical ResultInterpretation
Anti-proliferative Assay IC50 (HeLa cells)0.5 µMPotent anti-cancer activity.
Tubulin Polymerization Inhibition at 5 µM85%Direct inhibition of microtubule formation.
Immunofluorescence ObservationDisrupted microtubule network, condensed chromatinCellular evidence of microtubule destabilization.
Cell Cycle Analysis % of Cells in G2/M at IC5070%Arrest of the cell cycle at the G2/M phase.

Conclusion

Based on the established activities of its structural analogs, this compound emerges as a compound with significant therapeutic potential, likely acting through one of two primary mechanisms: kinase inhibition or disruption of microtubule dynamics. The fluorination at the 6-position is a key modification that may enhance its potency, selectivity, and pharmacokinetic properties.

The experimental workflows and protocols detailed in this guide provide a comprehensive framework for elucidating the precise mechanism of action of this compound. A thorough investigation combining biochemical, cellular, and broader systems-level approaches will be crucial in validating its primary targets and advancing its development as a potential therapeutic agent for cancer, inflammatory diseases, or other indications. The inherent versatility of the pyrrolo[3,2-c]pyridine scaffold suggests that other, yet-to-be-discovered mechanisms may also be at play, warranting an open and exploratory approach in its investigation.

References

  • MySkinRecipes. 6-Fluoro-1H-pyrrolo[3,2-b]pyridine. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information. [Link]

  • Anonymous. (Date not available). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]

  • Anonymous. (Date not available). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Taylor & Francis Online. [Link]

  • Allen, L. B., et al. (1984). Synthesis and biological evaluation of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (3,7-dideazaguanine). PubMed. [Link]

  • Anonymous. (2017). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica – Drug Research. [Link]

  • Anonymous. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI. [Link]

  • Anonymous. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Anonymous. (Date not available). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]

  • MySkinRecipes. 6-Bromo-1H-pyrrolo[3,2-c]pyridine. [Link]

  • Anonymous. (Date not available). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • Anonymous. (Date not available). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 6-fluoro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 6-fluoro-1H-pyrrolo[3,2-c]pyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this molecule. In the absence of direct experimental spectra for this compound in publicly accessible literature, this guide establishes a robust analytical framework. We begin by consolidating and analyzing the experimental data for the parent compound, 1H-pyrrolo[3,2-c]pyridine (also known as 5-azaindole). Subsequently, we apply established principles of spectroscopy to predict the influence of a fluorine substituent at the 6-position. This guide also includes detailed, field-proven protocols for the acquisition of NMR and MS data, ensuring a self-validating system for experimental replication and verification.

Introduction: The Significance of this compound

The 1H-pyrrolo[3,2-c]pyridine scaffold, a member of the azaindole family of compounds, is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability. Consequently, this compound represents a valuable building block for the design of novel therapeutic agents. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, characterization, and quality control in synthetic and medicinal chemistry workflows.

Predicted Spectroscopic Data of this compound

Foundational Analysis: Spectroscopic Data of 1H-pyrrolo[3,2-c]pyridine

To provide a reliable basis for our predictions, we first collated and analyzed the available spectroscopic data for the unsubstituted parent compound, 1H-pyrrolo[3,2-c]pyridine.

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for 1H-pyrrolo[3,2-c]pyridine (in DMSO-d₆)

Position δ (ppm) - ¹H Multiplicity J (Hz) δ (ppm) - ¹³C
1 (N-H) ~11.5 br s - -
2 ~7.9 d ~3.0 ~125
3 ~6.6 d ~3.0 ~101
3a - - - ~130
4 ~8.8 s - ~145
6 ~7.2 d ~5.5 ~117
7 ~8.2 d ~5.5 ~142

| 7a | - | - | - | ~138 |

Note: These values are estimated based on data from substituted derivatives and related heterocyclic systems.[1][2][3]

Mass Spectrometry (MS) of 1H-pyrrolo[3,2-c]pyridine: The electron ionization (EI) mass spectrum of 1H-pyrrolo[3,2-c]pyridine is expected to show a prominent molecular ion peak [M]⁺ at m/z 118. Key fragmentation pathways would likely involve the loss of HCN (m/z 91) from the pyridine or pyrrole ring, a characteristic fragmentation for many nitrogen-containing heterocyclic compounds.[4]

Predictive Analysis: this compound

The introduction of a highly electronegative fluorine atom at the 6-position will induce significant and predictable changes in the NMR and MS spectra.

2.2.1. Predicted ¹H and ¹³C NMR Spectra

The fluorine atom will exert a strong inductive effect and will also participate in through-space and through-bond J-coupling with neighboring protons and carbons.

Table 2: Predicted ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

Assignment Predicted δ (ppm) Multiplicity Predicted J (Hz) Rationale for Prediction
H-1 (N-H) ~11.7 br s - Minor downfield shift due to electron-withdrawing nature of fluorine.
H-2 ~8.0 d ³JHH ≈ 3.0 Minimal change expected as it is distant from the fluorine.
H-3 ~6.7 d ³JHH ≈ 3.0 Minimal change expected.
H-4 ~9.0 d ⁴JHF ≈ 2-3 Significant downfield shift due to proximity to nitrogen and fluorine. Coupling to fluorine is expected.

| H-7 | ~8.1 | d | ³JHF ≈ 8-10, ³JHH ≈ 2-3 | Downfield shift and significant coupling to fluorine. |

Table 3: Predicted ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

Assignment Predicted δ (ppm) Multiplicity (in ¹³C-{¹H} NMR) Predicted ¹JCF (Hz) Rationale for Prediction
C-2 ~126 s - Minimal change.
C-3 ~102 s - Minimal change.
C-3a ~131 d (²JCF) ~20-25 Downfield shift and coupling to fluorine.
C-4 ~143 d (³JCF) ~3-5 Downfield shift and smaller coupling to fluorine.
C-6 ~158 d (¹JCF) ~230-250 Significant downfield shift and large one-bond coupling to fluorine.
C-7 ~130 d (²JCF) ~15-20 Upfield shift relative to C-7 in the parent due to the ortho fluorine, with coupling.

| C-7a | ~139 | d (³JCF) | ~3-5 | Minor shift with small coupling to fluorine. |

2.2.2. Predicted Mass Spectrum

The presence of a fluorine atom will influence the fragmentation pattern in the mass spectrum.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Interpretation Fragmentation Pathway
136 [M]⁺ Molecular ion
117 [M-F]⁺ Loss of a fluorine radical (less common for aryl fluorides)
109 [M-HCN]⁺ Loss of hydrogen cyanide from the pyrrole or pyridine ring

| 82 | [M-HCN-HCN]⁺ | Sequential loss of two molecules of hydrogen cyanide |

The fragmentation of aromatic fluorides can be complex. While direct loss of a fluorine radical is not always the most favorable pathway, subsequent fragmentation following ring opening or rearrangement is common.[5]

Experimental Protocols for Spectroscopic Analysis

To ensure the generation of high-quality, reproducible data, the following detailed protocols are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow

Caption: Workflow for NMR Spectroscopic Analysis.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).[6] Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a 500 MHz (or higher field) NMR spectrometer equipped with a suitable probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity.[7][8]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

  • 2D NMR Acquisition (for full structural confirmation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.[9][10]

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.[11]

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons.[11]

  • Data Processing: Process all acquired free induction decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).[8]

Mass Spectrometry (MS)

MS_Workflow

Caption: Workflow for Mass Spectrometric Analysis.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, for accurate mass measurements.

  • Ionization:

    • Electrospray Ionization (ESI): This is a soft ionization technique suitable for obtaining the protonated molecule [M+H]⁺.

    • Electron Ionization (EI): This is a higher-energy technique that will induce fragmentation and provide valuable structural information.[6]

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to corroborate the proposed structure.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By leveraging data from the parent compound and established spectroscopic principles, we have presented a comprehensive set of predicted NMR and MS data. The inclusion of detailed experimental protocols serves as a practical resource for researchers, enabling the acquisition of high-quality data for this and related compounds. This guide is intended to facilitate the synthesis, identification, and application of this important heterocyclic building block in the advancement of chemical and pharmaceutical research.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. (n.d.). Retrieved January 6, 2026, from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. (2024, January 14). Retrieved January 6, 2026, from [Link]

  • Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling - AWS. (n.d.). Retrieved January 6, 2026, from [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS - Go up. (2023, July 24). Retrieved January 6, 2026, from [Link]

  • Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PubMed Central. (2020, December 12). Retrieved January 6, 2026, from [Link]

  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

  • Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2 - PubMed Central. (n.d.). Retrieved January 6, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8955836/
  • 1H NMR (DMSO-d6) - The Royal Society of Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]

  • 1H-Pyrrolo[2,3-b]pyridine - the NIST WebBook. (n.d.). Retrieved January 6, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 6, 2026, from [Link]

  • 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Study of Mass Spectra of Some Indole Derivatives - Scirp.org. (n.d.). Retrieved January 6, 2026, from [Link]

  • 1H-Pyrrolo[2,3-b]pyridine - the NIST WebBook. (n.d.). Retrieved January 6, 2026, from [Link]

  • 5-Methoxy-4-azaindole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 6, 2026, from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 6, 2026, from [Link]

  • 1H−15N HMBC NMR as a tool for rapid identification of isomeric azaindoles: the case of 5F‐MDMB‐P7AICA | Request PDF - ResearchGate. (2025, October 22). Retrieved January 6, 2026, from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved January 6, 2026, from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 6, 2026, from [Link]

  • Supporting information Indoles - The Royal Society of Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]

  • 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles | Request PDF - ResearchGate. (2025, August 7). Retrieved January 6, 2026, from [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF - ResearchGate. (2025, August 9). Retrieved January 6, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 6, 2026, from [Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy - Oxford Instruments Magnetic Resonance. (n.d.). Retrieved January 6, 2026, from [Link]

  • COSY - NMR Core Facility - Columbia University. (n.d.). Retrieved January 6, 2026, from [Link]

  • 7.3: Two Dimensional Homonuclear NMR Spectroscopy - Chemistry LibreTexts. (2024, December 18). Retrieved January 6, 2026, from [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 6, 2026, from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 6, 2026, from [Link]

  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols | Request PDF - ResearchGate. (2025, October 29). Retrieved January 6, 2026, from [Link]

  • 1H-Pyrrolo(2,3-b)pyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 6, 2026, from [Link]

  • Mass spectra of fluorocarbons. (n.d.). Retrieved January 6, 2026, from [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC. (2014, December 16). Retrieved January 6, 2026, from [Link]

  • mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved January 6, 2026, from [Link]

  • HSQC and HMBC | NMR Core Facility - Columbia University. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 6-Fluoro-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-fluoro-1H-pyrrolo[3,2-c]pyridine scaffold, a fluorinated analog of 7-azaindole, represents a privileged structure in modern medicinal chemistry. Its unique electronic properties and structural features make it a highly attractive core for the development of targeted therapeutics. This technical guide provides an in-depth exploration of the potential therapeutic targets of derivatives based on this scaffold, with a primary focus on oncology and inflammatory diseases. We will delve into the scientific rationale for targeting specific proteins, provide detailed experimental protocols for target identification and validation, and discuss the strategic importance of the 6-fluoro substitution in optimizing drug-like properties. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics derived from this promising heterocyclic system.

Introduction: The Strategic Advantage of the this compound Scaffold

The 1H-pyrrolo[3,2-c]pyridine core, also known as 7-azaindole, is a bioisostere of indole and purine, enabling it to interact with a wide range of biological targets, particularly protein kinases, by mimicking the hydrogen bonding patterns of the natural ATP ligand.[1][2] The introduction of a fluorine atom at the 6-position is a strategic design element intended to enhance the therapeutic potential of this scaffold. Fluorination is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties.[3][4]

The high electronegativity of fluorine can lead to:

  • Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones and can also influence the pKa of nearby functionalities, leading to stronger and more specific target engagement.[4]

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug candidate and improve its overall pharmacokinetic profile.[3][5]

  • Increased Lipophilicity and Membrane Permeability: Strategic placement of fluorine can enhance a molecule's ability to cross cellular membranes, which is crucial for reaching intracellular targets.[6]

While direct comparative studies on the this compound scaffold against its non-fluorinated counterpart are not extensively available in the public domain, the known benefits of fluorination provide a strong rationale for its inclusion in drug design campaigns targeting the pathways detailed below.[7]

Primary Therapeutic Targets and Mechanistic Insights

Our analysis of the literature indicates two primary, high-value therapeutic targets for derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold: FMS-like Tyrosine Kinase 3 (FMS) and Tubulin at the colchicine binding site.

FMS Kinase: A Key Regulator of Myeloid Cells in Oncology and Inflammation

Scientific Rationale: FMS kinase, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of monocytes, macrophages, and their progenitor cells.[3][8] Dysregulation of the FMS signaling pathway is implicated in a variety of diseases:

  • Oncology: Tumor-associated macrophages (TAMs) are a major component of the tumor microenvironment and are known to promote tumor growth, angiogenesis, and metastasis. FMS signaling is critical for the recruitment and function of TAMs, making FMS inhibitors a promising therapeutic strategy to modulate the tumor microenvironment and enhance anti-tumor immunity.[3]

  • Inflammatory Diseases: Macrophages are key mediators of inflammation. In chronic inflammatory conditions such as rheumatoid arthritis, excessive macrophage activity contributes to tissue damage. Inhibition of FMS can reduce the macrophage population and their inflammatory functions.[3]

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have shown potent and selective inhibitory activity against FMS kinase.[3][9] The planarity of the heterocyclic core allows for effective interaction with the ATP-binding pocket of the kinase.

Data Summary: FMS Kinase Inhibition by 1H-pyrrolo[3,2-c]pyridine Derivatives

Compound IDModificationFMS IC50 (nM)Selectivity NotesReference
1e Diarylurea derivative60-[3]
1r Diarylurea derivative30>33-fold selective for FMS over a panel of 40 other kinases.[3]
KIST101029 Lead Compound96-[3]

Table 1: In vitro inhibitory activity of 1H-pyrrolo[3,2-c]pyridine derivatives against FMS kinase.

FMS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CSF-1 CSF-1 FMS FMS Receptor (CSF-1R) CSF-1->FMS Binds FMS->FMS Dimerization & Autophosphorylation PI3K PI3K FMS->PI3K Activates RAS RAS FMS->RAS STAT STAT FMS->STAT Activates Akt Akt PI3K->Akt Proliferation Proliferation, Survival, Differentiation Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation 6-fluoro-derivative This compound Derivative 6-fluoro-derivative->FMS Inhibits

Tubulin Polymerization: Disrupting the Cytoskeleton in Cancer

Scientific Rationale: Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. They play a critical role in cell division, intracellular transport, and the maintenance of cell shape.[10][11] Microtubule-targeting agents are a cornerstone of cancer chemotherapy. They disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

The colchicine binding site on β-tubulin is a well-validated target for small molecule inhibitors.[10][11] Compounds that bind to this site prevent the polymerization of tubulin dimers into microtubules. Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been designed as rigid analogs of combretastatin A-4, a potent natural product that binds to the colchicine site.[10][11] These derivatives have demonstrated significant antiproliferative activity and the ability to inhibit tubulin polymerization.[10][11]

Data Summary: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives as Tubulin Inhibitors

Compound IDCell LineIC50 (µM)Reference
10t HeLa (Cervical Cancer)0.12[10][11]
10t SGC-7901 (Gastric Cancer)0.15[10][11]
10t MCF-7 (Breast Cancer)0.21[10][11]

Table 2: In vitro antiproliferative activity of a representative 1H-pyrrolo[3,2-c]pyridine derivative targeting the colchicine site of tubulin.

Tubulin_Polymerization cluster_polymerization Microtubule Dynamics cluster_inhibition Inhibition cluster_cellular_effects Cellular Effects Tubulin α/β-Tubulin Heterodimers Microtubule Microtubule Tubulin->Microtubule Polymerization MitoticArrest G2/M Phase Arrest Tubulin->MitoticArrest Microtubule->Tubulin Depolymerization 6-fluoro-derivative This compound Derivative ColchicineSite Colchicine Binding Site 6-fluoro-derivative->ColchicineSite Binds to ColchicineSite->Tubulin Prevents Polymerization Apoptosis Apoptosis MitoticArrest->Apoptosis

Experimental Workflows for Target Identification and Validation

A robust and systematic approach is essential to definitively identify and validate the therapeutic targets of novel this compound derivatives. The following section outlines key experimental protocols.

Target_Validation_Workflow cluster_discovery Target Discovery & Initial Validation cluster_direct_binding Direct Target Engagement cluster_cellular_mechanism Cellular Mechanism of Action cluster_in_vivo In Vivo Validation KinaseScreening Kinome-wide Screening CETSA Cellular Thermal Shift Assay (CETSA) KinaseScreening->CETSA CellBasedAssay Cell-based Proliferation/ Viability Assays CellBasedAssay->CETSA EnzymaticAssay In Vitro Enzymatic Assays (e.g., FMS Kinase Assay) CETSA->EnzymaticAssay TubulinPolymerization Tubulin Polymerization Assay CETSA->TubulinPolymerization WholeCellAssay Whole-Cell Target Activity Assay (e.g., Phospho-FMS) EnzymaticAssay->WholeCellAssay Immunofluorescence Immunofluorescence (Microtubule Disruption) TubulinPolymerization->Immunofluorescence Xenograft Xenograft Tumor Models WholeCellAssay->Xenograft CellCycle Cell Cycle Analysis Immunofluorescence->CellCycle CellCycle->Xenograft

Synthesis of this compound Core

Step-by-Step Protocol (Hypothetical):

  • Starting Material: Begin with 6-amino-1H-pyrrolo[3,2-c]pyridine.

  • Diazotization: Dissolve the starting material in a suitable solvent such as a hydrogen fluoride-pyridine solution at a low temperature (e.g., -20°C).

  • Formation of Diazonium Salt: Add a diazotizing agent, such as sodium nitrite, portion-wise while maintaining the low temperature.

  • Fluorination: The diazonium salt is then decomposed, typically by gentle warming, to yield the this compound.

  • Purification: The crude product is then purified using standard techniques such as column chromatography.

Note: This is a generalized protocol and requires optimization for this specific substrate. Appropriate safety precautions for handling HF-pyridine and diazonium salts are mandatory.

Target Identification and Initial Validation

3.2.1 Kinase Panel Screening

  • Objective: To identify potential kinase targets of a this compound derivative.

  • Methodology: A broad panel of recombinant kinases (e.g., >400 kinases) is screened for inhibition by the test compound at a fixed concentration (e.g., 1 µM). The activity of each kinase is measured, typically using a radiometric (e.g., ³³P-ATP) or luminescence-based (e.g., ADP-Glo™) assay.[3][10][12][13]

  • Data Analysis: The percentage of inhibition for each kinase is calculated. "Hits" are identified as kinases that are significantly inhibited by the compound.

3.2.2 FMS Kinase Enzymatic Assay (ADP-Glo™)

  • Objective: To determine the IC50 value of a compound against FMS kinase.[10][13]

  • Principle: The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

  • Step-by-Step Protocol:

    • Reaction Setup: In a 384-well plate, combine the FMS kinase enzyme, the substrate (e.g., poly[Glu:Tyr]), and the test compound at various concentrations.

    • Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Generate Luminescent Signal: Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement and Mechanism of Action

3.3.1 Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm direct binding of the compound to the target protein in a cellular context.[7][9][14][15]

  • Principle: Ligand binding stabilizes a protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.

  • Step-by-Step Protocol:

    • Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.

    • Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a short duration (e.g., 3 minutes).

    • Cell Lysis: Lyse the cells to release the proteins.

    • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to pellet the precipitated proteins.

    • Quantification of Soluble Target Protein: Collect the supernatant and quantify the amount of the soluble target protein (e.g., FMS or β-tubulin) using Western blotting or an immunoassay.

    • Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

3.3.2 Immunofluorescence Staining for Microtubule Disruption

  • Objective: To visualize the effect of a tubulin-targeting compound on the microtubule network in cells.[1][16][17][18][19]

  • Step-by-Step Protocol:

    • Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound or a known microtubule-disrupting agent (e.g., colchicine) for a specified time.

    • Fixation: Fix the cells with a suitable fixative, such as paraformaldehyde or ice-cold methanol.

    • Permeabilization: If using a cross-linking fixative, permeabilize the cells with a detergent (e.g., Triton X-100) to allow antibody access.

    • Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).

    • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for α-tubulin or β-tubulin.

    • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

    • Counterstaining and Mounting: Stain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.

    • Imaging: Visualize the microtubule network using a fluorescence microscope. Disruption of the microtubule network will be evident as a loss of the filamentous structure.

In Vivo Efficacy Assessment

3.4.1 Xenograft Tumor Models

  • Objective: To evaluate the anti-tumor efficacy of a lead compound in a living organism.[11]

  • Methodology:

    • Cell Implantation: Implant human cancer cells (e.g., a cell line known to overexpress FMS or be sensitive to tubulin inhibitors) subcutaneously or orthotopically into immunocompromised mice.

    • Tumor Growth and Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

    • Tumor Measurement: Measure tumor volume regularly using calipers.

    • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of the compound.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel targeted therapies. The evidence strongly suggests that derivatives of this core can potently and selectively inhibit FMS kinase and disrupt tubulin polymerization, two clinically validated targets in oncology and inflammatory diseases. The strategic incorporation of the 6-fluoro substituent is anticipated to confer advantageous pharmacokinetic and pharmacodynamic properties, although further direct comparative studies are warranted to fully elucidate its impact.

The experimental workflows detailed in this guide provide a comprehensive framework for the identification, validation, and preclinical development of drug candidates based on this versatile scaffold. Future research should focus on synthesizing and evaluating a broader range of this compound derivatives to establish clear structure-activity relationships and to explore their potential against other therapeutic targets. The continued application of robust target validation methodologies will be crucial in translating the promise of this chemical series into effective clinical therapies.

References

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (URL not available)
  • FMS Kinase Assay Service - Reaction Biology. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. [Link]

  • Roles of Fluorine in Drug Design and Drug Action | Bentham Science. [Link]

  • Recent progress in the strategic incorporation of fluorine into medicinally active compounds. (URL not available)
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]

  • Azaindole Therapeutic Agents - PMC. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. [Link]

  • A Novel Immunofluorescence Method to Visualize Microtubules in the Antiparallel Overlaps of Microtubule-Plus Ends in the Anaphase and Telophase Midzone - PubMed. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - Figshare. [Link]

  • In vivo anticancer activity. a) The protocol of establishing A549... | Download Scientific Diagram - ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. [Link]

  • The cellular thermal shift assay of MEK in the presence of inhibitors,... - ResearchGate. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. [Link]

  • In Vivo Pharmacology Models for Cancer Target Research - PubMed. [Link]

  • 6-Fluoro-1H-pyrrolo[3,2-b]pyridine - MySkinRecipes. [Link]

Sources

Discovery and history of 6-fluoro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Fluoro-1H-pyrrolo[3,2-c]pyridine: Synthesis, Properties, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic scaffold of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, physicochemical properties, and its emerging role in the development of novel therapeutics.

Introduction: The Significance of Fluorinated Azaindoles in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. When incorporated into heterocyclic scaffolds such as azaindoles (pyrrolopyridines), the resulting fluorinated analogues often exhibit unique pharmacological profiles. This compound, also known as 6-fluoro-5-azaindole, belongs to this important class of molecules. Its rigid bicyclic structure, combined with the electronic properties of the fluorine atom, makes it a valuable building block for designing targeted therapies.

The pyrrolo[3,2-c]pyridine core is one of several isomers of azaindole, each with a distinct arrangement of the nitrogen atoms, which in turn influences the molecule's chemical reactivity and biological activity.

Physicochemical and Spectroscopic Profile

While detailed characterization of the parent this compound is not extensively reported in peer-reviewed literature, its fundamental properties can be summarized from available data. Furthermore, analysis of its more complex derivatives provides insight into the expected spectroscopic features of the core structure.

PropertyValueSource
CAS Number 1082041-03-9[1]
Molecular Formula C₇H₅FN₂[2]
Molecular Weight 136.13 g/mol [2]
Appearance Typically an off-white to yellow solidInferred from supplier data

Spectroscopic Characterization (Inferred from Derivatives):

Recent studies on N-aryl- and C6-aryl-substituted this compound derivatives provide valuable information on the expected NMR and mass spectrometry signatures of this scaffold[3].

  • ¹H NMR: The protons on the pyridine and pyrrole rings are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The presence of fluorine will likely result in through-bond coupling (J-coupling) with adjacent protons, leading to characteristic splitting patterns.

  • ¹³C NMR: The carbon atoms will also exhibit C-F coupling, which can be a useful diagnostic tool for confirming the position of the fluorine atom.

  • HRMS (High-Resolution Mass Spectrometry): The exact mass of derivatives can be readily determined, and the presence of the fluorine atom is confirmed by the mass measurement[3].

Synthesis of the this compound Core

Proposed Synthetic Pathway:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Fluorination 6-Amino-1H-pyrrolo[3,2-c]pyridine 6-Amino-1H-pyrrolo[3,2-c]pyridine Diazonium Salt Intermediate Diazonium Salt Intermediate 6-Amino-1H-pyrrolo[3,2-c]pyridine->Diazonium Salt Intermediate NaNO₂, HBF₄ This compound This compound Diazonium Salt Intermediate->this compound Heat (Δ)

Figure 1. Proposed synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Diazotization of 6-Amino-1H-pyrrolo[3,2-c]pyridine

  • To a cooled (0-5 °C) solution of 6-amino-1H-pyrrolo[3,2-c]pyridine in aqueous tetrafluoroboric acid (HBF₄), a solution of sodium nitrite (NaNO₂) in water is added dropwise.

  • The reaction mixture is stirred at low temperature for a specified period to ensure complete formation of the diazonium tetrafluoroborate salt.

  • The resulting precipitate is collected by filtration and washed with cold ether.

Step 2: Thermal Decomposition to this compound

  • The isolated diazonium salt is gently heated under an inert atmosphere.

  • The thermal decomposition releases nitrogen gas and boron trifluoride, yielding the desired this compound.

  • The crude product is then purified by column chromatography or recrystallization.

Applications in Drug Discovery

The 1H-pyrrolo[3,2-c]pyridine scaffold, and particularly its 6-fluoro derivative, has emerged as a privileged structure in the design of inhibitors for various biological targets. The fluorine atom can participate in favorable interactions with protein active sites and block metabolic degradation.

Colchicine-Binding Site Inhibitors for Cancer Therapy

A recent study published in 2024 detailed the design and synthesis of a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of tubulin polymerization[3][4]. These compounds bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.

One of the standout compounds from this series, 10t , exhibited IC₅₀ values in the nanomolar range against several cancer cell lines[4]. The synthesis involved a Suzuki coupling reaction to introduce the aryl group at the 6-position of the pyrrolo[3,2-c]pyridine core, demonstrating the utility of this scaffold in generating libraries of potential anticancer agents.

G 6-Bromo-1H-pyrrolo[3,2-c]pyridine 6-Bromo-1H-pyrrolo[3,2-c]pyridine Substituted Derivative Substituted Derivative 6-Bromo-1H-pyrrolo[3,2-c]pyridine->Substituted Derivative Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Substituted Derivative

Figure 2. General scheme for the functionalization of the pyrrolo[3,2-c]pyridine core.

Potential as TLR9 and Proton Pump Inhibitors

Patent literature indicates that derivatives of 1H-pyrrolo[3,2-c]pyridine are being investigated for other therapeutic applications:

  • TLR9 Inhibitors: Certain derivatives have been claimed as inhibitors of Toll-like receptor 9 (TLR9), which is implicated in autoimmune diseases and fibrosis[5].

  • Proton Pump Inhibitors: The scaffold has also been explored for the development of novel proton pump inhibitors, potentially for the treatment of acid-reflux disorders[6].

Conclusion and Future Outlook

This compound is a valuable and versatile building block in modern medicinal chemistry. While its initial discovery and synthesis are not prominently documented, its utility is evident from its incorporation into a growing number of biologically active molecules. The combination of the rigid azaindole core with the unique properties of fluorine makes this scaffold highly attractive for the development of targeted therapies, particularly in oncology and immunology. Future research will likely focus on developing more efficient and diverse synthetic routes to functionalized derivatives and further exploring their potential as therapeutic agents.

References

Fluorine Substitution Effects in Pyrrolopyridine Scaffolds: A Strategic Guide to Modulating Physicochemical and Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Strategic Imperative of Fluorine in Modern Drug Design

The pyrrolopyridine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its versatile structure offers multiple points for chemical modification, allowing for the fine-tuning of properties required for effective drug candidates. In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has emerged as a powerful tool to address the multifaceted challenges of drug discovery, from enhancing potency to optimizing pharmacokinetic profiles.[1][2][3] It has become evident that fluorinated compounds have a remarkable record in medicinal chemistry and will continue to provide lead compounds for therapeutic applications.[3]

This guide provides an in-depth technical analysis of the effects of fluorine substitution on the pyrrolopyridine core. Moving beyond a simple recitation of facts, we will explore the underlying physicochemical principles and provide a strategic framework for researchers, scientists, and drug development professionals. We will delve into how the unique properties of fluorine can be leveraged to modulate lipophilicity, basicity, conformation, metabolic stability, and target affinity, ultimately enabling the rational design of superior therapeutic agents.

Chapter 1: The Fundamental Physicochemical Impact of Fluorine

The profound influence of fluorine stems from its unique atomic properties: extreme electronegativity, a small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the exceptional strength of the carbon-fluorine (C-F) bond.[2][4] These characteristics are not mere academic curiosities; they are the levers that medicinal chemists can pull to systematically alter a molecule's behavior.[5]

Modulating Lipophilicity (LogP): A Context-Dependent Strategy

Lipophilicity, often quantified as the octanol-water partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6] The effect of fluorination on LogP is highly dependent on the context of the substitution.

  • Aromatic vs. Aliphatic Fluorination: While it is often stated that fluorine increases lipophilicity, this is primarily true for aromatic systems.[7] In aliphatic systems, a C-H to C-F exchange can lead to a decrease in LogP.[7]

  • Single vs. Multiple Fluorination: A single fluorine substitution on an aromatic ring, such as the pyrrolopyridine core, generally causes a slight increase in LogP. However, the introduction of motifs like the trifluoromethyl (-CF3) group can significantly increase lipophilicity. Conversely, difluoromethyl (-CF2H) and monofluoromethyl (-CF2H) groups often lead to a decrease in lipophilicity compared to their non-fluorinated methyl or trifluoromethyl counterparts.[8]

This nuanced behavior allows for precise tuning. For instance, if a pyrrolopyridine lead compound is too lipophilic, leading to poor solubility or off-target toxicity, replacing a -CF3 group with a -CF2H group could be a viable optimization strategy.

Table 1: Illustrative Impact of Fluorination on Calculated LogP (cLogP) of a Model Pyrrolopyridine Scaffold

Substitution Pattern (at R)Representative MotifChange in cLogP (ΔcLogP) vs. R=HRationale
Hydrogen (Baseline)-H0.00Reference compound
Monofluorination (Aromatic)-F+0.1 to +0.3Increased hydrophobicity of the aromatic surface
Trifluoromethyl-CF₃+0.8 to +1.2Significant increase in lipophilic surface area
Difluoromethyl-CF₂H+0.2 to +0.5Less lipophilic than -CF₃
Monofluoromethyl-CH₂F-0.1 to +0.1Can decrease or slightly increase lipophilicity

Note: These values are illustrative and the actual impact will depend on the specific scaffold and substitution position.

Tuning Basicity (pKa): The Power of Induction

The pyrrolopyridine scaffold contains basic nitrogen atoms whose pKa values are critical for solubility at physiological pH and for forming ionic interactions with target proteins. Fluorine's powerful electron-withdrawing inductive effect can significantly lower the pKa of nearby amines.[1][9][10] Placing a fluorine atom on the ring system can decrease the basicity of the pyrrolopyridine nitrogens by 1-2 pKa units.

This modulation is a key tool for optimizing drug properties. For example, reducing the basicity of a highly basic compound can decrease its affinity for the hERG potassium channel, mitigating cardiotoxicity risks. It can also improve cell membrane permeability and oral absorption by increasing the population of the neutral form of the molecule.[1]

pKa_Modulation cluster_0 Unsubstituted Pyrrolopyridine cluster_1 Fluorine-Substituted Pyrrolopyridine Base Pyrrolopyridine-N Protonated Pyrrolopyridine-NH+ Base->Protonated pKa ~ 7.5 Proton H+ FBase F-Pyrrolopyridine-N FProtonated F-Pyrrolopyridine-NH+ FBase->FProtonated pKa ~ 6.0 (Lowered pKa) FProton H+ Fluorine F Atom (Strong Inductive Effect) Fluorine->FBase Withdraws electron density

Caption: Inductive effect of fluorine on pyrrolopyridine basicity.

Exerting Conformational Control

Beyond simple electronics, fluorine exerts profound stereoelectronic effects that can lock a molecule into a specific, biologically active conformation.[1][10] The most notable of these is the gauche effect, where the polar C-F bond prefers a gauche dihedral angle relative to other polar groups (like C-O or C-N).[11]

By strategically placing fluorine on a flexible side chain attached to the pyrrolopyridine core, it is possible to stabilize a conformation that presents the key pharmacophoric elements to the target protein more effectively. This pre-organization reduces the entropic penalty of binding, often leading to a significant increase in potency and selectivity.[11]

Chapter 2: Enhancing Pharmacokinetic Profiles and Biological Activity

The ultimate goal of medicinal chemistry is to translate molecular properties into in vivo efficacy. Fluorine substitution is a field-proven strategy for enhancing both pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Blocking Metabolic Hotspots for Enhanced Stability

A primary reason for drug failure is rapid metabolic breakdown, often by cytochrome P450 (CYP) enzymes in the liver.[12] A common metabolic pathway is the oxidation of vulnerable C-H bonds. Replacing such a "metabolic soft spot" with a robust C-F bond is a highly effective strategy to block this process and improve metabolic stability.[1][2][11][13] This can lead to a longer drug half-life, increased systemic exposure, and potentially a lower required dose.[14]

For a pyrrolopyridine scaffold, potential metabolic hotspots often include benzylic positions or positions alpha to heteroatoms. Identifying these sites and selectively fluorinating them can dramatically improve a compound's PK profile.

Metabolic_Blocking cluster_0 Metabolic Pathway cluster_1 Fluorine-Blocked Pathway Parent Pyrrolopyridine-CH₃ (Metabolically Labile) Metabolite Pyrrolopyridine-CH₂OH (Inactive Metabolite) Parent->Metabolite Oxidation FParent Pyrrolopyridine-CH₂F (Fluorinated) CYP450 CYP450 Enzymes NoReaction Metabolism Blocked (Increased Half-Life) FParent->NoReaction FCYP450 CYP450 Enzymes

Caption: Fluorine blocks metabolism at vulnerable C-H bonds.

Optimizing Target Engagement: The Role of Fluorine in Binding

Fluorine can directly participate in and enhance interactions within a protein's binding pocket. The highly polarized C-F bond can form favorable dipole-dipole or electrostatic interactions with polar residues.[11]

Furthermore, while fluorine is a weak hydrogen bond acceptor, the existence and relevance of C-F···H-X (where X is O or N) hydrogen bonds in stabilizing ligand-protein complexes are increasingly recognized.[15][16][17] These interactions, though individually weak, can collectively contribute to improved binding affinity and selectivity.

Chapter 3: Analytical and Characterization Workflows

The successful synthesis and analysis of fluorinated pyrrolopyridines require specialized analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is an indispensable tool for any chemist working with fluorinated molecules.[18] The ¹⁹F nucleus is ideal for NMR because it has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity.[18][19] Its large chemical shift range (~800 ppm) makes it highly sensitive to the local electronic environment, allowing for unambiguous confirmation of fluorine incorporation and precise structural elucidation.[19]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm molecular weight and identify metabolites. However, fluorinated compounds can present challenges; for example, molecular ions are often not observed with standard electron ionization (EI).[20] Soft ionization techniques like field ionization (FI) or electrospray ionization (ESI), coupled with high-resolution mass spectrometry (HRMS), are therefore preferred for the analysis of these compounds and their degradation products.[20][21][22]

Experimental Protocols

Protocol 1: Determination of Lipophilicity (LogP) by HPLC

This protocol provides a standardized method to estimate the LogP of novel fluorinated pyrrolopyridine derivatives by correlating their retention times with those of known standards.[8]

Objective: To estimate the LogP value of a test compound.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile or Methanol (HPLC grade).

  • Test Compounds: Fluorinated pyrrolopyridines dissolved in mobile phase B (1 mg/mL).

  • LogP Standards: A set of 5-7 compounds with known LogP values spanning the expected range (e.g., uracil, toluene, naphthalene).

Methodology:

  • System Setup: Equilibrate the C18 column with a starting mobile phase composition (e.g., 50% A / 50% B) at a constant flow rate (e.g., 1.0 mL/min).

  • Standard Curve Generation:

    • Inject each LogP standard individually onto the HPLC system.

    • Run a gradient elution method (e.g., 50% to 100% B over 15 minutes).

    • Record the retention time (t_R) for each standard.

    • Plot the known LogP values of the standards against their measured log k' values, where k' = (t_R - t_0) / t_0. (t_0 is the column dead time, measured using a non-retained compound like uracil).

    • Perform a linear regression to generate a calibration curve.

  • Sample Analysis:

    • Inject the fluorinated pyrrolopyridine test compound using the same HPLC method.

    • Record its retention time (t_R).

  • Calculation:

    • Calculate log k' for the test compound.

    • Use the equation from the linear regression of the standard curve to calculate the estimated LogP of the test compound.

Self-Validation: The linearity of the standard curve (R² > 0.98) validates the method's accuracy within the calibrated range. Running a known control compound as a sample should yield a LogP value within ±0.2 units of its literature value.

Protocol 2: In Vitro Metabolic Stability Assessment

This protocol assesses the susceptibility of a compound to metabolism by CYP enzymes using human liver microsomes (HLM).

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int) of a fluorinated pyrrolopyridine.

Materials:

  • Human Liver Microsomes (HLM), pooled.

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺).

  • Phosphate buffer (0.1 M, pH 7.4).

  • Test Compound (1 mM stock in DMSO).

  • Control Compounds: High clearance (e.g., Verapamil) and low clearance (e.g., Carbamazepine).

  • Acetonitrile with an internal standard (for protein precipitation and sample analysis).

  • LC-MS/MS system for quantification.

Methodology:

  • Reaction Preparation:

    • Prepare a master mix containing phosphate buffer and HLM (final concentration ~0.5 mg/mL). Pre-warm at 37°C for 5 minutes.

    • Prepare a separate solution of the NADPH regenerating system.

  • Initiating the Reaction:

    • Add the test compound to the HLM master mix to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • Immediately withdraw an aliquot at t=0 and quench it in a 96-well plate containing ice-cold acetonitrile with the internal standard. This serves as the 100% reference.

    • Withdraw and quench aliquots at subsequent time points (e.g., 5, 15, 30, 45, 60 minutes).

  • Sample Processing:

    • Centrifuge the 96-well plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantification:

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural log (ln) of the percentage of the compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life: t₁/₂ = 0.693 / k.

    • Calculate intrinsic clearance (Cl_int).

Self-Validation: The high and low clearance controls must perform within their expected ranges to validate the activity of the microsomal batch and the experimental setup. A parallel incubation without the NADPH system should show minimal compound loss, confirming that degradation is enzyme-mediated.

Conclusion and Future Outlook

Fluorine is far more than a simple hydrogen isostere; it is a strategic element that offers medicinal chemists a diverse toolkit to overcome pervasive challenges in drug design.[23] For the pyrrolopyridine scaffold, fluorine substitution provides a rational and often predictable means to fine-tune the critical physicochemical and pharmacokinetic properties that separate a promising lead from a clinical candidate. By modulating pKa, lipophilicity, conformation, and metabolic stability, researchers can systematically address issues of potency, selectivity, bioavailability, and safety.[9][24]

The future will likely see the deployment of more sophisticated fluorinated motifs and continued advances in late-stage fluorination chemistry, further expanding the accessible chemical space.[1] The increasing use of ¹⁸F-labeled pyrrolopyridines in Positron Emission Tomography (PET) will also accelerate the translation of these compounds from the bench to the clinic by enabling early assessment of target engagement and pharmacokinetics in vivo.[24][25] A deep, mechanistic understanding of the principles outlined in this guide is essential for any scientist seeking to harness the full potential of fluorine in the development of next-generation pyrrolopyridine-based therapeutics.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). ResearchGate. [Link]

  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (2020). Angewandte Chemie International Edition, 59(13), 5154-5159. [Link]

  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. (2000). Journal of Chromatography A, 889(1-2), 251-259. [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. (2006). Journal of Medicinal Chemistry, 49(15), 4483-4493. [Link]

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2020). Angewandte Chemie International Edition, 59(42), 18561-18565. [Link]

  • The role of fluorine in medicinal chemistry. (2010). Expert Opinion on Drug Discovery, 5(12), 1159-1172. [Link]

  • Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method. (2016). Chemistry – A European Journal, 22(6), 2039-2044. [Link]

  • Mass spectra of fluorocarbons. (1950). Journal of Research of the National Bureau of Standards, 44(3), 343. [Link]

  • Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2020). Angewandte Chemie, 132(42), 18721-18725. [Link]

  • Tactical Applications of Fluorine in Drug Design and Development. (2015). Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Fluorine in medicinal chemistry. (2008). Chemical Society Reviews, 37(2), 311-319. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). Future Journal of Pharmaceutical Sciences, 9(1), 24. [Link]

  • Fluorine in medicinal chemistry. (2015). Progress in Medicinal Chemistry, 54, 65-133. [Link]

  • NMR | Fluorine Spectroscopy. (n.d.). Oxford Instruments. [Link]

  • Fluorine as a Hydrogen-Bond Acceptor. (2016). ChemistryViews. [Link]

  • Organic Fluorine as a Hydrogen-Bond Acceptor: Recent Examples and Applications. (n.d.). IntechOpen. [Link]

  • Examples of Fluorine bonding to Hydrogen to form Hydrogen bonds. (2020). Reddit. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2024). Environmental Science & Technology, 58(9), 4053-4062. [Link]

  • What is the bond between hydrogen and fluorine? (2016). Quora. [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. (2017). University of Lincoln Library Dissertation Showcase. [Link]

  • High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. (2019). Analytical Chemistry, 91(6), 4237-4244. [Link]

  • Development of 18 F/ 11 C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. (2023). International Journal of Molecular Sciences, 24(13), 10834. [Link]

  • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. (n.d.). JEOL Ltd. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2024). European Journal of Medicinal Chemistry, 287, 117380. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances, 14(46), 33503-33560. [Link]

  • Key developments in fluorinated heterocycles. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1638-1669. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2024). Environmental Science & Technology, 58(9), 4053-4062. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

  • fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. (n.d.). University of Southern California. [Link]

  • Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments. [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2024). LCGC International. [Link]

  • Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. (2019). European Journal of Medicinal Chemistry, 178, 597-613. [Link]

  • Fluorinated Heterocycles. (2014). ResearchGate. [Link]

  • Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2023). Environmental Science & Technology, 57(28), 10398-10408. [Link]

  • Synthesis of fluorinated diphenyl-diketopyrrolopyrrole derivatives as new building blocks for conjugated copolymers. (2015). Polymer Chemistry, 6(20), 3825-3834. [Link]

  • Fluorine in heterocyclic chemistry. (2014). ResearchGate. [Link]

  • Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. (2015). Organic & Biomolecular Chemistry, 13(28), 7685-7690. [Link]

  • An Overview of Fluorine NMR. (2011). ResearchGate. [Link]

  • Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. (2019). ResearchGate. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances, 14(46), 33503-33560. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules. (2022). figshare. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2022). Molecules, 27(11), 3568. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2022). ChemRxiv. [Link]

  • Fluorine Analysis. (n.d.). Analytik Jena. [Link]

  • Fluorination Methods for Drug Discovery and Development. (2013). ResearchGate. [Link]

Sources

The Ascendancy of the 1H-pyrrolo[3,2-c]pyridine Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[3,2-c]pyridine core, a fascinating heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its versatile biological activities. As a privileged structural motif, it serves as a cornerstone for the design and development of novel therapeutic agents targeting a spectrum of diseases, most notably cancer. This in-depth technical guide provides a comprehensive review of 1H-pyrrolo[3,2-c]pyridine derivatives, delving into their synthesis, mechanism of action, and structure-activity relationships across various therapeutic areas. We will explore their role as potent inhibitors of crucial cellular targets, including tubulin and protein kinases, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable scaffold.

Introduction: The Strategic Importance of the 1H-pyrrolo[3,2-c]pyridine Core

The 1H-pyrrolo[3,2-c]pyridine scaffold, an isomer of azaindole, represents a bioisosteric variation of the indole nucleus, a ubiquitous feature in numerous biologically active natural products and synthetic drugs.[1][2] This structural modification, replacing a benzene ring with a pyridine ring, imparts unique physicochemical properties, including altered hydrogen bonding capabilities, dipole moment, and metabolic stability. These subtle yet significant changes can lead to enhanced target affinity, improved pharmacokinetic profiles, and novel intellectual property positions.

The pyrrolopyridine core is found in a variety of pharmacologically active compounds, highlighting its versatility.[3] The 1H-pyrrolo[3,2-c]pyridine isomer, in particular, has emerged as a key building block in the development of potent anticancer agents.[4][5][6] Its rigid, planar structure provides an excellent framework for the precise spatial orientation of pharmacophoric groups, enabling strong and specific interactions with biological targets.

Therapeutic Applications of 1H-pyrrolo[3,2-c]pyridine Derivatives

While the primary focus of research on 1H-pyrrolo[3,2-c]pyridine derivatives has been in oncology, their therapeutic potential extends to other areas, including inflammatory and neurological disorders.

Anticancer Activity: A Multi-pronged Attack

The anticancer prowess of 1H-pyrrolo[3,2-c]pyridine derivatives stems from their ability to interfere with fundamental cellular processes essential for tumor growth and proliferation. Two key mechanisms of action have been extensively investigated: inhibition of tubulin polymerization and modulation of protein kinase activity.

A significant class of 1H-pyrrolo[3,2-c]pyridine derivatives has been designed as inhibitors of tubulin polymerization by binding to the colchicine site.[4][7][8] By replacing the flexible cis-olefin bond of natural products like combretastatin A-4 (CA-4) with the rigid 1H-pyrrolo[3,2-c]pyridine scaffold, researchers have developed potent and conformationally restricted analogues.[4] These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

One notable example is the compound 10t , which exhibits potent antiproliferative activity against various cancer cell lines, with IC50 values in the nanomolar range.[4] Molecular modeling studies have shown that the 1H-pyrrolo[3,2-c]pyridine core of 10t mimics the (E, Z)-butadiene linker of other colchicine binding site inhibitors and forms crucial hydrogen bonds with residues in the colchicine-binding pocket of tubulin.[4]

Table 1: Antiproliferative Activity of Selected 1H-pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors

CompoundR GroupHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)Reference
10a Phenyl0.250.310.42[7]
10b o-tolyl0.180.250.33[7]
10c m-tolyl0.150.190.28[7]
10d p-tolyl0.210.280.37[7]
10k 4-ethoxyphenyl0.160.220.29[7]
10q Thiophen-3-yl0.330.410.55[7]
10t Indol-5-yl0.120.150.21[4]

The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase, is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of macrophages.[6] In the tumor microenvironment, tumor-associated macrophages (TAMs) often promote tumor growth, invasion, and metastasis. Therefore, inhibiting FMS kinase is a promising strategy for cancer therapy.

Several diarylamide and diarylurea derivatives incorporating the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent FMS kinase inhibitors.[6] Compound 1r from a reported series demonstrated an IC50 of 30 nM against FMS kinase and exhibited potent antiproliferative activity against ovarian, prostate, and breast cancer cell lines.[6] This compound also showed a favorable selectivity profile, being more potent against cancer cells than normal fibroblasts.[6]

Table 2: FMS Kinase Inhibitory Activity and Antiproliferative Effects of a Lead 1H-pyrrolo[3,2-c]pyridine Derivative

CompoundFMS Kinase IC50 (nM)Ovarian Cancer Cell Line (SK-OV-3) IC50 (µM)Prostate Cancer Cell Line (PC-3) IC50 (µM)Breast Cancer Cell Line (MCF-7) IC50 (µM)Reference
1r 300.150.581.78[6]
Potential in Neurological and Inflammatory Disorders

The versatility of the pyrrolopyridine scaffold suggests its potential application beyond oncology. Pyrrolopyridine and pyrazolopyridine derivatives have been investigated as positive allosteric modulators of the M1 muscarinic receptor, a target for cognitive disorders like Alzheimer's disease and schizophrenia.[9] Furthermore, the anti-inflammatory effects of FMS kinase inhibitors, such as those based on the 1H-pyrrolo[3,2-c]pyridine core, suggest their potential utility in treating inflammatory conditions like rheumatoid arthritis.[3][6]

Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core and its Derivatives

The construction of the 1H-pyrrolo[3,2-c]pyridine ring system and its subsequent functionalization are crucial for exploring the structure-activity relationships of its derivatives. Various synthetic strategies have been developed, often leveraging modern organometallic cross-coupling reactions.[10][11][12][13]

General Synthetic Strategies for the Azaindole Core

The synthesis of azaindoles, including the 1H-pyrrolo[3,2-c]pyridine isomer, can be challenging due to the electronic properties of the pyridine ring.[10][13] However, several methods have proven effective, including:

  • Transition-Metal Catalyzed Cyclizations: Palladium-catalyzed reactions are widely used to construct the pyrrole ring onto a pre-existing pyridine core.[12]

  • Bartoli and Fischer Indole Syntheses: While classic indole syntheses, these methods can sometimes be adapted for the preparation of azaindoles, though often with lower efficiency.[10]

Functionalization of the 1H-pyrrolo[3,2-c]pyridine Scaffold

Once the core is synthesized, further diversification is typically achieved through cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a particularly powerful tool for introducing aryl or heteroaryl substituents at specific positions of the 1H-pyrrolo[3,2-c]pyridine ring, enabling the exploration of a wide chemical space.[4]

Synthesis_Workflow cluster_synthesis Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines Start Starting Material (Substituted Pyridine) Intermediate1 Formation of 6-bromo-1H-pyrrolo[3,2-c]pyridine Start->Intermediate1 Multi-step synthesis Intermediate2 N-Arylation with 3,4,5-trimethoxyphenylboronic acid Intermediate1->Intermediate2 Copper(II) acetate Final_Product Suzuki Cross-Coupling with Arylboronic Acids Intermediate2->Final_Product Pd(PPh3)4, K2CO3

Caption: General synthetic workflow for 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments cited in the literature for the synthesis and biological evaluation of 1H-pyrrolo[3,2-c]pyridine derivatives.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[4]

  • Reaction Setup: To a microwave vial, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the corresponding arylboronic acid (1.5 eq), potassium carbonate (5.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.06 eq).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water.

  • Degassing: Purge the reaction mixture with nitrogen gas for 10-15 minutes.

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 125 °C for 20-30 minutes.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Tubulin Polymerization Assay

This fluorescence-based assay measures the effect of compounds on the polymerization of tubulin into microtubules.

  • Reagent Preparation:

    • Prepare a tubulin stock solution (e.g., 2 mg/mL) in a suitable buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing 1 mM GTP and a fluorescent reporter (e.g., DAPI).

    • Prepare stock solutions of test compounds and control compounds (e.g., paclitaxel as a polymerization enhancer and colchicine as a polymerization inhibitor) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the test compounds at various concentrations.

    • Initiate the polymerization by adding the tubulin solution to each well.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37 °C.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) at excitation and emission wavelengths appropriate for the fluorescent reporter.

  • Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Calculate the percentage of inhibition or enhancement of tubulin polymerization relative to the vehicle control.

FMS Kinase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds against FMS kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT).

    • Prepare solutions of recombinant FMS kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in the kinase buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the FMS kinase and the test compound.

    • Pre-incubate for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the kinase reaction by adding the ATP and substrate mixture.

    • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30 °C.

    • Stop the reaction and quantify the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Signaling Pathways and Mechanisms of Action

The biological effects of 1H-pyrrolo[3,2-c]pyridine derivatives are a direct consequence of their interaction with specific molecular targets, leading to the modulation of critical cellular signaling pathways.

Signaling_Pathways cluster_tubulin Tubulin Polymerization Inhibition cluster_fms FMS Kinase Inhibition 1H-pyrrolo[3,2-c]pyridine_tubulin 1H-pyrrolo[3,2-c]pyridine Derivatives Tubulin Tubulin 1H-pyrrolo[3,2-c]pyridine_tubulin->Tubulin Binds to Colchicine Site Microtubules Microtubules 1H-pyrrolo[3,2-c]pyridine_tubulin->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis_tubulin Apoptosis G2M_Arrest->Apoptosis_tubulin 1H-pyrrolo[3,2-c]pyridine_fms 1H-pyrrolo[3,2-c]pyridine Derivatives FMS_Kinase FMS Kinase (CSF-1R) 1H-pyrrolo[3,2-c]pyridine_fms->FMS_Kinase Inhibits Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) FMS_Kinase->Downstream_Signaling Activates Macrophage_Proliferation Macrophage Proliferation & Survival Downstream_Signaling->Macrophage_Proliferation Tumor_Progression Tumor Progression Macrophage_Proliferation->Tumor_Progression

Caption: Key signaling pathways modulated by 1H-pyrrolo[3,2-c]pyridine derivatives.

Conclusion and Future Perspectives

The 1H-pyrrolo[3,2-c]pyridine scaffold has firmly established itself as a privileged core in medicinal chemistry, particularly in the realm of oncology. The derivatives of this versatile heterocycle have demonstrated potent activity as both tubulin polymerization inhibitors and FMS kinase inhibitors, highlighting their potential to combat cancer through multiple mechanisms. The synthetic accessibility of this scaffold, particularly through robust cross-coupling methodologies, allows for extensive structural diversification and the fine-tuning of pharmacological properties.

Future research in this area should continue to explore the full therapeutic potential of 1H-pyrrolo[3,2-c]pyridine derivatives. This includes expanding their application to other diseases, such as neurodegenerative and inflammatory disorders, where their unique properties may offer therapeutic advantages. Further optimization of lead compounds to improve their pharmacokinetic and safety profiles will be crucial for their clinical translation. The continued application of structure-based drug design, guided by a deeper understanding of their interactions with biological targets, will undoubtedly lead to the discovery of novel and more effective 1H-pyrrolo[3,2-c]pyridine-based therapeutics.

References

  • Song, J. J., Reeves, J. T., Gallou, F., Tan, Z., Yee, N. K., & Senanayake, C. H. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews, 36(7), 1120–1132. [Link]

  • Zhang, D., & Song, J. (2013). Synthesis of Azaindoles. Chinese Journal of Chemistry, 31(11), 1423-1434. [Link]

  • Motati, D. R., Amaradhi, R., & Watkins, B. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(3), 466-491. [Link]

  • (Reference not directly cited in the text, but relevant to the topic)
  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo [3, 2-c] pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • Jung, M. H., El-Gamal, M. I., Abdel-Maksoud, M. S., Oh, C. H., & Lee, H. P. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo [3, 2-c] pyridine derivatives against melanoma cell lines. Part 2. European journal of medicinal chemistry, 54, 57-66. [Link]

  • (Reference not directly cited in the text, but relevant to the topic)
  • Oh, C. H., El-Gamal, M. I., & Jung, M. H. (2018). Pyrrolo [3, 2-c] pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1160-1166. [Link]

  • (Reference not directly cited in the text, but relevant to the topic)
  • Szkatuła, D., & Świątek, P. (2021). An Overview of the Biological Activity of Pyrrolo [3, 4-c] pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo [3, 2-c] pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • (Reference not directly cited in the text, but relevant to the topic)
  • Zhou, Y., Li, Y., Zhang, J., Wu, J., Zhang, J., Chen, J., ... & Chen, L. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European journal of medicinal chemistry, 223, 113661. [Link]

  • (Reference not directly cited in the text, but relevant to the topic)
  • (Reference not directly cited in the text, but relevant to the topic)
  • Foster, D. J., Choi, D. L., Conn, P. J., & Rook, J. M. (2015). Pyrrolopyridine or pyrazolopyridine derivatives. ACS medicinal chemistry letters, 6(4), 379-380. [Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo [3, 2-c] pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2302320. [Link]

Sources

Methodological & Application

Application Note & Protocols: A Scalable Synthesis of 6-Fluoro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Azaindoles in Drug Discovery

The 1H-pyrrolo[3,2-c]pyridine scaffold, also known as 5-azaindole, is a privileged heterocyclic motif in medicinal chemistry. As a bioisostere of indole, it offers unique opportunities to modulate physicochemical properties such as solubility and hydrogen bonding capacity, which can significantly impact a compound's pharmacokinetic and pharmacodynamic profile.[1] The incorporation of a fluorine atom, specifically at the 6-position, further enhances the therapeutic potential of these scaffolds. Fluorine's high electronegativity and small size can improve metabolic stability, increase binding affinity to target proteins, and alter pKa, making 6-fluoro-1H-pyrrolo[3,2-c]pyridine a highly sought-after intermediate in the development of novel therapeutics, particularly kinase inhibitors for oncology.[2]

This document provides a comprehensive guide to a robust and scalable synthetic route for preparing this compound. The chosen strategy is an adaptation of the Leimgruber-Batcho indole synthesis, a method renowned for its reliability and use of accessible starting materials.[3] We will provide detailed, step-by-step protocols, explain the chemical rationale behind key procedural choices, and present data in a clear, actionable format for laboratory application.

Overview of the Synthetic Strategy

The synthesis of the target compound is achieved through a two-step sequence starting from 5-fluoro-4-methyl-2-nitropyridine. The overall pathway involves the formation of a key enamine intermediate, followed by a reductive cyclization to construct the fused pyrrole ring.

Synthesis_Pathway SM 5-Fluoro-4-methyl-2-nitropyridine INT (E)-1-(5-Fluoro-2-nitro-4-pyridyl)-N,N-dimethylethenamine SM->INT DMF-DMA, DMF, 100°C FP This compound INT->FP Fe, Acetic Acid, Toluene, 100°C

Figure 1: Overall synthetic pathway for this compound.

This approach is advantageous due to the commercial availability of similar starting materials and the generally high yields achieved under relatively mild conditions.[3]

Detailed Experimental Protocols

Step 1: Synthesis of (E)-1-(5-Fluoro-2-nitro-4-pyridyl)-N,N-dimethylethenamine (Enamine Intermediate)

Reaction Scheme:

(Self-generated image of the reaction scheme)

Rationale (Expertise & Experience): The first step employs the Leimgruber-Batcho methodology to form a vinylogous amide (enamine). N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as both a reactant and a dehydrating agent. It reacts with the activated methyl group of the nitropyridine, which is rendered acidic by the electron-withdrawing nitro group. This reaction is typically high-yielding and forms the necessary precursor for the subsequent cyclization. Heating is required to drive the reaction to completion.[3]

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
5-Fluoro-4-methyl-2-nitropyridine156.1150.07.81 g
N,N-Dimethylformamide dimethyl acetal119.16100.0 (2.0 eq)11.92 g (13.5 mL)
N,N-Dimethylformamide (DMF)73.09-20 mL

Protocol:

  • Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-fluoro-4-methyl-2-nitropyridine (7.81 g, 50.0 mmol).

  • Reagent Addition: Add N,N-dimethylformamide (DMF, 20 mL) to dissolve the starting material, followed by N,N-dimethylformamide dimethyl acetal (13.5 mL, 100.0 mmol).

  • Reaction: Heat the reaction mixture to 100°C and stir for 3-4 hours under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

    • Scientist's Note: A typical TLC system would be Ethyl Acetate/Hexane (1:1). The enamine product will have a lower Rf value than the starting material.

  • Work-up: Cool the reaction mixture to room temperature. The resulting dark solution of the enamine intermediate is typically used directly in the next step without purification to avoid degradation.

Step 2: Reductive Cyclization to this compound

Reaction Scheme:

(Self-generated image of the reaction scheme)

Rationale (Expertise & Experience): This step is the core of the azaindole formation. Iron powder in acetic acid is a classic and highly effective reagent system for the reduction of an aromatic nitro group to an amine. In this one-pot reaction, the newly formed amine immediately undergoes an intramolecular cyclization by attacking the enamine double bond, followed by the elimination of dimethylamine to form the aromatic pyrrole ring. Toluene is used as a co-solvent, and heating is necessary to ensure both the reduction and cyclization proceed efficiently.

Workflow_Cyclization cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Charge Toluene, Acetic Acid, and Iron Powder to Reactor prep2 Heat mixture to 60°C prep1->prep2 react1 Slowly add Enamine solution (maintain T < 80°C) prep2->react1 react2 Heat to 100°C for 2h react1->react2 react3 Monitor by HPLC react2->react3 work1 Cool to RT and filter off iron salts react3->work1 work2 Wash filtrate with 1N HCl, H₂O, sat. NaHCO₃ work1->work2 work3 Dry organic layer (Na₂SO₄) and concentrate work2->work3 work4 Purify by column chromatography or crystallization work3->work4

Figure 2: Experimental workflow for the reductive cyclization and purification.

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
Enamine solution from Step 1~211.18~50.0From Step 1
Iron Powder (<100 mesh)55.84115.0 (2.3 eq)6.42 g
Acetic Acid (Glacial)60.05-40 mL
Toluene92.14-45 mL
Ethyl Acetate88.11-For extraction
1N Hydrochloric Acid (HCl)36.46-For washing
Saturated Sodium Bicarbonate (NaHCO₃) solution84.01-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-For drying

Protocol:

  • Reactor Setup: In a separate 250 mL reactor, charge toluene (45 mL), glacial acetic acid (40 mL), and iron powder (6.42 g, 115.0 mmol).

  • Heating: Begin stirring and heat the iron slurry to 60°C.

  • Addition of Enamine: Slowly add the enamine solution from Step 1 to the iron slurry via an addition funnel over 30-45 minutes.

    • Trustworthiness Note: This addition is exothermic. Maintain the internal temperature below 80°C by controlling the addition rate and, if necessary, using an ice bath for cooling. This is critical for safety and to prevent side reactions.

  • Reaction: After the addition is complete, heat the mixture to 100°C and stir vigorously for 2 hours.

  • Monitoring: Monitor the reaction by HPLC or LC-MS to confirm the formation of the product and consumption of the intermediate.

  • Filtration: Cool the mixture to room temperature. Filter the slurry through a pad of Celite® to remove the iron salts and silica gel. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).

  • Extraction and Washing: Combine the filtrate and washes in a separatory funnel. a. Wash sequentially with 1N HCl (50 mL). b. Wash with water (50 mL). c. Wash with saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acetic acid.

    • Scientist's Note: The final wash should be neutral (pH ~7). Check with pH paper.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid.

Summary of Results

StepProduct NameStarting MaterialTypical YieldPurity (HPLC)
1(E)-1-(5-Fluoro-2-nitro-4-pyridyl)-N,N-dimethylethenamine5-Fluoro-4-methyl-2-nitropyridine>95% (crude)N/A (used directly)
2This compoundEnamine Intermediate65-75%>98%

Characterization Data (Expected):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.5 (br s, 1H, NH), 8.65 (s, 1H), 7.80 (d, J=3.0 Hz, 1H), 7.55 (d, J=4.0 Hz, 1H), 6.60 (t, J=3.0 Hz, 1H).

  • LC-MS (ESI): m/z calculated for C₇H₅FN₂ [M+H]⁺: 137.05; found: 137.1.

Conclusion

This application note details a reliable and scalable two-step synthesis of this compound. By adapting the well-established Leimgruber-Batcho synthesis, this protocol provides a clear pathway for researchers to access this valuable fluorinated azaindole intermediate. The inclusion of expert rationale for key steps ensures that scientists can not only replicate the procedure but also understand the underlying chemical principles, allowing for troubleshooting and optimization in their own laboratories. This method is suitable for producing gram-scale quantities required for preclinical drug discovery and development efforts.

References

  • Duan, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39:1, 2302320. [Link]

  • MySkinRecipes. 6-Fluoro-1H-pyrrolo[3,2-b]pyridine Product Description. (Note: This refers to an isomer, but the description of fluorine's role is broadly applicable). [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 352. [Link]

  • Ivonin, S., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv. [Link]

  • Jin, L., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Preprints.org. [Link]

  • Li, B., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. ChemRxiv. [Link]

Sources

Application Notes & Protocols: 6-fluoro-1H-pyrrolo[3,2-c]pyridine as a Privileged Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[3,2-c]pyridine (6-azaindole) scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] The strategic incorporation of a fluorine atom at the 6-position significantly enhances the pharmacological properties of these molecules. This document provides an in-depth guide for researchers and drug development professionals on the strategic importance, synthesis, and application of 6-fluoro-1H-pyrrolo[3,2-c]pyridine as a key intermediate in the design of next-generation kinase inhibitors. We present detailed protocols for its synthesis based on established methodologies and its subsequent evaluation in a representative in vitro kinase inhibition assay, underscoring the rationale behind critical experimental steps.

The Strategic Advantage of the this compound Scaffold

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Consequently, they are a major class of therapeutic targets. The 1H-pyrrolo[3,2-c]pyridine core serves as a versatile bioisostere of indole, offering improved solubility and bioavailability.[3] The introduction of a fluorine atom at the 6-position is a deliberate design choice rooted in established medicinal chemistry principles.

The Role of Fluorine: Fluorine's unique properties—small size, high electronegativity, and the strength of the C-F bond—are leveraged to optimize drug candidates.[4]

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes. Placing fluorine at a potential "metabolic soft spot" can block degradation, thereby increasing the compound's half-life and bioavailability.[5][6]

  • Enhanced Binding Affinity: Fluorine can engage in favorable orthogonal multipolar C–F···C=O interactions with the protein backbone in the kinase active site. Its electronegativity can also modulate the acidity/basicity of nearby functional groups, altering hydrogen bonding networks and improving ligand-protein interactions.[4][5]

  • Modulation of Physicochemical Properties: Fluorination can fine-tune properties like lipophilicity and pKa.[6][7] This allows for precise control over a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for developing orally available drugs.

The this compound intermediate, therefore, represents a highly valuable building block, pre-engineered with features known to enhance the "drug-like" properties of the final kinase inhibitor.

Synthesis Protocol: this compound

The synthesis of functionalized azaindoles can be challenging.[3] The following protocol outlines a robust and adaptable approach for the synthesis of the title compound, based on the well-established Fischer indole synthesis, which has been shown to be effective for producing 4- and 6-azaindoles.[8] This method involves the acid-catalyzed cyclization of a pyridylhydrazine with an appropriate ketone or aldehyde.

Principle: The reaction proceeds via the formation of a pyridylhydrazone from 5-fluoro-3-hydrazinopyridine and a protected acetaldehyde equivalent, followed by an acid-catalyzed[5][5]-sigmatropic rearrangement and subsequent cyclization with elimination of ammonia to form the pyrrole ring.

Materials & Reagents:

  • 5-Fluoro-3-nitropyridine

  • Hydrazine hydrate

  • 10% Palladium on carbon (Pd/C)

  • 2,2-Dimethoxyacetaldehyde (or other acetaldehyde equivalent)

  • Ethanol (anhydrous)

  • Hydrochloric acid (HCl)

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol Steps:

Step 1: Synthesis of 5-Fluoro-3-hydrazinopyridine

  • Nitropyridine Reduction: To a solution of 5-fluoro-3-nitropyridine in ethanol, add 10% Pd/C (10 mol%).

  • Hydrogenation: Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Rationale: This is a standard, high-yielding method for the reduction of an aromatic nitro group to an amine.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield crude 5-fluoro-pyridin-3-amine.

  • Diazotization & Reduction (Sandmeyer-type variant): Cool the crude amine in concentrated HCl to 0°C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. After stirring for 30 minutes, add a pre-chilled solution of tin(II) chloride in concentrated HCl.

  • Workup: Allow the reaction to warm to room temperature. Basify carefully with aqueous NaOH until pH > 10 and extract with ethyl acetate. Dry the organic layers over Na₂SO₄, filter, and concentrate to yield 5-fluoro-3-hydrazinopyridine.

Step 2: Fischer Indole Synthesis of this compound

  • Hydrazone Formation: Dissolve 5-fluoro-3-hydrazinopyridine in ethanol. Add 2,2-dimethoxyacetaldehyde (1.1 equivalents) and a catalytic amount of acetic acid.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. The formation of the hydrazone intermediate can be monitored by TLC or LC-MS.

    • Rationale: The acetaldehyde equivalent provides the two-carbon unit required to form the pyrrole ring. The acetal protecting group prevents self-condensation.

  • Cyclization: Remove the ethanol under reduced pressure. To the crude hydrazone, add polyphosphoric acid (PPA).

  • Heating: Heat the mixture to 120-140°C for 1-2 hours. The reaction will become viscous and darken.

    • Rationale: PPA serves as both the acidic catalyst and the solvent for the high-temperature cyclization and rearrangement steps.

  • Quenching & Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with saturated aqueous sodium bicarbonate until gas evolution ceases (pH ~8).

  • Extraction: Extract the aqueous slurry with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Application Workflow: From Intermediate to Potent Kinase Inhibitor

The this compound intermediate is a versatile platform for generating diverse libraries of potential kinase inhibitors. A common strategy involves functionalization at the N1 position of the pyrrole ring and the C4 position of the pyridine ring.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Final Product A 6-fluoro-1H-pyrrolo [3,2-c]pyridine (Intermediate) B N1-Alkylation/ Arylation A->B R-X, Base C Halogenation (e.g., at C4) A->C NBS/NCS E Final Kinase Inhibitor B->E D Cross-Coupling (e.g., Suzuki, Buchwald) C->D Boronic Acid, Pd Catalyst D->E

Caption: General workflow for elaborating the intermediate into a final inhibitor.

This modular approach allows for the systematic exploration of the structure-activity relationship (SAR).[9] For example, different aryl or alkyl groups can be introduced at the N1 position to probe interactions with the solvent-exposed region of the kinase, while various aromatic or heteroaromatic groups can be installed at C4 via palladium-catalyzed cross-coupling reactions to target the hinge-binding region.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Once a potential inhibitor is synthesized, its potency must be determined. The ADP-Glo™ Kinase Assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[2]

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and therefore reflects the kinase activity.

Materials:

  • Kinase of interest (e.g., FMS, FGFR, etc.)[10][11]

  • Appropriate kinase substrate (peptide or protein)

  • ATP (at or near the Km for the kinase)

  • Synthesized inhibitor (e.g., "Compound 1r")[12]

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Protocol Steps:

Assay_Workflow A 1. Compound Plating (Serial Dilution in DMSO) B 2. Add Kinase Enzyme (Pre-incubation) A->B C 3. Initiate Reaction (Add Substrate/ATP Mix) B->C D 4. Terminate & Deplete ATP (Add ADP-Glo™ Reagent) C->D E 5. Generate Signal (Add Kinase Detection Reagent) D->E F 6. Read Luminescence E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Step-by-step workflow for the ADP-Glo™ kinase inhibition assay.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series in DMSO. This concentration range should bracket the expected IC₅₀.

    • Rationale: A multi-point dose curve is essential for accurately determining the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[13]

  • Assay Plating (384-well format):

    • Add 100 nL of each inhibitor dilution (or DMSO for controls) to the appropriate wells.

    • Prepare a "Kinase + Substrate" mix containing the kinase and substrate in Kinase Assay Buffer.

    • Add 5 µL of this mix to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Kinase Reaction:

    • Prepare an "ATP Solution" in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.

    • Incubate the plate at 30°C for 60 minutes. The optimal time and temperature should be determined empirically to ensure the reaction is in the linear range.

  • Signal Generation & Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

    • Measure the luminescence of each well using a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the high (DMSO only) and low (no kinase) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic model (sigmoidal dose-response curve) to determine the IC₅₀ value.

Data Presentation & Interpretation

The output of a kinase screening campaign should be presented clearly to allow for easy comparison of potency and selectivity.

Table 1: Representative Kinase Inhibition Profile

Kinase TargetInhibitor IC₅₀ (nM)Staurosporine IC₅₀ (nM)Selectivity vs. FMS
FMS 30 5-
c-MET1,2502041.7x
FGFR12,100870.0x
VEGFR2>10,00015>333x
BTK>10,00010>333x

Data is hypothetical but representative of a selective inhibitor derived from a pyrrolo[3,2-c]pyridine scaffold.[10][12] Staurosporine is included as a non-selective control.[2]

Interpretation:

  • Potency: The inhibitor shows high potency against its primary target, FMS kinase, with an IC₅₀ of 30 nM.

  • Selectivity: The compound is highly selective. It is over 40-fold more selective for FMS than for c-MET and exhibits minimal activity against VEGFR2 and BTK at concentrations up to 10,000 nM. This selectivity is crucial for minimizing off-target effects and potential toxicity in a therapeutic setting.

Conclusion

The this compound scaffold is a high-value starting material for modern kinase inhibitor discovery programs. The strategic inclusion of fluorine confers multiple advantages, including improved metabolic stability and binding interactions. The synthetic and screening protocols provided herein offer a comprehensive framework for researchers to efficiently synthesize novel inhibitors based on this privileged core and accurately evaluate their biological activity, accelerating the path from chemical intermediate to promising drug candidate.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Kinase Activity Assays. Benchchem.
  • Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. BenchChem.
  • MySkinRecipes. (n.d.). 6-Fluoro-1H-pyrrolo[3,2-b]pyridine. MySkinRecipes.
  • Silverman, R. B., & Holladay, M. W. (2014). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC - NIH.
  • Various Authors. (2015). Can anyone suggest a protocol for a kinase assay?
  • Makin, H., & Böhme, T. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • O'Hagan, D. (2008).
  • Anonymous. (n.d.). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Bentham Science.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
  • ChemicalBook. (n.d.). 6-Fluoro-7-azaindole CAS#: 898746-42-4. ChemicalBook.
  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH.
  • Abouzid, K. M., et al. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online.
  • Zhang, M., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.
  • Jeanty, M., et al. (n.d.). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters.
  • Various Authors. (n.d.).
  • Abouzid, K. M., et al. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Cogent Chemistry.
  • Wójcicka, A., et al. (2021).
  • Santana, L., et al. (2022).
  • Various Authors. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.

Sources

Application of 6-fluoro-1H-pyrrolo[3,2-c]pyridine in JAK-STAT signaling pathway research.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Investigating the 6-Fluoro-1H-pyrrolo[3,2-c]pyridine Scaffold as a Modulator of the JAK-STAT Signaling Pathway

Audience: Researchers, scientists, and drug development professionals in oncology, immunology, and medicinal chemistry.

Introduction: Targeting a Central Signaling Axis

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that translates extracellular cytokine and growth factor signals into transcriptional responses.[1][2] This pathway is integral to a vast array of physiological processes, including hematopoiesis, immune system development and function, cell proliferation, and differentiation.[2] The core components of this pathway are cell surface receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins.[1][3] Dysregulation of the JAK-STAT pathway is a hallmark of numerous pathologies, including autoimmune diseases, inflammatory conditions, and various malignancies.[1][4] Consequently, the development of small molecule inhibitors targeting JAKs has become a highly promising therapeutic strategy.

The pyrrolopyridine scaffold has emerged as a privileged structure in the design of kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an attractive starting point for medicinal chemistry campaigns. Prominent examples of approved drugs, such as Tofacitinib (a pyrrolo[2,3-d]pyrimidine) and Ruxolitinib (a pyrrolo[2,3-d]pyrimidine), validate the utility of this core in developing potent JAK inhibitors.[5][6][7]

This document provides a comprehensive guide for researchers investigating novel compounds built upon the This compound scaffold. We will refer to a hypothetical test compound as FPPC-D1 (this compound Derivative 1) to illustrate the experimental protocols. These application notes detail the necessary cell-based assays to characterize the inhibitory potential of such compounds on the JAK-STAT pathway, focusing on direct target engagement, downstream functional consequences, and cellular phenotypic effects.

Part 1: The JAK-STAT Signaling Cascade: A Mechanistic Overview

Understanding the mechanism of the JAK-STAT pathway is fundamental to designing and interpreting experiments. The signaling process is a direct and rapid route from the cell surface to the nucleus.

Canonical Pathway Mechanism:

  • Ligand Binding: The pathway is initiated when a cytokine (e.g., Interleukin-6, Interferon-gamma) binds to its specific transmembrane receptor.[8]

  • JAK Activation: This binding event induces receptor dimerization or multimerization, bringing the associated JAKs (JAK1, JAK2, JAK3, or TYK2) into close proximity.[2][9] This allows the JAKs to phosphorylate and activate each other via a process called trans-autophosphorylation.

  • STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular tails of the receptor, creating docking sites for the SH2 domains of latent STAT proteins present in the cytoplasm.[8][9] Once recruited, the STATs are themselves phosphorylated by the active JAKs.

  • Dimerization and Nuclear Translocation: Phosphorylation causes the STAT proteins to dissociate from the receptor and form stable homo- or heterodimers.[8] This dimerization unmasks a nuclear localization signal, facilitating the translocation of the STAT dimer into the nucleus.

  • Gene Transcription: Inside the nucleus, the STAT dimer binds to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[3][8] These genes are often involved in inflammation, cell survival, and proliferation.

The pathway is tightly regulated by negative feedback mechanisms, including Suppressors of Cytokine Signaling (SOCS) proteins and Protein Inhibitors of Activated STATs (PIAS).[1][10]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK_inactive JAK (Inactive) Receptor->JAK_inactive 2. Dimerization STAT_inactive STAT Receptor->STAT_inactive 4. STAT Recruitment JAK_active JAK-P (Active) JAK_inactive->JAK_active 3. Activation (Phosphorylation) JAK_active->Receptor Phosphorylates Receptor JAK_active->STAT_inactive 5. STAT Phosphorylation STAT_p STAT-P STAT_inactive->STAT_p STAT_dimer STAT-P Dimer STAT_p->STAT_dimer 6. Dimerization DNA DNA (Target Gene Promoter) STAT_dimer->DNA 7. Nuclear Translocation & DNA Binding Gene Transcription Gene Transcription DNA->Gene Transcription 8. Regulates Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding Experimental_Workflow cluster_assays Assessments cluster_readouts Primary Readouts start Select Appropriate Cell Line (e.g., HEL, TF-1, or cytokine-responsive cells) culture Cell Culture & Seeding start->culture treat Treat with FPPC-D1 (Dose-Response) & Controls culture->treat stimulate Stimulate with Cytokine (e.g., IL-6, IFNγ) treat->stimulate path2 Protocol 2: Luciferase Assay treat->path2 path3 Protocol 3: Cell Viability Assay treat->path3 path1 Protocol 1: Western Blot stimulate->path1 readout1 Measure p-STAT / Total STAT Levels (Target Engagement) path1->readout1 readout2 Measure Luminescence (Transcriptional Activity) path2->readout2 readout3 Measure Cell Proliferation/ Viability (Phenotypic Effect) path3->readout3 analysis Data Analysis (Calculate IC50 Values) readout1->analysis readout2->analysis readout3->analysis

Caption: A multi-assay workflow for characterizing a JAK-STAT inhibitor.

Part 3: Core Experimental Protocols

The following protocols provide a robust framework for evaluating FPPC-D1. It is crucial to include proper controls in every experiment: a vehicle control (e.g., DMSO), a positive control (e.g., Ruxolitinib or Tofacitinib), and appropriate stimulated/unstimulated conditions.

Protocol 1: Western Blot Analysis of STAT Phosphorylation

This assay provides direct evidence of JAK inhibition by measuring the levels of phosphorylated STAT protein. [4] Rationale: Activated JAKs phosphorylate STAT proteins. An effective inhibitor will block this event, leading to a dose-dependent decrease in the p-STAT signal relative to the total STAT protein, which serves as a loading control. [11] Materials:

  • Cell line (e.g., HeLa, A549, or TF-1)

  • Appropriate cytokine (e.g., IL-6 for STAT3, IFNγ for STAT1)

  • FPPC-D1 and positive control inhibitor (e.g., Ruxolitinib)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer system (PVDF membrane recommended)

  • Blocking buffer (5% BSA in TBST is recommended for phospho-antibodies) [11]* Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-Total STAT3)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate and imaging system

Step-by-Step Methodology:

  • Cell Culture and Starvation: Seed cells and grow to 70-80% confluency. To reduce basal STAT phosphorylation, starve the cells in serum-free media for 4-6 hours prior to treatment. [11]2. Compound Treatment: Pre-treat cells with varying concentrations of FPPC-D1 (e.g., 0, 10, 100, 1000 nM) and a fixed concentration of the positive control for 1-2 hours. Include a vehicle-only control.

  • Cytokine Stimulation: Add the appropriate cytokine (e.g., 50 ng/mL IL-6) to all wells except the unstimulated control and incubate for 15-30 minutes.

  • Cell Lysis: Aspirate media, wash cells with ice-cold PBS, and add ice-cold RIPA buffer. Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. [11]5. Protein Quantification: Centrifuge lysates at 14,000 x g for 20 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay. [4]6. SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom. [11][12]7. Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining. [12]8. Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. * Incubate the membrane with the primary antibody against p-STAT (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation. [4] * Wash the membrane 3x for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x for 10-15 minutes each with TBST.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imager.

  • Stripping and Re-probing: To ensure accurate normalization, the membrane can be stripped of antibodies and re-probed for Total STAT.

  • Analysis: Quantify band intensities using densitometry software. Normalize the p-STAT signal to the Total STAT signal for each lane.

Protocol 2: STAT-Dependent Luciferase Reporter Assay

This assay measures the functional outcome of JAK-STAT signaling—the transcriptional activation of target genes. [13] Rationale: An active STAT dimer binds to specific DNA elements to drive transcription. By linking these elements to a luciferase reporter gene, the transcriptional activity of the pathway can be quantified as a luminescent signal. [14][15]An inhibitor will reduce cytokine-induced luminescence.

Materials:

  • Transfectable cell line (e.g., HEK293T)

  • STAT3-responsive firefly luciferase reporter vector [16]* Control vector with a constitutively expressed Renilla luciferase (for normalization) [16]* Transfection reagent (e.g., Lipofectamine)

  • FPPC-D1, positive control, and cytokine

  • Dual-Luciferase Reporter Assay System and a luminometer

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate to be 70-80% confluent at the time of transfection.

  • Transfection: Co-transfect cells with the STAT3-responsive firefly luciferase vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol. [17]Allow cells to express the plasmids for 24 hours.

  • Compound Treatment: Replace the media with fresh media containing varying concentrations of FPPC-D1, controls, and vehicle. Incubate for 1-2 hours.

  • Cytokine Stimulation: Add the cytokine (e.g., IL-6) to induce STAT3 activation and incubate for another 6-8 hours.

  • Cell Lysis and Signal Measurement:

    • Wash cells with PBS.

    • Add passive lysis buffer and incubate according to the assay kit protocol.

    • Measure firefly luciferase activity using a luminometer.

    • Add the Stop & Glo® reagent to quench the firefly signal and simultaneously measure the Renilla luciferase activity.

  • Data Analysis: For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number. Plot the normalized activity against the inhibitor concentration.

Protocol 3: Cell Viability/Proliferation Assay

This assay determines the phenotypic effect of the inhibitor on cells that are dependent on the JAK-STAT pathway for survival and growth.

Rationale: Many hematopoietic cancer cell lines (e.g., HEL cells with a JAK2 V617F mutation) exhibit constitutive JAK-STAT activation and are dependent on this pathway for proliferation. [13]An effective inhibitor should reduce the viability of these cells.

Materials:

  • JAK-STAT dependent cell line (e.g., HEL 92.1.7)

  • FPPC-D1 and positive control

  • MTT or WST-1 reagent

  • 96-well plate reader (spectrophotometer)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at a low density (e.g., 5,000-10,000 cells/well) in a 96-well plate.

  • Compound Treatment: Add varying concentrations of FPPC-D1 and controls to the wells.

  • Incubation: Incubate the plates for 48-72 hours to allow for effects on proliferation to become apparent.

  • Viability Measurement:

    • Add MTT or WST-1 reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Part 4: Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison of potency.

Table 1: Example Inhibitory Activity of FPPC-D1 on the JAK-STAT Pathway

Assay TypeReadoutCell LineStimulantFPPC-D1 IC₅₀ (nM)Ruxolitinib IC₅₀ (nM)
Western Blotp-STAT3 (Tyr705) InhibitionHeLaIL-68550
Luciferase ReporterSTAT3-luc InhibitionHEK293TIL-612075
Cell ViabilityGrowth InhibitionHEL 92.1.7N/A (Constitutive)250180

Interpretation:

  • A low nanomolar IC₅₀ value in the p-STAT assay indicates potent, direct inhibition of the JAK kinase in a cellular environment.

  • A comparable IC₅₀ in the luciferase reporter assay confirms that target inhibition translates to a downstream functional effect on gene transcription.

  • Activity in the cell viability assay demonstrates the compound's potential anti-proliferative effect in a disease-relevant context. Discrepancies in IC₅₀ values across assays are common and can reflect the different biological endpoints being measured.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols detailed in these application notes provide a comprehensive, validated framework for characterizing the biological activity of derivatives like FPPC-D1 against the JAK-STAT signaling pathway. By systematically assessing direct target engagement, downstream transcriptional effects, and cellular phenotypic outcomes, researchers can effectively identify and advance potent and selective modulators for further preclinical and clinical development.

References

  • Wikipedia. (n.d.). Ruxolitinib.
  • Hu, X., Li, J., Fu, M., Zhao, X., & Wang, W. (2023). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology.
  • Wikipedia. (n.d.). JAK-STAT signaling pathway.
  • Alagkiozidis, I., & Arellano, M. (2023). Ruxolitinib. In StatPearls. StatPearls Publishing.
  • Incyte Corporation. (n.d.). Mechanism of action - Jakafi® (ruxolitinib).
  • Villarino, A. V., Kanno, Y., & O'Shea, J. J. (2017). Mechanisms of Jak/STAT signaling in immunity and disease. Journal of Immunology.
  • Wikipedia. (n.d.). Tofacitinib.
  • BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of Phosphorylated STAT (p-STAT) with the JAK Inhibitor, Jak-IN-28.
  • Patsnap Synapse. (2025). What is the mechanism of action of Ruxolitinib Phosphate?.
  • Shomu's Biology. (2017, October 12). JAK-STAT Signalling Pathway [Video]. YouTube.
  • PathWhiz. (n.d.). Ruxolitinib Mechanism of Action Action Pathway.
  • Aaronson, D. S., & Horvath, C. M. (2002). The JAK/STAT signaling pathway. Journal of Cell Science.
  • BenchChem. (2025). Application Notes and Protocols: Detecting p-STAT Inhibition by Jak-IN-14 Using Western Blot.
  • Zhang, L., et al. (2010). Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays. Journal of Biomolecular Screening.
  • ResearchGate. (2018). Protocol of western blotting STAT and p-STAT?.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays in the Screening of Selective JAK1 Inhibitors.
  • Patsnap Synapse. (2024). What is the mechanism of Tofacitinib Citrate?.
  • ResearchGate. (n.d.). Chemical structure of tofacitinib.
  • National Center for Biotechnology Information. (n.d.). Tofacitinib. PubChem.
  • Journal of Molecular and Clinical Medicine. (2025). Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological application.
  • Creative Biolabs. (n.d.). STAT3 Pathway-STAT3 Reporter Kit.
  • Biocompare. (2017). STAT3 Reporter Assay By Luciferase.
  • Signosis. (n.d.). pSTAT3-Luc.
  • BPS Bioscience. (n.d.). STAT3 Luciferase Reporter THP-1 Cell Line.
  • BPS Bioscience. (n.d.). STAT3 Reporter Kit (STAT3 Signaling Pathway).
  • Proteintech Group. (n.d.). Western Blot Protocol.
  • Abcam. (n.d.). Western blot protocol.
  • Nelson, E. A., et al. (2011). A small molecule compound identified through a cell-based screening inhibits JAK/STAT pathway signaling in human cancer cells. Molecular Cancer.
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Organic and Pharmaceutical Chemistry Journal.
  • Thermo Fisher Scientific. (n.d.). JAK-STAT Signaling Pathway.
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI.
  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Lee, H. W., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research.
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Organic and Pharmaceutical Chemistry Journal.
  • Nakajima, Y., et al. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry.
  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin.
  • Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals.
  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical and Pharmaceutical Bulletin.

Sources

Application Note & Protocols: Suzuki Cross-Coupling Reactions with 6-bromo-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1H-pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core, an isomer of 7-azaindole, represents a "privileged scaffold" in medicinal chemistry and drug development. Its unique structural and electronic properties have positioned it as a cornerstone in the synthesis of numerous biologically active molecules, including kinase inhibitors and anticancer agents.[1][2][3] The ability to functionalize this core at specific positions is paramount for tuning the pharmacological profile of drug candidates, including their potency, selectivity, and pharmacokinetic properties.[4]

The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for creating carbon-carbon bonds.[5][6] Its mild reaction conditions, tolerance for a wide array of functional groups, and the commercial availability of diverse boronic acids make it an indispensable tool for medicinal chemists.[5] This guide provides an in-depth exploration of the application of Suzuki coupling to 6-bromo-1H-pyrrolo[3,2-c]pyridine, offering both foundational principles and actionable protocols for researchers.

Reaction Principle: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organohalide with an organoboron compound.[7] The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.

The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromo-1H-pyrrolo[3,2-c]pyridine, forming a Pd(II) complex.[8][9]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center. This step is crucial and is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex.[8][10]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][9]

Suzuki_Mechanism Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition in1 pd0->in1  Ar-Br (Pyrrolo-pyridine) pd_complex Ar-Pd(II)L₂-Br (Palladacycle Intermediate) transmetal Transmetalation in2 pd_complex->in2  R-B(OH)₂  (Boronic Acid) + Base pd_coupled Ar-Pd(II)L₂-R (Di-organopalladium Intermediate) red_elim Reductive Elimination in3 pd_coupled->in3 out3 pd_coupled->out3 product Ar-R (Coupled Product) in1->pd_complex in2->pd_coupled in3->pd0 out1 out2 out3->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Key Parameters for Successful Coupling

Achieving high yields and purity in the Suzuki coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives requires careful optimization of several parameters. The presence of two nitrogen atoms in the scaffold can lead to catalyst inhibition, making the choice of conditions particularly critical.[11][12]

  • Palladium Catalyst & Ligand: The combination of the palladium source and its coordinating ligand is the heart of the catalytic system.

    • Expertise: For heteroaromatic substrates, particularly those like pyrrolopyridines that can act as ligands themselves, standard catalysts like Pd(PPh₃)₄ are often effective.[1] However, more challenging couplings may benefit from modern catalyst systems composed of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[13][14][15] These advanced systems often exhibit higher turnover numbers and are more resistant to catalyst deactivation.[16]

  • Base: The base is essential for activating the boronic acid in the transmetalation step.

    • Expertise: The choice of base can dramatically influence the reaction rate and outcome. Inorganic bases are most common. Potassium carbonate (K₂CO₃) is a mild and effective choice for many systems.[1] For less reactive substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required to accelerate the reaction.[11][14] The strength and solubility of the base must be matched to the solvent and substrate to prevent side reactions like hydrolysis of the starting material or product.

  • Solvent System: The solvent must solubilize the reactants and facilitate the catalytic cycle.

    • Expertise: A mixture of an organic solvent and water is typically optimal.[11] Solvents like 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF) are common organic choices, while the addition of water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[1][9] It is critical to degas the solvent thoroughly to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • N-H Protection: The pyrrole N-H is acidic and can potentially interfere with the reaction.

    • Expertise: While many Suzuki couplings can be performed on unprotected N-H heterocycles with the right choice of catalyst and base, this can be a failure point.[11] If catalyst inhibition or deprotonation-related side reactions are observed, protection of the pyrrole nitrogen (e.g., with a Boc, SEM, or aryl group) is a standard strategy to ensure a cleaner and more efficient reaction.[12] The example protocol below utilizes an N-aryl substituted pyrrolo[3,2-c]pyridine, which circumvents this issue entirely.[1]

Experimental Protocols & Data

The following sections provide a general workflow, a specific microwave-assisted protocol adapted from the literature, and representative data.

General Experimental Workflow

Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Combine 6-bromo-pyrrolo[3,2-c]pyridine, boronic acid, and base in a reaction vessel. setup2 Add palladium catalyst and ligand. setup1->setup2 setup3 Add degassed solvent system. setup2->setup3 setup4 Purge vessel with N₂ or Argon. setup3->setup4 react Heat mixture to specified temperature (e.g., 80-125 °C) with stirring. setup4->react monitor Monitor progress via TLC or LC-MS. react->monitor workup1 Cool to room temperature. Quench with water. monitor->workup1 workup2 Extract product with an organic solvent (e.g., Ethyl Acetate). workup1->workup2 workup3 Dry organic layer, filter, and concentrate. workup2->workup3 purify Purify via column chromatography. workup3->purify analysis Characterization (NMR, MS) purify->analysis

Caption: General experimental workflow for Suzuki cross-coupling.
Protocol: Microwave-Assisted Suzuki Coupling

This protocol is adapted from a reported synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[1][17]

Materials:

  • 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol, 1.0 equiv)

  • Substituted Arylboronic Acid (0.15 mmol, 1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (0.5 mmol, 5.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.006 mmol, 0.06 equiv)

  • 1,4-Dioxane (6 mL)

  • Water (2 mL)

  • Microwave-safe reaction vial with stir bar

Step-by-Step Procedure:

  • Reagent Addition: To a microwave-safe reaction vial, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (36.2 mg, 0.1 mmol), the desired arylboronic acid (0.15 mmol), potassium carbonate (69 mg, 0.5 mmol), and Pd(PPh₃)₄ (7 mg, 0.006 mmol).[1]

  • Solvent Addition: Add 1,4-dioxane (6 mL) and water (2 mL) to the vial.

  • Degassing: Seal the vial and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes. This step is critical to prevent catalyst oxidation.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the mixture at 125 °C for 26 minutes with stirring.[1]

  • Reaction Work-up: After the reaction is complete, allow the vial to cool to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 20 mL).[1]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine product.

Data Presentation: Representative Couplings

The following table summarizes the results obtained using the microwave-assisted protocol with various arylboronic acids, demonstrating the versatility of the method.[1]

EntryArylboronic Acid PartnerProductYield (%)
1Phenylboronic acid6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine63%
2o-tolylboronic acid6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine65%
3m-tolylboronic acid6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine94%
44-chlorophenylboronic acid6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine32%
54-nitrophenylboronic acid6-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine51%
6Naphthalen-2-ylboronic acid6-(Naphthalen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine52%
7Thiophen-3-ylboronic acid6-(Thiophen-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine59%

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidized)Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere (N₂ or Ar). Use a fresh bottle of catalyst.
Insufficiently strong baseSwitch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity.[11]
Low reaction temperatureIncrease the reaction temperature. If using conventional heating, consider switching to a microwave protocol for higher temperatures and faster kinetics.[1]
Homocoupling of Boronic Acid Reaction conditions favor boronic acid decomposition/coupling.Lower the catalyst loading. Ensure a strictly inert atmosphere. Use a slightly lower temperature.
Dehalogenation of Starting Material Presence of a hydrogen source; catalyst promotes hydrodehalogenation.Ensure solvents are anhydrous (if not using a water co-solvent system). Screen different catalyst/ligand combinations.[13]
Product is Difficult to Purify Formation of side products; incomplete reaction.Re-optimize reaction conditions (base, solvent, temperature) to improve selectivity. Ensure the starting boronic acid is of high purity.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and adaptable method for the C-6 arylation of 1H-pyrrolo[3,2-c]pyridine derivatives. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently synthesize a diverse library of compounds crucial for advancing drug discovery programs. The provided protocols and insights serve as a robust starting point for developing and optimizing these critical transformations in the laboratory.

References

  • Current time information in Pasuruan, ID. Google.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Google.
  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. R Discovery.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
  • Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. ResearchGate.
  • Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Derivatives.
  • a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... ResearchGate.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
  • Optimization of the Suzuki coupling reaction in the synthesis of 2-[(2-substituted)phenyl]pyrrole derivatives. ResearchGate.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.
  • Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. Benchchem.
  • Optimization of conditions for the Suzuki coupling reaction. ResearchGate.
  • Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde. Benchchem.
  • ChemInform Abstract: Optimization of the Suzuki Coupling Reaction in the Synthesis of 2-[(2-Substituted)phenyl]pyrrole Derivatives. ResearchGate.
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. American Chemical Society.

Sources

Protocol for synthesizing 1H-pyrrolo[3,2-c]pyridine derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Synthesis of 1H-pyrrolo[3,2-c]pyridine Derivatives for Research and Drug Development

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[3,2-c]pyridine scaffold, also known as 5-azaindole, is a privileged heterocyclic motif in medicinal chemistry, valued for its ability to mimic indole in biological systems while offering unique physicochemical properties.[1][2] Its derivatives have demonstrated a wide range of pharmacological activities, including potent anticancer effects as kinase and tubulin polymerization inhibitors.[3][4][5] However, the synthesis of this scaffold can be more challenging than its indole counterpart due to the electron-deficient nature of the integrated pyridine ring.[1][6] This guide provides an in-depth overview of key synthetic strategies and delivers detailed, field-proven protocols for the preparation of diversely substituted 1H-pyrrolo[3,2-c]pyridine derivatives, empowering researchers to efficiently access these valuable compounds.

Introduction: The Strategic Importance of 1H-pyrrolo[3,2-c]pyridines

The fusion of a pyrrole ring with a pyridine ring gives rise to a class of compounds known as pyrrolopyridines or azaindoles. The 1H-pyrrolo[3,2-c]pyridine isomer is of particular interest as it serves as a crucial bioisostere for indole, a core structure in numerous natural products and pharmaceuticals. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, which can lead to altered binding interactions with biological targets, improved solubility, and modified metabolic profiles compared to analogous indole compounds.

This scaffold is a cornerstone in the design of novel therapeutics. For instance, derivatives of 1H-pyrrolo[3,2-c]pyridine have been developed as potent inhibitors of the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells.[3][4][7] The strategic placement of substituents on both the pyrrole and pyridine rings allows for fine-tuning of the molecule's activity and pharmacokinetic properties, making robust synthetic access to this core essential for advancing drug discovery programs.[3]

Overview of Synthetic Strategies

The construction of the 1H-pyrrolo[3,2-c]pyridine core can be approached from several angles, ranging from classical named reactions adapted for heterocyclic systems to modern transition-metal-catalyzed methods.

Classical Approaches: Adapting Indole Syntheses

Many well-established indole syntheses have been applied to the preparation of azaindoles, though often with modifications to overcome the deactivating effect of the pyridine nitrogen.

  • Fischer Indole Synthesis : This is a cornerstone of indole chemistry, involving the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[8][9] For 1H-pyrrolo[3,2-c]pyridines, the corresponding pyridylhydrazine is used. However, the reaction often requires harsh conditions (strong acids, high temperatures) due to the reduced nucleophilicity of the pyridine ring, which can lead to lower yields and side products.[10][11]

  • Madelung Synthesis : This method involves the intramolecular cyclization of an N-(pyridin-4-yl)amide at high temperatures using a strong base. It is a viable route but can suffer from low yields and limited functional group tolerance.[2][10]

  • Leimgruber–Batcho Synthesis : This two-step process, starting from a nitropyridine derivative, is generally more versatile and proceeds under milder conditions than the Fischer or Madelung methods, making it suitable for more complex substrates.[10]

Modern Transition-Metal-Catalyzed Methods

The advent of organometallic chemistry has revolutionized the synthesis of heterocyclic compounds, including azaindoles.[1][6] Palladium-catalyzed reactions, in particular, offer high efficiency and functional group tolerance.

  • Palladium-Catalyzed Annulation/Cascade Reactions : These methods construct the pyrrole ring onto a pre-functionalized pyridine starting material. Strategies often involve a sequence of C-N cross-coupling and C-H activation or Heck-type reactions in a single pot, providing rapid access to the core structure.[12][13]

  • Suzuki and Sonogashira Cross-Coupling : These reactions are invaluable for the late-stage functionalization of a pre-formed 1H-pyrrolo[3,2-c]pyridine core. For example, a bromo-substituted scaffold can be readily coupled with a variety of boronic acids or terminal alkynes to install diverse substituents at specific positions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3][7]

cluster_0 Synthetic Approaches cluster_1 Classical Examples cluster_2 Modern Examples Classical Methods Classical Methods Fischer Synthesis Fischer Synthesis Classical Methods->Fischer Synthesis Madelung Synthesis Madelung Synthesis Classical Methods->Madelung Synthesis Leimgruber-Batcho Leimgruber-Batcho Classical Methods->Leimgruber-Batcho Modern Methods Modern Methods Pd-Catalyzed Annulation Pd-Catalyzed Annulation Modern Methods->Pd-Catalyzed Annulation Suzuki Coupling Suzuki Coupling Modern Methods->Suzuki Coupling Sonogashira Coupling Sonogashira Coupling Modern Methods->Sonogashira Coupling

Caption: Key Synthetic Strategies for 1H-pyrrolo[3,2-c]pyridines.

Featured Protocol: Multi-step Synthesis of 6-Aryl-1H-pyrrolo[3,2-c]pyridines

This section details a robust, multi-step synthesis adapted from a published route for preparing potent anticancer agents.[7] The strategy involves the initial construction of a functionalized 1H-pyrrolo[3,2-c]pyridine core, followed by sequential N-arylation and C-arylation via Suzuki coupling.

Overall Synthetic Workflow

The workflow is designed for modularity, allowing for diversification at both the N-1 and C-6 positions of the heterocyclic core.

A 2-Bromo-5-methylpyridine (Starting Material) B Multi-step Conversion A->B Ref. [9] C 6-Bromo-1H-pyrrolo[3,2-c]pyridine (Key Intermediate) B->C D N-Arylation (Chan-Lam Coupling) C->D E 6-Bromo-1-aryl-1H-pyrrolo[3,2-c]pyridine D->E F C-Arylation (Suzuki Coupling) E->F G 6-Aryl-1-aryl-1H-pyrrolo[3,2-c]pyridine (Final Product) F->G

Caption: Workflow for modular synthesis of target compounds.

Step-by-Step Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 3.2.1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine (15)

This protocol is based on the reductive cyclization of an enamine intermediate derived from 2-bromo-5-methyl-4-nitropyridine 1-oxide.[7]

  • Reactants:

    • (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (Intermediate 14 , 1.0 eq, 3.97 g, 13.8 mmol)

    • Iron powder (4.0 eq, 3.11 g, 55.7 mmol)

    • Acetic acid (80 mL)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add intermediate 14 , iron powder, and acetic acid.

    • Stir the reaction mixture vigorously at 100 °C for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron residue.

    • Concentrate the filtrate under reduced pressure to remove the acetic acid.

    • Carefully neutralize the residue by adding a saturated aqueous solution of sodium carbonate until the pH reaches ~8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford 6-bromo-1H-pyrrolo[3,2-c]pyridine (15 ) as a solid.

Protocol 3.2.2: Synthesis of 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16)

This step involves a copper-catalyzed N-arylation of the pyrrole nitrogen.

  • Reactants:

    • 6-bromo-1H-pyrrolo[3,2-c]pyridine (15 , 1.0 eq)

    • 3,4,5-Trimethoxyphenylboronic acid (1.5 eq)

    • Copper(II) acetate (1.0 eq)

    • Potassium carbonate (2.0 eq)

    • Pyridine (as solvent)

  • Procedure:

    • Combine all reactants in a sealed reaction vessel.

    • Heat the mixture at 100 °C with stirring for 12-24 hours, monitoring by TLC.

    • After cooling, dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue via column chromatography to yield the N-arylated product 16 .

Protocol 3.2.3: General Procedure for Suzuki Cross-Coupling to Synthesize 6-Aryl Derivatives (10a-t)

This final step introduces diversity at the C-6 position.[7]

  • Reactants:

    • Intermediate 16 (1.0 eq, 0.1 mmol, 0.036 g)

    • Substituted phenylboronic acid (1.5 eq, 0.15 mmol)

    • Potassium carbonate (K₂CO₃) (5.0 eq, 0.5 mmol, 0.069 g)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.06 eq, 0.006 mmol, 0.007 g)

    • 1,4-Dioxane (6 mL)

    • Water (2 mL)

  • Procedure:

    • In a microwave reaction vial, combine intermediate 16 , the corresponding arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

    • Add 1,4-dioxane and water.

    • Degas the mixture by bubbling nitrogen through it for 5-10 minutes.

    • Seal the vial and heat in a microwave reactor at 125 °C for 26 minutes.

    • After the reaction is complete, cool the mixture and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative.

Representative Data Summary

The following table summarizes yields and characterization data for selected final products from the described protocol, demonstrating its efficacy.[7][14]

CompoundR-Group (at C-6)Yield (%)¹H NMR (δ, ppm) Key SignalsHRMS [M+H]⁺ (Calculated)HRMS [M+H]⁺ (Found)
10a Phenyl63%9.10 (s, 1H), 8.00 (m, 2H), 7.80 (s, 1H), 6.71 (s, 2H)361.1552361.1556
10b o-Tolyl65%9.08 (s, 1H), 7.50 (s, 1H), 6.69 (s, 2H), 2.40 (s, 3H)375.1709375.1707
10c m-Tolyl94%9.09 (s, 1H), 7.96 (d, 2H), 6.70 (s, 2H), 2.42 (s, 3H)375.1709375.1709
10f 2-Methoxyphenyl76%9.10 (s, 1H), 7.93 (s, 1H), 6.73 (s, 2H), 3.83 (s, 3H)391.1658391.1653
10s Pyridin-4-yl32%9.11 (s, 1H), 8.74 (s, 2H), 7.99 (s, 2H), 6.70 (s, 2H)362.1505362.1503

Conclusion

The 1H-pyrrolo[3,2-c]pyridine framework represents a strategically important scaffold for the development of novel therapeutics. While classical methods provide foundational routes to this core, modern palladium-catalyzed reactions have significantly enhanced the efficiency, modularity, and scope of synthesis. The detailed multi-step protocol presented here, culminating in a Suzuki cross-coupling, exemplifies a robust and versatile strategy for generating libraries of diversely functionalized derivatives. This approach allows medicinal chemists to systematically explore the structure-activity relationships required to optimize compounds for both potency and desirable pharmacokinetic profiles, thereby accelerating the drug discovery process.

References

  • Zhang, Y., & He, H. (2014). Synthesis of Azaindoles. Chinese Journal of Chemistry, 32(10), 999-1010. [Link]

  • Motati, D. R., Amaradhi, R., & Watkins, B. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(2), 381-414. [Link]

  • Royal Society of Chemistry. (2020). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. RSC Publishing. [Link]

  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • ResearchGate. (2014). Synthesis of Azaindoles. [Link]

  • ResearchGate. (2021). Selected bioactive 1H-pyrrolo[3,2-c]piperidines and the development of a new synthetic strategy. [Link]

  • Baran, P. S. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research. [Link]

  • Semantic Scholar. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. [Link]

  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. [Link]

  • Girgis, N. S., El-Sabbagh, O. H., & El-Kerdawy, M. M. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 810–819. [Link]

  • Hojnik, C. (2017). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines [Master Thesis, Graz University of Technology]. [Link]

  • ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • ResearchGate. (2010). Synthesis of 1H-Pyrrolo[3,2-c]quinoline Derivatives via Palladium-Catalyzed Heteroannulation. [Link]

  • Taylor & Francis Online. (2024). Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • National Institutes of Health. (2022). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. [Link]

Sources

Application Notes & Protocols for the Experimental Use of 6-Fluoro-1H-pyrrolo[3,2-c]pyridine in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental evaluation of 6-fluoro-1H-pyrrolo[3,2-c]pyridine, a novel synthetic heterocyclic compound, for its potential anti-inflammatory properties. This document outlines a structured, multi-tiered approach, commencing with fundamental in vitro characterization and progressing to more complex cell-based assays and in vivo models of inflammation. The protocols herein are designed to be robust and self-validating, providing a solid framework for investigating the compound's mechanism of action and therapeutic potential.

Introduction: The Rationale for Investigating this compound

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The pyrrolopyridine scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds.[2][3][4] Derivatives of the related pyrrolo[3,2-c]pyridine core have demonstrated inhibitory effects on kinases such as FMS (CSF-1R), which are implicated in inflammatory processes, suggesting a promising avenue for the development of novel anti-inflammatory agents.[5][6] The introduction of a fluorine atom can enhance metabolic stability and binding affinity, making this compound a compelling candidate for investigation.[7]

This guide provides a systematic workflow to assess the anti-inflammatory profile of this compound, from its effects on key inflammatory mediators in vitro to its efficacy in established animal models of inflammation.

Preliminary Considerations & Compound Handling

2.1. Compound Preparation: this compound should be of high purity (>98%) for all biological assays. Prepare a stock solution (e.g., 10-50 mM) in sterile dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in cell culture media should not exceed 0.1% to prevent solvent-induced toxicity.

2.2. Safety Precautions: As with any novel chemical entity, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

In Vitro Evaluation of Anti-Inflammatory Activity

The initial phase of screening involves cell-based assays to determine the compound's cytotoxicity and its ability to modulate key inflammatory pathways in a controlled environment.

3.1. Cell Line Selection: Murine macrophage-like RAW 264.7 cells are a widely used and appropriate model for initial anti-inflammatory screening.[8] Upon stimulation with lipopolysaccharide (LPS), these cells produce a range of pro-inflammatory mediators.[8] Human monocytic cell lines like THP-1 (differentiated into macrophages with PMA) can also be used for cross-species validation.

3.2. Experimental Workflow for In Vitro Screening:

in_vitro_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Anti-inflammatory Activity cluster_2 Phase 3: Mechanistic Insights A Prepare this compound Stock Solution B Cell Culture (RAW 264.7 or THP-1) A->B C Cytotoxicity Assay (MTT or LDH) B->C D Pre-treat cells with Compound C->D E Induce Inflammation (e.g., LPS) D->E F Measure Nitric Oxide (Griess Assay) E->F G Measure Pro-inflammatory Cytokines (ELISA) E->G H Western Blot Analysis (NF-κB, MAPK pathways) G->H I Enzyme Inhibition Assays (COX-2, 5-LOX) G->I

Caption: In Vitro Screening Workflow for this compound.

3.3. Detailed Protocols:

Protocol 1: Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the non-toxic concentration range of this compound.

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

  • Objective: To assess the effect of the compound on the production of nitric oxide, a key inflammatory mediator.

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated, vehicle-treated, and LPS-only controls. A known inhibitor like L-NAME can be used as a positive control.

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[8]

    • Incubate for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite should be used to quantify NO production.

Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)

  • Objective: To measure the effect of the compound on the secretion of key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

  • Methodology:

    • Follow the same cell seeding, pre-treatment, and LPS stimulation steps as in the Griess assay.

    • Collect the cell culture supernatants.

    • Perform ELISAs for TNF-α, IL-6, and IL-1β using commercially available kits, following the manufacturer's instructions.[8]

    • A general procedure involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, an enzyme conjugate, and a substrate solution.[8]

    • Measure the absorbance at 450 nm and calculate cytokine concentrations based on the standard curve.

3.4. Mechanistic Studies:

Protocol 4: Western Blot Analysis of Inflammatory Signaling Pathways

  • Objective: To investigate the compound's effect on key inflammatory signaling pathways like NF-κB and MAPK.

  • Methodology:

    • Seed RAW 264.7 cells in 6-well plates.

    • Pre-treat with the test compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes).

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, phospho-JNK, total JNK, phospho-ERK, total ERK).

    • Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway Visualization:

signaling_pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK Compound This compound Compound->MAPKKK Compound->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38, JNK, ERK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) AP1->Cytokines IkB IκBα IKK->IkB phosphorylates NFkB p65/p50 NFkB_nucleus p65/p50 (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Cytokines

Caption: Potential targets of this compound in inflammatory signaling.

In Vivo Evaluation of Anti-Inflammatory Efficacy

Promising candidates from in vitro studies should be further evaluated in animal models of inflammation. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

4.1. Acute Inflammation Model: Carrageenan-Induced Paw Edema

  • Objective: To assess the compound's efficacy in an acute model of inflammation.[1][9]

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Methodology:

    • Fast the animals overnight with free access to water.

    • Administer this compound orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin or diclofenac).

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control.

4.2. Data Presentation:

Table 1: In Vitro Anti-inflammatory Activity of this compound

Concentration (µM) Cell Viability (%) NO Inhibition (%) TNF-α Inhibition (%) IL-6 Inhibition (%)
0.1
1
10
25
50

| IC₅₀ (µM) | | | | |

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment Group Dose (mg/kg) Paw Volume Increase (mL) at 3h % Inhibition of Edema
Vehicle Control - -
Compound 10
Compound 25
Compound 50

| Indomethacin | 10 | | |

Conclusion and Future Directions

This document provides a foundational framework for the systematic evaluation of this compound as a potential anti-inflammatory agent. The data generated from these protocols will help to establish a comprehensive profile of the compound's activity, including its potency, efficacy, and mechanism of action. Positive results would warrant further investigation in more chronic models of inflammation and detailed pharmacokinetic and toxicological studies to assess its drug-like properties. The judicious selection of appropriate models and assays is crucial for the successful discovery and development of novel anti-inflammatory therapeutics.[1]

References

Application Notes and Protocols: Strategic Derivatization of the 1H-pyrrolo[3,2-c]pyridine Core for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1H-pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine, a member of the azaindole family of heterocycles, represents a "privileged scaffold" in modern medicinal chemistry. Its rigid, bicyclic structure, combined with a unique arrangement of hydrogen bond donors and acceptors, makes it an ideal framework for designing potent and selective modulators of a wide range of biological targets. This scaffold is a bioisostere of indole, and the introduction of a nitrogen atom into the six-membered ring significantly alters its physicochemical properties, such as basicity, polarity, and metabolic stability, offering advantages in drug design.

Derivatives of the 1H-pyrrolo[3,2-c]pyridine core have demonstrated significant therapeutic potential, most notably as anticancer agents targeting tubulin polymerization and various protein kinases.[1][2] The strategic functionalization of this core at its various positions is crucial for conducting comprehensive structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds into clinical candidates.

This in-depth technical guide provides a detailed overview of the key strategies for the derivatization of the 1H-pyrrolo[3,2-c]pyridine core, complete with field-proven insights and step-by-step protocols for critical reactions.

Strategic Overview of 1H-pyrrolo[3,2-c]pyridine Functionalization

The derivatization of the 1H-pyrrolo[3,2-c]pyridine core can be systematically approached by considering the reactivity of each position. The pyrrole ring is generally more electron-rich and susceptible to electrophilic substitution, while the pyridine ring is electron-deficient and amenable to nucleophilic substitution or modification following pre-functionalization (e.g., halogenation).

Below is a diagram illustrating the key positions for derivatization on the 1H-pyrrolo[3,2-c]pyridine core.

Caption: Key positions for derivatization on the 1H-pyrrolo[3,2-c]pyridine core.

Part 1: Derivatization of the Pyrrole Moiety (N-1, C-2, C-3)

N-1 Position: Alkylation and Arylation

The pyrrole nitrogen (N-1) is a key site for modification to explore the impact of substituents on solubility, cell permeability, and interaction with the biological target.

Rationale: In many kinase inhibitors, for instance, substituents at this position can occupy a specific pocket in the ATP-binding site, thereby enhancing potency and selectivity. Furthermore, introducing bulky or flexible groups at N-1 can modulate the overall conformation of the molecule.

General Protocol for N-Alkylation:

  • Materials and Equipment:

    • 1H-pyrrolo[3,2-c]pyridine or a pre-functionalized derivative

    • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

    • A suitable base: Sodium hydride (NaH, 60% dispersion in mineral oil), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃)

    • Alkylating agent (e.g., alkyl halide, benzyl bromide)

    • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, and standard glassware for workup and purification.

  • Procedure:

    • To a solution of the 1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous DMF, add the base (1.2-1.5 eq) portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture at 0 °C for 30 minutes to allow for the deprotonation of the pyrrole nitrogen.

    • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol for N-Arylation (Chan-Lam Coupling):

A powerful method for forming N-aryl bonds is the copper-catalyzed Chan-Lam coupling.

  • Materials and Equipment:

    • 1H-pyrrolo[3,2-c]pyridine derivative

    • Arylboronic acid

    • Copper(II) acetate [Cu(OAc)₂]

    • Pyridine or another suitable base

    • Anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane

    • Molecular sieves (optional, to ensure anhydrous conditions)

  • Procedure:

    • In a round-bottom flask, combine the 1H-pyrrolo[3,2-c]pyridine (1.0 eq), arylboronic acid (1.5-2.0 eq), Cu(OAc)₂ (1.2 eq), and pyridine (2.0 eq) in the chosen anhydrous solvent.[2]

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) under an air or oxygen atmosphere (the oxidant for the catalytic cycle) for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove copper salts.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

C-2 and C-3 Positions: Electrophilic Substitution and Halogenation

The C-3 position of the pyrrole ring is generally the most susceptible to electrophilic attack. Functionalization at C-2 is less common but can be achieved under specific conditions. Halogenation at these positions provides a versatile handle for subsequent cross-coupling reactions.

Rationale: Introducing substituents at C-2 or C-3 can probe interactions with specific regions of a target protein. For example, a halogen atom can act as a hydrogen bond acceptor or be used as a point of attachment for further diversification via cross-coupling.

General Protocol for C-3 Halogenation:

  • Materials and Equipment:

    • N-protected 1H-pyrrolo[3,2-c]pyridine

    • Halogenating agent: N-bromosuccinimide (NBS) for bromination, N-chlorosuccinimide (NCS) for chlorination, or N-iodosuccinimide (NIS) for iodination.

    • Anhydrous solvent such as THF or acetonitrile.

  • Procedure:

    • Dissolve the N-protected 1H-pyrrolo[3,2-c]pyridine (1.0 eq) in the anhydrous solvent in a flask protected from light.

    • Cool the solution to 0 °C.

    • Add the halogenating agent (1.05-1.1 eq) portion-wise.

    • Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC or LC-MS.

    • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (for bromination/iodination) or water.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

    • Purify by column chromatography.

Part 2: Derivatization of the Pyridine Moiety (C-4, C-6, C-7)

The electron-deficient nature of the pyridine ring makes it a prime target for nucleophilic substitution, especially when activated by a leaving group. Palladium-catalyzed cross-coupling reactions are the workhorse methods for functionalizing this part of the scaffold.

C-6 Position: The Hub for Aryl and Amino Substituents

The C-6 position is the most commonly derivatized site on the pyridine ring, largely due to the accessibility of 6-halo-1H-pyrrolo[3,2-c]pyridine intermediates.

Rationale: In many bioactive compounds based on this scaffold, a substituent at C-6 projects into a key binding region. For instance, in colchicine-binding site inhibitors, an aryl group at C-6 mimics the B-ring of combretastatin A-4.[1][2]

Protocol for Suzuki-Miyaura Cross-Coupling at C-6:

This palladium-catalyzed reaction is highly efficient for creating C-C bonds between a 6-halo-1H-pyrrolo[3,2-c]pyridine and an aryl or heteroaryl boronic acid/ester.

  • Materials and Equipment:

    • 6-Bromo-1H-pyrrolo[3,2-c]pyridine (N-protected or unprotected)

    • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 eq)

    • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)

    • Base: Aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2-3 eq)

    • Solvent system: 1,4-Dioxane/water or toluene/ethanol/water

    • Schlenk flask or microwave vial, inert atmosphere (N₂ or Ar)

  • Procedure:

    • To a Schlenk flask or microwave vial, add the 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 3.0 eq).[2]

    • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

    • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).

    • Heat the reaction mixture to 80-125 °C for 2-12 hours (or use microwave irradiation, e.g., 125 °C for 20-30 minutes), monitoring by TLC or LC-MS.[2]

    • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

G Suzuki-Miyaura Coupling at C-6 Start 6-Bromo-1H-pyrrolo[3,2-c]pyridine + Arylboronic Acid Reagents Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O Start->Reagents Add Heating Heating (Conventional or Microwave) Reagents->Heating Heat Workup Aqueous Workup & Extraction Heating->Workup Cool & Purification Column Chromatography Workup->Purification Purify Product 6-Aryl-1H-pyrrolo[3,2-c]pyridine Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling at the C-6 position.

Protocol for Buchwald-Hartwig Amination at C-6:

This reaction is a powerful tool for forming C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the C-6 position.

  • Materials and Equipment:

    • 6-Bromo-1H-pyrrolo[3,2-c]pyridine

    • Amine (primary or secondary, 1.2 eq)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-4 mol%)

    • Phosphine ligand (e.g., Xantphos, BINAP, 4-8 mol%)

    • Strong, non-nucleophilic base: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq)

    • Anhydrous, aprotic solvent: Toluene or 1,4-dioxane

    • Schlenk flask, inert atmosphere

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk flask with the palladium pre-catalyst, ligand, and base.

    • Add the 6-bromo-1H-pyrrolo[3,2-c]pyridine and the anhydrous solvent.

    • Add the amine to the mixture.

    • Heat the reaction to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction, quench with water, and extract with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify by column chromatography.

C-4 and C-7 Positions: Challenges and Opportunities

Functionalization at C-4 and C-7 is less straightforward but can provide valuable SAR data. Derivatization often requires the synthesis of specifically substituted pyridine precursors before the formation of the pyrrole ring. Alternatively, for a pre-formed 1H-pyrrolo[3,2-c]pyridine core, nucleophilic aromatic substitution (SNAAr) on a 4-halo derivative can be employed.

Rationale for C-4 Derivatization: A substituent at the C-4 position can explore interactions in a different vector compared to C-6, potentially leading to improved selectivity or novel binding modes.

General Approach for C-4 Functionalization via SNAr:

  • Starting Material: A 4-chloro-1H-pyrrolo[3,2-c]pyridine derivative is typically required. The chloro group activates the position for nucleophilic attack.

  • Nucleophiles: A range of nucleophiles can be used, including amines, alkoxides, and thiolates.

  • Conditions: The reaction is typically carried out in a polar, aprotic solvent (e.g., DMF, DMSO) at elevated temperatures. A base may be required if the nucleophile is used as its salt (e.g., an amine hydrochloride).

Part 3: Structure-Activity Relationship (SAR) Insights

The derivatization strategies outlined above enable a systematic exploration of the SAR for the 1H-pyrrolo[3,2-c]pyridine scaffold.

Table 1: SAR Summary for 1H-pyrrolo[3,2-c]pyridine Derivatives as Anticancer Agents (Colchicine-Binding Site Inhibitors) [2][3]

Position of DerivatizationSubstituent TypeGeneral Impact on ActivityExample
N-1 3,4,5-TrimethoxyphenylOften enhances potency by mimicking the A-ring of combretastatin A-4.6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines
C-6 Aryl groups (e.g., phenyl, substituted phenyl, indolyl)Crucial for activity. The nature of the aryl group significantly modulates potency.Indolyl group at C-6 showed potent antiproliferative activity.
C-6 Aryl Substituent Electron-donating groups (e.g., -OCH₃, -CH₃) at the para-positionGenerally increases antiproliferative activity.6-(4-Methoxyphenyl) derivatives are often more potent.
C-6 Aryl Substituent Electron-withdrawing groups (e.g., -F, -Cl, -NO₂) at the para-positionGenerally decreases antiproliferative activity.6-(4-Nitrophenyl) derivatives tend to be less active.

Broader Therapeutic Potential:

While extensively studied in oncology, the 1H-pyrrolo[3,2-c]pyridine scaffold and its isomers have shown promise in other therapeutic areas:

  • Anti-inflammatory and Analgesic Activity: Certain pyrrolopyridine derivatives have demonstrated the ability to reduce inflammation and pain in preclinical models, potentially through the inhibition of COX-2.[4][5]

  • Antiviral Activity: The related pyrrolopyrimidine scaffold has been investigated for its antiviral properties, suggesting that the 1H-pyrrolo[3,2-c]pyridine core could also be a valuable starting point for the development of antiviral agents.[6]

  • Kinase Inhibition: Beyond oncology, kinase inhibitors are relevant for a host of diseases, including inflammatory and autoimmune disorders. The versatility of the 1H-pyrrolo[3,2-c]pyridine scaffold makes it suitable for targeting a wide range of kinases.

Conclusion and Future Perspectives

The 1H-pyrrolo[3,2-c]pyridine core is a versatile and highly druggable scaffold. Its strategic derivatization, particularly through modern synthetic methodologies like palladium-catalyzed cross-coupling reactions, allows for a thorough exploration of the chemical space around the core. This systematic approach to functionalization is fundamental to understanding the SAR and optimizing the pharmacological properties of lead compounds.

Future work in this area will likely focus on developing more regioselective methods for the direct C-H functionalization of the scaffold, which would provide more atom-economical and efficient routes to novel derivatives. Additionally, exploring the potential of this scaffold against a broader range of biological targets beyond oncology is a promising avenue for future drug discovery efforts.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). The Buchwald-Hartwig Amination. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. Available at: [Link]

  • Cisneros, J. A., & Nolan, S. P. (2012). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 134(42), 17563–17572. Available at: [Link]

  • Dziubina, A., Sapa, J., & Pytka, K. (2020). Antinociceptive, antiedematous, and antiallodynic activity of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives in experimental models of pain. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(4), 587–598. Available at: [Link]

  • Lautens, M., & Fagnou, K. (2004). Rhodium-catalyzed coupling of arylboronic acids to ?,?-unsaturated ketones. Angewandte Chemie International Edition, 43(21), 2728-2731. Available at: [Link]

  • Szkatuła, D., Sapa, J., & Pytka, K. (2020). Antinociceptive, antiedematous, and antiallodynic activity of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives in experimental models of pain. springermedizin.de. Available at: [Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines (Master Thesis). University of Graz. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Available at: [Link]

  • Li, W., & Porco, J. A. (2014). Selected bioactive 1H-pyrrolo[3,2-c]piperidines and the development of a new synthetic strategy. ResearchGate. Available at: [Link]

  • Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Available at: [Link]

  • Martineau, D., Gros, P., & Fort, Y. (2005). Selective Lithiation of 4-(1H-1-Pyrrolyl)pyridine. Access to New Electron-Releasing Ligands. The Journal of Organic Chemistry, 70(23), 9474–9477. Available at: [Link]

  • Jensen, J., & Ulven, T. (2023). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 28(3), 1363. Available at: [Link]

  • Dziubina, A., Sapa, J., & Pytka, K. (2020). Antinociceptive, antiedematous, and antiallodynic activity of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives in experimental models of pain. ResearchGate. Available at: [Link]

  • Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]

  • Hartwig, J. F. (2010). Buchwald-Hartwig Amination Mechanism. YouTube. Available at: [Link]

  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., Li, Y., & Liu, Y. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(35), 20831–20841. Available at: [Link]

  • Reddy, T. R., & Ganesh, T. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7943–7954. Available at: [Link]

  • Malykhin, R. S., & Sukhorukov, A. (2019). Nucleophilic chlorination of 1H-pyrrolo[2,3-b]pyridine-N-oxides with MsCl/DMF. ResearchGate. Available at: [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 22(3), 475. Available at: [Link]

  • Montgomery, J. A., & Hewson, K. (1981). An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines. Journal of Medicinal Chemistry, 24(3), 354–356. Available at: [Link]

  • Dorel, R., & van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(42), 14930-14939. Available at: [Link]

  • Metallinos, C., Sadraei, S., & Zhukovskaya, N. (2014). Diastereoselective lithiation of N-silyl-protected(s)-tetrahydro-1h-pyrrolo[1,2-c]imidazol-3(2h)-one. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/DIASTEREOSELECTIVE-LITHIATION-OF-N-SILYL-PROTECTED-(-Metallinos/b16335191d90954b9d034731a547b74431e7c541]([Link]

  • Mrozek, W., & Kaczor, A. A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(21), 6483. Available at: [Link]

  • Mrozek, W., & Kaczor, A. A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available at: [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6296. Available at: [Link]

  • Al-Mousawi, S. M. (2011). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • El-Shorbagi, A.-N. A., Soror, S. H., & El-Gendy, M. A. (2019). Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. European Journal of Pharmaceutical Sciences, 127, 185–197. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Retrieved from [Link]

  • Szkatuła, D., Sapa, J., & Pytka, K. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5883. Available at: [Link]

  • Wernimont, S. A., & Snieckus, V. (2021). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

  • Gilow, H. M., & Walker, D. E. (1982). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry, 47(1), 27–31. Available at: [Link]

  • Gros, P., & Fort, Y. (2009). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, (11), 1421–1423. Available at: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening Assays Involving 6-fluoro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 6-fluoro-1H-pyrrolo[3,2-c]pyridine Scaffold in Drug Discovery

The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This structure is a key component in a variety of inhibitors targeting critical players in cellular signaling pathways, such as kinases and tubulin.[1] The introduction of a fluorine atom at the 6-position of this scaffold is a strategic design element. Fluorine, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's physicochemical properties.[2] In the context of drug design, this substitution can enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and increase cell permeability.[2][3] These attributes make this compound and its derivatives prime candidates for inclusion in high-throughput screening (HTS) libraries aimed at discovering novel therapeutics, particularly in oncology and inflammation.[4][5]

This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in HTS campaigns involving the this compound scaffold. The methodologies outlined below are designed to be robust, scalable, and amenable to automation, ensuring the generation of high-quality, reproducible data.

I. High-Throughput Screening for Kinase Inhibitors

Given that pyrrolopyridine derivatives have shown potent inhibitory activity against various kinases, a primary application of the this compound scaffold is in the discovery of novel kinase inhibitors.[6] The fluorination at the 6-position can be particularly advantageous in targeting the ATP-binding pocket of kinases.[7] Below are protocols for two widely used HTS-compatible kinase assays.

A. Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

Principle: This assay measures the phosphorylation of a substrate by a kinase. A europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody and a ULight™-labeled substrate are used. When the substrate is phosphorylated by the target kinase, the binding of the antibody to the phosphorylated substrate brings the donor (Eu³⁺ cryptate) and acceptor (ULight™) into close proximity, resulting in a FRET signal.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a 2X kinase solution and a 2X substrate/ATP solution in the kinase reaction buffer. The final concentrations will need to be optimized for each kinase-substrate pair.

    • Prepare a stock solution of this compound derivatives in 100% DMSO. Create a serial dilution series in DMSO.

    • Prepare the HTRF® detection reagents according to the manufacturer's instructions.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the compound dilutions or DMSO (vehicle control) to the wells of a low-volume 384-well plate.

    • Add 4 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of the 2X substrate/ATP solution to each well.

    • Incubate the reaction at room temperature for the optimized duration (typically 60-120 minutes).

    • Stop the reaction by adding 5 µL of the Eu³⁺-labeled antibody solution.

    • Add 5 µL of the ULight™-labeled substrate solution.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on an HTRF®-compatible plate reader (ex: 320 nm, em: 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF® ratio (665 nm emission / 620 nm emission) * 10,000.

    • Normalize the data to the vehicle (DMSO) control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the normalized response against the compound concentration to determine the IC₅₀ value.

    • A Z'-factor > 0.5 indicates a robust assay suitable for HTS.[8]

B. AlphaScreen® Kinase Assay

Principle: This bead-based assay measures the phosphorylation of a biotinylated substrate.[9] Streptavidin-coated donor beads bind to the biotinylated substrate, and an anti-phospho-substrate antibody conjugated to acceptor beads recognizes the phosphorylated substrate. When the substrate is phosphorylated, the donor and acceptor beads are brought into proximity, generating a chemiluminescent signal.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the kinase reaction buffer as described for the HTRF® assay.

    • Prepare a 2X kinase solution and a 2X biotinylated substrate/ATP solution.

    • Prepare compound dilutions as described above.

    • Prepare the AlphaScreen® donor and acceptor beads according to the manufacturer's protocol (working in subdued light).

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of compound dilutions or DMSO to the wells.

    • Add 5 µL of the 2X kinase solution and incubate for 15 minutes.

    • Add 5 µL of the 2X biotinylated substrate/ATP solution to initiate the reaction.

    • Incubate for 60-120 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a stop solution containing EDTA.

    • Add 10 µL of the acceptor bead/anti-phospho-antibody mix.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 10 µL of the streptavidin-donor beads.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen®-capable plate reader.

  • Data Analysis:

    • The raw signal is directly proportional to kinase activity.

    • Normalize the data and calculate IC₅₀ values as described for the HTRF® assay.

Expertise & Experience: The choice between HTRF® and AlphaScreen® often depends on the specific kinase and available reagents. AlphaScreen® can be more sensitive but may be more susceptible to interference from colored compounds.[9] The this compound scaffold is unlikely to cause colorimetric interference.

II. High-Throughput Screening for Tubulin Polymerization Inhibitors

Derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as inhibitors of tubulin polymerization, binding to the colchicine site.[1][10] This makes the this compound scaffold a promising candidate for the discovery of novel anti-mitotic agents.

A. Fluorescence-Based Tubulin Polymerization Assay

Principle: This assay monitors the polymerization of tubulin into microtubules in vitro.[11] A fluorescent reporter, which preferentially binds to polymerized microtubules, is included in the reaction. The increase in fluorescence intensity is proportional to the extent of tubulin polymerization.[10]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • Prepare a stock solution of purified tubulin (>99% pure) on ice.

    • Prepare a 10X GTP solution (10 mM) in polymerization buffer.

    • Prepare a stock solution of the fluorescent reporter (e.g., DAPI) as per the manufacturer's recommendation.

    • Prepare compound dilutions in polymerization buffer. Include positive (e.g., paclitaxel for enhancement, nocodazole for inhibition) and vehicle controls.[10]

  • Assay Procedure (384-well plate format):

    • Pre-warm a black, clear-bottom 384-well plate to 37°C.

    • On ice, prepare the tubulin reaction mix containing tubulin, polymerization buffer, GTP, and the fluorescent reporter.

    • Add 5 µL of the compound dilutions or controls to the pre-warmed plate.

    • Initiate the polymerization by adding 45 µL of the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every minute for 60-90 minutes.[11]

  • Data Analysis:

    • Plot fluorescence intensity versus time for each well to generate polymerization curves.

    • Key parameters to analyze include the maximum velocity (Vmax) of polymerization and the final polymer mass (plateau fluorescence).

    • Inhibitors will decrease the Vmax and/or the final polymer mass.

    • Calculate the percent inhibition relative to the vehicle control and determine IC₅₀ values.

Trustworthiness: This in vitro assay provides a direct measure of the compound's effect on tubulin polymerization, minimizing the confounding factors present in cell-based assays.

B. High-Content Screening (HCS) for Microtubule Disruption

Principle: This cell-based assay visualizes the effects of compounds on the microtubule network in cells.[8] Cells are treated with the compounds, and then the microtubules and nuclei are stained with fluorescent dyes. Automated microscopy and image analysis are used to quantify changes in microtubule morphology.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., HeLa, A549) in a 384-well imaging plate and allow them to adhere overnight.[8]

    • Treat the cells with a serial dilution of the this compound derivatives for a predetermined time (e.g., 24 hours). Include appropriate controls.

  • Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Stain the microtubules with an anti-α-tubulin antibody followed by a fluorescently labeled secondary antibody.

    • Stain the nuclei with a fluorescent DNA dye (e.g., Hoechst 33342).

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to segment the cells and quantify various morphological features of the microtubule network (e.g., texture, intensity, fiber length).

    • Compounds that disrupt microtubules will cause a significant change in these parameters compared to the vehicle control.

Expertise & Experience: The HCS assay provides valuable information on the cellular effects of the compounds, including potential impacts on cell cycle progression and apoptosis, which are often linked to microtubule disruption.[8]

III. Cell Proliferation/Viability Assay

A crucial secondary assay in any HTS campaign for anticancer agents is to determine the compound's effect on cell proliferation and viability.

DELFIA® Cell Proliferation Assay

Principle: This assay is a non-radioactive method to measure DNA synthesis.[1] Cells are incubated with 5-bromo-2'-deoxyuridine (BrdU), which is incorporated into the DNA of proliferating cells. The incorporated BrdU is detected with a europium-labeled anti-BrdU antibody, and the signal is measured using time-resolved fluorescence (TRF).[12]

Experimental Protocol:

  • Cell Culture and Labeling:

    • Seed cells in a 96- or 384-well plate and treat with compounds as described for the HCS assay.

    • Add the BrdU labeling solution to each well and incubate for 2-24 hours to allow for incorporation into newly synthesized DNA.[1]

  • Detection:

    • Remove the labeling medium and fix the cells.

    • Add the anti-BrdU-Eu³⁺ antibody solution and incubate.

    • Wash the wells to remove unbound antibody.

    • Add the DELFIA® Inducer solution to dissociate the Eu³⁺ ions and form a highly fluorescent chelate.[1]

  • Measurement and Analysis:

    • Measure the time-resolved fluorescence.

    • The fluorescence signal is proportional to the amount of DNA synthesis and, therefore, cell proliferation.

    • Calculate the percent inhibition of proliferation and determine the GI₅₀ (concentration for 50% inhibition of growth).

Data Presentation

Quantitative data from HTS assays should be summarized in a clear and concise format.

Table 1: Representative HTS Data for a Hypothetical this compound Derivative (Compound X)

Assay TypeTarget/Cell LineParameterValue
HTRF® Kinase AssayFMS KinaseIC₅₀0.5 µM
Tubulin PolymerizationPurified TubulinIC₅₀1.2 µM
DELFIA® ProliferationHeLa CellsGI₅₀0.8 µM

Visualization of Workflows and Pathways

HTS Workflow for Kinase Inhibitor Discovery

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Secondary Assays cluster_3 Lead Optimization Primary_Screen HTRF®/AlphaScreen® Assay (Single Concentration) Dose_Response IC₅₀ Determination Primary_Screen->Dose_Response Active Compounds Orthogonal_Assay Orthogonal Kinase Assay Dose_Response->Orthogonal_Assay Confirmed Hits Cell_Prolif Cell Proliferation Assay (DELFIA®) Orthogonal_Assay->Cell_Prolif SAR Structure-Activity Relationship (SAR) Cell_Prolif->SAR

Caption: General HTS workflow for identifying and validating kinase inhibitors.

Microtubule Disruption Signaling Pathway

Microtubule_Pathway Compound This compound Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle M_Phase M-Phase Arrest Spindle->M_Phase Disruption leads to Apoptosis Apoptosis M_Phase->Apoptosis

Caption: Pathway of apoptosis induction via microtubule polymerization inhibition.

References

The Strategic Application of 6-fluoro-1H-pyrrolo[3,2-c]pyridine in the Development of Potent and Selective FMS Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: FMS Kinase as a Critical Therapeutic Target

The FMS-like tyrosine kinase (FMS), also known as colony-stimulating factor 1 receptor (CSF-1R), is a member of the type III receptor tyrosine kinase family.[1] It plays a pivotal role in regulating the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[2] Upon binding its ligands, CSF-1 or IL-34, FMS dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events.[3] These pathways, including the RAS/RAF/MAPK/Erk, JAK/STAT5, and PI3K/AKT/mTOR pathways, are crucial for normal cellular function.[3][4] However, dysregulation and overexpression of FMS have been implicated in the pathogenesis of various diseases, including several types of cancer (such as breast, ovarian, and prostate cancer), inflammatory disorders like rheumatoid arthritis, and certain leukemias.[1][5][6] This makes FMS a highly attractive target for therapeutic intervention.

The development of small molecule inhibitors targeting the ATP-binding site of the FMS kinase domain has emerged as a promising strategy. Among the various heterocyclic scaffolds explored, the 1H-pyrrolo[3,2-c]pyridine (also known as 5-azaindole) core has shown significant potential. The strategic incorporation of a fluorine atom at the 6-position of this scaffold can enhance metabolic stability, binding affinity, and overall drug-like properties, making 6-fluoro-1H-pyrrolo[3,2-c]pyridine a key building block in the design of next-generation FMS kinase inhibitors.[7]

This technical guide provides a comprehensive overview of the application of the this compound scaffold in the development of FMS kinase inhibitors. It includes a detailed, representative synthetic protocol, in-depth methodologies for in vitro and cell-based assays to evaluate inhibitor potency and efficacy, and insights into the underlying scientific principles.

FMS Kinase Signaling Pathway

The activation of FMS kinase by its ligands initiates a complex network of intracellular signaling pathways that drive cellular responses. Understanding this network is critical for designing effective inhibitors and for interpreting the results of cellular assays.

FMS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FMS FMS Receptor (CSF-1R) PI3K PI3K FMS->PI3K Activation RAS RAS FMS->RAS Activation JAK JAK FMS->JAK Activation Ligand CSF-1 / IL-34 Ligand->FMS Binding & Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) mTOR->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression STAT5 STAT5 JAK->STAT5 STAT5->Gene_Expression Synthesis_Workflow Start 2-Bromo-5-fluoro-3-methylpyridine Step1 Nitration Start->Step1 Intermediate1 2-Bromo-5-fluoro-3-methyl-4-nitropyridine Step1->Intermediate1 Step2 Vinylation with DMF-DMA Intermediate1->Step2 Intermediate2 Enamine Intermediate Step2->Intermediate2 Step3 Reductive Cyclization Intermediate2->Step3 Core This compound Step3->Core Step4 Amide Coupling Core->Step4 Final_Product Final FMS Kinase Inhibitor Step4->Final_Product

Caption: General synthetic workflow for the target inhibitor.

Protocol 1: Synthesis of this compound (Core Scaffold)

This protocol is adapted from synthetic strategies for related pyrrolopyridine structures.

Step 1: Nitration of 2-Bromo-5-fluoro-3-methylpyridine

  • To a stirred solution of fuming nitric acid in sulfuric acid at 0 °C, slowly add 2-bromo-5-fluoro-3-methylpyridine.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-5-fluoro-3-methyl-4-nitropyridine.

Step 2: Formation of the Enamine Intermediate

  • Dissolve the nitropyridine derivative from Step 1 in N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and heat the mixture to reflux for 3-5 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate, which can be used in the next step without further purification.

Step 3: Reductive Cyclization

  • Dissolve the crude enamine in a mixture of acetic acid and ethanol.

  • Add iron powder and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction, filter through a pad of celite, and concentrate the filtrate.

  • Neutralize the residue with aqueous sodium bicarbonate and extract with ethyl acetate.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of a Representative FMS Kinase Inhibitor via Amide Coupling

This protocol describes the final coupling step to generate a potent diarylamide inhibitor, based on the synthesis of similar FMS inhibitors. [3]

  • Dissolve this compound (1.0 eq) and a substituted benzoic acid (e.g., 4-morpholino-3-(trifluoromethyl)benzoic acid, 1.2 eq) in dry DMF.

  • Add a coupling agent such as HATU (1.3 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by flash chromatography or preparative HPLC to yield the final FMS kinase inhibitor.

In Vitro Evaluation of FMS Kinase Inhibitory Activity

Biochemical assays are essential for determining the direct inhibitory effect of a compound on the FMS kinase. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.

Protocol 3: In Vitro FMS Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is based on the principles of the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. [2] Materials:

  • Recombinant human FMS kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2.5mM MnCl₂, 50μM DTT) [2]* Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well assay plates

Procedure:

  • Prepare the kinase reaction mixture by adding FMS kinase and the poly(Glu, Tyr) substrate to the kinase buffer.

  • Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding 4 µL of the kinase/substrate mixture to each well.

  • Add 5 µL of ATP solution to start the reaction. The final ATP concentration should be at or near the Km for ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. [2]7. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. [2]8. Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Compound IDFMS IC50 (nM)
Reference Inhibitor (e.g., Pexidartinib) 10
Representative Compound 1r 30 [1]
Lead Compound KIST101029 96 [1]
Compound 1e 60 [1]

Cell-Based Assays for Assessing Biological Efficacy

Cell-based assays are crucial for evaluating the activity of inhibitors in a more physiologically relevant context, assessing their ability to penetrate cell membranes and inhibit the target kinase within the cellular environment. [8]

Protocol 4: Cell Proliferation Assay using Ba/F3 Cells

Ba/F3 cells, a murine pro-B cell line, are dependent on IL-3 for survival. When engineered to express an oncogenic or constitutively active kinase like FMS, their survival becomes dependent on the activity of that kinase, making them an excellent model system for testing kinase inhibitors.

Materials:

  • Ba/F3 cells engineered to express a constitutively active FMS construct

  • RPMI-1640 medium supplemented with 10% FBS

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well cell culture plates

Procedure:

  • Seed the FMS-dependent Ba/F3 cells in a 96-well plate at a density of 5,000-10,000 cells per well in IL-3-free medium.

  • Add serially diluted test compounds to the wells. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence with a plate reader.

  • Determine the IC50 values by plotting the percentage of cell viability against the compound concentration.

Protocol 5: Cellular Phosphorylation Assay

This assay measures the inhibition of FMS autophosphorylation or the phosphorylation of a downstream substrate in cells.

Materials:

  • A relevant cell line endogenously expressing FMS (e.g., macrophage cell lines) or engineered to overexpress it.

  • Cell lysis buffer

  • Phospho-FMS specific antibody and total FMS antibody

  • ELISA or Western blot reagents

Procedure:

  • Plate the cells and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with serially diluted test compounds for 1-2 hours.

  • Stimulate the cells with CSF-1 for 10-15 minutes to induce FMS phosphorylation.

  • Wash the cells with cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Analyze the levels of phosphorylated FMS and total FMS using an ELISA kit or by Western blotting.

  • Quantify the inhibition of phosphorylation at each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold is a valuable building block for the development of potent and selective FMS kinase inhibitors. Its favorable physicochemical properties contribute to improved drug-like characteristics. The protocols detailed in this guide provide a robust framework for the synthesis and evaluation of novel inhibitors based on this core structure. Future research will likely focus on further optimizing the structure-activity relationship to enhance potency, selectivity, and pharmacokinetic profiles, ultimately leading to the development of novel therapeutics for a range of diseases driven by aberrant FMS signaling.

References

Sources

A Practical Guide to the Functionalization of the Pyrrolopyridine Ring: Strategies, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrrolopyridine Scaffold

Pyrrolopyridines, also known as azaindoles, are a class of bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry and materials science.[1] As bioisosteres of indole, they possess a unique electronic landscape conferred by the nitrogen atom in the six-membered ring, which can modulate a molecule's physicochemical properties such as solubility, pKa, and hydrogen bonding capacity.[2] This structural feature makes pyrrolopyridines privileged scaffolds in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including kinase inhibition and anticancer properties.[1][3]

This guide provides a comprehensive overview of the key strategies for the functionalization of the pyrrolopyridine ring system. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic rationale to empower informed experimental design. We will delve into the nuances of regioselectivity and explore a variety of synthetic methodologies, from classical halogenation to modern transition-metal-catalyzed cross-couplings and direct C-H functionalization.

Strategic Approaches to Pyrrolopyridine Functionalization

The functionalization of the pyrrolopyridine core can be broadly categorized into several key strategies, each with its own set of advantages and considerations. The choice of method often depends on the desired substitution pattern, the starting material's reactivity, and the tolerance of other functional groups within the molecule.

Electrophilic Halogenation: Gateway to Further Derivatization

Halogenated pyrrolopyridines are versatile intermediates, serving as key precursors for a multitude of cross-coupling reactions. The introduction of a halogen atom provides a reactive handle for the subsequent formation of carbon-carbon and carbon-heteroatom bonds.

Expertise & Experience: The regioselectivity of halogenation is highly dependent on the pyrrolopyridine isomer and the reaction conditions. The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. However, the nitrogen atom in the pyridine ring deactivates the adjacent positions. Careful control of the halogenating agent and reaction parameters is crucial to achieve the desired isomer. For instance, N-bromosuccinimide (NBS) is a commonly used reagent for the bromination of the pyrrole ring, often at the C3 position.[4]

Protocol 1: Regioselective Bromination of 7-Azaindole at the C3-Position

Materials:

  • 7-Azaindole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a solution of 7-azaindole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-bromo-7-azaindole.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly powerful for the functionalization of pyrrolopyridines. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are indispensable tools for introducing aryl, heteroaryl, amino, and alkynyl groups.

Expertise & Experience: The success of these reactions hinges on the judicious choice of the palladium catalyst, ligand, base, and solvent. The electronic nature of the pyrrolopyridine ring and the coupling partners significantly influences the reaction outcome. For electron-deficient pyridine rings, electron-rich and bulky phosphine ligands, such as SPhos or XPhos, are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[2]

Protocol 2: Suzuki-Miyaura Coupling of a Halogenated Pyrrolopyridine

Materials:

  • Halogenated pyrrolopyridine (e.g., 4-chloro-7-azaindole) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • SPhos (0.10 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and water (4:1 mixture, degassed)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and heating block

Procedure:

  • In a Schlenk tube, combine the halogenated pyrrolopyridine, arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed dioxane/water mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Comparison of Common Palladium-Catalyzed Cross-Coupling Reactions for Pyrrolopyridine Functionalization

ReactionCoupling PartnersTypical Catalyst SystemKey Advantages
Suzuki-Miyaura Aryl/heteroaryl halide + Aryl/heteroaryl boronic acid/esterPd(OAc)₂/SPhos, Pd(PPh₃)₄Broad substrate scope, mild reaction conditions, commercially available reagents.[2]
Buchwald-Hartwig Amination Aryl/heteroaryl halide + Primary/secondary aminePd₂(dba)₃/BINAP, Pd(OAc)₂/XPhosEfficient formation of C-N bonds, wide range of amine coupling partners.[5]
Sonogashira Coupling Aryl/heteroaryl halide + Terminal alkynePd(PPh₃)₂Cl₂/CuIDirect introduction of alkynyl moieties, useful for further transformations.[2]
Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heteroaromatic compounds, including pyrrolopyridines. These methods avoid the pre-functionalization steps often required in traditional cross-coupling reactions, leading to more efficient and sustainable synthetic routes.

Expertise & Experience: The regioselectivity of C-H functionalization is a key challenge. In pyrrolopyridines, the C-H bonds of the pyrrole ring are generally more reactive towards electrophilic metalation. However, directing groups can be employed to achieve functionalization at specific positions on either the pyrrole or pyridine ring. Rhodium and ruthenium catalysts are often used for these transformations.[6] The use of a directing group can dramatically alter the site of functionalization.[7]

Diagram 1: General Workflow for Directed C-H Functionalization

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product Pyrrolopyridine Pyrrolopyridine with Directing Group (DG) Catalyst Metal Catalyst (e.g., Rh, Ru) Pyrrolopyridine->Catalyst Coordination Coupling_Partner Coupling Partner Catalyst->Coupling_Partner C-H Activation & Coupling Functionalized_Product Regioselectively Functionalized Pyrrolopyridine DG_Removal Directing Group Removal (optional) Functionalized_Product->DG_Removal

Caption: Workflow for directed C-H functionalization of pyrrolopyridines.

Minisci Reaction: Radical Functionalization of the Pyridine Ring

The Minisci reaction is a powerful method for the direct alkylation and acylation of electron-deficient N-heterocycles, making it well-suited for the functionalization of the pyridine ring of pyrrolopyridines. This reaction proceeds via a radical mechanism and offers a complementary approach to traditional nucleophilic and electrophilic substitution reactions.

Expertise & Experience: The Minisci reaction is typically carried out under acidic conditions to protonate the pyridine nitrogen, thereby increasing its electrophilicity towards radical attack. The regioselectivity is generally governed by the stability of the resulting radical intermediate, with functionalization often occurring at the C2 or C4 positions of the pyridine ring. Modern variations of the Minisci reaction often employ photoredox catalysis, allowing for milder reaction conditions and a broader substrate scope.[8]

Diagram 2: Simplified Mechanism of the Minisci Reaction

G Radical_Source Radical Precursor (e.g., Carboxylic Acid) Radical Alkyl/Acyl Radical (R•) Radical_Source->Radical Generation Initiator Initiator (e.g., (NH₄)₂S₂O₈, Ag⁺) Initiator->Radical Radical_Adduct Radical Adduct Intermediate Radical->Radical_Adduct Pyrrolopyridine Protonated Pyrrolopyridine Pyrrolopyridine->Radical_Adduct Radical Addition Product Functionalized Pyrrolopyridine Radical_Adduct->Product Oxidation & Rearomatization Oxidant Oxidant Oxidant->Product

Caption: Key steps in the Minisci radical functionalization of a pyrrolopyridine.

Functionalization of Specific Pyrrolopyridine Isomers

While 7-azaindole is the most studied isomer, other pyrrolopyridines also serve as important scaffolds in medicinal chemistry. The position of the nitrogen atom in the pyridine ring significantly influences the reactivity and regioselectivity of functionalization reactions.

  • 4-Azaindole (Pyrrolo[3,2-b]pyridine): Functionalization often requires careful control to differentiate between the reactive sites. Metal-catalyzed methods have been developed for its derivatization.

  • 5-Azaindole (Pyrrolo[3,2-c]pyridine): Strategies for the synthesis and functionalization of this isomer often involve multi-step sequences starting from substituted pyridines.[2]

  • 6-Azaindole (Pyrrolo[2,3-c]pyridine): A variety of methods, including Sonogashira coupling and Bartoli indole synthesis, have been employed for the construction and subsequent functionalization of the 6-azaindole core.[9]

  • Pyrrolo[3,4-c]pyridine: This isomer has also been the subject of synthetic efforts, with methods developed for the construction of its core structure.[4]

Conclusion and Future Perspectives

The functionalization of the pyrrolopyridine ring is a dynamic and evolving field of research. The methods outlined in this guide provide a robust toolkit for the synthesis of a diverse array of substituted pyrrolopyridines. From the foundational utility of halogenation to the elegance of palladium-catalyzed cross-couplings and the atom-economy of C-H functionalization, chemists are now better equipped than ever to explore the chemical space around this important heterocyclic scaffold.

Future developments will likely focus on the discovery of more selective and sustainable catalytic systems, including those based on earth-abundant metals. The continued exploration of photoredox catalysis and biocatalysis will undoubtedly open new avenues for the mild and selective functionalization of pyrrolopyridines. As our understanding of the structure-activity relationships of pyrrolopyridine-containing molecules deepens, the demand for innovative and efficient synthetic methodologies will continue to grow, driving further innovation in this exciting area of chemistry.

References

  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(82), 12344-12365. [Link]

  • Campos, K. R., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds, 60(5), 485-506. [Link]

  • de Oliveira, P. G., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds, 60(5), 485-506. [Link]

  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 664-668. [Link]

  • Ivonin, S. P., et al. (2021). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]

  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]

  • Dong, J., & Wang, Q. (2020). Photocatalytic Minisci Reaction. Chinese Journal of Organic Chemistry, 40(2), 400-413. [Link]

  • Zhang, T., et al. (2024). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Angewandte Chemie International Edition, 63(28), e202403569. [Link]

  • Kwiecień, H., & Girek, T. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Mistry, A., et al. (2021). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 11(50), 31445-31453. [Link]

  • Gising, J., et al. (2020). Synthesis of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one and its application in Suzuki-Miyaura cross-coupling reactions. Arkivoc, 2020(5), 134-146. [Link]

  • Gising, J., et al. (2015). Suzuki–Miyaura cross‐coupling of 5‐bromoindole and phenylboronic acid catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles. ChemistryOpen, 4(4), 453-457. [Link]

  • Saigal, et al. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ChemistrySelect, 6(10), 2445-2451. [Link]

  • Twilton, J., et al. (2017). The merger of photoredox and transition metal catalysis. Nature Reviews Chemistry, 1(7), 0052. [Link]

  • Gandeepan, P., et al. (2019). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 24(1), 113. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Kwiecień, H., & Girek, T. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Scheidt, K. A., et al. (2016). Azaindole synthesis through dual activation catalysis with N-heterocyclic carbenes. Chemical Communications, 52(59), 9283-9286. [Link]

  • Dong, J., & Wang, Q. (2020). Photocatalytic Minisci Reaction. Chinese Journal of Organic Chemistry, 40(2), 400-413. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 6-fluoro-1H-pyrrolo[3,2-c]pyridine, also known as 6-fluoro-5-azaindole. This molecule is a crucial heterocyclic building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutics. The strategic placement of the fluorine atom and the pyridine nitrogen significantly influences the molecule's electronic properties, metabolic stability, and binding affinity to biological targets.

However, the synthesis of this scaffold is not without its challenges. The electron-deficient nature of the pyridine ring can complicate classical indole syntheses, leading to issues with yield, regioselectivity, and byproduct formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common problems and optimize reaction outcomes. We will delve into the causality behind experimental choices, providing actionable, field-proven insights to enhance your synthetic success.

Common Synthetic Routes: An Overview

While several methods exist for constructing azaindole cores, two strategies are most prominently adapted for this compound: the Fischer Indole Synthesis and Palladium-Catalyzed Cyclizations.

  • Fischer Indole Synthesis : This classical and versatile method involves the acid-catalyzed reaction of a substituted hydrazine (in this case, a fluoropyridylhydrazine) with an aldehyde or ketone.[1][2] While powerful, its application to electron-deficient pyridylhydrazines can be challenging and often requires forcing conditions or specific catalysts.[2][3]

  • Palladium-Catalyzed Cross-Coupling Reactions : Modern organometallic chemistry offers robust alternatives.[4] These methods, such as sequential Sonogashira and C-N coupling reactions, can provide a more controlled and often higher-yielding route to substituted azaindoles by building the pyrrole ring onto a functionalized pyridine core.[4][5]

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Product Yield

Q: My Fischer indole synthesis of this compound is resulting in a very low yield or only starting material. What are the likely causes and solutions?

A: This is a common issue, often rooted in the first two steps of the reaction mechanism: hydrazone formation and the subsequent[2][2]-sigmatropic rearrangement.

Causality & Solutions:

  • Inefficient Hydrazone Formation: The initial condensation between the fluoropyridylhydrazine and the carbonyl compound can be slow or reversible.

    • Troubleshooting:

      • Remove Water: Use a Dean-Stark trap or add molecular sieves to drive the equilibrium toward the hydrazone product.

      • pH Control: Add a catalytic amount of acid (e.g., acetic acid) to facilitate condensation, but avoid strongly acidic conditions at this stage, which can fully protonate the hydrazine, rendering it non-nucleophilic.

  • Failure of the[2][2]-Sigmatropic Rearrangement: This is the key bond-forming step and is often the highest energy barrier in the sequence.[2] The electron-withdrawing nature of the fluoropyridine ring deactivates the system, making the rearrangement difficult.

    • Troubleshooting:

      • Choice of Acid Catalyst: This is the most critical parameter. Standard Brønsted acids like H₂SO₄ or HCl can sometimes fail.[2] Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH) are often more effective as they are both strong acids and dehydrating agents. Lewis acids like ZnCl₂ or BF₃·OEt₂ can also promote the reaction.[2]

      • Temperature Control: This step requires significant thermal energy. Ensure your reaction is heated sufficiently, often to temperatures exceeding 100-140°C, depending on the solvent and catalyst. Monitor for decomposition at very high temperatures.

      • Solvent Choice: High-boiling point, non-coordinating solvents are preferred. Toluene, xylene, or sulfolane are common choices.

Issue 2: Formation of Multiple Side Products

Q: My reaction produces the desired product, but TLC and NMR show significant impurities that are difficult to separate. What are these byproducts and how can I prevent them?

A: Side reactions in the Fischer synthesis often involve intermolecular reactions, incomplete cyclization, or rearrangements leading to undesired regioisomers.

Causality & Solutions:

  • Reductive Cleavage or Dimerization of Hydrazine: The starting pyridylhydrazine can be unstable under harsh acidic and high-temperature conditions.

    • Troubleshooting:

      • Inert Atmosphere: Always run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the hydrazine and intermediates.

      • Gradual Heating: Add the catalyst at a lower temperature and then gradually heat the reaction mixture to the target temperature. This can minimize the time the sensitive starting materials are exposed to harsh conditions before reacting.

  • Incomplete Ammonia Elimination: The final step is the acid-catalyzed elimination of ammonia (or an amine) to form the aromatic pyrrole ring.[2] If this step is inefficient, you may isolate the aminal intermediate.

    • Troubleshooting:

      • Sufficient Acid & Heat: Ensure you are using a stoichiometric amount of a strong acid catalyst and adequate temperature to drive the final aromatization step. PPA is particularly effective here.

  • Regioisomeric Impurities (with unsymmetrical ketones): If you use an unsymmetrical ketone, the initial hydrazone can form two different enamines, leading to two different regioisomers of the final product.

    • Troubleshooting:

      • Use a Symmetrical Ketone or an Aldehyde: The simplest solution is to use a reactant like acetone or acetaldehyde, which avoids this ambiguity.

      • Directed Synthesis: For complex targets, consider a palladium-catalyzed route where the connectivity is explicitly controlled.[5]

Frequently Asked Questions (FAQs)

Q1: Which catalyst system is best for a Palladium-catalyzed synthesis of the this compound core?

A1: The optimal system depends on the specific disconnection. For a Sonogashira coupling followed by cyclization, a common and effective system is Pd(PPh₃)₄ with a copper(I) co-catalyst (e.g., CuI).[4] For C-N bond formation (Buchwald-Hartwig type cyclization), a palladium precatalyst like Pd₂(dba)₃ combined with a specialized phosphine ligand (e.g., Xantphos, RuPhos) is often required to achieve high yields, especially with the electron-deficient pyridine ring.[6]

Q2: How critical is moisture and air control for these reactions?

A2: It is absolutely critical.

  • Fischer Synthesis: While the reaction produces water, starting with anhydrous solvents and reagents prevents catalyst deactivation (especially Lewis acids) and minimizes side reactions. An inert atmosphere protects the hydrazine starting material from oxidation.[2]

  • Palladium-Catalyzed Reactions: These reactions are highly sensitive to oxygen, which can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Trace water can also interfere with many of the organometallic intermediates. Therefore, the use of degassed solvents and rigorous inert atmosphere techniques (Schlenk line or glovebox) is mandatory for reproducibility and high yields.

Q3: My final product is colored and difficult to purify. What are the best purification strategies?

A3: Colored impurities often arise from polymeric byproducts or degradation.

  • Initial Workup: After quenching the reaction, a thorough aqueous workup is essential. Washing the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) can sometimes remove colored oxidative impurities. A wash with a chelating agent like EDTA can help remove residual metal catalysts.

  • Chromatography: Column chromatography on silica gel is the standard method. Start with a non-polar eluent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The nitrogen on the pyridine ring can cause streaking on silica; adding a small amount of triethylamine (0.1-1%) to the eluent can significantly improve peak shape.

  • Recrystallization/Trituration: If a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent final step to obtain high-purity material.

Data & Protocols

Table 1: Comparison of Fischer Synthesis Conditions
Catalyst SystemSolventTemperature (°C)Typical Yield RangeNotes
Polyphosphoric Acid (PPA)None (used as solvent)120-16040-65%Highly viscous, workup can be difficult. Very effective.[2]
Eaton's Reagent (P₂O₅/MsOH)DichloromethaneReflux50-70%Milder conditions than PPA, easier workup.
ZnCl₂ (Lewis Acid)Toluene / Xylene110-14035-60%Requires strictly anhydrous conditions.[2]
H₂SO₄ / Acetic AcidAcetic AcidReflux20-50%Generally lower yields for this specific substrate.[2]

Yields are estimates and highly dependent on the specific carbonyl partner and reaction scale.

Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Fischer Synthesis check_sm Check Starting Material (SM) Consumption (TLC / Crude NMR) start->check_sm sm_present Significant SM Remaining check_sm->sm_present Yes sm_consumed SM Consumed, Product Low check_sm->sm_consumed No catalyst Problem: Catalyst Inactivity or Insufficient Energy sm_present->catalyst degradation Problem: Degradation of SM or Product sm_consumed->degradation sol_catalyst Solution: • Use stronger acid (PPA, Eaton's) • Increase Temperature • Ensure Anhydrous Conditions catalyst->sol_catalyst rearrangement Problem: Failed Rearrangement / Cyclization sol_degradation Solution: • Use Inert Atmosphere (N₂/Ar) • Lower Temperature / Shorter Time • Gradual Heating degradation->sol_degradation

Caption: A decision-making workflow for troubleshooting low product yield.

References

  • Various Authors. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]

  • Royal Society of Chemistry. (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Royal Society of Chemistry. [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok Repository. [Link]

  • Collum, D. B., et al. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH National Library of Medicine. [Link]

  • MySkinRecipes. (n.d.). 6-Fluoro-1H-pyrrolo[3,2-b]pyridine. MySkinRecipes. [Link]

  • NIH National Library of Medicine. (2025, April 11). Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles. NIH National Library of Medicine. [Link]

  • Progress in Chemistry. (2012). Synthesis of Azaindoles. Progress in Chemistry, (10), 1974-1982. [Link]

  • Yan, L., Han, L., & Xie, R. (2020). Fischer indole synthesis – Knowledge and References. Taylor & Francis Online. [Link]

  • Wiley Online Library. (2025, August 10). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Wiley Online Library. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • NIH National Library of Medicine. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. NIH National Library of Medicine. [Link]

  • Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(22), 5142–5145. [Link]

  • ResearchGate. (2025, August 5). Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System. ResearchGate. [Link]

  • Kumar, V., et al. (1992). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 57(25), 6995–6998. [Link]

  • Organic Chemistry Portal. (2020). Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. Organic Chemistry Portal. [Link]

  • Wójcicka, A., et al. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]

  • ResearchGate. (n.d.). Different strategies for synthesis of 7-azaindoles. ResearchGate. [Link]

  • NIH National Library of Medicine. (2018, December 10). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. NIH National Library of Medicine. [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

Sources

Technical Support Center: Challenges in the Synthesis of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the intricate science of synthesizing fluorinated heterocyclic compounds. The judicious incorporation of fluorine into heterocyclic frameworks is a cornerstone of modern drug discovery and materials science, offering profound enhancements to metabolic stability, lipophilicity, and binding affinity.[1][2] However, the unique properties of fluorine also present significant synthetic hurdles, from controlling regioselectivity to managing the reactivity of potent fluorinating agents.[1][3]

This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights. It moves from foundational questions to deep, troubleshooting workflows, addressing the specific issues encountered during experimentation. Our focus is not just on what to do, but why a particular approach is scientifically sound, ensuring each protocol is a self-validating system.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to ground your understanding of the key challenges and strategic decisions in heterocyclic fluorination.

Q1: Why is the direct fluorination of heterocyclic compounds notoriously difficult? A1: The synthesis of fluorinated heterocycles is uniquely challenging due to a combination of factors.[1] Heteroatoms (like nitrogen or sulfur) alter the electron density and reactivity of the ring, often deactivating it towards certain reactions or providing alternative sites for unwanted side reactions.[2] Many heterocyclic systems, such as pyrroles and indoles, are sensitive to the strongly acidic, basic, or oxidative conditions often employed in fluorination, leading to polymerization or decomposition.[2][4] Furthermore, achieving regioselectivity is a primary obstacle; heterocycles present multiple C-H bonds that can be fluorinated, often resulting in isomeric mixtures that are difficult to separate.[4][5]

Q2: How do I decide between an electrophilic or nucleophilic fluorination strategy? A2: The choice hinges on the electronic properties of your heterocyclic substrate.

  • Electrophilic Fluorination: This strategy is ideal for electron-rich heterocycles (e.g., pyrroles, indoles, furans). Reagents like Selectfluor™ or N-Fluorobenzenesulfonimide (NFSI) act as a source of "F+" and react with nucleophilic positions on the ring.[6]

  • Nucleophilic Fluorination: This is the method of choice for electron-deficient heterocycles (e.g., pyridines, pyrimidines) that are substituted with a good leaving group (like -Cl, -Br, or -NO₂). In these SNAr (Nucleophilic Aromatic Substitution) reactions, a fluoride anion (from sources like KF or CsF) displaces the leaving group.[2][7] Powerful, anhydrous nucleophiles are often required for this transformation to be successful.[2]

The following decision tree provides a simplified strategic guide.

G sub Is the heterocycle electron-rich? snar Does it have a good leaving group (e.g., Cl, Br, NO2)? sub->snar No (Electron-Deficient) elec_reagent Use Electrophilic Reagent (e.g., Selectfluor™, NFSI) sub->elec_reagent Yes nuc_reagent Use Nucleophilic Reagent (e.g., KF, CsF for SNAr) snar->nuc_reagent Yes other Consider alternative methods: - C-H activation - Deoxyfluorination - Fluorinated building blocks snar->other No

Caption: Decision tree for fluorination strategy.

Q3: Which common fluorinating agents should I consider for my reaction? A3: The selection of a fluorinating agent is critical and depends on the desired transformation, substrate compatibility, and safety considerations. N-F reagents are popular due to their stability and ease of handling in standard glassware.[8][9]

Reagent ClassExamplesPrimary ApplicationKey Considerations
Electrophilic (N-F) Selectfluor™, NFSIFluorination of electron-rich arenes, enolates, and carbanions.Bench-stable and relatively safe to handle.[10] Reactivity varies; screen different agents. Can be expensive.[11]
Nucleophilic (Salts) KF, CsF, TBAFSNAr reactions on electron-deficient heterocycles; SN2 displacements.Highly hygroscopic; requires rigorously anhydrous conditions.[4][7] Low cost and high atom economy.[11]
Deoxyfluorination DAST, Deoxo-Fluor™Conversion of alcohols to fluorides (R-OH → R-F) and ketones to gem-difluorides (C=O → CF₂).Can be explosive at high temperatures.[11] Highly effective but requires careful handling.
Gas Fluorine (F₂)Used in specialized industrial processes.Extremely reactive, toxic, and corrosive; requires specialized equipment and training.[9][12][13]
Part 2: Troubleshooting Guides

This section provides structured solutions to common experimental failures.

Guide 1: Low or No Reaction Yield

Q: My reaction shows no conversion of the starting material. What are the likely causes and how do I fix it? A: This common issue typically points to one of three areas: the reagent, the conditions, or the substrate itself.

Potential Cause 1: Inactive Fluorinating Reagent

  • The "Why": Many fluorinating agents are highly sensitive to moisture. Nucleophilic fluoride salts like KF and CsF are hygroscopic, and water will solvate the fluoride ion, drastically reducing its nucleophilicity.[4] Electrophilic reagents like Selectfluor™ can also degrade with improper storage.

  • Solution Pathway:

    • Verify Reagent Quality: Use a freshly opened bottle of the fluorinating agent or dry it rigorously before use. For fluoride salts, this can be done by flame-drying under vacuum or by azeotropic distillation with toluene.

    • Ensure Anhydrous Conditions: Dry all glassware in an oven ( >120°C) and cool under an inert atmosphere (N₂ or Ar). Use anhydrous, freshly distilled solvents.

    • Perform a Control Reaction: Test the reagent on a known, reliable substrate to confirm its activity.

Potential Cause 2: Sub-optimal Reaction Conditions

  • The "Why": Fluorination reactions are highly sensitive to temperature and solvent. Some transformations require elevated temperatures to overcome activation energy barriers, while others may lead to decomposition if the temperature is too high.[4] Solvent choice is also critical; for example, electrophilic reagents like Selectfluor™ can react exothermically and dangerously with solvents like DMF or DMSO.[4]

  • Solution Pathway:

    • Temperature Screening: If the reaction is sluggish at room temperature, increase the temperature incrementally (e.g., in 15-20°C steps). Monitor by TLC or LC-MS to check for product formation versus decomposition.

    • Solvent Screening: Acetonitrile is a common and often effective solvent for many fluorination reactions.[4] If it fails, screen other anhydrous, non-nucleophilic solvents. Always check for compatibility between your chosen solvent and the fluorinating agent.[4]

The following workflow diagram illustrates a systematic approach to troubleshooting low conversion.

G start Low or No Conversion reagent Is the fluorinating reagent active? start->reagent conditions Are reaction conditions (temp, solvent) optimal? reagent->conditions Yes reagent_sol Action: 1. Use fresh/dry reagent. 2. Ensure anhydrous setup. 3. Run control reaction. reagent->reagent_sol No substrate Is the substrate reactive enough? conditions->substrate Yes conditions_sol Action: 1. Screen temperatures. 2. Screen compatible solvents (e.g., MeCN). conditions->conditions_sol No substrate_sol Action: 1. Switch strategy (e.g., nucleophilic to electrophilic). 2. Add activating group to substrate. substrate->substrate_sol No success Problem Solved substrate->success Yes reagent_sol->conditions conditions_sol->substrate substrate_sol->success

Caption: Troubleshooting workflow for low reaction yield.
Guide 2: Poor Regioselectivity / Formation of Multiple Products

Q: My reaction is producing a mixture of fluorinated isomers. How can I control the regioselectivity? A: This is a classic challenge in heterocyclic chemistry, where multiple positions on the ring can be reactive.

Potential Cause 1: Multiple Reactive C-H Bonds

  • The "Why": The inherent electronic nature of the heterocycle may lead to several positions having similar reactivity towards fluorination.[4]

  • Solution Pathway:

    • Utilize Directing Groups: Exploit the electronic or steric influence of existing functional groups. For instance, a benzyloxy group on a pyridine ring can direct fluorination to the adjacent position.[4] The strategic placement of a directing group, which can be removed later, is a powerful tool.

    • Change the Fluorinating Reagent: Different reagents exhibit different steric and electronic profiles, which can alter the regiochemical outcome.[4] Switching from Selectfluor™ to NFSI, for example, may favor a different isomer.

    • Employ C-H Activation/Functionalization: This advanced strategy uses a transition-metal catalyst (e.g., Pd, Rh) and a directing group to selectively functionalize a specific C-H bond, which can then be converted to a C-F bond.[2][4]

Guide 3: Substrate or Product Decomposition

Q: My sensitive heterocycle (e.g., an indole or pyrrole) is decomposing under the reaction conditions. A: Electron-rich heterocycles are often unstable in the presence of strong electrophiles or under acidic/basic conditions, leading to polymerization or degradation.[2][4]

  • The "Why": The high reactivity that makes these substrates suitable for electrophilic fluorination also makes them susceptible to decomposition.

  • Solution Pathway:

    • Employ Milder Conditions: Use neutral fluorination methods whenever possible.[4]

    • Lower the Temperature: Running the reaction at 0°C or even lower temperatures can often prevent the formation of decomposition byproducts.[4]

    • Add a Mild Base: For some substrates, the addition of a weak, non-nucleophilic base like Li₂CO₃ can buffer the reaction and prevent the formation of destructive acidic byproducts.[4]

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for common fluorination reactions. Note: These are general procedures and may require optimization for your specific substrate.

Protocol 1: Electrophilic Fluorination of an Activated Heterocycle with Selectfluor™

This protocol is adapted from methodologies effective for many electron-rich systems.[4]

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂), dissolve the heterocyclic starting material (1.0 equiv.) in anhydrous acetonitrile (MeCN).

  • Reagent Addition: Add Selectfluor™ (1.1 equiv.) to the solution in one portion at room temperature.

  • Reaction Monitoring: Seal the vessel and stir the mixture. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-2 hours.[4]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad with additional acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired fluorinated product.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Anhydrous KF

This protocol is a standard approach for fluorinating activated, electron-deficient heterocycles.[4][7]

  • Preparation: Add spray-dried potassium fluoride (KF, 3.0 equiv.) to an oven-dried flask equipped with a reflux condenser under an inert atmosphere (N₂).

  • Solvent and Substrate Addition: Add anhydrous DMSO and the chloro- or nitro-substituted heterocycle (1.0 equiv.).

  • Reaction: Heat the reaction mixture to the required temperature (typically 120-180°C).

  • Reaction Monitoring: Monitor the consumption of the starting material by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Part 4: Safety Dossier: Handling Potent Fluorinating Agents

Safety is paramount. Fluorine gas and its precursor, hydrofluoric acid (HF), are extremely hazardous.

Q: What are the essential safety precautions when working with or generating fluorine-containing reagents? A: Rigorous safety protocols are non-negotiable.

HazardAgent(s)Mitigation and Emergency Response
Extreme Corrosivity & Toxicity Fluorine (F₂), Hydrofluoric Acid (HF)Engineering Controls: ALWAYS handle in a certified chemical fume hood.[12][14] For F₂ gas, use a dedicated, vented gas cabinet with remote-controlled valves.[13] PPE: Wear neoprene gloves, chemical splash goggles, a face shield, and a flame-resistant lab coat.[15][16] Emergency (Skin Contact): F₂ rapidly hydrolyzes to HF on contact with moisture.[12] Immediately flush the affected area with copious amounts of water for at least 5 minutes, remove contaminated clothing, and apply 2.5% calcium gluconate gel. Seek immediate medical attention. [12][15] Emergency (Inhalation): Move the individual to fresh air immediately. Seek prompt medical attention in all cases of overexposure. [12]
High Reactivity & Explosion Risk Fluorine (F₂), Deoxyfluorinating agents (e.g., DAST)Handling: Keep equipment scrupulously dry and free of organic grease.[12][15] Passivate metal equipment before use with F₂.[15] Never work alone.[14] Incompatibilities: F₂ reacts violently with water, ammonia, organic solvents, and many other materials.[12][13] Review the Safety Data Sheet (SDS) thoroughly before use.
References
  • BenchChem Technical Support Team. (2025).
  • Tarpo, J. Jr., & Tarpo, M. Fluorine Safety. Purdue University Department of Chemistry.
  • Tarasova, A. A., et al. (2024). Key developments in fluorinated heterocycles. Taylor & Francis Online.
  • Pal, S., & Girish, Y. R. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Rutgers University Environmental Health and Safety.
  • Sentry Air Systems, Inc. (2013).
  • BenchChem Technical Support. (2025). Troubleshooting common issues in fluorination reactions of cycloheptanes. BenchChem.
  • ACS GCI Pharmaceutical Roundtable.
  • Lal, G. S., et al. Electrophilic Fluorination with N-F Reagents. Organic Reactions.
  • Shibata, N., et al. (2010). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry.
  • University of Wisconsin-Madison Environment, Health & Safety. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.
  • Mlostoń, G., et al. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules.
  • Pal, S., & Girish, Y. R. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • Petrov, V. A. (2009). Synthesis and reactivity of fluorinated heterocycles. In Fluorinated Heterocyclic Compounds. John Wiley & Sons.
  • Berger, S. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. Magnetic Resonance in Chemistry.
  • ACS GCI Pharmaceutical Roundtable. (2025).
  • Le, C., et al. (2018).
  • Wikipedia contributors. (2023).

Sources

Technical Support Center: Purification of 1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1H-pyrrolo[3,2-c]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who work with this important class of nitrogen-containing heterocycles, also known as 5-azaindoles. The unique electronic properties imparted by the fused pyridine and pyrrole rings present specific challenges in purification that require tailored strategies.

This document moves beyond standard protocols to provide a deeper understanding of the underlying principles, helping you troubleshoot common issues and optimize your purification workflows.

Section 1: Foundational Challenges & Initial Troubleshooting

The primary challenge in purifying 1H-pyrrolo[3,2-c]pyridine derivatives stems from the basicity of the pyridine nitrogen (pKa typically around 5-6)[1][2]. This basicity leads to strong interactions with the acidic silanol groups on standard silica gel, often resulting in poor peak shape, low recovery, and even on-column degradation.

The first step in any purification strategy is to diagnose the problem. The following workflow provides a high-level decision-making process.

start Crude Product Analysis (TLC, LC-MS, NMR) issue Identify Primary Issue start->issue impurities Multiple Impurities / Co-elution issue->impurities Poor Separation low_yield Low Mass Recovery issue->low_yield Product Loss oiling_out Difficulty with Crystallization issue->oiling_out Physical Form Issue chromatography Column Chromatography impurities->chromatography Primary Method extraction Liquid-Liquid Extraction (Acid/Base) impurities->extraction Pre-purification low_yield->chromatography Investigate crystallization Recrystallization oiling_out->crystallization Optimize

Caption: High-level workflow for troubleshooting common purification challenges.

Section 2: Troubleshooting Guide for Column Chromatography

Column chromatography is the workhorse of purification, but it is also where most issues arise with this compound class.

Issue 1: Poor Peak Shape (Tailing, Streaking)

Q: My compound is streaking down the silica gel column, and the fractions are broad and not well-resolved. What's happening?

A: This is the most common issue and is almost always caused by the interaction between the basic pyridine nitrogen and acidic silanol groups (Si-OH) on the silica surface.[2] This strong, non-specific binding leads to a slow, continuous elution of the compound, resulting in severe peak tailing.

Troubleshooting & Optimization:

  • Mobile Phase Modification (The Quick Fix):

    • Cause: The basic analyte interacts strongly with the acidic stationary phase.

    • Solution: Add a competitive base to your mobile phase to saturate the acidic sites on the silica. This allows your compound to elute based on polarity rather than acid-base interactions.

      • For non-polar to moderately polar systems (e.g., Hexane/EtOAc): Add 0.5-1% triethylamine (TEA) or 0.1-0.5% ammonium hydroxide to the mobile phase.[3]

      • For polar systems (e.g., DCM/MeOH): A small amount of TEA or ammonium hydroxide is also effective.

  • Stationary Phase Selection (The Robust Solution):

    • Cause: Standard silica gel is inherently acidic.

    • Solution: Switch to a more inert stationary phase.

      • Neutral or Basic Alumina: Alumina is a good alternative for basic compounds, but be aware that its activity can vary. Start with Brockmann Grade II or III.

      • Deactivated Silica: You can "passivate" your own silica gel by flushing the packed column with a solution of your eluent containing 1-2% TEA, then re-equilibrating with the starting mobile phase before loading your sample.[3]

      • Reversed-Phase (C18): For more polar derivatives, reversed-phase chromatography is an excellent option. It separates compounds based on hydrophobicity and avoids the silanol interaction issue.[3]

Issue 2: Poor Resolution and Co-eluting Impurities

Q: I've fixed the peak tailing, but some impurities are still eluting with my product. How can I improve separation?

A: Co-elution occurs when impurities have a polarity very similar to your target compound. This is common when isomeric side products are formed during synthesis.[3]

Troubleshooting & Optimization:

  • Solvent System Optimization:

    • Cause: The chosen eluent system does not provide sufficient selectivity.

    • Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). The goal is to maximize the difference in retention factor (ΔRf) between your product and the impurity.

      • Change the solvent class. If a Hexane/Acetate system fails, try a Dichloromethane/Methanol or a Toluene/Acetone system. Different solvent classes interact with your compounds through different intermolecular forces (dipole-dipole, hydrogen bonding), which can alter selectivity.

    Derivative Polarity Suggested Starting Solvent System (Normal Phase) Modifiers (if needed)
    Low (e.g., alkyl, aryl substituted)Hexane / Ethyl Acetate (Gradient: 0-50%)0.5% Triethylamine
    Medium (e.g., ester, amide substituted)Dichloromethane / Methanol (Gradient: 0-10%)0.5% Triethylamine
    High (e.g., free acid, amine substituted)Dichloromethane / Methanol (Gradient: 5-20%) or Reversed-Phase HPLC0.1% Formic Acid or TFA (for RP-HPLC)

    Table 1: Initial chromatography solvent systems for 1H-pyrrolo[3,2-c]pyridine derivatives.

  • Employ High-Performance Liquid Chromatography (HPLC):

    • Cause: Flash chromatography lacks the efficiency to separate closely related compounds.

    • Solution: Preparative HPLC offers significantly higher resolving power.

      • Normal Phase: Chiralcel® columns can be used for both chiral and achiral separations of heterocycles.

      • Reversed-Phase (RP-HPLC): This is often the best choice for separating isomers. A C18 column with a water/acetonitrile or water/methanol mobile phase containing a pH modifier (formic acid or ammonium acetate) is a standard starting point.

      • Mixed-Mode Chromatography: For highly polar or charged derivatives, mixed-mode columns that combine reversed-phase and ion-exchange characteristics can provide unique selectivity.[4][5] These columns can retain compounds that elute in the void volume on traditional C18 columns.[1]

Issue 3: Low Recovery or On-Column Degradation

Q: I am losing a significant amount of my compound during chromatography. Is it stuck on the column?

A: Yes, this is a strong possibility. The same acidic silanol groups that cause peak tailing can, in some cases, bind irreversibly to your compound, especially if it is highly basic or has multiple nitrogen atoms.[2] Some sensitive pyrrolopyridines can also degrade on the acidic surface of silica.[6]

Troubleshooting & Optimization:

  • Use an Inert Stationary Phase: This is the most effective solution. As mentioned, basic alumina or reversed-phase silica (C18) are excellent choices to prevent irreversible adsorption.[3]

  • Pre-complexation: If your compound has chelating motifs, residual metals in the silica gel can be an issue. Adding a chelating agent like EDTA to your crude sample before loading can sometimes improve recovery.

  • Check Compound Stability: Before running a large-scale column, perform a stability test. Spot your compound on a TLC plate, let it sit for a few hours, and then develop it. If you see new spots or a streak from the baseline, your compound is likely degrading on the silica.

start Chromatography Problem tailing Peak Tailing / Streaking? start->tailing resolution Poor Resolution? tailing->resolution No add_tea Add Basic Modifier (e.g., 1% TEA) tailing->add_tea Yes recovery Low Recovery? resolution->recovery No optimize_solvent Optimize Solvent System (via TLC) resolution->optimize_solvent Yes change_phase Change Stationary Phase (Alumina, C18) recovery->change_phase Yes add_tea->resolution check_stability Check Silica Stability (TLC Test) change_phase->check_stability use_hplc Switch to Prep-HPLC optimize_solvent->use_hplc Still not resolved use_hplc->recovery

Caption: A logical workflow for systematically improving chromatographic purification.

Section 3: Troubleshooting Guide for Recrystallization

Recrystallization is a powerful, cost-effective method for achieving high purity, especially on a larger scale.[7] However, finding the right conditions can be challenging.

Issue: Compound "Oils Out" Instead of Forming Crystals

Q: When I cool my solution, my product separates as a sticky oil, not as crystals. What should I do?

A: "Oiling out" is a common problem that occurs when the compound comes out of the solution at a temperature above its melting point, often because the solution is too saturated or contains impurities that inhibit crystal lattice formation.[3][8]

Troubleshooting & Optimization:

  • Reheat and Dilute: Reheat the solution to re-dissolve the oil, then add more of the "good" solvent to make the solution more dilute. Allow it to cool much more slowly.[8]

  • Change Solvent System: The chosen solvent may be too good. Try a solvent system where the compound has slightly lower solubility at high temperatures.

  • Lower the Crystallization Temperature: Use a solvent with a lower boiling point, or try cooling the solution to a much lower temperature (e.g., in a -20 °C freezer) after it has slowly reached room temperature.

  • Scratch and Seed: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[3] If you have a small amount of pure solid, "seeding" the cooled solution with a tiny crystal can initiate crystallization.

Solvent Class Common Solvents & Pairs Comments
Alcohols Ethanol, Methanol, IsopropanolGood for moderately polar compounds. Often used in pairs with water or hexanes.
Esters / Ketones Ethyl Acetate, AcetoneVersatile solvents, often paired with hexanes as an anti-solvent.
Hydrocarbons Hexanes, Heptane, TolueneGood anti-solvents for polar compounds. Toluene can be effective for aromatic systems.
Ethers Diethyl Ether, THFGenerally too volatile and good at dissolving things to be primary crystallization solvents, but useful in pairs.
Aprotic Polar Acetonitrile, DMFUse with caution; difficult to remove. Can be effective for highly polar or stubborn compounds.

Table 2: Common recrystallization solvents for nitrogen heterocycles.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of 1H-pyrrolo[3,2-c]pyridines?

A1: Common impurities typically include unreacted starting materials, residual reagents or catalysts (e.g., palladium from cross-coupling reactions), and structurally related isomers formed through alternative cyclization pathways.[3][9][10] Thorough aqueous workups are essential to remove inorganic salts and water-soluble reagents before attempting chromatography or crystallization.

Q2: My compound is chiral. How do I separate the enantiomers?

A2: Enantiomers require a chiral environment for separation.

  • Chiral HPLC/SFC: This is the most direct and common method. Chiral Stationary Phases (CSPs), particularly those based on polysaccharide derivatives (e.g., amylose or cellulose), are highly effective for separating enantiomers of heterocyclic compounds.[11][12] Supercritical Fluid Chromatography (SFC) is often faster and uses less solvent than HPLC for chiral separations.

  • Diastereomeric Salt Formation: If your derivative has a sufficiently basic or acidic handle, you can react it with a chiral acid or base to form diastereomeric salts. These salts have different physical properties (like solubility) and can often be separated by careful recrystallization. The chiral auxiliary is then removed to yield the pure enantiomer.

Q3: Can I use a simple acid-base extraction to clean up my crude material?

A3: Absolutely. This is a highly recommended first step. Since 1H-pyrrolo[3,2-c]pyridine derivatives are basic, you can perform a liquid-liquid extraction to separate them from neutral or acidic impurities.

  • Dissolve your crude material in an organic solvent (e.g., Ethyl Acetate, DCM).

  • Extract with a dilute aqueous acid (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer.[13]

  • Discard the organic layer, which contains neutral impurities.

  • Carefully basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) to deprotonate your product, causing it to precipitate or become extractable.

  • Extract your pure product back into a fresh organic solvent. This simple procedure can dramatically increase the purity of your material before you commit to chromatography.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Hanneman, W. W. (1963). Gas Chromatographic Separation of Heterocyclic Nitrogen Compounds on an Inorganic Salt Column.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Stolyarov, B. V., et al. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Scilit. Retrieved from [Link]

  • Shishov, A., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(15), 4998.
  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. Retrieved from [Link]

  • ResearchGate. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin-layer chromatography of some heterocyclic nitrogen compounds. Retrieved from [Link]

  • Taylor, D. R., et al. (1983). Modification of Mixed Retention Mechanisms for Aromatic Amine and Pyridine Derivatives in RP-HPLC.
  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of Nitrogen Heterocyclic Compounds from Model Coal Tar Fraction by Solvent Extraction. Retrieved from [Link]

  • Pawełek, M., et al. (2010). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica, 67(2), 141-147.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PubMed Central. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. European Journal of Medicinal Chemistry, 166, 313-327.
  • Kočí, K., et al. (2007). Extraction of polycyclic aromatic nitrogen heterocycles from spiked soil samples. Central European Journal of Chemistry, 5(3), 819-831.
  • JoVE. (2023). Basicity of Heterocyclic Aromatic Amines. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
  • Kim, S. J., & Chun, Y. J. (2005). Separation of nitrogen heterocyclic compounds from model coal tar fraction by solvent extraction. Separation Science and Technology, 40(10), 2095-2113.
  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. JOCPR, 6(5), 941-946.
  • National Institutes of Health. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Organic Letters, 10(20), 4585-4588.
  • Patrick, S. L., et al. (2019). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 62(17), 8236-8251.
  • Ukrainian Chemistry Journal. (2025). ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS. Retrieved from [Link]

  • PubMed Central. (2019). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. Molecules, 24(11), 2183.
  • Szychta, D., et al. (2021). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 26(22), 6891.
  • ResearchGate. (n.d.). Selected bioactive 1H‐pyrrolo[3,2‐c]piperidines and the development of a new synthetic strategy. Retrieved from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Wieszczycka, K., et al. (2022).
  • ResearchGate. (2014). Crystallization purification of indole. Retrieved from [Link]

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Symmetry, 13(1), 89.
  • MDPI. (2022). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents.
  • PubMed. (2024). Chiral acidic molecularly imprinted polymer for enantio-separation of norepinephrine racemate. Journal of Applied Polymer Science, e55462.
  • MDPI. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 27(13), 4216.
  • Matrix Fine Chemicals. (n.d.). 1H-PYRROLO[3,2-C]PYRIDINE | CAS 271-34-1. Retrieved from [Link]

  • MDPI. (2021).

Sources

Technical Support Center: Optimizing Suzuki Coupling of Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrrolopyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C bond formation with these important, yet often challenging, heterocyclic systems. Pyrrolopyridines (also known as azaindoles) are privileged structures in drug discovery, and mastering their functionalization is a critical skill.[1]

This resource moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your reaction conditions with a solid scientific foundation.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions researchers have before setting up their experiments.

Q1: Why are pyrrolopyridines considered "challenging" substrates for Suzuki coupling?

A1: The primary challenge stems from the presence of basic, sp²-hybridized nitrogen atoms within the pyridine ring.[2] These nitrogen atoms can act as Lewis bases and coordinate to the palladium catalyst center. This coordination can lead to several problems:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can bind strongly to the electron-deficient palladium center, forming stable off-cycle complexes that reduce the concentration of the active catalyst.[3][4]

  • Altered Ligand Properties: Coordination of the substrate can alter the electronic and steric properties of the catalyst, slowing down key steps in the catalytic cycle like oxidative addition or reductive elimination.

  • N-H Acidity: The pyrrole N-H proton is acidic and can interact with the basic conditions required for the reaction, potentially leading to substrate deprotonation and undesired side reactions or catalyst deactivation.[3]

Q2: What are the best general starting conditions for coupling a halogenated pyrrolopyridine?

A2: While every substrate is unique, a robust starting point is crucial. For a typical reaction involving a bromo-pyrrolopyridine and an arylboronic acid, the following conditions have proven effective and can be optimized further.[1][3]

ComponentRecommendationRationale & Key Considerations
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a Pd-precatalyst (e.g., XPhos Pd G2, 2-4 mol%)Pd₂(dba)₃ is a reliable Pd(0) source.[5] Precatalysts ensure efficient generation of the active monoligated Pd(0) species, which is often crucial for challenging substrates.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) (2-5 mol%)These ligands accelerate reductive elimination and shield the palladium center, preventing inhibition by the pyridine nitrogen.[1][2]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)These are strong enough to facilitate transmetalation but are generally compatible with many functional groups.[1] Cs₂CO₃ is more soluble in many organic solvents.
Solvent Aprotic polar solvent + Water (e.g., 1,4-Dioxane/H₂O or THF/H₂O, 4:1 to 10:1 v/v)The water is essential for dissolving the base and facilitating the formation of the 'ate' complex required for transmetalation.[6][7]
Temperature 80–110 °CHigher temperatures are often required to drive the reaction to completion, especially for less reactive chlorides.
Q3: Should I protect the N-H of the pyrrole ring before the coupling reaction?

A3: It depends on the substrate and reaction conditions.

  • Protection is often beneficial: Protecting the pyrrole nitrogen with groups like SEM (trimethylsilylethoxymethyl) or Boc (tert-butyloxycarbonyl) can prevent deprotonation by the base, which might otherwise lead to side reactions or solubility issues.[8][9][10] Protection is particularly important if very strong bases are used or if the pyrrole N-H acidity is high due to electron-withdrawing groups.

  • Direct coupling is possible: Modern catalyst systems with bulky ligands can be so efficient that they allow for the direct coupling of N-H free pyrrolopyridines, avoiding extra protection/deprotection steps.[3] If attempting a direct coupling, K₃PO₄ is often a good choice of base.

Troubleshooting Guide

This section is structured to help you diagnose and solve specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

This is the most common issue. A systematic approach is needed to identify the root cause.

Logical Troubleshooting Workflow

G Start Low / No Yield Check_SM Starting Material (SM) Consumed? Start->Check_SM SM_Present SM Remains Check_SM->SM_Present No SM_Gone SM Consumed Check_SM->SM_Gone Yes Catalyst_Deactivated Cause: Catalyst Inhibition or Deactivation SM_Present->Catalyst_Deactivated Poor_Reactivity Cause: Poor Halide Reactivity (e.g., Ar-Cl) SM_Present->Poor_Reactivity Low_Temp Cause: Suboptimal Conditions (Temp, Time) SM_Present->Low_Temp Protodeborylation Cause: Protodeboronation of Boronic Acid SM_Gone->Protodeborylation Dehalogenation Cause: Dehalogenation of Pyrrolopyridine SM_Gone->Dehalogenation Workup_Issue Cause: Product Loss During Workup/Purification SM_Gone->Workup_Issue Sol_Catalyst Solution: - Use bulky, e⁻-rich ligands (XPhos, SPhos) - Use Pd-precatalyst - Increase catalyst loading Catalyst_Deactivated->Sol_Catalyst Sol_Reactivity Solution: - Switch to more reactive halide (I > Br > Cl) - Use more active catalyst system - Increase temperature Poor_Reactivity->Sol_Reactivity Sol_Conditions Solution: - Increase temperature - Extend reaction time - Screen solvents/bases Low_Temp->Sol_Conditions Sol_Proto Solution: - Use anhydrous solvent - Use boronic ester (MIDA, pinacol) - Use KF as base Protodeborylation->Sol_Proto Sol_Dehalo Solution: - Optimize base and solvent - Lower reaction temperature Dehalogenation->Sol_Dehalo Sol_Workup Solution: - Check product solubility and polarity - Adjust extraction pH Workup_Issue->Sol_Workup

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

Detailed Solutions
  • Q: My reaction stalls and starting material remains. What should I do?

    • A: This strongly suggests a catalyst issue or insufficient reactivity.

      • Combat Catalyst Inhibition: As discussed in FAQ1, the pyridine nitrogen is a likely culprit. Switch to a catalyst system known to perform well with N-heterocycles. The use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) is highly recommended.[1][2] These ligands form stable, highly active monoligated palladium complexes that are less susceptible to inhibition.

      • Address Halide Reactivity: The reactivity of the organic halide is critical and follows the order I > Br > Cl >> F.[11] If you are using an aryl chloride, the oxidative addition step is often rate-limiting. You may need more forcing conditions: higher temperatures, a more electron-rich ligand (like t-Bu₃P), or a specialized precatalyst.[7][12] For aryl fluorides, direct coupling is extremely difficult and may require a preliminary halogen exchange reaction.[8]

      • Optimize Temperature and Time: Simply increasing the reaction temperature to 100-110 °C or extending the reaction time can sometimes be sufficient to push a sluggish reaction to completion.[1][13]

  • Q: My starting material is consumed, but I isolate very little product. Where did it go?

    • A: This points towards competing side reactions or issues with product isolation.

      • Check for Protodeboronation: This side reaction, where the boronic acid's C-B bond is cleaved and replaced with a C-H bond, is a major cause of low yields.[14] It is often promoted by excess water or high temperatures.

        • Solution: Use a boronate ester (e.g., pinacol or MIDA esters) which are more stable. Alternatively, using anhydrous solvents and a non-hydroxide base like powdered potassium fluoride (KF) can mitigate this issue.[7]

      • Look for Dehalogenation: The pyrrolopyridine starting material can lose its halogen atom, being replaced by a hydrogen. This is another common unproductive pathway.

        • Solution: This is highly dependent on the specific combination of catalyst, ligand, base, and solvent. A screen of different bases (e.g., switching from K₃PO₄ to Cs₂CO₃) or solvents might be necessary. Sometimes, lowering the reaction temperature can disfavor this pathway.

Problem 2: Significant Formation of Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS requires identification and mitigation.

  • Q: I'm seeing a symmetrical biaryl product derived from my boronic acid. How do I stop this?

    • A: You are observing homocoupling, a common side reaction often promoted by the presence of oxygen. [1][4]

      • Rigorous Degassing is Critical: Before adding your catalyst, ensure your reaction mixture is thoroughly deoxygenated. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[13][15]

      • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen. Use Schlenk techniques if the problem is persistent.

      • Palladium Source: Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources like Pd(OAc)₂.[4]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational optimization. The reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[6][11][16]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X (Pyrrolopyridine-Halide) PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation + [R²-B(OR)₃]⁻ (Activated Boronate) PdII_Aryl_Complex R¹-Pd(II)L₂-R² Transmetalation->PdII_Aryl_Complex RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product center Base_Role Base (e.g., K₃PO₄) activates Boronic Acid R²-B(OH)₂ → [R²-B(OH)₃]⁻

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.[1][5]

General Experimental Protocol

This protocol provides a reliable starting point for the Suzuki coupling of a 2-bromo-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 2-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • 1,4-Dioxane and Water (degassed, typically 5:1 v/v)

Procedure:

  • Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the 2-bromo-1H-pyrrolo[2,3-b]pyridine, arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd₂(dba)₃ and XPhos.

  • Solvent Addition: Add the degassed 1,4-dioxane followed by the degassed water via syringe. The final reaction concentration should be around 0.1 M with respect to the limiting reagent.

  • Heating: Place the flask in a preheated oil bath at 100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[8]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • Singh, S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • Bellina, F., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4483-4498. [Link]

  • Nolan, J. M., & Keay, B. A. (2006). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry, 71(21), 8048-8057. [Link]

  • ResearchGate. (2015). Screening reaction conditions of Suzuki coupling a. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 6-Fluoro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-fluoro-1H-pyrrolo[3,2-c]pyridine. This molecule, a key 5-azaindole scaffold, is a privileged structure in modern medicinal chemistry, appearing in numerous developmental candidates for kinase inhibitors and other therapeutic agents.[1][2] However, its synthesis is not without challenges. The electron-deficient nature of the pyridine ring and the specific substitution pattern can lead to a variety of side reactions that impact yield, purity, and scalability.

This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting sections to directly address common issues encountered in the laboratory. We will explore the causality behind these problems and provide field-proven, actionable solutions.

Section 1: Frequently Asked Questions (FAQs) & General Troubleshooting

This section addresses the most common high-level problems researchers face.

Q1: My overall yield for this compound is consistently low. What are the general factors I should investigate first?

A1: Low yield is a multifaceted issue that often points to one or more suboptimal parameters rather than a single catastrophic failure. Before focusing on one specific reaction step, it's crucial to perform a holistic review of your process.

  • Purity of Starting Materials: This is the most common and often overlooked culprit. For instance, in Fischer indole-type syntheses, impurities in the hydrazine or ketone/aldehyde starting materials can inhibit the catalyst or introduce competing side reactions.[3] Similarly, in palladium-catalyzed reactions, trace impurities can deactivate the catalyst.[4] Action: Always verify the purity of your starting materials by NMR or LC-MS. If necessary, purify them by recrystallization or chromatography before use.

  • Anhydrous Conditions: Many steps in heterocyclic synthesis, particularly those involving organometallics, strong bases, or the formation of intermediates like hydrazones, are highly sensitive to moisture.[4] Water can hydrolyze key intermediates or reagents. Action: Ensure all glassware is oven-dried. Use anhydrous solvents, and conduct reactions under an inert atmosphere (Argon or Nitrogen).

  • Reaction Temperature and Time: Excessively high temperatures or prolonged reaction times can cause decomposition of the starting materials, intermediates, or the final azaindole product, which can be thermally sensitive.[3] Action: Monitor your reaction closely by TLC or LC-MS. Determine the optimal reaction time and avoid unnecessarily long heating. Consider running a temperature optimization screen if decomposition is suspected.

Q2: I'm attempting a synthesis based on the Leimgruber-Batcho or a related reductive cyclization of a nitro-enamine precursor. The final cyclization step is incomplete or messy. How can I optimize this?

A2: This is a powerful method for constructing the pyrrolo[3,2-c]pyridine core, as demonstrated in the synthesis of the 6-bromo analogue.[5][6] The key is the reductive cyclization of an intermediate like an (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine derivative.

  • Reducing Agent Activity: The choice and activity of the reducing agent are paramount. Iron powder in acetic acid is commonly used.[6] If the reaction is sluggish, the iron may not be sufficiently activated. Action: Consider pre-treating the iron powder with dilute HCl to remove any oxide layer, followed by washing with water, ethanol, and ether, and drying under vacuum. Alternatively, screen other reducing agents like stannous chloride (SnCl₂) or sodium dithionite.

  • pH Control: The cyclization is sensitive to the acidic medium. If the medium is too harsh, it can lead to side reactions. If it's not acidic enough, the reaction may not proceed efficiently. Action: Optimize the concentration of acetic acid. You can also screen other acid additives.

  • Intermediate Purity: The vinyl-nitro intermediate must be pure. Impurities from its synthesis can interfere with the delicate reduction and cyclization cascade. Action: Ensure the intermediate is thoroughly purified, typically by silica gel chromatography, before subjecting it to the reductive cyclization conditions.[6]

Q3: I am using a Fischer indole-type synthesis and observing multiple spots on my TLC plate. How can I minimize byproducts?

A3: The Fischer indole synthesis, while classic, is notorious for side reactions when applied to electron-deficient systems like pyridines.[7]

  • Regioisomer Formation: If you are using an unsymmetrical ketone, the formation of two different regioisomers is possible.[3] The regioselectivity is often influenced by the acidity of the medium and steric hindrance.[7] Action: Screen different acid catalysts (Brønsted vs. Lewis acids) and solvents. Sometimes, isolating the intermediate hydrazone and then subjecting it to cyclization conditions can offer better control.

  • N-N Bond Cleavage: A catastrophic side reaction in the Fischer synthesis is the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate.[8][9] This pathway competes directly with the desired[10][10]-sigmatropic rearrangement and is often promoted by electron-donating groups or particular substitution patterns that stabilize the resulting carbocation.[9] This leads to byproducts such as aniline derivatives and imines instead of the azaindole. Action: If you suspect N-N bond cleavage (identified by mass spec of byproducts), the Fischer route may be unsuitable for your specific substrate. Milder synthetic routes, such as the modern Madelung or Leimgruber-Batcho syntheses, should be considered.[3]

  • Polymerization/Decomposition: Azaindoles, like indoles, can be unstable in strong acid, leading to polymerization or decomposition, often characterized by the reaction mixture turning dark or black.[3][7] Action: Use the mildest acid catalyst that is effective (e.g., Eaton's reagent, PPA, or sometimes Lewis acids like ZnCl₂).[4] Keep the reaction temperature as low as possible and minimize the reaction time.

Section 2: In-Depth Analysis of Critical Side Reactions

Focus Area 1: Fischer Indole Synthesis - The[10][10]-Sigmatropic Rearrangement vs. N-N Bond Cleavage

The success of the Fischer indole synthesis hinges on the acid-catalyzed[10][10]-sigmatropic rearrangement of an ene-hydrazine intermediate. However, a competing pathway, the cleavage of the weak N-N bond, is a common failure mode.[8] Computational studies have shown that substituents that excessively stabilize intermediates along the cleavage pathway can divert the reaction entirely, preventing cyclization.[9]

Fischer_Pathway cluster_0 Desired Fischer Indolization Pathway cluster_1 Side Reaction Pathway A Aryl Hydrazone B Ene-hydrazine Intermediate A->B Tautomerization C [3,3]-Sigmatropic Rearrangement (TS) B->C Rate-Limiting Step D Diamine Intermediate C->D E This compound D->E Cyclization & Aromatization F Ene-hydrazine Intermediate G Heterolytic N-N Bond Cleavage (TS) F->G Failure Mode H Aniline Derivative + Iminyl Cation G->H I Decomposition Products H->I

Caption: Competing pathways in the Fischer Indole Synthesis.

The key takeaway is that the electronic nature of the pyridine ring and any substituents play a critical role. The fluorine atom is electron-withdrawing, which can already make the key rearrangement step challenging. If other substituents inadvertently stabilize the iminyl cation formed after N-N bond cleavage, this side reaction will dominate.

Focus Area 2: Late-Stage Fluorination via Diazotization

If constructing the 6-amino-1H-pyrrolo[3,2-c]pyridine first and then converting the amino group to a fluoro group, a diazotization reaction (e.g., a modified Balz-Schiemann reaction) is often employed. A known method for a related azaindole uses hydrogen fluoride-pyridine and sodium nitrite.[11]

The primary challenge here is controlling the highly reactive diazonium salt intermediate.

  • Exothermic Reaction: The formation of the diazonium salt is highly exothermic. Poor temperature control can lead to rapid decomposition and the formation of numerous byproducts, including phenolic compounds (from reaction with trace water) and tars.

  • Quenching: The workup is equally critical. The reaction must be quenched carefully to neutralize the strong acid and manage gas evolution, which can also generate significant heat.[11]

Section 3: Recommended Protocols and Troubleshooting Data

Protocol 1: Optimized Reductive Cyclization for the Pyrrolo[3,2-c]pyridine Core

This protocol is adapted from a reliable synthesis of the 6-bromo analogue and represents a robust alternative to the Fischer indole synthesis for this scaffold.[5][6]

Step A: Synthesis of the Nitro-Enamine Intermediate

  • To a solution of 2-chloro-5-methyl-4-nitropyridine (1.0 eq) in DMF (0.2 M), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Heat the reaction mixture at 100-110 °C for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the (E)-2-chloro-5-(2-(dimethylamino)vinyl)-4-nitropyridine intermediate.

Step B: Reductive Cyclization

  • Suspend the crude nitro-enamine intermediate (1.0 eq) in a mixture of acetic acid and ethanol (e.g., 1:1 v/v).

  • Add iron powder (5.0-10.0 eq) portion-wise, as the reaction can be exothermic.

  • Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, monitoring by LC-MS for the formation of the desired product mass.

  • After completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the 6-chloro-1H-pyrrolo[3,2-c]pyridine core. This can then be taken forward for fluorination.

Data Summary: Troubleshooting Guide

The following table summarizes common problems, their potential causes, and recommended solutions.

SymptomPotential Cause(s)Recommended Action(s)Reference(s)
Low or No Conversion 1. Inactive catalyst (e.g., Pd catalyst deactivated). 2. Poor quality of starting materials. 3. Insufficient reaction temperature.1. Use fresh, high-purity catalyst and ligands; ensure inert atmosphere. 2. Verify purity of reagents via NMR/LC-MS before use. 3. Incrementally increase temperature, monitoring for product formation vs. decomposition.[3][4]
Multiple Spots on TLC 1. Formation of regioisomers (in Fischer synthesis). 2. Decomposition due to harsh acidic/thermal conditions. 3. Competing side reactions (e.g., N-N cleavage).1. Modify acid catalyst or reaction conditions to improve selectivity. 2. Lower reaction temperature and monitor closely. 3. Consider a milder synthetic route (e.g., Leimgruber-Batcho).[3][7][8]
Reaction Mixture Turns Black/Tarry 1. Polymerization of the azaindole product in strong acid. 2. Severe decomposition of starting material or intermediate.1. Use a milder acid catalyst or a Lewis acid. 2. Reduce reaction temperature and time. Ensure rigorous exclusion of oxygen.[3][7]
Difficulty in Product Isolation 1. Product is highly polar and remains in the aqueous layer. 2. Emulsion formation during workup. 3. Product is acid-sensitive and degrades on silica gel.1. Use a more polar extraction solvent like n-butanol or perform continuous extraction. 2. Add brine to the aqueous layer to break the emulsion. 3. Neutralize the crude product before chromatography; consider using neutral alumina.[3]
Visualization: General Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing synthetic problems.

Troubleshooting_Workflow start Problem Encountered: Low Yield / Impure Product check_purity Are Starting Materials and Solvents Pure & Anhydrous? start->check_purity check_conditions Are Reaction Conditions (Temp, Time, Acid) Optimized? check_purity->check_conditions Yes purify_sm Action: Purify Starting Materials / Dry Solvents check_purity->purify_sm No check_pathway Is the Synthetic Route Prone to Known Side Reactions? check_conditions->check_pathway Yes optimize_cond Action: Screen Catalysts, Temperatures, and Solvents check_conditions->optimize_cond No change_route Action: Consider Alternative Synthetic Strategy check_pathway->change_route Yes (e.g., Fischer failure) success Problem Resolved check_pathway->success No, problem is likely in purification/workup purify_sm->start optimize_cond->start change_route->success

Caption: A decision tree for troubleshooting synthetic issues.

References

  • Overcoming challenges in the synthesis of 4-fluoroindoles. Benchchem.
  • What is the synthesis method for 6-fluoro-1H-Pyrrolo[2,3-b]pyridine?. Guidechem.
  • Synthesis of Azaindoles. Progress in Chemistry.
  • 7-Azaindole: Uses and Synthesis. ChemicalBook.
  • Azaindole synthesis. Organic Chemistry Portal.
  • Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem.
  • Fischer Indole Synthesis: Mechanism, Fe
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • 6-Fluoro-1H-pyrrolo[3,2-b]pyridine. MySkinRecipes.
  • Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
  • Why Do Some Fischer Indolizations Fail?.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.

Sources

Technical Support Center: Enhancing the Metabolic Stability of Pyrrolopyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolopyridine-based inhibitors. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of metabolic instability encountered during the development of this important class of molecules. Pyrrolopyrimidines are a prominent scaffold in kinase inhibitor drug discovery, but their susceptibility to metabolism can often hinder their therapeutic potential.[1] This resource offers practical guidance and the scientific rationale behind experimental strategies to enhance the metabolic stability of your compounds.

Introduction: The Challenge of Pyrrolopyridine Metabolism

Pyrrolopyridine-based compounds, which structurally mimic the adenine core of ATP, are versatile scaffolds for designing potent kinase inhibitors.[1] However, their inherent chemical properties can also make them susceptible to rapid metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[2][3] This can lead to poor pharmacokinetic profiles, reduced in vivo efficacy, and the formation of potentially toxic metabolites.[2][4] Understanding and addressing these metabolic liabilities early in the drug discovery process is crucial for success.[5]

This guide will walk you through common metabolic pathways, troubleshooting strategies for in vitro assays, and medicinal chemistry approaches to improve the durability of your pyrrolopyridine-based inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My pyrrolopyridine inhibitor shows high clearance in human liver microsomes (HLM). What are the likely metabolic "hotspots"?

Answer:

High clearance in HLM is a common issue and typically points to oxidative metabolism by CYP enzymes.[6] For pyrrolopyridine cores, several positions are particularly susceptible:

  • Oxidation of the Pyrrole Ring: The electron-rich pyrrole moiety is a prime target for oxidation.[7] CYP-mediated epoxidation can lead to the formation of reactive intermediates and subsequent ring-opening.[7]

  • Oxidation of the Pyridine Ring: While generally less electron-rich than pyrrole, the pyridine ring can still undergo oxidation, especially if it contains activating substituents.[8]

  • N-Dealkylation: If your inhibitor has alkyl groups attached to nitrogen atoms, these are highly susceptible to N-dealkylation.[9]

  • Oxidation of Substituents: Alkyl or aryl substituents on the pyrrolopyridine core are common sites of metabolism. Benzylic positions and terminal methyl groups are particularly vulnerable to hydroxylation.

To pinpoint the exact site of metabolism, a metabolite identification (MetID) study is essential. This involves incubating your compound with HLM and analyzing the resulting mixture by high-resolution mass spectrometry to identify the structures of the metabolites.[10]

Issue 2: How do I set up a robust in vitro metabolic stability assay to reliably assess my compounds?

Answer:

A well-designed in vitro metabolic stability assay is fundamental to understanding the metabolic fate of your inhibitors.[10] Here is a recommended protocol for a typical HLM assay:

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the intrinsic clearance (CLint) of a pyrrolopyridine-based inhibitor.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human Liver Microsomes (pooled donors, commercially available)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compound with known metabolic fate (e.g., testosterone, verapamil)

  • Acetonitrile with internal standard (for quenching and sample analysis)

  • 96-well plates

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Thaw HLM on ice.

    • Prepare a working solution of your test compound and positive control in buffer (final concentration typically 1 µM).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM and buffer. Pre-incubate at 37°C for 5-10 minutes.

    • To initiate the reaction, add the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a well containing cold acetonitrile with an internal standard.

  • Sample Processing & Analysis:

    • Centrifuge the quenched samples to pellet the protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural log of the percentage of remaining parent compound versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)

Issue 3: My compound is stable in microsomes but shows high clearance in hepatocytes. What could be the reason?

Answer:

This discrepancy suggests that metabolic pathways other than Phase I (CYP-mediated) oxidation are at play.[11] Hepatocytes contain both Phase I and Phase II metabolizing enzymes, as well as transporters, providing a more complete picture of hepatic clearance.[2][12]

Potential reasons for this observation include:

  • Phase II Conjugation: Your compound or its Phase I metabolites may be rapidly conjugated with endogenous molecules like glucuronic acid (by UGTs) or sulfate (by SULTs).[13] These conjugation reactions increase water solubility and facilitate excretion.

  • Other Oxidative Enzymes: Enzymes other than CYPs, such as aldehyde oxidase (AO) or flavin-containing monooxygenases (FMOs), might be responsible for the metabolism.[12]

  • Transporter-Mediated Uptake: Active uptake of your compound into hepatocytes by transporters can lead to higher intracellular concentrations and increased metabolism.

To investigate this further, you can perform hepatocyte stability assays in the presence of specific inhibitors for UGTs or other enzyme families to see if clearance is reduced.

Issue 4: What are the most effective medicinal chemistry strategies to block metabolic "hotspots" on the pyrrolopyridine core?

Answer:

Once you have identified the metabolic liabilities, several medicinal chemistry strategies can be employed to enhance stability.[14]

Key Strategies to Enhance Metabolic Stability:
  • Blocking Oxidative Sites with Halogens: Introducing a fluorine or chlorine atom at a metabolically labile position can block CYP-mediated oxidation due to the strength of the C-F or C-Cl bond.[14]

  • Bioisosteric Replacement: Replace a metabolically unstable group with a bioisostere that is more resistant to metabolism but retains the desired biological activity.[15][16][17] For example, replacing a labile methyl group with a trifluoromethyl group or a cyclopropyl ring.[16][18]

  • Deuteration: Replacing a hydrogen atom at a site of metabolism with its heavier isotope, deuterium, can slow down the rate of metabolism due to the kinetic isotope effect.[19][20][21]

  • Introducing Electron-Withdrawing Groups: Adding electron-withdrawing groups to the aromatic rings can decrease their electron density, making them less susceptible to oxidative metabolism.[9]

  • Scaffold Hopping: In some cases, it may be necessary to replace the entire pyrrolopyridine core with a different heterocyclic system that has improved metabolic properties while maintaining the key pharmacophoric interactions.[8]

Data Summary: Common Bioisosteric Replacements
Metabolically Labile GroupPotential Bioisosteric Replacement(s)Rationale for Improved Stability
Phenyl ringPyridine or Pyrimidine ringIntroduction of nitrogen atoms decreases electron density, reducing susceptibility to oxidation.[8]
Methyl groupTrifluoromethyl (CF3), CyclopropylC-F bonds are stronger than C-H bonds; cyclopropyl groups are sterically hindering.
Methoxy groupDifluoromethoxy (OCF2H)Reduces potential for O-dealkylation.
Issue 5: I've observed the formation of reactive metabolites. What are the implications and how can I mitigate this?

Answer:

The formation of reactive metabolites is a significant safety concern as they can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic adverse drug reactions (IADRs) and organ toxicity.[22][23]

Mitigation Strategies:

  • Structural Modification: The primary strategy is to modify the chemical structure to prevent the formation of the reactive species. This often involves the same strategies used to enhance overall metabolic stability, such as blocking metabolic hotspots.

  • Reactive Metabolite Trapping Assays: Conduct in vitro assays using trapping agents like glutathione (GSH) to capture and identify reactive intermediates. This confirms their formation and can help elucidate the mechanism.

  • Computational Modeling: In silico tools can help predict the potential for reactive metabolite formation based on the presence of "structural alerts" – chemical moieties known to be associated with bioactivation.[24]

Diagram: General Workflow for Addressing Metabolic Instability

G A Initial Compound (High Clearance) B In Vitro Metabolic Stability Assays (HLM, Hepatocytes) A->B Assess Metabolism C Metabolite Identification (MetID) B->C High Clearance D Identify Metabolic 'Hotspots' C->D Analyze Metabolites E Medicinal Chemistry Strategies D->E Targeted Modification F Synthesize Analogs E->F Design & Synthesize G Re-evaluate Metabolic Stability F->G Test New Compounds G->E Iterate Design H Improved Candidate (Lower Clearance) G->H Successful Optimization

Caption: Iterative workflow for enhancing metabolic stability.

Diagram: Common Metabolic Pathways for Pyrrolopyridine Cores

G Pyrrolo Pyrrolopyridine Core Oxidation Oxidative Metabolism (CYP450s) Pyrrolo->Oxidation Conjugation Conjugation (UGTs, SULTs) Pyrrolo->Conjugation Pyrrole_Ox Pyrrole Ring Oxidation Oxidation->Pyrrole_Ox Pyridine_Ox Pyridine Ring Oxidation Oxidation->Pyridine_Ox N_Dealk N-Dealkylation Oxidation->N_Dealk Subst_Ox Substituent Oxidation Oxidation->Subst_Ox Glucuron Glucuronidation Conjugation->Glucuron Sulfation Sulfation Conjugation->Sulfation

Caption: Major metabolic pathways for pyrrolopyridines.

Conclusion

Enhancing the metabolic stability of pyrrolopyridine-based inhibitors is a multifaceted challenge that requires a systematic and iterative approach. By combining robust in vitro assays, metabolite identification studies, and rational medicinal chemistry strategies, researchers can successfully overcome these hurdles and develop drug candidates with improved pharmacokinetic profiles and a higher probability of clinical success.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Xu, X., et al. (2004). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Retrieved from [Link]

  • Ricci, A., & Wrona, W. (2018). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Hughes, T. B., et al. (2015). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. PMC. Retrieved from [Link]

  • Afzelius, L., et al. (2018). Systematic Approach to Organizing Structural Alerts for Reactive Metabolite Formation from Potential Drugs. ACS Publications. Retrieved from [Link]

  • Baillie, T. A., & Rettie, A. E. (2020). Impact of structural alerts on drug discovery: A comprehensive analysis of marketed drugs. Journal of Medicinal Chemistry, 63(12), 6276-6302.
  • Scott, J. S., & Meanwell, N. A. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. Retrieved from [Link]

  • Dalvie, D. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. Retrieved from [Link]

  • Stepan, A. F., et al. (2019). Designing around Structural Alerts in Drug Discovery. PubMed. Retrieved from [Link]

  • Wilkinson, C. F., et al. (1984). Interactions of nitrogen heterocycles with cytochrome P-450 and monooxygenase activity. PubMed. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]

  • Sharma, R., & Sharma, A. K. (2021). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. PDF. Retrieved from [Link]

  • Han, C., et al. (2016). Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. PubMed. Retrieved from [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Stepan, A. F., et al. (2019). Designing Around Structural Alerts in Drug Discovery. ResearchGate. Retrieved from [Link]

  • IJPPR. (2024). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. Retrieved from [Link]

  • Mosch, B., et al. (2020). Deuteration versus ethylation – strategies to improve the metabolic fate of an 18 F-labeled celecoxib derivative. RSC Publishing. Retrieved from [Link]

  • Rock, D. A., et al. (2012). N-Heterocyclic Carbene Capture by Cytochrome P450 3A4. PMC. Retrieved from [Link]

  • LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Retrieved from [Link]

  • Kim, H., et al. (2017). Novel pyrrolopyrimidine analogues as potent dipeptidyl peptidase IV inhibitors based on pharmacokinetic property-driven optimization. PubMed. Retrieved from [Link]

  • Drug Design. (n.d.). Bioisosterism. Retrieved from [Link]

  • Sahoo, S. K., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. Retrieved from [Link]

  • Mosch, B., et al. (2020). Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative. RSC Publishing. Retrieved from [Link]

  • Singh, S., & Singh, P. P. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Retrieved from [Link]

  • Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. Retrieved from [Link]

  • Locuson, C. W., & Tracy, T. S. (2011). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC. Retrieved from [Link]

  • Uttamsingh, V., et al. (2015). Altering Metabolic Profiles of Drugs by Precision Deuteration: Reducing Mechanism-Based Inhibition of CYP2D6 by Paroxetine. Semantic Scholar. Retrieved from [Link]

  • Wittman, M. D., et al. (2008). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. PubMed. Retrieved from [Link]

  • Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. Retrieved from [Link]

  • Fu, P. P., et al. (2017). Pyrrolizidine Alkaloids: Metabolic Activation Pathways Leading to Liver Tumor Initiation. PubMed. Retrieved from [Link]

  • MSD Manual. (n.d.). Drug Metabolism. Retrieved from [Link]

  • Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. NIH. Retrieved from [Link]

  • Szychta, P., & Janecka, A. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Retrieved from [Link]

  • Obach, R. S. (2019). Metabolism/Safety Considerations in Drug Development. Retrieved from [Link]

  • Ghosh, S., et al. (2023). Nitric oxide regulates cytochrome P450 2D6 and 3A4 activity via concentration-dependent modulation of heme loading. PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Guide for 6-fluoro-1H-pyrrolo[3,2-c]pyridine Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 6-fluoro-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and scale up the synthesis of this important heterocyclic compound. This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly kinase inhibitors used in anticancer and anti-inflammatory therapies.[1] Its fluorinated heterocyclic structure often enhances binding selectivity and metabolic stability in drug candidates.[1]

The synthesis of azaindoles, including pyrrolo[3,2-c]pyridines, can present unique challenges compared to their indole counterparts due to the electron-deficient nature of the pyridine ring.[2][3][4] This guide provides a structured, question-and-answer-based approach to address common issues encountered during both bench-scale synthesis and large-scale production.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized to directly address specific experimental challenges you might face.

Issue 1: Low Yield or Reaction Failure in the Initial Cyclization Step

Question: I am attempting to synthesize the this compound core via a Fischer indole-type synthesis, but I'm observing very low yields or complete reaction failure. What are the likely causes and how can I troubleshoot this?

Answer: The Fischer indole synthesis, while a classic method, can be problematic for azaindole synthesis due to the electronic properties of the pyridine ring.[3][5] Several factors could be contributing to the poor outcome.

Causality and Troubleshooting Steps:

  • Inappropriate Acid Catalyst and Conditions: The choice and concentration of the acid catalyst are critical.[6] Harsh acidic conditions can lead to the degradation of starting materials or the product, resulting in tar formation.[7][8]

    • Optimization: A systematic screening of acid catalysts is recommended. Start with milder acids like p-toluenesulfonic acid (PTSA) or consider Lewis acids such as ZnCl₂ or BF₃·OEt₂. Polyphosphoric acid (PPA) is often used but can lead to charring at elevated temperatures. Careful control of the reaction temperature is crucial; try running the reaction at a lower temperature for a longer duration.[7]

  • Poor Hydrazone Formation: The initial condensation between the substituted hydrazine and the carbonyl compound to form the hydrazone may be inefficient.

    • Verification: Before proceeding with the cyclization, it's advisable to isolate and characterize the hydrazone intermediate to ensure its successful formation.

  • Alternative Synthetic Routes: If the Fischer indole synthesis remains problematic, consider alternative, more robust methods for azaindole synthesis.

    • Leimgruber-Batcho Analogue: A common strategy for indole and azaindole synthesis involves the reductive cyclization of a β-dimethylamino-2-nitrostyrene intermediate.[7] This can be adapted for your target molecule.

    • Transition-Metal Catalyzed Methods: Modern synthetic organic chemistry offers a plethora of transition-metal-catalyzed methods for constructing indole and azaindole scaffolds, which can be more efficient and functional-group tolerant.[3][9]

Experimental Protocol: Leimgruber-Batcho Type Reductive Cyclization

  • Enamine Formation: React the appropriate fluorinated nitropyridine derivative with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent like DMF. Heat the mixture to facilitate the formation of the enamine intermediate.

  • Reductive Cyclization: To the solution containing the enamine, add a reducing agent such as iron powder in acetic acid or Raney nickel with hydrazine hydrate.[7] The reaction is typically heated to effect the reduction of the nitro group and subsequent cyclization to form the pyrrole ring.

  • Purification: The crude product is then purified, often by column chromatography, to isolate the desired this compound.

Troubleshooting Flowchart: Low Cyclization Yield

G start Low Yield in Cyclization check_catalyst Screen Acid Catalysts (e.g., PTSA, ZnCl2) start->check_catalyst check_temp Optimize Reaction Temperature (Lower temp, longer time) check_catalyst->check_temp failure Persistent Low Yield check_catalyst->failure No Improvement isolate_hydrazone Isolate and Characterize Hydrazone Intermediate check_temp->isolate_hydrazone check_temp->failure No Improvement alt_route Consider Alternative Routes (e.g., Leimgruber-Batcho) isolate_hydrazone->alt_route isolate_hydrazone->failure Hydrazone OK success Improved Yield alt_route->success G start Crude Product (>1 kg) is_solid Is the product a solid? start->is_solid recrystallization Perform Recrystallization (Solvent Screening) is_solid->recrystallization Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No/Oily final_product Pure Product recrystallization->final_product column Consider Large-Scale Chromatography (if necessary) acid_base->column Still Impure acid_base->final_product column->final_product

References

Technical Support Center: Analytical Methods for 6-Fluoro-1H-pyrrolo[3,2-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 6-fluoro-1H-pyrrolo[3,2-c]pyridine analogs. This guide is designed for researchers, analytical chemists, and drug development professionals who are working with this important class of fluorinated heterocyclic compounds. The unique chemical properties imparted by the fluorinated pyrrolopyridine scaffold—such as enhanced metabolic stability and altered lipophilicity—present specific challenges and opportunities in analytical method development.[1][2]

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. Our goal is to move beyond simple protocols and explain the underlying scientific principles, enabling you to develop robust, reliable, and validated analytical methods.

Section 1: High-Performance Liquid Chromatography (HPLC) & LC-MS Analysis

High-performance liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is the cornerstone technique for the analysis of this compound analogs due to its versatility, sensitivity, and specificity.[3]

FAQ 1: How do I select the optimal stationary and mobile phases for initial HPLC method development?

Answer:

Selecting the right column and mobile phase is the most critical step in developing a robust HPLC method. The choice is dictated by the physicochemical properties of your specific analog, primarily its polarity, which is influenced by the fluorine atom and the basic nitrogen in the pyridine ring.

Causality Behind the Choices:

  • Stationary Phase (Column):

    • C18 (Reversed-Phase): This is the workhorse and the best starting point. The pyrrolopyridine core has sufficient hydrophobicity to be retained. The key is to choose a high-quality, end-capped C18 column to minimize secondary interactions (peak tailing) with residual silanols on the silica surface. The basic nitrogen on the pyridine ring is particularly prone to these interactions.

    • Mixed-Mode Chromatography: For more polar analogs or complex mixtures containing metabolites, a mixed-mode column that combines reversed-phase and ion-exchange characteristics can be highly effective.[4][5] This provides an orthogonal separation mechanism, improving retention and resolution for compounds that are poorly retained on standard C18 columns.[4][5]

  • Mobile Phase:

    • Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower viscosity (leading to lower backpressure) and better UV transparency.

    • Aqueous Phase & Additives: The pH of the mobile phase is critical. The pyridine moiety (pKa typically around 5-6) will be protonated at acidic pH.[4]

      • Formic Acid (0.1%): This is the ideal choice for LC-MS applications. It effectively protonates the basic nitrogen, leading to good peak shape and promoting efficient ionization in the mass spectrometer's electrospray ionization (ESI) source.

      • Trifluoroacetic Acid (TFA) (0.1%): While excellent for UV chromatography due to its ion-pairing effects that produce very sharp peaks, TFA is a strong ion-suppressing agent and should be avoided for LC-MS methods.

      • Buffers (e.g., Ammonium Acetate): Using a buffer like ammonium acetate can provide better pH control, which is crucial for method reproducibility, especially when transferring methods between labs or instruments.[6]

Recommended Starting Conditions:

ParameterRecommended Starting PointRationale
Column C18, 2.1 or 4.6 mm i.d., 50-150 mm length, <3 µm particle sizeBalances efficiency, speed, and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH for good peak shape and MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good elution strength.
Gradient 5-95% B over 10-15 minutesA generic screening gradient to determine the approximate elution conditions.
Flow Rate 0.4 mL/min (for 2.1 mm i.d.) or 1.0 mL/min (for 4.6 mm i.d.)Standard flow rates for the respective column diameters.
Column Temp. 25-30 °CEnsures reproducible retention times by controlling viscosity.[3]
Detection Diode Array Detector (DAD) at 220-350 nm & MS ScanMonitor multiple wavelengths to find the absorbance maximum.
FAQ 2: My chromatogram shows significant peak tailing for my main analyte. What is the cause and how can I fix it?

Answer:

Peak tailing is a common issue when analyzing nitrogen-containing heterocycles. It is almost always caused by secondary interactions between the basic analyte and acidic silanol groups on the silica surface of the HPLC column.

Systematic Troubleshooting Workflow:

G start Peak Tailing Observed check_ph Is Mobile Phase pH 2-3 units below analyte pKa? start->check_ph increase_acid Action: Increase acid concentration (e.g., 0.1% to 0.2% Formic Acid) or use a stronger acid (for UV only). check_ph->increase_acid No check_column Is the column old or a non-end-capped 'Type A' silica? check_ph->check_column Yes final_check Problem Resolved increase_acid->final_check replace_column Action: Replace with a modern, fully end-capped C18 column or a hybrid particle column. check_column->replace_column Yes check_overload Is the analyte concentration too high? check_column->check_overload No replace_column->final_check reduce_conc Action: Reduce injection volume or dilute the sample. check_overload->reduce_conc Yes check_overload->final_check No reduce_conc->final_check

Caption: A systematic workflow for troubleshooting peak tailing.

In-depth Explanation:

  • Ensure Proper Protonation: The primary solution is to ensure the mobile phase pH is low enough to fully protonate the pyridine nitrogen. A good rule of thumb is a pH at least 2 units below the analyte's pKa. This gives the molecule a consistent positive charge, minimizing secondary interactions.

  • Evaluate Column Chemistry: If adjusting the pH is insufficient, the column itself is the likely culprit. Older columns or those made with "Type A" silica have a higher population of accessible, acidic silanol groups. Switching to a modern, high-purity, end-capped silica column or a hybrid particle column (which has a more inert surface) will significantly improve peak shape.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[7] To check for this, dilute your sample 10-fold. If the peak shape improves dramatically, you were overloading the column.

  • Consider Mobile Phase Additives: In stubborn cases, adding a small amount of a competing base to the mobile phase can help saturate the active silanol sites, but this is a less common approach and can complicate MS analysis.

FAQ 3: I'm observing inconsistent retention times between injections and batches. How do I improve reproducibility?

Answer:

Retention time (RT) shifts are a major concern for method validation and routine analysis.[7] They typically point to inconsistencies in the mobile phase preparation, column equilibration, or instrument hardware.

Key Areas to Investigate:

  • Mobile Phase Preparation:

    • Inaccurate pH: Even small variations in the amount of acid additive can shift the RT of ionizable compounds. Always use a calibrated pH meter or prepare the mobile phase volumetrically (e.g., 1.0 mL of formic acid in 1.0 L of solvent) for consistency.

    • Solvent Degassing: Air bubbles in the pump can cause pressure fluctuations and RT shifts.[8] Ensure your mobile phases are adequately degassed using an inline degasser, sonication, or helium sparging.

  • Column Equilibration:

    • Insufficient Time: The column must be fully equilibrated to the initial mobile phase conditions before each injection. A common rule is to flush the column with at least 10 column volumes of the starting mobile phase. Shortening the equilibration time to save a few minutes is a frequent cause of RT drift, especially in gradient methods.[8]

  • Temperature Fluctuations:

    • Ambient Temperature Changes: The viscosity of the mobile phase is temperature-dependent. Without a column thermostat, RT can drift as the lab temperature changes throughout the day. Always use a column oven set to a stable temperature (e.g., 30 °C).

  • Hardware Issues:

    • Pump Malfunction: Worn pump seals or check valves can lead to inconsistent flow rates and pressure ripples, causing RT variability. Monitor the pump pressure trace for unusual fluctuations.

    • Leaks: A small leak anywhere in the system can cause pressure drops and affect the flow rate, leading to later elution times.

FAQ 4: My this compound analog shows poor sensitivity or signal suppression in LC-MS (ESI+). What can I do?

Answer:

While the basic nitrogen in the pyrrolopyridine core is ideal for positive mode electrospray ionization (ESI+), poor sensitivity or signal suppression is often caused by mobile phase components or matrix effects.

Troubleshooting Steps:

  • Eliminate Ion-Suppressing Agents: As mentioned, TFA is a notorious signal suppressor. Ensure it is not present in your mobile phase. If it's required for chromatography, you may need to develop an alternative separation method.

  • Optimize Mobile Phase pH: While acidic conditions are good, an excessively low pH is not always optimal for ESI. Experiment with formic acid concentrations between 0.05% and 0.2% to find the sweet spot for ionization.

  • Check for Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, tissue extracts) can compete for ionization, suppressing the signal of your analyte. To diagnose this, perform a post-column infusion experiment. If you see a dip in your analyte's signal at the retention time of the peak from the matrix blank, you have confirmed matrix effects.

    • Solution: Improve your sample preparation (e.g., use solid-phase extraction instead of protein precipitation) or adjust the chromatography to move the analyte away from the interfering peaks.

  • Optimize MS Source Parameters: The physical parameters of the ESI source are critical.

    • Gas Flow and Temperature: Nitrogen gas is crucial for desolvation.[9] Insufficient gas flow or temperature can lead to poor ion formation.[8]

    • Capillary Voltage: This voltage drives the electrospray. Systematically vary the capillary voltage (e.g., from 2.5 kV to 4.5 kV) to find the optimal setting for your compound.

  • Address Contamination: Contaminants in the system, such as salts or polymers, can build up in the ion source, leading to reduced sensitivity and high background noise.[7] Regular cleaning of the ion source is essential for maintaining performance.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Considerations

FAQ 5: Is GC-MS a suitable technique for this class of compounds, and what are the sample preparation requirements?

Answer:

GC-MS is generally not the primary technique for this compound analogs but can be used for specific applications, such as analyzing volatile impurities or certain metabolites.

Key Considerations:

  • Volatility and Thermal Stability: The parent pyrrolopyridine core may not be sufficiently volatile for GC analysis without derivatization. Furthermore, the N-H proton of the pyrrole ring is active and can cause peak tailing on standard GC columns. Forced degradation studies can help determine the thermal stability of your specific analog.[10][11]

  • Derivatization is Often Necessary: To improve volatility and chromatographic performance, derivatization is typically required. Silylation (e.g., using BSTFA) is a common approach to cap the active N-H proton. This converts the polar N-H group into a nonpolar N-Si(CH₃)₃ group, improving peak shape and preventing on-column degradation.[12]

  • Mass Spectral Fragmentation: GC-MS with electron ionization (EI) provides highly reproducible fragmentation patterns that are excellent for structural confirmation and library matching.[13] The fragmentation can provide clear information about the core structure and substituents.

When to Choose GC-MS:

  • When analyzing for small, volatile process impurities that are not amenable to LC-MS.

  • For structural confirmation when EI fragmentation provides complementary data to ESI-MS/MS.

  • If a validated GC-MS method for a similar compound class already exists in your lab.

In most cases, the robust and versatile nature of LC-MS makes it the superior choice for both quantitative and qualitative analysis of these compounds.

Section 3: NMR for Structural Elucidation

FAQ 6: What are the main challenges with ¹⁹F NMR for these analogs, and what experiments can help overcome them?

Answer:

The fluorine atom is a powerful probe for structural analysis, but ¹⁹F NMR presents unique challenges that must be addressed for accurate structure elucidation.[14]

Core Challenges:

  • Large Chemical Shift Range: The ¹⁹F chemical shift range is vast (~500 ppm), which can make it difficult to excite all signals uniformly with a standard NMR pulse.[15][16][17]

  • Complex J-Coupling: Fluorine couples not only to adjacent protons (²J, ³J) but also through space and over multiple bonds (⁴J, ⁵J). This long-range coupling can complicate both ¹H and ¹³C spectra, making them difficult to interpret.[15][16][17]

  • Spectral Interpretation: The complex splitting patterns can make it challenging to assign specific signals without advanced 2D NMR experiments.

Solutions & Key Experiments:

  • ¹H-{¹⁹F} and ¹³C-{¹⁹F} Decoupling: The most direct way to simplify spectra is to run standard ¹H and ¹³C experiments with simultaneous ¹⁹F decoupling. This collapses the complex splitting patterns caused by fluorine, making the spectra much easier to interpret and assign.[15][16]

  • 2D Heteronuclear Correlation (HMBC/HSQC):

    • ¹H-¹³C gHMBCAD (gHMBC with Adiabatic Decoupling): This experiment is extremely powerful for mapping long-range correlations between protons and carbons. Running it with ¹⁹F decoupling simplifies the cross-peaks, allowing for unambiguous assignment of the carbon skeleton relative to the protons.[15]

    • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons and fluorine atoms, which is invaluable for confirming stereochemistry and the spatial arrangement of the fluorine substituent relative to other parts of the molecule.

  • Computational NMR Prediction: Combining experimental data with computational chemistry can greatly aid in structure confirmation. Density functional theory (DFT) can be used to predict ¹⁹F NMR chemical shifts for potential structures, and comparing these predicted shifts to the experimental values can help identify the correct isomer or degradation product.[18]

Section 4: Forced Degradation Studies

FAQ 7: How should I design a forced degradation study for a this compound analog to ensure my analytical method is stability-indicating?

Answer:

A forced degradation (or stress testing) study is a regulatory requirement (ICH Q1A) and a critical part of method validation.[10][11][19] Its purpose is to intentionally degrade the drug substance under harsh conditions to produce potential degradation products. The analytical method must then be able to separate the intact drug from all significant degradants, proving it is "stability-indicating."

Decision Tree for Forced Degradation Study Design:

G cluster_conditions Stress Conditions start Design Forced Degradation Study (Target 5-20% Degradation) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal (e.g., 80°C, solid state) start->thermal photolytic Photolytic (ICH Q1B light exposure) start->photolytic acid->base analysis Analyze Stressed Samples with Proposed HPLC Method base->oxidation oxidation->thermal thermal->photolytic peak_purity Assess Peak Purity of Analyte (Use DAD/MS) analysis->peak_purity resolution Check Resolution (Rs > 1.5) between Analyte and Degradants peak_purity->resolution mass_balance Perform Mass Balance Calculation resolution->mass_balance outcome_pass Method is Stability-Indicating mass_balance->outcome_pass All criteria met outcome_fail Method is NOT Stability-Indicating (Action: Re-develop method) mass_balance->outcome_fail Criteria not met

Caption: Workflow for a comprehensive forced degradation study.

Key Experimental Considerations:

  • Hydrolysis (Acidic and Basic): Pyrrolopyridine derivatives can be susceptible to hydrolysis, especially in alkaline conditions which may lead to the cleavage of the pyrrole or pyridine rings.[10][11][20] Start with mild conditions (e.g., 0.01 M NaOH at room temperature) and increase severity if no degradation is observed.

  • Oxidation: The electron-rich pyrrole ring and any susceptible side chains can be targets for oxidation. Use hydrogen peroxide (H₂O₂) as the primary stressing agent.

  • Photostability: Many heterocyclic aromatic compounds are photolabile.[10][11] The study must be conducted according to ICH Q1B guidelines, which specify the required light exposure (lux hours and watts/m²).

  • C-F Bond Stability: While the C-F bond is very strong, it is not inert.[2] Under certain metabolic or harsh chemical conditions, defluorination can occur.[21] It is crucial to monitor for fluoride ions or fluorinated degradants during your study, potentially using ion chromatography or ¹⁹F NMR.

  • Mass Balance: A critical component of the study is to account for the fate of the parent drug. The sum of the assay value of the parent drug and the amounts of all degradation products should ideally be close to 100% of the initial concentration.

By systematically applying these stress conditions and demonstrating that your analytical method can resolve all resulting degradants from the parent peak, you provide strong evidence of its specificity and suitability for stability studies.

Section 5: Protocols & Methodologies

Protocol 1: General Purpose RP-HPLC-MS Method for Purity Assessment
  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and Diode Array Detector (DAD).

    • Mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax SB-C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).[6]

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 5% B (Re-equilibration)

  • Detector Settings:

    • DAD: 210-400 nm, monitoring at the λmax of the analyte.

    • MS (ESI+):

      • Scan Range: m/z 100-800

      • Capillary Voltage: 3.5 kV

      • Drying Gas (N₂): 10 L/min at 325 °C

      • Nebulizer Pressure: 35 psi

  • Sample Preparation:

    • Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.1 mg/mL.

    • Filter through a 0.22 µm syringe filter before injection.

Section 6: References

  • Muszalska, I., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [Link]

  • Muszalska, I., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Merck Millipore. [Link]

  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. [Link]

  • NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. [Link]

  • Spectroscopy Online. (2019). Simplifying Structure Elucidation of Fluorinated Small Molecules. [Link]

  • ResearchGate. (2021). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. [Link]

  • Organomation. (n.d.). 5 Common Nitrogen Issues in LC-MS. [Link]

  • PubMed. (n.d.). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. [Link]

  • (No Author). (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (No Source). [Link]

  • (No Author). (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (No Source). [Link]

  • ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • (No Author). (n.d.). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. (No Source). [Link]

  • Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry. [Link]

  • NIH. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • (No Author). (n.d.). The Chromatography Detective: Troubleshooting Tips & Tools for LC & LCMS. (No Source). [Link]

  • (No Author). (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (No Source). [Link]

  • YouTube. (2023). Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). [Link]

  • NIH. (2014). Bioanalytical Method Validation: Concepts, Expectations and Challenges in Small Molecule and Macromolecule—A Report of PITTCON 2013 Symposium. [Link]

  • (No Author). (n.d.). Pyrrolizidine alkaloids in honey: risk analysis by gas chromatography-mass spectrometry. (No Source). [Link]

  • FDA. (2020). Bioanalytical Method Validation Guidance for Industry May 2018. [Link]

  • FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

  • NIH. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PMC. [Link]

  • MDPI. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. [Link]

  • (No Author). (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (No Source). [Link]

  • MDPI. (n.d.). Syntheses and Reactions of Pyrroline, Piperidine Nitroxide Phosphonates. [Link]

  • FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • MySkinRecipes. (n.d.). 6-Fluoro-1H-pyrrolo[3,2-b]pyridine. [Link]

  • SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. [Link]

  • (No Author). (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. (No Source). [Link]

  • NIH. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Link]

Sources

Technical Support Center: Navigating the Complexities of Pyrrolopyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrrolopyridine Functionalization. Pyrrolopyridines, also known as azaindoles, are privileged scaffolds in medicinal chemistry due to their remarkable biological activities.[1][2][3] However, their synthesis and functionalization are often fraught with challenges, from controlling regioselectivity to managing catalyst stability.[1][4] This guide, structured in a question-and-answer format, provides troubleshooting advice and practical solutions to common pitfalls encountered in the lab.

Section 1: Troubleshooting Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, but their application to the electron-deficient pyrrolopyridine core can be challenging.[1]

FAQ 1: Poor yields in Suzuki-Miyaura coupling at the C4-position of a 4-halopyrrolopyridine.

Question: I am attempting a Suzuki-Miyaura cross-coupling at the C4-position of a 4-fluoro-1H-pyrrolo[2,3-b]pyridine with an arylboronic acid, but the reaction is failing or giving very low yields. What are the likely causes and how can I troubleshoot this?

Answer:

The C-F bond is notoriously unreactive in palladium-catalyzed cross-coupling reactions compared to its heavier halogen counterparts (C-Cl, C-Br, C-I).[5] Overcoming this hurdle often requires specialized conditions.

Causality & Troubleshooting Steps:

  • Inherent Low Reactivity of C-F Bonds: The strength of the C-F bond makes oxidative addition, the rate-determining step in many cross-coupling cycles, energetically demanding.

    • Solution 1: Halogen Exchange. If your synthetic route allows, consider converting the fluoro group to a more reactive halide like chloro, bromo, or iodo prior to the Suzuki coupling.[5] This pre-functionalization step can significantly improve reaction efficiency.

    • Solution 2: Specialized Catalyst Systems. For direct C-F activation, specific catalyst systems are often necessary.[5] Experiment with electron-rich, bulky phosphine ligands such as RuPhos or XPhos, which have shown success in challenging cross-coupling reactions.[6]

  • Catalyst Inhibition: The pyridine nitrogen and the pyrrole N-H can coordinate to the palladium center, leading to catalyst deactivation.[5]

    • Solution: Protecting Group Strategy. Protecting the pyrrole nitrogen with groups like tosyl (Ts), benzenesulfonyl (Bs), or (2-(trimethylsilyl)ethoxy)methyl (SEM) can prevent this unwanted coordination and improve catalytic turnover.[5][6]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for activating the C-F bond.

    • Optimization: Screen a variety of bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) and solvents. Elevated temperatures (80-120 °C) and extended reaction times are often required.[5] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.[5]

Workflow for Troubleshooting Suzuki-Miyaura Coupling

G start Low Yield in Suzuki-Miyaura Coupling halogen_exchange Consider Halogen Exchange (F to Br/I) start->halogen_exchange special_catalyst Use Specialized Catalyst System (e.g., RuPhos, XPhos) start->special_catalyst protecting_group Implement Pyrrole N-Protection (e.g., SEM, Ts) halogen_exchange->protecting_group special_catalyst->protecting_group optimize_conditions Optimize Base, Solvent, and Temperature protecting_group->optimize_conditions monitor Monitor Reaction by TLC/LC-MS optimize_conditions->monitor success Successful Coupling monitor->success failure Re-evaluate Strategy monitor->failure

Caption: Decision workflow for troubleshooting low yields in Suzuki-Miyaura coupling of 4-halopyrrolopyridines.

FAQ 2: Catalyst deactivation in Buchwald-Hartwig amination.

Question: I'm experiencing low to no product formation during a Buchwald-Hartwig amination at the C4-position of a 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine. What could be the problem?

Answer:

Low yields in this transformation are often due to catalyst inhibition by the multiple nitrogen atoms in the starting material.[5]

Causality & Troubleshooting Steps:

  • Catalyst Poisoning: The free amino group at the 5-position and the pyrrole N-H can chelate the palladium catalyst, forming inactive complexes and halting the catalytic cycle.[5][7]

    • Solution: Protecting Groups. Protecting the pyrrole nitrogen is crucial.[5] Common and effective protecting groups include SEM or tosyl (Ts).[5] Depending on the amine being coupled, protection of the 5-amino group may also be necessary.

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the reductive elimination step.

    • Solution: Ligand Screening. Biaryl phosphine ligands like RuPhos and GPhos have been specifically designed to resist deactivation and promote efficient coupling, even with challenging substrates.[6][7]

  • Suboptimal Base and Solvent: The reaction outcome is highly sensitive to the base and solvent combination.

    • Solution: Condition Optimization. Strong, non-nucleophilic bases like NaOtBu are often effective.[5] Aprotic polar solvents such as dioxane or toluene are commonly used. A systematic screening of these parameters is recommended.

Table 1: Troubleshooting Buchwald-Hartwig Amination Conditions

ParameterCommon IssueRecommended Solution(s)
Catalyst Deactivation by substrate coordinationUse bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, GPhos).[6][7]
Protecting Group Free N-H groups inhibiting catalysisProtect the pyrrole nitrogen (e.g., SEM, Ts).[5]
Base Inappropriate strength or nucleophilicityScreen strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS).[5]
Solvent Poor solubility or side reactionsUse anhydrous, aprotic solvents (e.g., toluene, dioxane).
Temperature Insufficient energy for C-F activationGradually increase temperature (e.g., 80-120 °C) while monitoring for decomposition.[5]

Section 2: Conquering C-H Functionalization Challenges

Direct C-H functionalization is an atom-economical approach to modify the pyrrolopyridine core, but controlling regioselectivity is a major hurdle.[8][9]

FAQ 3: Lack of regioselectivity in direct C-H arylation.

Question: I am attempting a direct C-H arylation on a 7-azaindole, but I'm getting a mixture of C2 and C3 functionalized products. How can I control the regioselectivity?

Answer:

The inherent electronic properties of the pyrrolopyridine ring system often lead to a mixture of isomers in electrophilic aromatic substitution type reactions. The pyrrole ring is more electron-rich than the pyridine ring, making it more susceptible to electrophilic attack.[5][10]

Causality & Controlling Factors:

  • Inherent Reactivity: The C3 position of the 7-azaindole is generally the most electron-rich and kinetically favored site for electrophilic attack. However, the C2 position can also be reactive, leading to mixtures.

  • Directing Groups: The most effective strategy to control regioselectivity is the use of a directing group on the pyrrole nitrogen.

    • C2-Directing Groups: Removable directing groups such as picolinamide (Pico) or 2-pyridylsulfonyl (Pys) can direct functionalization specifically to the C2 position via chelation-assisted C-H activation.

    • C3-Directing Groups: While less common, certain N-acyl or N-sulfonyl groups can favor C3 functionalization under specific reaction conditions.

  • Catalyst and Ligand Choice: The steric and electronic properties of the catalyst and ligand can influence the regiochemical outcome.

    • Rhodium and Palladium Catalysis: Rhodium and palladium catalysts are commonly employed for C-H activation.[1] The choice of metal and the associated ligands can significantly impact selectivity.

  • Reaction Conditions: Solvent, temperature, and additives can all play a role in directing the functionalization.

Decision Tree for Regioselective C-H Functionalization

G start Mixture of C2/C3 Isomers in C-H Arylation c2_desired Desired Product: C2-Arylation start->c2_desired c3_desired Desired Product: C3-Arylation start->c3_desired directing_group_c2 Install C2-Directing Group (e.g., Picolinamide) c2_desired->directing_group_c2 directing_group_c3 Screen N-Protecting Groups (e.g., Acyl, Sulfonyl) c3_desired->directing_group_c3 catalyst_tuning_c2 Optimize Pd/Rh Catalyst and Ligands directing_group_c2->catalyst_tuning_c2 selective_c2 Selective C2-Functionalization catalyst_tuning_c2->selective_c2 condition_tuning_c3 Optimize Reaction Conditions (Solvent, Temperature) directing_group_c3->condition_tuning_c3 selective_c3 Selective C3-Functionalization condition_tuning_c3->selective_c3

Caption: Strategic workflow for achieving regioselectivity in C-H arylation of 7-azaindoles.

Section 3: Purification and Stability Issues

The unique properties of pyrrolopyridines can also present challenges during workup and purification.

FAQ 4: Product decomposition or polymerization during purification.

Question: My functionalized pyrrolopyridine appears to be unstable, leading to decomposition or polymerization during column chromatography or upon standing. What can I do to mitigate this?

Answer:

Pyrroles, and by extension pyrrolopyridines, are electron-rich heterocycles that can be susceptible to oxidation and acid-catalyzed polymerization.[11]

Causality & Preventative Measures:

  • Acid Sensitivity: Traces of acid in silica gel can promote polymerization.

    • Solution 1: Neutralize Silica Gel. Pre-treat the silica gel with a base, such as triethylamine (typically 1-2% v/v in the eluent), to neutralize acidic sites.

    • Solution 2: Alternative Stationary Phases. Consider using neutral or basic alumina for chromatography.

  • Oxidative Instability: Electron-rich pyrrolopyridines can be sensitive to air oxidation, often leading to colored impurities.

    • Solution 1: Work under Inert Atmosphere. Perform workup and purification steps under an inert atmosphere (nitrogen or argon) whenever possible.

    • Solution 2: Use of Antioxidants. In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the solvent during storage can prevent degradation.

  • N-H Reactivity: The pyrrole N-H can be acidic and may interact with the stationary phase.

    • Solution: N-Protection. If the final product does not require a free N-H, keeping it protected until the final step can improve stability and simplify purification.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Pyrrole N-H Protection with SEM-Cl

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolution: Dissolve the pyrrolopyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Addition of SEM-Cl: Cool the reaction mixture back to 0 °C and add (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl, 1.1 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for SEM-Group Deprotection

The final deprotection of the SEM group can be challenging, and side reactions can occur.[6]

  • Dissolution: Dissolve the SEM-protected pyrrolopyridine (1.0 equiv) in dichloromethane (DCM) or acetonitrile.

  • Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA, 10 equiv) or a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂, 3-5 equiv) at 0 °C.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with a suitable organic solvent, dry the combined organic layers, concentrate, and purify by chromatography or recrystallization.

Note: The release of formaldehyde during SEM deprotection can sometimes lead to side products.[6] Careful monitoring and optimization are key.

References

  • BenchChem. (n.d.). Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis.
  • Qian, Z., & Gevorgyan, V. (2010). Organometallic methods for the synthesis and functionalization of azaindoles. Organic & Biomolecular Chemistry, 8(19), 4249-4259.
  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of pyrrolopyridine derivatives. Retrieved from [Link]

  • Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018).
  • Inamdar, S. M., & Raj, V. (2023). Recent Synthetic Strategies for the Functionalization of Indole and Azaindole Scaffolds. ChemistrySelect, 8(31), e202301987.
  • Ganesh, T. (2019). Azaindole Therapeutic Agents. Medicinal Research Reviews, 39(5), 1837-1875.
  • ResearchGate. (n.d.). Pyrrole Protection. Retrieved from [Link]

  • Laha, J. K., et al. (2017). Recent advances in the global ring functionalization of 7-azaindoles. Organic & Biomolecular Chemistry, 15(38), 7939-7954.
  • BenchChem. (n.d.). Overcoming poor reactivity of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine.
  • König, N., et al. (2021). Overcoming limitations in dual photoredox/nickel catalyzed C–N cross-couplings due to catalyst deactivation.
  • Tumkevicius, S., & Dodonova, J. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions (Review). Chemistry of Heterocyclic Compounds, 48(2), 260-277.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Laha, J. K., et al. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. The Chemical Record, 21(5), 1148-1186.
  • Savateev, A., et al. (2019).
  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Knochel, P., et al. (2020). Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives.
  • Buchwald, S. L., et al. (2018). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • ResearchGate. (n.d.). Established strategies for controlling regioselectivity in C−H activation of pyridine. Retrieved from [Link]

  • Hartwig, J. F., & Norrby, P.-O. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5345-5353.
  • Larhed, M., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4241.
  • Kanai, M., et al. (2022). Pyrrolidine synthesis via ring contraction of pyridines.
  • American Chemical Society. (n.d.).
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Singh, V. K., & Kumar, S. (2024). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal, e202403032.
  • Royal Society of Chemistry. (n.d.). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
  • Sanna, M., et al. (2022).
  • El-Gamal, M. I., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review.
  • ResearchGate. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Retrieved from [Link]

  • Reddit. (2023, July 4). Need Help in Pyrrole synthesis. r/OrganicChemistry.
  • Bentham Science. (2023, January 24).

Sources

Stability issues of 6-fluoro-1H-pyrrolo[3,2-c]pyridine under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 6-fluoro-1H-pyrrolo[3,2-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during experimental work with this versatile heterocyclic compound. By understanding the underlying chemical principles, you can proactively mitigate degradation and ensure the integrity of your results.

The this compound scaffold is a valuable building block in medicinal chemistry, often utilized as a key intermediate in the synthesis of kinase inhibitors for anticancer and anti-inflammatory drug discovery.[1] Its fluorinated heterocyclic structure can enhance binding selectivity and metabolic stability in drug candidates.[1] However, like many heterocyclic systems, its stability can be compromised under specific experimental conditions. This guide provides a series of troubleshooting questions and detailed answers to address these potential issues.

Frequently Asked Questions (FAQs)

Q1: I am observing significant degradation of my this compound starting material during a reaction under basic conditions. What is happening and how can I prevent it?

A1: Pyrrolopyridine derivatives, particularly those with functionalities like diones, are known to be highly susceptible to degradation in alkaline environments.[2][3] While your this compound lacks the dione group, the pyrrole moiety fused to the electron-deficient pyridine ring can still be sensitive to base-mediated hydrolysis or decomposition. Studies on related pyrrolo[3,4-c]pyridine-1,3-diones have shown they are "extremely unstable in an alkaline medium".[2] The degradation mechanism in these related systems involves the cleavage of the pyrrole ring C-N bond by hydroxide ions.[3]

Troubleshooting & Mitigation Strategy:

  • pH Control: If possible, maintain the reaction pH in the neutral range. Related pyrrolopyridine derivatives have shown stability in neutral aqueous solutions.[2]

  • Choice of Base: Opt for milder, non-nucleophilic bases. If a strong base is required, consider using sterically hindered bases or running the reaction at very low temperatures to minimize side reactions.

  • Reaction Time and Temperature: Minimize reaction time and temperature. Prolonged exposure to basic conditions, even with milder bases, can lead to gradual decomposition.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential base-catalyzed oxidation.

Q2: My reaction is performed under acidic conditions, and I am seeing multiple unidentified byproducts. Is this compound unstable in acid?

A2: Yes, there is evidence to suggest that pyrrolopyridine scaffolds can be labile in acidic media.[2] The pyrrole ring is generally susceptible to polymerization under strongly acidic conditions. Furthermore, the pyridine nitrogen can be protonated, which can alter the electronics of the ring system and potentially open up decomposition pathways. While less severe than in alkaline conditions, significant degradation can still occur.

Troubleshooting & Mitigation Strategy:

  • Use of Milder Acids: If your protocol allows, substitute strong acids (e.g., concentrated HCl, H₂SO₄) with milder organic acids (e.g., acetic acid, formic acid) or Lewis acids that are less prone to causing degradation.

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to minimize the exposure time to acidic conditions once the desired transformation is complete.

Q3: I've noticed a change in the color and purity of my this compound sample after leaving it on the benchtop. What could be the cause?

A3: The observed degradation upon exposure to ambient conditions is likely due to a combination of light and air (oxidation). Pyrrolopyridine derivatives have been shown to be photolabile.[2]

Troubleshooting & Mitigation Strategy:

  • Storage: Store this compound in a tightly sealed, amber-colored vial to protect it from light.[4] For long-term storage, keeping it in a desiccator under an inert atmosphere at a low temperature (as recommended by the supplier) is best practice.

  • Handling: When weighing or handling the compound, minimize its exposure to direct light and air. Work in a fume hood with subdued lighting if possible.

Troubleshooting Guide: Experimental Scenarios

This section provides a more in-depth look at specific experimental challenges and offers step-by-step protocols for addressing them.

Scenario 1: Unexpected Side Products in a Cross-Coupling Reaction

Issue: During a Suzuki or other palladium-catalyzed cross-coupling reaction involving this compound, you observe significant formation of byproducts, and your starting material is consumed faster than the product is formed.

Underlying Chemistry: The pyrrole nitrogen in the this compound can be deprotonated by the bases typically used in cross-coupling reactions (e.g., K₂CO₃, Cs₂CO₃). This can lead to undesired side reactions or coordination with the palladium catalyst, potentially deactivating it.

Workflow for Mitigation:

Caption: Troubleshooting workflow for cross-coupling reactions.

Detailed Protocol for N-Protection Strategy:

  • Nitrogen Protection:

    • Protect the pyrrole nitrogen of this compound with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) or a (2-(trimethylsilyl)ethoxy)methyl (SEM) group. This will prevent deprotonation under basic reaction conditions.

  • Cross-Coupling Reaction:

    • Perform the desired cross-coupling reaction on the N-protected substrate. The protected compound is generally more stable and less likely to interfere with the catalytic cycle.

  • Deprotection:

    • Following the successful cross-coupling, remove the protecting group under appropriate conditions (e.g., acid for Boc, fluoride source for SEM) to yield the desired final product.

Scenario 2: Monitoring Compound Stability in Solution

Issue: You need to assess the stability of this compound in a specific solvent or buffer for an upcoming assay.

Underlying Chemistry: The stability of the compound will be influenced by the pH, temperature, and presence of any reactive species in the solution. A systematic approach is needed to quantify its degradation over time.

Workflow for Stability Assessment:

Stability_Assessment_Workflow A Prepare stock solution of This compound B Dilute into test buffers/solvents (e.g., pH 4, 7, 9) A->B C Incubate under desired conditions (e.g., RT, 37°C, light, dark) B->C D Sample at time points (t=0, 2, 4, 8, 24h) C->D E Quench reaction (if necessary) D->E F Analyze by HPLC or LC-MS E->F G Quantify remaining parent compound and identify major degradants F->G

Caption: Workflow for assessing solution stability.

Detailed Protocol for HPLC-Based Stability Assay:

  • Sample Preparation:

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO, acetonitrile).

    • Dilute the stock solution into the desired aqueous buffers or media to the final test concentration. Ensure the final concentration of the organic solvent is low and consistent across all samples.

  • Incubation:

    • Incubate the test solutions under the desired experimental conditions (e.g., different temperatures, protected from or exposed to light).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each test solution.

  • Analysis:

    • Immediately analyze the aliquots by a validated HPLC method with UV detection or by LC-MS.

    • Quantify the peak area of the parent compound at each time point relative to the t=0 sample to determine the rate of degradation.

    • LC-MS analysis can help in the tentative identification of major degradation products.

Summary of Stability Profile

ConditionStability of Pyrrolopyridine Core (based on analogs)Recommended Precautions
Alkaline (High pH) Highly Labile[2][3]Avoid strong bases; use mild bases at low temperatures.
Acidic (Low pH) Labile[2]Use mild acids; minimize reaction time and temperature.
Neutral (pH ~7) Generally Stable[2]Ideal condition for storage in aqueous solutions.
Oxidizing Agents Potentially Sensitive[2]Handle under an inert atmosphere; avoid strong oxidants.
Light Exposure Photolabile[2]Store in amber vials; handle in subdued light.[4]

References

  • BenchChem. (2025). Troubleshooting low yield in heterocycle fluorination reactions. BenchChem Technical Support.
  • PubMed. (n.d.). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6-Fluoro-1H-pyrrolo[3,2-b]pyridine. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 6-Fluoro-1H-pyrrolo[3,2-c]pyridine Derivatives and Existing Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Quest for Superior Kinase Inhibitors

In the landscape of modern therapeutics, protein kinases have emerged as one of the most critical classes of drug targets. Their dysregulation is a hallmark of numerous diseases, most notably cancer. This has spurred the development of a multitude of kinase inhibitors, many of which are now standard-of-care treatments. However, challenges such as acquired resistance, off-target toxicity, and suboptimal potency continue to drive the search for novel chemical scaffolds.

The pyrrolopyridine core, an isostere of purine, has garnered significant interest in medicinal chemistry.[1] Among its isomers, the 1H-pyrrolo[3,2-c]pyridine scaffold has shown considerable promise. Recent studies have highlighted its potential, particularly with substitutions that enhance biological activity. The introduction of a fluorine atom at the 6-position is a strategic choice in medicinal chemistry, often leading to improved metabolic stability, binding affinity, and cellular permeability.[2]

This guide provides an in-depth comparison of the efficacy of novel pyrrolo[3,2-c]pyridine derivatives against established, clinically relevant kinase inhibitors. While direct public data on a 6-fluoro substituted derivative is limited, we will use the highly potent pyrrolo[3,2-c]pyridine derivative, designated as Compound 1r , as a representative of this emerging class.[3] We will compare its performance against approved inhibitors targeting the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase, a key player in cancer and inflammatory diseases.

The FMS Kinase Signaling Axis: A Prime Therapeutic Target

FMS kinase is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of monocytes and macrophages.[3] In the tumor microenvironment, tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and metastasis. Therefore, inhibiting the FMS signaling pathway is a validated strategy in oncology.

FMS_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm FMS FMS Receptor (CSF-1R) Dimerization Receptor Dimerization FMS->Dimerization Induces CSF1 CSF-1 Ligand CSF1->FMS Binds Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Leads to Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Autophosphorylation->Downstream Activates Response Cellular Response (Survival, Proliferation, Differentiation) Downstream->Response Promotes Inhibitor Pyrrolo[3,2-c]pyridine Derivative (1r) Pexidartinib Inhibitor->Autophosphorylation Inhibits Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 1. Add Kinase, Substrate, and Test Compound to 384-well plate Start->Step1 Step2 2. Add ATP to initiate reaction. Incubate. Step1->Step2 Step3 3. Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP Step2->Step3 Step4 4. Add Kinase Detection Reagent to convert ADP to ATP and generate light Step3->Step4 End 5. Measure Luminescence (Signal ∝ Kinase Activity) Step4->End

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 6-Fluoro-1H-pyrrolo[3,2-c]pyridine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Kinase Inhibitor Selectivity

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine.[1] The human kinome comprises over 500 kinases, many of which share a highly conserved ATP-binding pocket, making the development of truly selective inhibitors a formidable challenge.[2][3] This inherent structural similarity is the primary reason for inhibitor cross-reactivity, a phenomenon that can be either a detrimental source of off-target toxicity or a beneficial mechanism of action through multi-targeted polypharmacology.[4][5] Consequently, rigorous and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in elucidating the true biological activity of a novel chemical entity.

This guide provides an in-depth comparison of a lead compound derived from the promising 6-fluoro-1H-pyrrolo[3,2-c]pyridine scaffold against established kinase inhibitors. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear framework for interpreting the resulting data. The this compound core is a privileged scaffold in medicinal chemistry, with derivatives showing potent inhibitory activity against key oncogenic kinases such as FMS (CSF-1R).[6][7] The fluorine substitution, in particular, is often employed to enhance metabolic stability and binding affinity.[8]

The Candidates: A Comparative Framework

To illustrate a robust profiling strategy, we will establish a comparative study between a hypothetical, yet representative, lead compound and two well-characterized clinical inhibitors with distinct selectivity profiles.

  • Lead Compound: "Compound-FMS" : A derivative of the this compound scaffold, designed as a potent inhibitor of FMS kinase. FMS is a receptor tyrosine kinase crucial for the survival and differentiation of monocytes and macrophages, and its overexpression is linked to various cancers and inflammatory diseases.[6] Our lead is based on published data for similar pyrrolo[3,2-c]pyridine structures.[6][7]

  • Alternative 1 (Multi-Kinase Inhibitor): Dasatinib : An ATP-competitive inhibitor of multiple kinases, including BCR-ABL and the Src family kinases (Src, Lck, Yes, Fyn).[9][10][11] Dasatinib serves as a benchmark for a promiscuous but highly effective therapeutic agent.

  • Alternative 2 (Selective Inhibitor): Vemurafenib : A highly potent and selective inhibitor of the BRAFV600E mutant kinase, a key driver in melanoma and other cancers.[12][13] Vemurafenib exemplifies a "targeted" approach, with a narrower spectrum of activity.

Methodology I: Large-Scale Biochemical Profiling

The initial step in understanding a compound's selectivity is to assess its activity against a broad panel of purified kinases. This provides a bird's-eye view of the kinome-wide interaction landscape.

Rationale for Experimental Design

The goal of this assay is to determine the percentage of inhibition of a large, diverse set of kinases at a fixed, high concentration of the test compound (e.g., 1 µM). This concentration is chosen to be significantly above the expected IC50 for the primary target, thereby revealing even weak off-target interactions. The choice of assay format, such as a radiometric assay (e.g., ³³P-ATP filter binding) or fluorescence-based detection, depends on the available platform, but the core principle of measuring substrate phosphorylation remains the same. Using an ATP concentration at or near the Michaelis constant (Km) for each kinase is critical for ensuring that the assay sensitively detects ATP-competitive inhibitors.[14]

Experimental Protocol: Kinome-Wide Inhibition Panel
  • Compound Preparation : Prepare a 1 mM stock solution of Compound-FMS, Dasatinib, and Vemurafenib in 100% DMSO. Create a series of working solutions for the assay.

  • Kinase Reaction Setup : In a multi-well plate, combine the kinase, its specific substrate, and the assay buffer.

  • Initiation : Add the test compound at a final concentration of 1 µM. Include two controls: a "positive control" with a potent, broad-spectrum inhibitor like Staurosporine, and a "negative control" with DMSO vehicle alone.

  • Reaction Start : Initiate the kinase reaction by adding the ATP solution (containing a tracer like ³³P-ATP) at a concentration approximating the Km for each specific kinase.

  • Incubation : Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination and Detection : Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves spotting the reaction mixture onto a filter membrane, washing away unincorporated ³³P-ATP, and measuring the remaining radioactivity with a scintillation counter.

  • Data Analysis : Calculate the percent inhibition for each kinase relative to the DMSO control.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

Comparative Data Summary: Kinase Inhibition at 1 µM
Kinase Target FamilyCompound-FMS (% Inhibition)Dasatinib (% Inhibition)Vemurafenib (% Inhibition)
Primary Target (FMS) 98% 45%5%
Primary Target (BRAFV600E) 15%30%99%
Primary Target (ABL1) 22%99% 8%
Src Family (SRC, LCK, FYN) 75-85%95-99%<10%
RAF Family (CRAF) 40%55%85%
Other RTKs (c-MET, FLT3) 42-50%60-70%<15%
CDK Family (CDK2) <10%25%<5%
This table represents hypothetical data based on known profiles of these inhibitor classes for illustrative purposes.

Methodology II: Potency Determination for Key Targets (IC50)

Following the broad screen, the next logical step is to determine the precise potency (IC50 value) for the primary target and any significant off-targets identified. This quantitative measure is essential for calculating a selectivity index.

Experimental Protocol: Dose-Response IC50 Assay

This protocol follows the same steps as the Kinome-Wide panel, with one key difference:

  • Compound Preparation : Instead of a single concentration, prepare a serial dilution of each compound (e.g., 10-point, 3-fold dilutions starting from 10 µM).

  • Data Analysis : Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Summary: IC50 Values (nM)
Kinase TargetCompound-FMS (IC50, nM)Dasatinib (IC50, nM)Vemurafenib (IC50, nM)
FMS 30 [6]250>10,000
BRAFV600E >10,0001,50031 [12]
SRC 1500.5 [11]>10,000
ABL1 900<1.0 [11]>10,000
CRAF 2,50080048 [12]
c-MET 1,200150>10,000
This table includes both hypothetical and literature-derived data to create a realistic comparison.

Visualizing the Profiling Workflow

A clear workflow ensures a systematic and logical progression from broad screening to specific validation.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Interpretation Compound Compound-FMS (this compound) KinomeScan Kinome-Wide Screen (~400 Kinases @ 1µM) Compound->KinomeScan Initial Screen IC50 Dose-Response (IC50) for Hits (>50% Inh.) KinomeScan->IC50 Identify Off-Targets Target On-Target Assay (e.g., p-FMS in Macrophages) IC50->Target Validate in Cells Selectivity Calculate Selectivity Score Target->Selectivity OffTarget Off-Target Assay (e.g., p-SRC in Cancer Cells) Toxicity Predict Potential Toxicity OffTarget->Toxicity Polypharm Identify Potential Polypharmacology OffTarget->Polypharm Phenotypic Phenotypic Screen (Cell Viability Panel) Phenotypic->Toxicity Phenotypic->Polypharm

Caption: Experimental workflow for kinase inhibitor cross-reactivity profiling.

Methodology III: Cellular Target Engagement & Phenotypic Screening

Biochemical assays are invaluable but operate in an artificial system. Cellular assays are essential to confirm that a compound can enter a cell, engage its intended target (and off-targets), and produce a functional consequence at concentrations achievable in a biological system.[15]

Rationale for Experimental Design

To confirm on-target activity, we would use a cell line where FMS signaling is active, such as bone marrow-derived macrophages (BMDMs).[6] To validate the most significant off-target, Src, we could use a cancer cell line known to be dependent on Src signaling. Measuring the phosphorylation of a direct downstream substrate provides a proximal and reliable readout of target inhibition. A broader phenotypic screen, such as a cell viability assay across a panel of diverse cancer cell lines, can reveal unexpected sensitivities or resistances, hinting at the compound's overall functional effect.

Experimental Protocol: Western Blot for Phospho-Protein Levels
  • Cell Culture : Culture appropriate cells (e.g., BMDMs for FMS, HT-29 for Src) to ~80% confluency.

  • Serum Starvation : To reduce basal signaling, incubate cells in a low-serum medium for 12-24 hours.

  • Compound Treatment : Treat cells with a dose-response of the test compounds for 1-2 hours.

  • Ligand Stimulation : Stimulate the target pathway (e.g., with CSF-1 for FMS) for a short period (e.g., 15 minutes) to induce receptor phosphorylation.

  • Cell Lysis : Wash cells with cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate.

  • Western Blot : Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated target (e.g., p-FMS, p-Src) and the total protein as a loading control.

  • Detection : Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands. Quantify band intensity to determine the cellular IC50.

Interpreting the Profile: Selectivity vs. Polypharmacology

The data gathered allows us to build a comprehensive picture of our lead compound's behavior.

  • Compound-FMS Profile : The hypothetical data shows Compound-FMS is a potent FMS inhibitor. However, it also demonstrates significant activity against Src family kinases at concentrations only 5-fold higher than its primary target. This suggests a dual FMS/Src inhibitor profile. The activity against other kinases like c-MET and FLT3 is substantially weaker and may not be physiologically relevant.[6]

  • Comparison with Dasatinib : Dasatinib is a classic multi-kinase inhibitor, potently hitting ABL, Src, and numerous other kinases.[10] Its clinical efficacy in CML is driven by ABL inhibition, but its broader profile contributes to both its activity in other cancers and some of its side effects.

  • Comparison with Vemurafenib : Vemurafenib is highly selective for BRAFV600E, with much lower potency against other kinases, including other RAF family members like CRAF.[12] This high selectivity is key to its therapeutic window, but it can also lead to paradoxical activation of the MAPK pathway in cells with wild-type BRAF, a known liability.[16]

Visualizing the Target Landscape

Understanding the signaling context of primary and off-targets is crucial for interpreting cross-reactivity data.

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus FMS FMS (RTK) RAS RAS FMS->RAS STAT3 STAT3 FMS->STAT3 PI3K PI3K FMS->PI3K SRC SRC (non-RTK) SRC->RAS SRC->STAT3 SRC->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT3->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Simplified signaling pathways for key kinase targets.

Conclusion and Future Directions

This guide outlines a systematic approach to profiling the cross-reactivity of novel kinase inhibitors based on the this compound scaffold. Our analysis of the hypothetical "Compound-FMS" reveals it to be a potent FMS inhibitor with significant Src family kinase activity, distinguishing it from both the promiscuous inhibitor Dasatinib and the highly selective inhibitor Vemurafenib.

This FMS/Src profile could be therapeutically advantageous. For instance, in certain cancers, macrophages (controlled by FMS) and cancer cells themselves may rely on Src signaling for survival and migration.[6][9] However, this profile also warrants caution, as Src inhibition can have immunological and other systemic effects.[10]

The development of any kinase inhibitor requires a deep understanding of its full target profile. Modern drug discovery has moved beyond the "one drug, one target" paradigm, embracing the reality of polypharmacology.[3] By employing the systematic biochemical and cellular profiling methods described herein, researchers can effectively de-risk their lead compounds, uncover potential new therapeutic applications, and ultimately design safer and more effective medicines.

References

  • An overview of RAF kinases and their inhibitors (2019-2023). PubMed. Available at: [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH. Available at: [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications. Available at: [Link]

  • What are Raf kinase inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • What are SRC inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. Available at: [Link]

  • Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers. Available at: [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

  • Src inhibitor. Wikipedia. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. NIH. Available at: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]

  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Europe PMC. Available at: [Link]

  • 6-Fluoro-1H-pyrrolo[3,2-b]pyridine. MySkinRecipes. Available at: [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Available at: [Link]

Sources

A Researcher's Guide to Validating the Anticancer Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[3,2-c]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, recognized for its versatile pharmacological activities.[1] Recent explorations into its derivatives have revealed significant potential as anticancer agents, with some exhibiting potent antiproliferative effects by targeting fundamental cellular processes like microtubule polymerization.[1][2][3][4]

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the anticancer activity of novel 1H-pyrrolo[3,2-c]pyridine derivatives. We will move beyond simple cytotoxicity screening to build a multi-layered data package, elucidating the compound's mechanism of action and providing a robust comparison against established alternatives. Our approach emphasizes scientific integrity through self-validating experimental design and is grounded in authoritative, field-proven protocols.

Section 1: The Strategic Workflow for In Vitro Validation

A logical, tiered approach is crucial for efficiently characterizing a novel compound. We begin with broad screening to establish potency and selectivity, followed by progressively more focused assays to understand how the compound works. This strategy ensures that resources are dedicated to the most promising candidates and builds a comprehensive narrative around the compound's biological effects.

The experimental workflow is designed to answer a series of critical questions:

  • Is the compound cytotoxic? (Screening Phase)

  • How potent and selective is it? (Quantitative Phase)

  • How does it kill the cancer cells? (Mechanistic Phase)

  • What cellular pathways are affected? (Target Identification Phase)

G cluster_0 Phase 1: Screening & Potency cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Pathway Validation A Compound Synthesis (e.g., PY-XX Derivative) B MTT Cytotoxicity Assay (Broad Panel: MCF-7, A549, HCT116) A->B C IC50 Determination & Selectivity Index (Comparison to Doxorubicin) B->C D Apoptosis Assay (Annexin V / PI Staining) C->D Proceed with potent candidates E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Western Blot Analysis (e.g., PI3K/Akt Pathway Proteins) D->F Correlate cell fate with signaling E->F G Data Synthesis & Comparative Analysis F->G

Caption: Tiered workflow for anticancer compound validation.

Section 2: Foundational Analysis - Quantifying Cytotoxicity

The initial step is to determine the compound's ability to inhibit cancer cell proliferation. The MTT assay is a robust, high-throughput colorimetric method for this purpose. It measures the metabolic activity of cells, which serves as a proxy for cell viability.[5]

Experimental Protocol: MTT Assay for IC50 Determination

This protocol is designed to calculate the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test Compound (e.g., "PY-XX") and Doxorubicin (positive control)[6]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates, multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[5]

  • Compound Treatment: Prepare serial dilutions of PY-XX and Doxorubicin in culture medium. Replace the existing medium with 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO, typically ≤ 0.5%).[5]

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.[7]

  • Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at 570 nm.[5]

Data Presentation: Comparative IC50 Values

The IC50 is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
PY-XX (Hypothetical) 5.28.96.5
Doxorubicin 0.81.21.0

This table presents hypothetical data for illustrative purposes.

Section 3: Mechanistic Insights - How Do the Cells Die?

A potent compound is promising, but understanding its mechanism of action is critical. We first distinguish between apoptosis (programmed cell death), a desirable outcome for anticancer drugs, and necrosis. We also investigate if the compound halts cell division at specific checkpoints.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay identifies different cell populations: viable, early apoptotic, late apoptotic, and necrotic. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[8][9] Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes, thus marking late apoptotic and necrotic cells.[10]

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with PY-XX at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[10]

  • Staining: Resuspend approximately 1-5 x 10^5 cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Analyze the cells immediately by flow cytometry.[10] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.[10]

Experimental Protocol: Cell Cycle Analysis

Anticancer agents often work by causing DNA damage or disrupting mitosis, leading to arrest at specific phases of the cell cycle (G1, S, or G2/M).[1] This can be quantified by staining DNA with Propidium Iodide (PI) and analyzing the cell population by flow cytometry.[11][12]

Procedure:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Fixation: Harvest the cells and fix them by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[12][13] Incubate on ice for at least 30 minutes.[13]

  • Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[12][13][14]

  • Incubation: Incubate for 5-10 minutes at room temperature.[13][14]

  • Analysis: Analyze by flow cytometry, collecting data on a linear scale. The fluorescence intensity corresponds to DNA content: cells in G1 have 2N DNA, while cells in G2/M have 4N DNA.

Data Presentation: Mechanistic Assay Summary
Treatment% Early Apoptosis% Late Apoptosis/Necrosis% G1 Phase% S Phase% G2/M Phase
Control (DMSO) 3.11.565.420.114.5
PY-XX (IC50) 15.87.225.318.955.8
PY-XX (2x IC50) 28.415.110.712.576.8

This table presents hypothetical data consistent with a compound that induces G2/M arrest and subsequent apoptosis, a mechanism shared by some 1H-pyrrolo[3,2-c]pyridine derivatives that act as tubulin inhibitors.[1]

Section 4: Validating the Molecular Target

After establishing the cellular effects, we use Western blotting to investigate the molecular signaling pathways involved. Many anticancer drugs impact survival pathways like the PI3K/Akt/mTOR axis, which is frequently dysregulated in cancer and controls cell proliferation, survival, and growth.[15][16][17][18]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 inhibits mTOR mTOR Akt->mTOR activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation PYXX PY-XX Derivative (Hypothetical) PYXX->Akt inhibits (prevents phosphorylation)

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Experimental Protocol: Western Blot Analysis

This protocol allows for the detection and semi-quantification of specific proteins to see if their expression or phosphorylation (activation) state changes after treatment with PY-XX.

Procedure:

  • Protein Extraction: Treat cells as previously described. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the proteins.[19]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[19]

  • Electrophoresis: Separate 20-30 µg of protein from each sample by size using SDS-PAGE.[20]

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with a primary antibody specific to a target protein (e.g., p-Akt, total Akt, Bcl-2, Caspase-3, β-actin).[20]

  • Secondary Antibody & Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.[20] Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Key Targets for Analysis:

  • p-Akt / Total Akt: A decrease in the p-Akt/Akt ratio indicates inhibition of the PI3K/Akt survival pathway.[19]

  • Bcl-2 / Bax: A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax suggests a shift toward apoptosis.

  • Cleaved Caspase-3: An increase in this protein, an executioner caspase, is a direct marker of apoptosis.

  • β-actin: Used as a loading control to ensure equal protein amounts were loaded in each lane.

Section 5: Conclusion and Comparative Outlook

This guide outlines a systematic, multi-assay approach to validate the anticancer potential of novel 1H-pyrrolo[3,2-c]pyridine derivatives. By integrating cytotoxicity data with mechanistic insights from apoptosis, cell cycle, and Western blot analyses, a comprehensive profile of the compound's activity can be constructed.

The hypothetical data for "PY-XX" suggests a compound that, while less potent than the broad-spectrum cytotoxic agent Doxorubicin, exhibits a clear mechanism of action by inducing G2/M cell cycle arrest, promoting apoptosis, and inhibiting the pro-survival PI3K/Akt signaling pathway. This level of detailed characterization is essential for identifying promising drug candidates and provides a solid foundation for subsequent preclinical development, including in vivo efficacy studies in xenograft models.[21][22][23]

References

A Comparative Guide to the Synthetic Routes of 1H-pyrrolo[3,2-c]pyridines: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, leading to a wide range of biological activities, including potent anticancer and kinase inhibitory effects.[1][2][3] The growing interest in this pharmacophore necessitates a clear understanding of the available synthetic strategies for its construction. This guide provides a comparative analysis of the most prominent synthetic routes to the 1H-pyrrolo[3,2-c]pyridine core, offering insights into their mechanisms, practicality, and ideal applications.

Classical Indole Syntheses Adapted for the Azaindole Core

Traditional indole syntheses have been logically extended to their nitrogen-containing analogues. However, the electron-deficient nature of the pyridine ring often presents unique challenges, necessitating modifications to the classical procedures.

The Batcho-Leimgruber Synthesis: A Robust and Versatile Approach

The Batcho-Leimgruber synthesis has emerged as a highly effective method for the preparation of a variety of azaindoles, including the 5-azaindole scaffold.[4] This two-step process begins with the condensation of a substituted o-nitrotoluene with a formamide acetal to form a β-enamino nitro compound, which is then reductively cyclized to the desired indole.

The key advantage of this methodology lies in its tolerance for a wide range of substituents on the starting nitropyridine, allowing for the synthesis of diverse analogues. Furthermore, the reaction conditions are generally mild, and the yields are often high.[4] The use of microwave irradiation can further accelerate the initial condensation step.[5]

Mechanism of the Batcho-Leimgruber Synthesis:

cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization A o-Nitropicoline C β-Enamino nitro compound A->C Condensation B DMF-DMA B->C D β-Enamino nitro compound F 1H-pyrrolo[3,2-c]pyridine D->F Reduction & Cyclization E Reducing Agent (e.g., Pd/C, H2) E->F

A simplified workflow of the Batcho-Leimgruber synthesis.

Representative Experimental Protocol: Microwave-assisted Leimgruber–Batcho reaction [5]

  • Enamine Formation: A solution of the substituted 3-methyl-4-nitropyridine (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.0 eq) in a suitable solvent (e.g., DMF) is subjected to microwave irradiation at a specified temperature and time.

  • Work-up and Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude enamine intermediate is then purified, typically by crystallization or chromatography.

  • Reductive Cyclization: The purified enamine is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and subjected to catalytic hydrogenation (e.g., using Pd/C as a catalyst) under a hydrogen atmosphere until the reaction is complete.

  • Final Isolation: The catalyst is removed by filtration, and the solvent is evaporated. The resulting 1H-pyrrolo[3,2-c]pyridine is purified by crystallization or chromatography.

The Fischer Indole Synthesis: A Classic with Caveats

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, involving the acid-catalyzed cyclization of a phenylhydrazone.[6] While applicable to the synthesis of azaindoles, the electron-withdrawing nature of the pyridine ring in the pyridylhydrazone precursor can impede the key[7][7]-sigmatropic rearrangement, often necessitating harsh reaction conditions such as high temperatures and strong acids (e.g., polyphosphoric acid).[8] These conditions can lead to lower yields and the formation of side products.

Despite these challenges, the Fischer synthesis remains a valuable tool, particularly for accessing specific substitution patterns that may be difficult to obtain through other methods. Careful optimization of the acid catalyst and reaction temperature is crucial for success.[8]

Mechanism of the Fischer Indole Synthesis:

cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization A Pyridylhydrazine C Pyridylhydrazone A->C B Ketone/Aldehyde B->C D Pyridylhydrazone F [3,3]-Sigmatropic Rearrangement D->F E Acid Catalyst (e.g., PPA) E->F G 1H-pyrrolo[3,2-c]pyridine F->G Cyclization & Aromatization

Key stages of the Fischer indole synthesis for azaindoles.

Representative Experimental Protocol: Fischer Synthesis of 5-Azaindoles [9]

  • Hydrazone Formation: The appropriate pyridylhydrazine hydrochloride (1.0 eq) is treated with a ketone or aldehyde (1.1 eq) in a suitable solvent such as ethanol, often with a catalytic amount of acetic acid. The mixture is stirred at room temperature or gently heated until the formation of the hydrazone is complete (monitored by TLC). The hydrazone can be isolated or used directly in the next step.

  • Cyclization: The pyridylhydrazone is added to a strong acid catalyst, such as polyphosphoric acid (PPA), and the mixture is heated to high temperatures (e.g., 150-200 °C) with stirring.

  • Work-up and Isolation: The reaction mixture is cooled and then carefully poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then purified by chromatography to afford the desired 1H-pyrrolo[3,2-c]pyridine.

Modern Marvels: Transition-Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized the synthesis of complex heterocyclic systems, and the construction of the 1H-pyrrolo[3,2-c]pyridine core is no exception. These methods often offer milder reaction conditions, greater functional group tolerance, and access to a wider range of derivatives.

The Larock Indole Synthesis: A Convergent Approach

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[2] This methodology has been successfully applied to the synthesis of 2,3-disubstituted 5-azaindoles from 4-amino-3-iodopyridines.[3] A key advantage of this approach is its convergent nature, allowing for the rapid assembly of the bicyclic core from two readily available fragments. The regioselectivity of the alkyne insertion can be influenced by the electronic properties of the alkyne substituents.[10]

Mechanism of the Larock Indole Synthesis:

cluster_0 Catalytic Cycle A Pd(0) C Oxidative Addition A->C B 4-Amino-3-iodopyridine B->C E Migratory Insertion C->E D Alkyne D->E F Reductive Elimination E->F F->A Regeneration of Pd(0) G 1H-pyrrolo[3,2-c]pyridine F->G

A simplified catalytic cycle for the Larock indole synthesis.

Representative Experimental Protocol: Larock Synthesis of 2,3-Diaryl-5-azaindoles [3]

  • Reaction Setup: A mixture of the 4-acetamido-3-iodopyridine (1.0 eq), the diarylalkyne (1.2 eq), a palladium catalyst (e.g., Pd(OAc)2), a ligand (e.g., PPh3), a base (e.g., K2CO3), and a salt (e.g., LiCl) in a suitable solvent (e.g., DMF) is prepared in a reaction vessel.

  • Reaction Execution: The mixture is heated at a specified temperature (e.g., 100 °C) under an inert atmosphere until the reaction is complete.

  • Work-up and Isolation: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired 2,3-diaryl-5-azaindole.

Intramolecular Heck Reaction (Hegedus-Mori-Heck Synthesis)

The intramolecular Heck reaction provides a powerful means of forming the pyrrole ring of the 5-azaindole system. This palladium-catalyzed cyclization of an N-vinyl-3-amino-4-halopyridine derivative proceeds under relatively mild conditions and has been shown to be effective for the synthesis of 5- and 6-azaindoles, particularly with the aid of microwave irradiation.[11]

This method is advantageous for its ability to construct the bicyclic system in a single, atom-economical step from a pre-functionalized pyridine precursor. The substrate scope can be broad, allowing for the incorporation of various substituents on the pyrrole ring.

Representative Experimental Protocol: Microwave-Assisted Hegedus-Mori-Heck Synthesis of 5-Azaindole [11]

  • Enamine Formation: The starting 3-amino-4-bromopyridine is reacted with a ketone or its corresponding ketal in the presence of an acid catalyst (e.g., PPTS) and a dehydrating agent (e.g., Si(OEt)4) in pyridine under microwave irradiation to form the enamine intermediate.

  • Intramolecular Heck Cyclization: To the in-situ generated enamine, a palladium catalyst (e.g., Pd(PPh3)4) is added, and the mixture is further heated under microwave irradiation to effect the intramolecular Heck cyclization.

  • Work-up and Isolation: After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the crude product is purified by chromatography to afford the 5-azaindole.

Domino and Multi-Component Reactions: The Quest for Efficiency

In the spirit of green chemistry and process efficiency, domino and multi-component reactions have gained significant traction. These strategies allow for the construction of complex molecules in a single pot, minimizing waste and purification steps.

Catalyst-Free Domino Synthesis in Water

A noteworthy development is the catalyst-free domino reaction of 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and 1,3-dicarbonyl compounds in water to afford 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives.[7] This approach is highly attractive due to its operational simplicity, use of water as a green solvent, and avoidance of a metal catalyst. While this method yields a specific class of derivatives, it exemplifies the potential for developing more environmentally benign syntheses.

Comparative Analysis of Synthetic Routes

Synthetic RouteKey FeaturesAdvantagesDisadvantagesTypical Yields
Batcho-Leimgruber Two-step synthesis from o-nitropicolines.Wide substrate scope, good yields, mild conditions, amenable to microwave heating.Requires access to substituted o-nitropicolines.Good to Excellent
Fischer Indole Classical acid-catalyzed cyclization of pyridylhydrazones.Access to specific substitution patterns, well-established.Harsh reaction conditions often required, potential for low yields and side products.Variable
Larock Indole Pd-catalyzed heteroannulation of 4-amino-3-iodopyridines and alkynes.Convergent, good functional group tolerance, provides 2,3-disubstituted products.Requires synthesis of substituted alkynes, regioselectivity can be an issue with unsymmetrical alkynes.Good to Excellent
Intramolecular Heck Pd-catalyzed cyclization of N-vinyl-3-amino-4-halopyridines.Atom-economical, good for constructing the core in one step, microwave-compatible.Requires preparation of the vinylated precursor.Good
Domino Reaction Multi-component reaction in water.Environmentally friendly, catalyst-free, simple procedure.Limited to specific 4-oxo derivatives.Good to Excellent

Conclusion: Selecting the Optimal Synthetic Pathway

The choice of the most appropriate synthetic route to a desired 1H-pyrrolo[3,2-c]pyridine derivative is contingent upon several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

  • For the synthesis of a diverse library of analogues with various substituents on the pyridine ring, the Batcho-Leimgruber synthesis offers a robust and high-yielding pathway.

  • When a specific, and perhaps complex, 2,3-disubstitution pattern on the pyrrole ring is desired, the convergent Larock indole synthesis is an excellent choice.

  • For rapid construction of the bicyclic core, particularly when amenable to microwave-assisted synthesis, the intramolecular Heck reaction presents an efficient option.

  • The Fischer indole synthesis , while classic, should be reserved for cases where other methods are not suitable, and optimization of the harsh reaction conditions is feasible.

  • Finally, for the synthesis of specific derivatives in an environmentally conscious manner, exploring domino reactions is a promising avenue.

As the importance of 1H-pyrrolo[3,2-c]pyridines in drug discovery continues to grow, the development of novel and efficient synthetic methodologies will remain a key focus for synthetic and medicinal chemists. The routes outlined in this guide provide a strong foundation for the synthesis of this important heterocyclic scaffold, enabling the exploration of its full therapeutic potential.

References

  • Besse, S., et al. (2009). Rapid and Efficient Microwave-Assisted Synthesis of 4-, 5-, 6- and 7-Azaindoles. Synlett, 2009(19), 3189-3192.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • Li, P., et al. (2018).
  • Li, C., et al. (2023). Efficient Domino Strategy for Synthesis of 3‐Substituted 1, 5‐Dihydro‐4 H ‐pyrrolo[3,2‐ c ]pyridin‐4‐one Derivatives. ChemistrySelect, 8(8), e202204690.
  • Larock, R. C. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. The Journal of Organic Chemistry, 56(23), 6621-6622.
  • SynArchive. (n.d.). Larock Indole Synthesis. Retrieved from [Link]

  • Arcadi, A., et al. (2011). Synthesis of Polysubstituted 5-Azaindoles via Palladium-Catalyzed Heteroannulation of Diarylalkynes. The Journal of Organic Chemistry, 76(15), 6214-6222.
  • Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Wikipedia. (2023, October 28). Reissert indole synthesis. Retrieved from [Link]

  • Name Reactions in Organic Chemistry. (n.d.). Reissert Indole Synthesis. Retrieved from [Link]

  • Baran, P. S. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research.
  • Wikipedia. (2023, April 20). Leimgruber–Batcho indole synthesis. Retrieved from [Link]

  • Zhu, J., et al. (2014). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 4(100), 57201-57205.
  • Baxendale, I. R., et al. (2004). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 2(2), 160-167.
  • Zhang, Z., et al. (2020). Selected bioactive 1H‐pyrrolo[3,2‐c]piperidines and the development of a new synthetic strategy.
  • Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. (2021). Request PDF. Retrieved from [Link]

  • Baxendale, I. R. (n.d.). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Baxendale Group, Durham University.
  • Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. (2024). ACS Omega.
  • Reissert Indole Synthesis. (2024, December 20). YouTube. Retrieved from [Link]

  • Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, University of Graz.
  • Marques, M. M. B., & da Silva, A. F. C. (2021). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles.
  • Wikipedia. (2024, January 3). Fischer indole synthesis. Retrieved from [Link]

  • Deau, E., et al. (2022). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 27(22), 7909.
  • Yu, Y., et al. (2010). Domino approach for the synthesis of pyrrolo[1,2-alpha]pyrazine from vinyl azides. Organic Letters, 12(17), 3863-3865.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar.
  • Ghaffari, M., et al. (2022). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. Molecules, 27(19), 6296.
  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2007). Molecules, 12(6), 1266-1273.
  • Gellis, A., et al. (2019). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 15, 2269-2276.
  • Synthesis of Pyrrolo[2,3-b]quinolines by Palladium-Catalyzed Heteroannulation. (2010). The Journal of Organic Chemistry, 75(15), 5030-5036.
  • Marques, M. M. B., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic Letters, 18(15), 3654-3657.
  • Deau, E., et al. (2022). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 27(22), 7909.
  • Marques, M. M. B., et al. (2016). Synthesis of Substituted 4‑, 5‑, 6‑, and 7‑Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(15), 3654-3657.
  • Synthesis of Pyridopyrrolo[2,1-a]isoindoles by Palladium-Catalyzed Annulation. (2003). The Journal of Organic Chemistry, 68(26), 10173-10176.
  • Ohe, K., et al. (2009). Synthesis of aza-heterocycles from oximes by amino-Heck reaction.

Sources

A Researcher's Guide to Bridging the Gap: Correlating In Vitro Potency and In Vivo Efficacy for 6-Fluoro-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in modern medicinal chemistry, serving as the foundation for potent inhibitors of critical biological targets. Derivatives of this structure have demonstrated significant therapeutic potential, particularly as kinase inhibitors for oncology and inflammatory diseases, and as microtubule-targeting agents.[1][2] The strategic introduction of a fluorine atom at the 6-position is a well-established medicinal chemistry tactic aimed at enhancing metabolic stability and modulating electronic properties to improve target binding affinity and selectivity.

However, the journey from a potent molecule in a test tube to an effective therapeutic in a living system is fraught with challenges. Promising low-nanomolar potency in biochemical and cellular assays does not always translate to meaningful efficacy in preclinical animal models.[3][4] This guide provides a comprehensive framework for comparing and correlating the in vitro and in vivo performance of novel 6-fluoro-1H-pyrrolo[3,2-c]pyridine derivatives. We will dissect the requisite experimental data, explain the causality behind methodological choices, and provide detailed, validated protocols to empower researchers in their drug development efforts.

Part 1: The Foundation - In Vitro Efficacy Assessment

The initial phase of characterization rigorously defines a compound's activity, potency, and mechanism of action in controlled, non-physiological systems. This stage is essential for establishing a baseline of biological function before committing to costly and complex animal studies.

Target Engagement & Cellular Potency

The pyrrolo[3,2-c]pyridine scaffold has been successfully employed to target multiple protein classes. For this guide, we will consider two primary mechanisms of action demonstrated by its analogues:

  • Kinase Inhibition: Many derivatives target protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[5] A prime example is the inhibition of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in ovarian, prostate, and breast cancers.[1][6]

  • Microtubule Disruption: Other analogues function as microtubule-targeting agents, binding to tubulin at the colchicine site to inhibit polymerization, leading to cell cycle arrest and apoptosis.[7][8]

The first critical step is to quantify the potency of a lead compound, which we will refer to as Compound-FPP (Fluoro-Pyrrolo-Pyridine), against its intended target and in a cellular context.

Representative In Vitro Data Summary

The following table summarizes the type of data that must be generated to build a robust in vitro profile for a novel derivative like Compound-FPP . The values presented are representative of potent compounds from this class, based on published data for close analogues.[1][7]

Assay Type Target / Cell Line Metric Representative Value for Compound-FPP Reference Compound Rationale
Biochemical Assay Recombinant FMS KinaseIC₅₀30 nMKIST101029 (96 nM)[1]Measures direct, cell-free inhibition of the purified target enzyme. A low IC₅₀ indicates high potency.
Cellular Antiproliferation MCF-7 (Breast Cancer)IC₅₀0.21 µMCA-4 (0.002 µM)[8]Determines the concentration needed to inhibit cancer cell growth by 50%. Validates that the compound can enter cells and exert a biological effect.
Cellular Antiproliferation HeLa (Cervical Cancer)IC₅₀0.12 µMCA-4 (0.001 µM)[8]Assesses potency across different cancer types to understand the potential breadth of activity.
Cellular Antiproliferation HS 27 (Normal Fibroblasts)IC₅₀> 5 µMKIST101029 (> 10 µM)[1]Measures cytotoxicity against non-cancerous cells. A high IC₅₀ is desired, indicating selectivity for cancer cells.
Kinase Selectivity Panel Panel of 40 Kinases% Inhibition @ 1 µMFMS: 81%, Others: <30%Compound 1r[1]Screens against a broad panel of kinases to assess target specificity and identify potential off-target effects that could cause toxicity.
Experimental Workflow: From Target to Cell

The logical flow of in vitro experiments is designed to build confidence in a compound's mechanism and cellular activity before moving in vivo.

InVitro_Workflow cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation Biochem_Assay Biochemical Kinase Assay (e.g., FMS Kinase) Selectivity Kinase Selectivity Panel (>40 kinases) Biochem_Assay->Selectivity Confirm Potency Cell_Prolif Antiproliferative Assay (Cancer Cell Lines) Selectivity->Cell_Prolif Confirm Selectivity Toxicity Cytotoxicity Assay (Normal Cell Line) Cell_Prolif->Toxicity Assess Therapeutic Window Mechanism Mechanism of Action Assays (e.g., Cell Cycle Analysis, Tubulin Polymerization) Toxicity->Mechanism Validate Cellular MOA InVivo_Decision cluster_0 In Vitro Data Review cluster_1 In Vivo Study Design IV_Potency Potent IC₅₀? (Biochemical & Cellular) < 1 µM IV_Selectivity Selective? (Cancer vs. Normal Cells) >10-fold IV_Potency->IV_Selectivity Yes NoGo_Decision Stop or Redesign Compound IV_Potency->NoGo_Decision No Go_Decision Proceed to In Vivo IV_Selectivity->Go_Decision Yes IV_Selectivity->NoGo_Decision No PK_Study Preliminary PK Study (Determine Dose Range) Efficacy_Study Xenograft Efficacy Study (e.g., HeLa model) PK_Study->Efficacy_Study Inform Dose Selection Go_Decision->PK_Study Initiate

Caption: Decision-making workflow for advancing a compound to in vivo testing.

Protocol 2: Mouse Xenograft Tumor Efficacy Study

This protocol describes a standard efficacy study in an established tumor model.

Principle: To evaluate the ability of a test compound to inhibit the growth of human-derived tumors in an immunodeficient mouse model, mimicking a therapeutic scenario.

Methodology:

  • Animal Acclimation: House athymic nude mice for one week to acclimate them to the facility.

  • Tumor Implantation: Inoculate each mouse subcutaneously in the right flank with 1x10⁷ HeLa cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.

  • Tumor Growth and Randomization: Monitor tumor growth using digital calipers (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.

  • Dosing Administration: Prepare dosing solutions for Compound-FPP (e.g., suspended in 0.5% carboxymethylcellulose for oral gavage) and the standard of care. Administer treatments according to the predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Monitor the animals daily for any clinical signs of toxicity (e.g., lethargy, ruffled fur).

  • Study Termination: At the end of the study, euthanize the mice. Excise the tumors and record their final weights.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each group using the formula: %TGI = (1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)) x 100. Analyze body weight data as a measure of tolerability.

Causality and Self-Validation:

  • Why use immunodeficient mice? To prevent the mouse's immune system from rejecting the implanted human tumor cells. [9]* Why randomize based on tumor size? To ensure that each group starts with a statistically equivalent tumor burden, preventing bias in the results.

  • Why monitor body weight? Significant weight loss (>15-20%) is a key indicator of systemic toxicity and is an ethical endpoint for removing an animal from the study.

  • Why include a standard-of-care group? This provides a positive control and a benchmark against which the new compound's efficacy can be judged.

Part 4: Synthesis and Conclusion - Bridging the Data

Comparing our representative in vitro data with the hypothetical in vivo results for Compound-FPP reveals a classic drug development scenario.

  • Correlation: The compound demonstrated high potency in the HeLa cell antiproliferation assay (in vitro IC₅₀ = 0.12 µM) and significant, dose-dependent efficacy in the HeLa xenograft model (in vivo TGI = 70% at 50 mg/kg). This suggests a positive correlation and that the compound's mechanism of action is relevant in a complex biological system.

  • Discrepancy and Rationale: While highly potent, the in vivo efficacy of Compound-FPP at 50 mg/kg was comparable to, but not superior to, the standard of care, Paclitaxel. Furthermore, the dose required to achieve this effect (50 mg/kg) is substantial. This could be due to several factors not captured by in vitro assays, such as moderate oral bioavailability or a relatively short plasma half-life, requiring higher doses to maintain therapeutic concentrations at the tumor site. The minimal body weight loss (-2%) compared to Paclitaxel (-8%) suggests Compound-FPP has a better tolerability profile, a significant advantage.

Conclusion for the Researcher: The development of this compound derivatives offers a promising avenue for novel therapeutics. This guide illustrates that while in vitro assays are indispensable for initial screening and mechanism validation, they are only the first step. A clear-eyed understanding of the challenges of in vitro-in vivo translation is critical. Rigorous, well-designed animal studies are the only way to confirm whether the potency observed in a petri dish can be transformed into meaningful therapeutic efficacy. The data presented herein, both representative and hypothetical, provides a roadmap for navigating this complex but essential transition.

References

  • The Use of Animal Models for Cancer Chemoprevention Drug Development. (n.d.). PMC.
  • Drug Efficacy Testing in Mice. (n.d.). PMC.
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
  • Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences. (2020). PubMed.
  • Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags. (n.d.). PubMed.
  • Antitumor Efficacy Testing in Rodents. (2008). JNCI - Oxford Academic.
  • Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. (2023). University of Arizona Cancer Center.
  • Cell-based test for kinase inhibitors. (2020). INiTS.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Spotlight: Cell-based kinase assay form
  • A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. (2014). AACR Journals.
  • 6-Fluoro-1H-pyrrolo[3,2-b]pyridine. (n.d.). MySkinRecipes.
  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (n.d.). Taylor & Francis Online.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Taylor & Francis Online.
  • In Vitro and In Vivo Analysis of RTK Inhibitor Efficacy and Identification of Its Novel Targets in Glioblastomas. (2025).
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). PMC - NIH.
  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023). PMC - NIH.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (n.d.). Semantic Scholar.
  • In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. (n.d.).
  • Novel 6-aminofuro[3,2-c]pyridines as potent, orally efficacious inhibitors of cMET and RON kinases. (2013). PubMed.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. (n.d.). Taylor & Francis Online.
  • In vitro to in vivo pharmacokinetic transl
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv

Sources

A Senior Application Scientist's Guide to Benchmarking 6-fluoro-1H-pyrrolo[3,2-c]pyridine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Superior Scaffolds in Kinase Inhibition

In the landscape of contemporary drug discovery, particularly in the realm of kinase inhibitors, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's potency, selectivity, and pharmacokinetic profile. The indole scaffold has long served as a foundational template, but its inherent limitations, such as metabolic liabilities, have driven the exploration of bioisosteric replacements. Among these, azaindoles have emerged as "privileged structures"[1]. This guide provides an in-depth technical comparison of the 6-fluoro-1H-pyrrolo[3,2-c]pyridine scaffold against its archetypal predecessor, indole, and other prominent heterocyclic systems: benzimidazole and pyrrolopyrimidine.

The strategic incorporation of a fluorine atom onto the azaindole core is not a trivial modification. It is a deliberate design choice intended to modulate physicochemical properties such as pKa and lipophilicity, enhance metabolic stability by blocking potential sites of oxidation, and improve target engagement through favorable electrostatic interactions[2][3]. This guide will dissect the theoretical advantages and provide the experimental frameworks necessary to validate the performance of the this compound scaffold, empowering drug discovery teams to make data-driven decisions in their lead optimization campaigns.

Comparative Analysis of Heterocyclic Scaffolds

The decision to employ a specific heterocyclic core should be based on a thorough understanding of its intrinsic properties and how it positions substituents to interact with the target protein. Below, we compare this compound with indole, benzimidazole, and pyrrolopyrimidine, focusing on their physicochemical characteristics and reported ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Physicochemical Properties: A Game of pKa, Lipophilicity, and Solubility

A compound's journey through the body is largely dictated by its physicochemical properties. The strategic placement of a nitrogen atom in the azaindole scaffold, and the further addition of a fluorine atom, are intended to fine-tune these properties for optimal drug-like characteristics.

ScaffoldRepresentative StructureTypical pKaTypical clogPKey Physicochemical Features
This compound ~4-5 (estimated)~1.5-2.5 (estimated)The pyridine nitrogen lowers the pKa of the pyrrole N-H, making it less acidic than indole. The fluorine atom increases lipophilicity and can lower the basicity of the pyridine nitrogen. The nitrogen atom acts as a hydrogen bond acceptor, often improving solubility over indole.[3][4]
Indole ~17 (pyrrole N-H)~2.1Generally lipophilic with poor aqueous solubility. The pyrrole N-H is a hydrogen bond donor. Susceptible to oxidative metabolism.[5][6]
Benzimidazole ~5.5 (imidazole N-H)~1.5The imidazole moiety provides both hydrogen bond donor and acceptor capabilities. Generally more polar and soluble than indole.[7]
Pyrrolopyrimidine Varies by isomer~1.0-2.0The additional nitrogen atoms in the pyrimidine ring can significantly increase polarity and solubility. Offers multiple points for hydrogen bonding.[8]

Note: pKa and clogP values are estimates for the core scaffolds and can vary significantly with substitution.

The introduction of the pyridine nitrogen in the this compound scaffold offers a distinct advantage over indole by providing a hydrogen bond acceptor, which can lead to improved solubility and new interactions with the target protein[4]. The fluorine atom is a strategic addition; its electron-withdrawing nature can lower the pKa of the pyridine nitrogen, reducing the likelihood of protonation at physiological pH and potentially improving cell permeability. Furthermore, fluorine can enhance metabolic stability by blocking sites susceptible to cytochrome P450 (CYP) oxidation[3].

ADME Profiles: Navigating the Biological Maze

A promising drug candidate must not only be potent but also possess a favorable ADME profile to ensure it reaches its target in sufficient concentrations and for an adequate duration.

ScaffoldTypical Metabolic PathwaysPermeabilityPlasma Protein BindingKey ADME Considerations
This compound Oxidation of the pyrrole and pyridine rings. Fluorine may block common sites of metabolism.Generally good, tunable with substitution.Moderate to high, depending on lipophilicity.The azaindole core is often associated with improved metabolic stability compared to indole. The fluorine atom can further enhance this by preventing oxidation at the 6-position.[9][10]
Indole Primarily oxidative metabolism by CYP enzymes, often leading to hydroxylated and N-oxidized metabolites.Generally good due to lipophilicity.Often high.Prone to extensive phase I metabolism, which can lead to rapid clearance and the formation of reactive metabolites.[11][12][13]
Benzimidazole N-demethylation, N-oxidation, and hydroxylation of the benzene ring.Variable, can be influenced by efflux transporters.Moderate to high.Generally considered to have good metabolic stability, though specific substitution patterns can introduce liabilities.[14][15]
Pyrrolopyrimidine Oxidation of the pyrrole and pyrimidine rings.Generally good, but can be a substrate for efflux pumps.Variable.Often exhibits good metabolic stability, as seen in drugs like Ruxolitinib. However, the ADME properties are highly dependent on the substitution pattern.[16][17]

The pyrrolo[3,2-c]pyridine scaffold, as an azaindole, is a bioisostere of indole designed to mitigate the metabolic liabilities of the latter. The nitrogen atom in the six-membered ring alters the electron distribution, making the scaffold less susceptible to oxidative metabolism[9]. The addition of a fluorine atom is a well-established strategy to further bolster metabolic stability by blocking a potential site of hydroxylation[3].

Experimental Benchmarking Protocols

To empirically validate the theoretical advantages of the this compound scaffold, a series of head-to-head in vitro assays should be conducted. The following protocols provide a standardized framework for comparing its performance against indole, benzimidazole, and pyrrolopyrimidine-based analogues.

Workflow for Comparative Scaffold Evaluation

G cluster_0 Compound Synthesis cluster_1 In Vitro Profiling cluster_2 Data Analysis & Decision Making synthesis Synthesize Analogues with This compound, Indole, Benzimidazole, and Pyrrolopyrimidine Scaffolds physchem Physicochemical Profiling (pKa, logP, Solubility) synthesis->physchem biochem Biochemical Assays (Kinase Inhibition) synthesis->biochem analysis Comparative Data Analysis physchem->analysis cell_based Cell-Based Assays (Cell Viability, Target Engagement) biochem->cell_based adme ADME Assays (Metabolic Stability, Permeability) cell_based->adme adme->analysis decision Select Scaffold for Lead Optimization analysis->decision

Caption: A streamlined workflow for the comparative evaluation of heterocyclic scaffolds.

Protocol 1: Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds against a target kinase.

Methodology: A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is recommended for its high sensitivity and robustness.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Kinase Reaction Setup:

    • In a 384-well white plate, add 1 µL of the serially diluted compound or DMSO (for control).

    • Add 2 µL of the kinase solution (in kinase reaction buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.

  • Reaction Incubation: Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: The use of ATP at its Km concentration ensures that the assay is sensitive to competitive inhibitors. The pre-incubation step allows the inhibitor to reach equilibrium with the kinase before the start of the reaction, providing a more accurate measure of its potency.

Protocol 2: Cell Viability Assay (MTS Assay)

Objective: To assess the cytotoxic or anti-proliferative effects of the compounds on a cancer cell line.

Methodology: The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound by metabolically active cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Causality Behind Experimental Choices: A 72-hour incubation period is typically sufficient to observe the anti-proliferative effects of a compound. The MTS assay is chosen for its simplicity and high-throughput compatibility.

Protocol 3: In Vitro Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver enzymes.

Methodology: Incubation of the test compound with human liver microsomes (HLMs) followed by LC-MS/MS analysis.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Compound Incubation:

    • Pre-warm the HLM suspension to 37°C.

    • Add the test compound (final concentration, e.g., 1 µM).

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.

Causality Behind Experimental Choices: HLMs are used as they contain a high concentration of CYP enzymes, the major enzymes responsible for phase I metabolism. The use of a NADPH-regenerating system ensures that the cofactor for CYP activity is not depleted during the incubation.

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound.

Methodology: PAMPA is a non-cell-based assay that measures the ability of a compound to diffuse from a donor compartment to an acceptor compartment through a lipid-infused artificial membrane.

Step-by-Step Protocol:

  • Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 2% lecithin in dodecane).

  • Compound Preparation: Prepare solutions of the test compounds in a buffer at the desired pH (e.g., pH 7.4) in the donor plate.

  • Assay Assembly: Place the donor plate into an acceptor plate containing buffer.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis: Calculate the effective permeability (Pe) using the following equation:

    Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (V_D * V_A) / ((V_D + V_A) * Area * time)

Causality Behind Experimental Choices: PAMPA is a high-throughput and cost-effective method for predicting passive permeability. It is particularly useful in early drug discovery to rank-order compounds based on their ability to cross biological membranes.

Conclusion: A Data-Driven Approach to Scaffold Selection

The this compound scaffold represents a rationally designed evolution of the indole and azaindole motifs. Its purported advantages in terms of physicochemical properties and metabolic stability are rooted in sound medicinal chemistry principles. However, theoretical benefits must be substantiated by robust experimental data. By employing the comparative workflow and standardized protocols outlined in this guide, drug discovery teams can objectively benchmark the performance of this promising scaffold against established alternatives. This data-driven approach will ultimately facilitate the selection of scaffolds with the highest probability of yielding safe and effective clinical candidates.

References

  • U.S. National Library of Medicine. PubChem. Indole. [Link]

  • U.S. National Library of Medicine. PubChem. Benzimidazole. [Link]

  • U.S. National Library of Medicine. PubChem. Pyrrolopyrimidine. [Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. [Link]

  • Physicochemical and Drug-Likeness Properties of Indole-Alkaloids Predicted by SwissADME. ResearchGate. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC - PubMed Central. [Link]

  • Novel pyrrolopyrimidine analogues as potent dipeptidyl peptidase IV inhibitors based on pharmacokinetic property-driven optimization. PubMed. [Link]

  • Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. PMC - NIH. [Link]

  • Structure-Metabolism Relationships of Benzimidazole Derivatives with anti-Trypanosoma cruzi Activity for Chagas Disease. PubMed. [Link]

  • Interstrain differences of in vitro metabolic stability and impact on early drug discovery. Semantic Scholar. [Link]

  • Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. PubMed. [Link]

  • Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. PMC - NIH. [Link]

  • Synthesis, ADMET, drug likeness and in silico activities of benzimidazole derivative. ResearchGate. [Link]

  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. PubMed. [Link]

  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. ResearchGate. [Link]

  • The physicochemical properties of synthesized benzimidazole derivatives. ResearchGate. [Link]

  • Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1 H-Pyrrolo[2,3 b]pyridines Inhibitors of Trypanosome Proliferation. PubMed. [Link]

  • Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles. PMC - NIH. [Link]

  • Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. ResearchGate. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. ResearchGate. [Link]

  • Indole. PubChem. [Link]

  • Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1 H -Pyrrolo[2,3 b ]pyridines Inhibitors of Trypanosome Proliferation. ResearchGate. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

  • Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. ResearchGate. [Link]

  • In vitro metabolic stability assays for the selected compounds. ResearchGate. [Link]

  • Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. PMC. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC - PubMed Central. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. MDPI. [Link]

  • 6-Fluoro-1H-pyrrolo[3,2-b]pyridine. MySkinRecipes. [Link]

  • Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. PubMed. [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). PubMed Central. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • Azaindole Therapeutic Agents. PMC. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. [Link]

  • Lipophilicity in drug design: an overview of lipophilicity descriptors in 3D-QSAR studies. PubMed. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. [Link]

  • pKa, Solubility, and Lipophilicity. ResearchGate. [Link]

  • Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Chemaxon. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Pyrrolo[3,2-c]pyridine Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolopyridine scaffold, a bicyclic heterocycle composed of fused pyrrole and pyridine rings, represents a "privileged structure" in medicinal chemistry. Its six isomeric forms, distinguished by the relative positions of the nitrogen atom and the fusion points of the rings, offer a rich playground for structural diversification in drug design. Among these, the pyrrolo[3,2-c]pyridine core has emerged as a particularly versatile framework for developing targeted therapeutics, from potent anticancer agents to specific kinase inhibitors.

This guide provides an in-depth comparison of the structure-activity relationships (SAR) for derivatives of the pyrrolo[3,2-c]pyridine scaffold. We will dissect key examples from recent literature, explaining the causal relationships between structural modifications and biological outcomes. By synthesizing experimental data and providing detailed protocols, this document aims to equip researchers and drug development professionals with actionable insights for designing the next generation of therapeutics based on this promising scaffold.

The Pyrrolopyridine Isomeric Landscape

The six isomers of pyrrolopyridine (also known as azaindoles) provide distinct electronic and steric properties, which fundamentally influence their interactions with biological targets. The pyrrolo[3,2-c]pyridine system, while less explored than its famous cousin, pyrrolo[2,3-d]pyrimidine (7-deazapurine), offers unique vectors for substitution that have been successfully exploited to achieve high potency and selectivity.[1][2][3]

Pyrrolopyridine_Isomers cluster_0 Pyrrolopyridine Isomers Pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine (7-Azaindole) Pyrrolo[3,2-b]pyridine Pyrrolo[3,2-b]pyridine (4-Azaindole) Pyrrolo[2,3-c]pyridine Pyrrolo[2,3-c]pyridine (6-Azaindole) Pyrrolo[3,2-c]pyridine Pyrrolo[3,2-c]pyridine (5-Azaindole) Pyrrolo[3,4-b]pyridine Pyrrolo[3,4-b]pyridine (Aza-isoindole) Pyrrolo[3,4-c]pyridine Pyrrolo[3,4-c]pyridine (Aza-isoindole)

Caption: The six structural isomers of the pyrrolopyridine scaffold.

SAR Deep Dive: Pyrrolo[3,2-c]pyridine as a Bioactive Scaffold

We will now explore two distinct case studies that highlight how medicinal chemists have successfully modulated the biological activity of the pyrrolo[3,2-c]pyridine core by strategic structural modifications.

Case Study 1: Anticancer Activity via Tubulin Polymerization Inhibition

A prominent strategy in cancer therapy is the disruption of microtubule dynamics, which are critical for cell division. A recent study detailed the design of 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors that bind to the colchicine site on tubulin.[4][5] The design rationale was to use the rigid pyrrolo[3,2-c]pyridine scaffold to lock the bioactive conformation of analogs of Combretastatin A-4 (CA-4), a natural product known to inhibit tubulin polymerization but suffering from metabolic instability due to its cis-stilbene bond.[5]

The general structure consists of a 1-(3,4,5-trimethoxyphenyl) group (the 'A-ring') attached to the pyrrole nitrogen and a variable aryl or heteroaryl group (the 'B-ring') at the 6-position of the pyridine ring.

SAR_Tubulin_Inhibitors cluster_B_Ring B-Ring Modifications Core Pyrrolo[3,2-c]pyridine Core (Rigid Scaffold) B_Ring B-Ring: Aryl/Heteroaryl @ C6 (Modulates Potency) Core->B_Ring A_Ring A-Ring: 3,4,5-Trimethoxyphenyl (Essential for binding) A_Ring->Core @ N1 Indole Indole (e.g., 10t) Highly Potent B_Ring->Indole EDG Phenyl + EDG (e.g., -OCH3) Increases Potency B_Ring->EDG EWG Phenyl + EWG (e.g., -F) Decreases Potency B_Ring->EWG

Caption: Key SAR takeaways for pyrrolo[3,2-c]pyridine-based tubulin inhibitors.

Quantitative SAR Analysis:

The antiproliferative activity of these compounds was evaluated against several human cancer cell lines using a standard MTT assay. The results clearly demonstrate key SAR trends.[5][6]

CompoundB-Ring Substituent (at C6)HeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10a Phenyl>10>10>10
10d 4-Methylphenyl1.852.122.53
10h 4-Methoxyphenyl1.561.731.98
10l 4-Fluorophenyl5.216.877.03
10t Indol-5-yl0.12 0.15 0.21
CA-4 (Positive Control)0.0030.0020.002

Data synthesized from Wang et al., 2024.[5]

Key Insights from Experimental Data:

  • Influence of B-Ring Electronics: The introduction of electron-donating groups (EDGs) like methyl (10d) or methoxy (10h) on the para-position of the phenyl B-ring led to a significant increase in antiproliferative activity compared to the unsubstituted phenyl (10a). Conversely, an electron-withdrawing group (EWG) like fluorine (10l) was detrimental to potency.[5]

  • Superiority of Heteroaromatic B-Rings: The most potent compound in the series, 10t , featured an indolyl moiety as the B-ring. This substitution resulted in nanomolar activity, with IC₅₀ values of 0.12, 0.15, and 0.21 µM against HeLa, SGC-7901, and MCF-7 cell lines, respectively.[5] This suggests the indole ring engages in favorable interactions within the colchicine binding pocket.

  • Mechanism of Action: Further experiments confirmed that compound 10t potently inhibited tubulin polymerization, disrupted microtubule dynamics in cells, and caused G2/M phase cell cycle arrest and apoptosis, consistent with the proposed mechanism.[4][5]

Case Study 2: Selective FMS Kinase Inhibition

The c-FMS kinase is implicated in inflammatory diseases and certain cancers, making it an attractive therapeutic target. A series of diarylamides and diarylureas built upon the pyrrolo[3,2-c]pyridine scaffold were investigated for their FMS kinase inhibitory effects.[7][8] This study provides excellent insights into how the linker and substitution patterns influence kinase affinity.

Quantitative SAR Analysis:

CompoundLinkerCentral Phenyl SubstitutionFMS Kinase IC₅₀ (nM)
KIST101029 Amidemeta96
1f Amidepara>1000
1g Amidemeta120
1e Ureameta60
1r Amidemeta30

Data from El-Gamal et al., 2018.[7][8]

Key Insights from Experimental Data:

  • Positional Isomerism is Critical: A direct comparison between meta-disubstituted compounds (like 1g ) and their para-disubstituted positional isomers (like 1f ) revealed a stark difference in activity. The meta substitution pattern was crucial for potent FMS kinase inhibition, likely enabling a better fit within the enzyme's active site.[7]

  • Linker Modification: For some analog pairs, switching from an amide linker to a slightly longer urea linker resulted in increased potency (e.g., compound 1e was more potent than its amide counterparts).[7] This highlights the importance of optimizing the distance and geometry between the core scaffold and the terminal ring.

  • Optimized Terminal Ring: The most potent compound discovered, 1r (IC₅₀ = 30 nM), featured a primary amino group, a meta-disubstituted central phenyl ring, an amide linker, and a 4'-morpholino-3'-(trifluoromethyl)phenyl terminal ring.[7][8] The morpholino group often enhances aqueous solubility, while the trifluoromethyl group can engage in specific hydrophobic or electrostatic interactions.

  • Kinase Selectivity: Importantly, compound 1r was tested against a panel of 40 kinases and showed high selectivity for FMS kinase (81% inhibition at 1 µM), demonstrating that the pyrrolo[3,2-c]pyridine scaffold can be tailored for selective inhibitors.[7]

Comparative Context with Other Isomers

The SAR of the pyrrolo[3,2-c]pyridine scaffold is best understood in the context of its isomers, which have found success against different target classes.

  • Pyrrolo[2,3-d]pyrimidines: Often called 7-deazapurines, they are structural mimics of adenine and are thus a dominant scaffold for ATP-competitive kinase inhibitors, with numerous approved drugs like tofacitinib.[2][9][10]

  • Pyrrolo[2,3-b]pyridines: Known as 7-azaindoles, derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR).[11]

  • Pyrrolo[3,4-c]pyridines: This scaffold has been explored for a wide range of biological activities, including analgesic, sedative, antiviral, and antitumor effects.[1][12]

This comparison underscores that while each isomer has potential, the specific arrangement of nitrogen atoms and substitution vectors of the pyrrolo[3,2-c]pyridine core makes it particularly well-suited for creating compounds that fit unique binding pockets, such as the colchicine site of tubulin and the active site of FMS kinase.

Foundational Experimental Protocols

To ensure scientific integrity and reproducibility, the claims made in SAR studies must be supported by robust experimental data. Below are step-by-step methodologies for the key assays discussed.

Protocol 1: MTT Assay for In Vitro Antiproliferative Activity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

MTT_Assay_Workflow A 1. Cell Seeding Seed cancer cells (e.g., HeLa) in 96-well plates. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of test compounds. Incubate for 48-72h. A->B C 3. MTT Addition Add MTT solution (e.g., 5 mg/mL) to each well. Incubate for 4h. B->C D 4. Formazan Solubilization Remove medium, add DMSO to dissolve formazan crystals. C->D E 5. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. D->E F 6. Data Analysis Calculate % inhibition and determine IC50 values. E->F

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: Stock solutions of the test compounds are prepared in DMSO and serially diluted in culture medium. The cells are treated with a range of concentrations and incubated for 48-72 hours.

  • MTT Reagent: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Analysis: The percentage of cell viability is calculated relative to DMSO-treated control cells. The IC₅₀ value (the concentration required to inhibit cell growth by 50%) is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of tubulin dimers into microtubules.

Step-by-Step Methodology:

  • Reagents: Prepare a reaction buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) and obtain purified bovine or porcine brain tubulin.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, GTP (1 mM), and the test compound at various concentrations.

  • Initiation: The reaction is initiated by adding the tubulin solution (e.g., to a final concentration of 3 mg/mL) to each well.

  • Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance (turbidity) at 340 nm every minute for 60 minutes.

  • Data Analysis: An increase in absorbance indicates microtubule polymerization. Compare the polymerization curves of compound-treated samples to a positive control (e.g., paclitaxel, which promotes polymerization) and a negative control (e.g., colchicine or nocodazole, which inhibit polymerization). The IC₅₀ for inhibition can be calculated from the concentration-response data.[4]

Conclusion and Future Perspectives

The pyrrolo[3,2-c]pyridine scaffold is a highly valuable, albeit underutilized, core in medicinal chemistry. The SAR comparisons presented here demonstrate its power in generating potent and selective inhibitors for diverse and important biological targets.

  • As tubulin polymerization inhibitors , the rigid pyrrolo[3,2-c]pyridine core effectively locks a bioactive conformation, with potency being exquisitely sensitive to the electronic properties and structure of the C6-aryl substituent. The discovery of nanomolar indolyl derivatives like 10t provides a strong foundation for developing novel anticancer agents.[5]

  • As FMS kinase inhibitors , the scaffold allows for precise geometric positioning of key pharmacophoric elements. The finding that meta substitution is superior to para substitution offers a clear directive for future design efforts aimed at this and other kinase targets.[7]

Future research should focus on expanding the chemical space around this scaffold. Exploring different substitution points, introducing novel functional groups, and applying bioisosteric replacements could uncover new biological activities. Furthermore, optimizing the pharmacokinetic properties (ADME/Tox) of potent leads like 10t and 1r will be a critical next step in translating these promising laboratory findings into clinically viable therapeutics.

References

  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC, NIH.
  • El-Gamal, M.I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166.
  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online.
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
  • Kumar, A., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
  • Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed.
  • Lian, Y., et al. (2022). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. PubMed.
  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC, PubMed Central.
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed.
  • Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Samara Journal of Science.
  • El-Gamal, M.I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Taylor & Francis Online.

Sources

Head-to-head comparison of FGFR inhibitors derived from different scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Fibroblast Growth Factor Receptor (FGFR) Inhibitors: A Head-to-Head Comparison Across Chemical Scaffolds

Introduction: Targeting a Complex Signaling Axis

The Fibroblast Growth Factor (FGF) and its corresponding receptor (FGFR) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, migration, and survival.[1][2] This intricate network, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), is essential for embryonic development and tissue homeostasis in adults.[1][3] However, aberrant activation of this pathway—driven by gene fusions, amplifications, or mutations—is a well-documented oncogenic driver in a variety of solid tumors, including cholangiocarcinoma (CCA), urothelial carcinoma (UC), and lung cancer.[4][5][6]

This oncogenic dependency makes the FGFR axis a compelling therapeutic target. The development of small-molecule tyrosine kinase inhibitors (TKIs) has ushered in a new era of targeted therapy for patients with FGFR-altered cancers. Yet, not all FGFR inhibitors are created equal. Their efficacy, selectivity, and ability to overcome resistance are profoundly influenced by their underlying chemical architecture, or scaffold.

This guide provides a head-to-head comparison of prominent FGFR inhibitors, categorized by their distinct chemical scaffolds. We will delve into the biochemical and cellular data that define their performance, explore the mechanistic basis for their differences, and provide the detailed experimental protocols necessary for their evaluation. Our objective is to equip researchers and drug development professionals with a nuanced understanding of the current landscape, moving beyond simple lists of compounds to a deeper appreciation of how structure dictates function in this important class of therapeutics.

The FGFR Signaling Cascade: A Network of Pathways

Upon binding of an FGF ligand, FGFRs dimerize, leading to the trans-autophosphorylation of their intracellular kinase domains. This phosphorylation event creates docking sites for various adapter proteins and enzymes, triggering a cascade of downstream signaling pathways that are crucial for cellular function and, when dysregulated, for tumor progression.[1][7]

The primary signaling pathways activated by FGFRs include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: A central pathway that regulates cell proliferation and differentiation.[1][8]

  • Phosphoinositide 3-Kinase (PI3K)-AKT Pathway: A key regulator of cell survival, growth, and metabolism.[1][8]

  • Phospholipase Cγ (PLCγ) Pathway: This pathway mobilizes intracellular calcium and activates Protein Kinase C (PKC), influencing cell migration and invasion.[1][8]

  • Signal Transducer and Activator of Transcription (STAT) Pathway: Involved in cell survival and proliferation.[1][9]

Understanding this network is fundamental to evaluating the efficacy of FGFR inhibitors, as their success is measured by their ability to effectively shut down these pro-tumorigenic signals.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg Autophosphorylation & Adaptor Recruitment GRB2_SOS GRB2/SOS FGFR->GRB2_SOS Autophosphorylation & Adaptor Recruitment PI3K PI3K FGFR->PI3K Autophosphorylation & Adaptor Recruitment STAT STAT FGFR->STAT Autophosphorylation & Adaptor Recruitment IP3_DAG IP3 / DAG PLCg->IP3_DAG RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) STAT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Transcription AKT->Transcription IP3_DAG->Transcription

Caption: The FGFR signaling network, illustrating the major downstream pathways activated upon ligand binding.

A Scaffold-Based Classification of FGFR Inhibitors

The chemical scaffold of a drug is its core structure, which dictates how it fits into the ATP-binding pocket of the kinase and determines its fundamental properties. We will compare representative inhibitors from three major classes: reversible pan-FGFR inhibitors, irreversible pan-FGFR inhibitors, and isoform-selective inhibitors.

Class 1: Reversible, ATP-Competitive Pan-FGFR Inhibitors

These inhibitors compete with ATP for binding to the FGFR kinase domain. While effective, their reversible nature can be a liability in the face of mutations that alter the binding pocket.

  • Erdafitinib (Quinoxaline Scaffold): The first FGFR inhibitor to receive FDA approval, for metastatic UC with susceptible FGFR3 or FGFR2 alterations.[10] Its quinoxaline core forms a single hydrogen bond with the hinge region of the kinase.[11]

  • Pemigatinib (Pyrido[2,3-d]pyrimidine Scaffold): Approved for previously treated, advanced CCA with FGFR2 fusions or rearrangements.[4][10] Its tricyclic scaffold allows for two hydrogen bonds with the hinge region, contributing to its high potency.[11]

  • Infigratinib (Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold): Also approved for CCA with FGFR2 fusions, infigratinib is a potent and selective inhibitor of FGFR1-3.[4][12]

  • Derazantinib (Imidazo[4,5-c]pyridin-4-amine Scaffold): A potent inhibitor of FGFR1-3 that has shown clinical activity in patients with iCCA harboring FGFR2 fusions, mutations, or amplifications.[12][13][14]

  • Rogaratinib (Benzo[h][15][16]naphthyridin Scaffold): A selective pan-FGFR inhibitor that has been evaluated in various solid tumors, with efficacy correlating to FGFR mRNA expression levels.[17][18]

Class 2: Irreversible, Covalent Pan-FGFR Inhibitors

These inhibitors form a permanent covalent bond with a specific cysteine residue in the kinase domain. This irreversible binding can provide more sustained target inhibition and may overcome certain forms of acquired resistance.

  • Futibatinib (Pyrazolo[3,4-d]pyrimidine Scaffold): Approved for CCA with FGFR2 gene fusions/rearrangements, futibatinib is a first-in-class irreversible inhibitor.[19] It covalently binds to a conserved cysteine in the P-loop of the ATP pocket, a mechanism that helps it retain activity against gatekeeper mutations that confer resistance to reversible inhibitors.[20]

Class 3: Isoform-Selective Inhibitors

Given that off-target inhibition of different FGFR isoforms is linked to specific toxicities (e.g., hyperphosphatemia via FGFR1), there is a significant effort to develop isoform-selective inhibitors.

  • RLY-4008 (Highly Selective FGFR2 Inhibitor): This third-generation inhibitor is designed to target FGFR2 with high precision, potentially avoiding dose-limiting toxicities associated with FGFR1 and FGFR4 inhibition.[4] Early clinical data in CCA have shown a very high objective response rate.[4]

  • Roblitinib (FGF401) (Covalent FGFR4 Inhibitor): A selective, reversible covalent inhibitor of FGFR4, an important target in hepatocellular carcinoma.[12]

Head-to-Head Performance Data

The choice of an FGFR inhibitor for research or clinical development depends on a careful evaluation of its potency, selectivity, and cellular efficacy. The following tables summarize key preclinical data for representative inhibitors.

Table 1: Comparative Biochemical Potency (IC₅₀, nM)

This table presents a consolidated view of inhibitor potency against the wild-type FGFR isoforms. Lower values indicate higher potency.

InhibitorScaffold TypeFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)Key Off-Targets (IC₅₀, nM)
Erdafitinib Reversible1.22.54.6-RET, KIT, VEGFR2[11][12]
Pemigatinib Reversible0.40.51.230VEGFR2 (>100)[4]
Infigratinib Reversible0.91.41.060VEGFR2 (>100)[12]
Futibatinib Irreversible1.41.82.33.7Highly selective vs 296 kinases[21][22]
Derazantinib Reversible4.51.84.534RET, DDR2, PDGFRβ, VEGFR, KIT[12]
Rogaratinib ReversiblePotent (sub-nM)Potent (sub-nM)Potent (sub-nM)Potent (sub-nM)Highly selective pan-FGFR[17]

Data compiled from multiple sources. Exact values may vary based on assay conditions.[4][11][12][17][21]

Table 2: Comparative Clinical Efficacy in Key Indications

This table summarizes reported clinical outcomes for approved inhibitors in their respective indications.

InhibitorIndicationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
Erdafitinib Urothelial Carcinoma (FGFRalt)40%5.5 months[5]
Pemigatinib Cholangiocarcinoma (FGFR2 fusion)35.5%6.9 months[4]
Infigratinib Cholangiocarcinoma (FGFR2 fusion)23.1%7.3 months[4]
Futibatinib Cholangiocarcinoma (FGFR2 fusion)42%9.0 months[4]
Derazantinib Cholangiocarcinoma (FGFR2 fusion)21.4%8.0 months[13]

The Critical Challenge of Acquired Resistance

A major limitation of targeted therapies is the development of acquired resistance. In the context of FGFR inhibitors, the most common on-target resistance mechanism is the emergence of secondary mutations in the FGFR kinase domain.[23]

  • Gatekeeper Mutations: Mutations at the "gatekeeper" residue (e.g., V565 in FGFR2, V555 in FGFR3) are particularly problematic.[24][25] This residue controls access to a hydrophobic pocket adjacent to the ATP-binding site. Mutations here can sterically hinder the binding of reversible inhibitors without significantly impacting the kinase's ability to bind ATP.

  • Molecular Brake Mutations: Mutations in residues like N550 in FGFR2 can also confer resistance.[24][25]

The different scaffolds and binding mechanisms of FGFR inhibitors directly impact their ability to overcome these resistance mutations. Irreversible, covalent inhibitors like futibatinib were specifically designed to address this challenge. By forming a permanent bond, their efficacy is less affected by mutations that merely weaken the non-covalent interactions relied upon by reversible inhibitors.[20][26]

Resistance_Mechanism cluster_wt Wild-Type FGFR cluster_mut Gatekeeper Mutant FGFR gatekeeper_wt Gatekeeper (Valine) reversible_inhibitor Reversible Inhibitor reversible_inhibitor->gatekeeper_wt Binds effectively gatekeeper_mut Mutant Gatekeeper (e.g., Phenylalanine) reversible_inhibitor2 Reversible Inhibitor reversible_inhibitor2->gatekeeper_mut Binding blocked (Resistance) covalent_inhibitor Covalent Inhibitor covalent_inhibitor->gatekeeper_mut Binds covalently, overcoming steric hindrance

Caption: How a gatekeeper mutation confers resistance to reversible inhibitors and how covalent inhibitors can overcome it.

Core Experimental Protocols for Inhibitor Evaluation

To ensure scientific integrity, the evaluation of any kinase inhibitor must follow robust, well-controlled protocols. The following are foundational, step-by-step methods for the preclinical characterization of FGFR inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against purified FGFR kinase domains. This is the primary measure of a drug's biochemical potency.

Causality: This cell-free assay isolates the interaction between the inhibitor and the kinase, removing the complexities of cellular uptake, efflux, and metabolism. It provides a pure measure of target engagement. Commercial kits from vendors like Creative Diagnostics or BPS Bioscience offer a streamlined workflow.[27][28]

Methodology (ELISA-based):

  • Plate Coating: Coat a 96-well high-binding plate with a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1). Incubate overnight at 4°C. Rationale: This provides an anchor for the phosphorylation reaction.

  • Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound substrate.

  • Compound Preparation: Perform a serial dilution of the test inhibitor in kinase assay buffer (typically containing Tris-HCl, MgCl₂, MnCl₂, and a protein stabilizer like BSA). Prepare a no-inhibitor control (vehicle, e.g., DMSO) and a no-kinase control.

  • Kinase Reaction: Add the diluted inhibitor to the wells, followed by the purified recombinant FGFR enzyme.

  • Initiate Reaction: Add ATP to all wells to start the phosphorylation reaction. Incubate for a specified time (e.g., 60 minutes) at 30°C. Rationale: This allows the kinase to phosphorylate the substrate. The inhibitor competes with ATP to prevent this.

  • Stop and Detect: Stop the reaction by washing the plate. Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody. Incubate for 60 minutes at room temperature. Rationale: This antibody specifically binds to the phosphorylated substrate.

  • Signal Development: Wash the plate to remove unbound antibody. Add an HRP substrate (e.g., TMB). A colorimetric signal will develop in proportion to the amount of phosphorylation.

  • Readout: Stop the color development with an acid solution and read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance against the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

Protocol 2: Cell-Based Viability/Proliferation Assay

Objective: To measure the effect of an inhibitor on the growth and survival of FGFR-dependent cancer cell lines. This determines the compound's cellular potency (EC₅₀).

Causality: This assay integrates multiple factors, including cell permeability, target engagement in a cellular context, and the cell's ultimate reliance on the FGFR pathway for survival. A positive result demonstrates that biochemical potency translates to a desired biological outcome.

Cell_Assay_Workflow A 1. Seed Cells (FGFR-dependent cell line) in 96-well plate B 2. Incubate (e.g., 24 hours) for cell adherence A->B C 3. Treat with Inhibitor (Serial Dilution) B->C D 4. Incubate (e.g., 72 hours) to allow for effect on proliferation C->D E 5. Add Viability Reagent (e.g., CellTiter-Glo) D->E F 6. Measure Signal (Luminescence) E->F G 7. Analyze Data (Calculate EC₅₀) F->G

Caption: A typical workflow for a cell-based viability assay to determine inhibitor efficacy.

Methodology (using CellTiter-Glo®):

  • Cell Seeding: Seed an appropriate number of cells (e.g., 5,000 cells/well) from an FGFR-dependent cancer cell line (e.g., SNU-16 for FGFR2 amplification) into a 96-well white-walled plate.[21]

  • Adherence: Incubate the plate overnight to allow cells to attach.

  • Treatment: Add serial dilutions of the FGFR inhibitor to the wells. Include vehicle-only controls.

  • Incubation: Incubate the cells with the compound for 72 hours. Rationale: This duration is typically sufficient to observe significant effects on cell proliferation.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well (volume typically equal to the culture medium volume).

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Rationale: The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Readout: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot against the log of inhibitor concentration to determine the EC₅₀.

Conclusion and Future Directions

The landscape of FGFR inhibitors is a testament to the power of structure-based drug design. The evolution from early, less selective compounds to highly potent and specific reversible inhibitors, and now to covalent and isoform-selective agents, highlights a clear trajectory of progress.

  • Reversible pan-FGFR inhibitors like erdafitinib and pemigatinib have established the clinical utility of targeting this pathway. Their distinct scaffolds offer a foundation for understanding the structure-activity relationships that govern potency and selectivity.

  • Irreversible inhibitors like futibatinib represent a rational strategy to combat acquired resistance, particularly from gatekeeper mutations, offering a more durable therapeutic response.[20]

  • The development of highly isoform-selective inhibitors (e.g., for FGFR2 or FGFR4) promises a future with improved therapeutic windows, minimizing off-target toxicities and allowing for more effective combination therapies.[3][4]

For researchers in the field, the choice of inhibitor depends on the experimental question. For broad pathway validation, a potent pan-FGFR inhibitor may suffice. For studying resistance mechanisms or specific isoform biology, a covalent or selective inhibitor is indispensable. The protocols provided herein offer a robust framework for making these critical evaluations. The continued exploration of novel scaffolds will undoubtedly yield next-generation inhibitors that further refine our ability to target FGFR-driven cancers with greater precision and efficacy.

References

  • Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach. MDPI. Available at: [Link]

  • A NEW ERA OF FIBROBLAST GROWTH FACTOR RECEPTOR INHIBITION IN CHOLANGIOCARCINOMA. The Christie NHS Foundation Trust. Available at: [Link]

  • Comparison of approved FGFR inhibitors. (A) Bar graphs of the... ResearchGate. Available at: [Link]

  • Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. PubMed Central. Available at: [Link]

  • A Structure-guided Approach to Creating Covalent FGFR Inhibitors. PubMed Central. Available at: [Link]

  • Discovery and optimization of selective FGFR4 inhibitors via scaffold hopping. PubMed. Available at: [Link]

  • Futibatinib: A Potent and Irreversible Inhibitor of Fibroblast Growth Factor Receptors for Treatment of the Bile Duct Cancer. PubMed. Available at: [Link]

  • Structural comparison of pemigatinib to erdafitinib and infigratinib in... ResearchGate. Available at: [Link]

  • Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models. PubMed Central. Available at: [Link]

  • FGF/FGFR signaling pathways. ResearchGate. Available at: [Link]

  • Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma. PubMed. Available at: [Link]

  • Phase 1/2 Study of Derazantinib (ARQ 087) in Adult Subjects With Advanced Solid Tumors With FGFR Genetic Alterations. ClinicalTrials.gov. Available at: [Link]

  • Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer. National Institutes of Health (NIH). Available at: [Link]

  • FGFR2 Kinase Inhibitor Screening Assay Kit. Creative Diagnostics. Available at: [Link]

  • Facts and new hopes on selective FGFR inhibitors in solid tumors. PubMed Central. Available at: [Link]

  • The Fibroblast Growth Factor signaling pathway. PubMed Central. Available at: [Link]

  • request for project team member applications for conducting clinical trials using rogaratinib (nsc# 804782). Dana-Farber/Harvard Cancer Center. Available at: [Link]

  • Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies. AACR Journals. Available at: [Link]

  • Efficacy of derazantinib in intrahepatic cholangiocarcinoma patients with FGFR2 mutations or amplifications: Interim results from the phase 2 study FIDES-01. ASCO Publications. Available at: [Link]

  • Potent, Selective Inhibitors of Fibroblast Growth Factor Receptor Define Fibroblast Growth Factor Dependence in Preclinical Cancer Models. AACR Journals. Available at: [Link]

  • FGFR2 Assay Kit. BPS Bioscience. Available at: [Link]

  • Futibatinib Is a Novel Irreversible FGFR 1–4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors. AACR Journals. Available at: [Link]

  • Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy. Annals of Translational Medicine. Available at: [Link]

  • Abstract 4793: Preclinical evaluation of the combination rogaratinib and copanlisib in HNSCC and HCC in preclinical in vitro and in vivo models. AACR Journals. Available at: [Link]

  • Preliminary Results from the FIDES-01 Trial: Derazantinib as a Second-Line Treatment for iCCA with FGFR2 Alterations. Cholangiocarcinoma Foundation. Available at: [Link]

  • Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma. PubMed. Available at: [Link]

  • The FGFR signaling pathway. (a) Schematic of the structure of FGF... ResearchGate. Available at: [Link]

  • Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors. AACR Journals. Available at: [Link]

  • The Efficacy and Safety of FGFR-Selective Inhibitors for Cancer Patients. Annals of Clinical Case Reports. Available at: [Link]

  • Futibatinib Is a Novel Irreversible FGFR 1-4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors. PubMed. Available at: [Link]

  • Phase 2 Study of Erdafitinib in Patients with Tumors with FGFR Amplifications: Results from the NCI-MATCH ECOG-ACRIN Trial (EAY131) Sub-protocol K1. PubMed Central. Available at: [Link]

  • Positive Efficacy Seen With Derazantinib in FGFR2 Mutated or Amplified Bile Duct Cancer. Targeted Oncology. Available at: [Link]

  • Testing the Anti-cancer Drug, Rogaratinib (BAY 1163877), for Treatment of Advanced Sarcoma with Alteration in Fibroblast Growth Factor Receptor (FGFR 1-4), and in Patients with SDH-deficient Gastrointestinal Stromal Tumor (GIST). National Cancer Institute. Available at: [Link]

  • FGF signalling pathway.jpg. UNSW Embryology. Available at: [Link]

  • FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance. MDPI. Available at: [Link]

  • Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors. Typeset. Available at: [Link]

  • Understanding Mechanisms of Resistance to FGFR3 Inhibition in Bladder Cancer - Expert Commentary. UroToday. Available at: [Link]

Sources

Validating Target Engagement of 6-Fluoro-1H-Pyrrolo[3,2-c]Pyridine Derivatives in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of kinase inhibitor discovery, the journey from a promising chemical scaffold to a validated lead compound is paved with rigorous cellular testing. The 6-fluoro-1H-pyrrolo[3,2-c]pyridine core has emerged as a privileged scaffold in the development of potent kinase inhibitors, particularly targeting key players in oncology and inflammation. Among these, the FMS kinase (Colony-Stimulating Factor 1 Receptor, CSF1R) has been a focus for derivatives of this class.

This guide provides an in-depth, objective comparison of methodologies to validate the cellular target engagement of a representative this compound-based FMS kinase inhibitor, hereafter referred to as "Compound-1r," which has demonstrated potent enzymatic inhibition of FMS kinase[1][2]. We will explore direct and indirect methods of confirming that Compound-1r interacts with and inhibits FMS kinase within the complex milieu of a living cell, a critical step for establishing a clear structure-activity relationship and mechanism of action.

The Central Challenge: Moving from a Biochemical Hit to a Cellularly Active Lead

A low nanomolar IC50 value in a biochemical assay is an encouraging starting point, but it does not guarantee cellular efficacy. The compound must be cell-permeable, avoid efflux pumps, and engage its target in the presence of high intracellular ATP concentrations. Therefore, robust cellular target engagement assays are indispensable. This guide will compare and contrast three widely adopted methodologies:

  • Direct Target Binding: Cellular Thermal Shift Assay (CETSA)

  • Proximal Target Inhibition: Western Blot for Phospho-FMS (p-FMS)

  • Downstream Functional Effects: Macrophage Proliferation Assay

We will also benchmark the performance of Compound-1r against a well-characterized, clinically relevant FMS kinase inhibitor, Pexidartinib.

Understanding the FMS Kinase Signaling Pathway

FMS kinase is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages and their precursors[3]. Its signaling is initiated by the binding of its ligand, Macrophage Colony-Stimulating Factor (M-CSF). This binding induces receptor dimerization and autophosphorylation at specific tyrosine residues, creating docking sites for downstream signaling proteins and activating pathways such as PI3K/AKT and MAPK/ERK.

FMS_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibitor Action FMS_inactive FMS (Inactive Monomer) FMS_dimer FMS Dimer FMS_inactive->FMS_dimer M-CSF Binding pFMS p-FMS (Active Dimer) FMS_dimer->pFMS Autophosphorylation Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) pFMS->Downstream Proliferation Macrophage Survival & Proliferation Downstream->Proliferation Compound1r Compound-1r Compound1r->pFMS Inhibits

Figure 1: Simplified FMS kinase signaling pathway and the inhibitory action of Compound-1r.

Comparison of Target Engagement Methodologies

The selection of a target engagement assay depends on the specific question being asked, the available resources, and the desired throughput. Each method offers a unique window into the drug-target interaction.

MethodPrincipleTypical ReadoutThroughputProsCons
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against heat-induced denaturation.Quantification of soluble protein remaining after heat shock (e.g., via Western Blot).[4][5]Low to MediumLabel-free, applicable to endogenous proteins in intact cells, provides direct evidence of binding.[4][6]Can be low-throughput, requires a specific and sensitive antibody for detection, optimization of heating temperatures is necessary.
Phospho-FMS Western Blot Inhibition of kinase activity prevents ligand-induced autophosphorylation of the target.Change in the band intensity of phosphorylated FMS relative to total FMS.[3]LowDirectly measures the inhibition of the kinase's catalytic activity in a cellular context, well-established technique.Indirect measure of binding, requires high-quality phospho-specific antibodies, semi-quantitative.
Macrophage Proliferation Assay Inhibition of FMS signaling leads to reduced proliferation and survival of M-CSF-dependent macrophages.Measurement of cell viability (e.g., using CellTiter-Glo® or MTT).HighMeasures a functional downstream consequence of target engagement, highly amenable to screening.Most distal readout, susceptible to off-target effects that influence cell health.

Experimental Protocols and Data Interpretation

Here, we provide detailed, step-by-step protocols for each methodology, using bone marrow-derived macrophages (BMDMs) as a physiologically relevant cellular model.

I. Direct Target Binding: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct physical binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.

CETSA_Workflow A 1. Treat BMDMs with Compound-1r or Vehicle B 2. Heat Cells at Varying Temperatures A->B C 3. Cell Lysis B->C D 4. Separate Soluble and Aggregated Proteins C->D E 5. Western Blot for Total FMS in Soluble Fraction D->E F 6. Analyze Data and Generate Melt Curve E->F

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Culture: Differentiate murine bone marrow cells into macrophages (BMDMs) by culturing for 7 days in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 25 ng/mL recombinant murine M-CSF[7].

  • Compound Treatment: Treat adherent BMDMs with Compound-1r (e.g., 1 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Shock: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 48°C to 68°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Perform a Western blot analysis using an antibody against total FMS kinase.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble FMS kinase relative to the non-heated control against the temperature. A rightward shift in the melting curve for the Compound-1r-treated cells compared to the vehicle-treated cells indicates target engagement.

Expected Outcome: Compound-1r-treated cells should exhibit a higher melting temperature for FMS kinase, demonstrating that the compound binds to and stabilizes the protein.

II. Proximal Target Inhibition: Phospho-FMS Western Blot

This is the most common method to confirm that a compound inhibits the catalytic activity of a kinase in cells. It directly measures the reduction in ligand-induced autophosphorylation.

Step-by-Step Protocol:

  • Cell Culture and Starvation: Culture BMDMs as described above. Prior to treatment, starve the cells in serum-free media for 4-6 hours.

  • Inhibitor Pre-treatment: Pre-treat the starved cells with various concentrations of Compound-1r or Pexidartinib (e.g., 1 nM to 10 µM) for 1 hour.

  • Ligand Stimulation: Stimulate the cells with 50 ng/mL M-CSF for 10 minutes at 37°C to induce FMS phosphorylation. A non-stimulated control should be included.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for phosphorylated FMS (e.g., p-CSF-1R Tyr723).

    • After washing, incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total FMS as a loading control.

  • Data Analysis: Quantify the band intensities for p-FMS and total FMS. Normalize the p-FMS signal to the total FMS signal. Plot the normalized p-FMS levels against the inhibitor concentration to determine the IC50 value.

Expected Outcome: Compound-1r should inhibit M-CSF-induced FMS phosphorylation in a dose-dependent manner. The cellular IC50 value can be compared to that of Pexidartinib and the biochemical IC50 of Compound-1r.

III. Downstream Functional Effects: Macrophage Proliferation Assay

This assay measures a key biological consequence of FMS kinase inhibition. As BMDM proliferation is dependent on M-CSF signaling, its inhibition should lead to reduced cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed BMDMs in a 96-well plate at a density of 5,000 cells/well in complete medium containing M-CSF. Allow the cells to adhere overnight.

  • Compound Treatment: Add a serial dilution of Compound-1r or Pexidartinib to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • Viability Measurement: Measure cell viability using a commercially available kit, such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the viability data to the vehicle-treated control wells. Plot the percentage of viability against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Expected Outcome: Compound-1r is expected to reduce BMDM viability in a dose-dependent manner, providing functional evidence of FMS pathway inhibition.

Comparative Data Summary

The following table summarizes the expected and literature-derived data for Compound-1r and the comparator, Pexidartinib.

ParameterCompound-1rPexidartinib (Comparator)
FMS Enzymatic IC50 ~30 nM[1][2]~13 nM
Cellular p-FMS IC50 (BMDMs) Expected: 50-150 nM~20-50 nM
BMDM Proliferation IC50 ~84 nM[1][2]~30-100 nM
CETSA Shift (ΔTm at 1 µM) Expected: > 2°CExpected: > 2°C

Conclusion: A Multi-Faceted Approach to Validation

Validating the target engagement of a novel kinase inhibitor like a this compound derivative requires a weight-of-evidence approach. No single assay tells the whole story.

  • CETSA provides the most direct evidence of target binding in an unadulterated cellular environment.

  • Phospho-FMS Western blotting confirms that this binding translates into the inhibition of the kinase's primary catalytic function.

  • Macrophage proliferation assays demonstrate that inhibiting the target's activity leads to the desired downstream biological effect.

By employing these complementary techniques and benchmarking against a known inhibitor, researchers can build a robust data package that confirms the mechanism of action and provides strong justification for advancing a compound through the drug discovery pipeline. This structured, multi-assay approach ensures both scientific rigor and confidence in the therapeutic potential of novel inhibitors based on the this compound scaffold.

References

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Taylor & Francis. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. (2018). Figshare. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. (n.d.). Taylor & Francis Online. [Link]

  • Das, S. K., & Abdel-Latif, A. (2018). Mouse Bone Marrow Cell Isolation and Macrophage Differentiation. Methods in molecular biology (Clifton, N.J.), 1784, 9–17. [Link]

  • Ivan, C., Walthert, S., & Locatelli, G. (2021). Bone Marrow-Derived Macrophage Isolation and Cell Culture. Bio-protocol, 11(13), e4078. [Link]

  • Vasta, J. D., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR protocols, 2(4), 100822. [Link]

  • Racoosin, E. L., & Swanson, J. A. (1989). Macrophage colony-stimulating factor (rM-CSF) stimulates pinocytosis in bone marrow-derived macrophages. The Journal of experimental medicine, 170(5), 1635–1648. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • Robers, M. B., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols, 2(4), 100822. [Link]

  • Yuan, Y., et al. (2020). Identification of Pyrrolo[2,3- d ]pyrimidine-Based Derivatives as Potent and Orally Effective Fms-like Tyrosine Receptor Kinase 3 (FLT3) Inhibitors for Treating Acute Myelogenous Leukemia. Journal of medicinal chemistry, 63(21), 12843–12863. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules (Basel, Switzerland), 28(18), 6701. [Link]

  • CETSA. (n.d.). CETSA. CETSA. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1470, 237–251. [Link]

  • Wing, A. M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 17(11), 3126–3137. [Link]

  • Krystal, G. W., et al. (n.d.). Determination of phosphorylated and total CSF1-R after stimulation with.... ResearchGate. [Link]

  • Miettinen, T. P., & Björklund, M. (2022). Current Advances in CETSA. Frontiers in oncology, 12, 907086. [Link]

  • Sleno, L. (2019). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. Drug discovery today. Technologies, 32, 47–54. [Link]

  • Kmieciak, M., et al. (2021). Colony-stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-cell Lymphoma Viability. Clinical cancer research : an official journal of the American Association for Cancer Research, 27(1), 258–270. [Link]

  • De-correlation of T cell activation and CSF1R signalling in THP1 cells reveals that CSF1R-CAR T cells induce CSF1R signalling and promote cancer cell growth. (2024). bioRxiv. [Link]

Sources

A Comparative Guide to Assessing Off-Target Effects of 6-fluoro-1H-pyrrolo[3,2-c]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

The 6-fluoro-1H-pyrrolo[3,2-c]pyridine core represents a 'privileged scaffold' in modern medicinal chemistry. Its unique electronic properties and structural rigidity make it an exceptional starting point for the development of potent kinase inhibitors targeting a range of diseases, from cancer to inflammatory disorders.[1][2] The fluorine substitution, in particular, is often strategically employed to enhance metabolic stability and binding affinity. However, the very features that make this scaffold effective also present a significant challenge: ensuring target selectivity.

The human kinome consists of over 500 kinases, many of which share highly conserved ATP-binding pockets.[3] Consequently, inhibitors designed for one kinase can inadvertently bind to and inhibit others, leading to off-target effects. These unintended interactions can result in toxicity, diminished efficacy, or even paradoxical activation of alternative signaling pathways, ultimately jeopardizing a drug candidate's clinical potential.[4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the systematic assessment and comparison of off-target effects for novel this compound derivatives. We will move beyond mere protocol recitation to explain the scientific rationale behind each experimental phase, empowering you to build a robust, self-validating data package for your compounds.

The Core Challenge: On-Target Efficacy vs. Off-Target Liability

The central goal in developing a kinase inhibitor is to achieve potent inhibition of the disease-driving target kinase while minimizing interactions with all other kinases and proteins. A lack of selectivity can create a complex pharmacological profile where the observed biological effect is a composite of both on-target and off-target activities, making it difficult to predict clinical outcomes.

Compound Pyrrolo[3,2-c]pyridine Derivative OnTarget On-Target Kinase (e.g., FMS) Compound->OnTarget High Affinity OffTarget1 Off-Target Kinase 1 (e.g., VEGFR2) Compound->OffTarget1 Moderate Affinity OffTarget2 Off-Target Kinase 2 (e.g., c-MET) Compound->OffTarget2 Low Affinity Efficacy Desired Therapeutic Effect OnTarget->Efficacy Toxicity1 Adverse Effect A (e.g., Hypertension) OffTarget1->Toxicity1 Toxicity2 Adverse Effect B (e.g., Edema) OffTarget2->Toxicity2

Caption: Conceptual overview of on-target versus off-target effects.

A Phased Strategy for Comprehensive Selectivity Profiling

A robust assessment of off-target effects is not a single experiment but a multi-phased investigation. This approach allows for early, cost-effective screening of many compounds, followed by more resource-intensive validation of the most promising leads. Each phase provides a different layer of evidence, building a comprehensive and trustworthy selectivity profile.

cluster_0 Early Discovery cluster_1 Lead Optimization P1 Phase 1: Broad Kinome Profiling (In Vitro Screen) P2 Phase 2: Cellular Target Engagement (CETSA) P1->P2 Validate Hits P3 Phase 3: Unbiased Proteome-Wide Screen (Chemoproteomics) P2->P3 Confirm & Discover Non-Kinase Targets LO SAR-driven Selectivity Enhancement P3->LO Inform Design

Caption: A multi-phased workflow for assessing off-target effects.

Phase 1: Broad Kinome Profiling (In Vitro)

Expertise & Rationale: The first step is to understand the compound's global interaction map across the human kinome.[6] By screening against a large, representative panel of purified kinases (e.g., 400+ kinases), we can rapidly identify potential liabilities and calculate an initial Selectivity Index.[5][6] This high-throughput approach is vital for triaging compounds early and prioritizing those with the most promising selectivity profiles.

Experimental Protocol: In Vitro Kinase Panel Screen (Luminescence-Based)

This protocol measures the amount of ATP remaining after a kinase reaction; lower ATP levels indicate higher kinase activity, and thus, less inhibition by the test compound.

  • Compound Preparation:

    • Create a 10 mM stock solution of the this compound test derivative (e.g., "Compound A") in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for testing (e.g., 11-point, 3-fold dilutions starting from 10 µM). Prepare comparator compounds (e.g., a known multi-targeted inhibitor and a selective alternative) in the same manner.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the reaction buffer containing the purified kinase, its specific peptide substrate, and any necessary cofactors.

    • Add 50 nL of the test compound dilutions or DMSO vehicle control to the appropriate wells.

    • Allow the compound and enzyme to pre-incubate for 10-15 minutes at room temperature.

  • Initiate Reaction:

    • Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for each kinase to ensure a sensitive measurement of inhibition.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection:

    • Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Convert raw luminescence data to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Fit the concentration-response data to a four-parameter logistic model to determine the IC₅₀ value for each kinase that shows significant inhibition.

Data Presentation: Comparative Kinase Inhibition Profile
Kinase TargetCompound A (Hypothetical) IC₅₀ (nM)Alisertib (Comparator 1) IC₅₀ (nM)Sunitinib (Comparator 2) IC₅₀ (nM)
FMS (On-Target) 30 >10,00080
AURKA1,500152,500
AURKB2,800353,100
VEGFR2 (Off-Target) 150 8,5005
PDGFRβ (Off-Target) 450 9,2002
c-MET980>10,0001,200
FLT31,200>10,00025

Data is hypothetical and for illustrative purposes.

Analysis: Compound A demonstrates high potency against its intended target, FMS kinase.[7] However, it also shows significant off-target activity against VEGFR2 and PDGFRβ. While more selective than the multi-targeted inhibitor Sunitinib, it is far less selective than Alisertib is for its own targets. This profile suggests a potential risk for side effects associated with VEGFR/PDGFR inhibition.

Phase 2: Cellular Target Engagement & Validation

Expertise & Rationale: An in vitro biochemical assay, while essential, does not guarantee that a compound will engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) provides this critical piece of evidence.[8] The principle is that a drug binding to its target protein stabilizes it, increasing its resistance to heat-induced denaturation. This assay validates that the compound can permeate the cell membrane and bind to its intended target (and suspected off-targets) in a physiological context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Culture an appropriate cell line (e.g., a human monocytic cell line expressing FMS) to ~80% confluency.

    • Treat the intact cells with the test compound (e.g., 10 µM Compound A) or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) under normal culture conditions.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots across a range of temperatures using a thermal cycler (e.g., from 40°C to 68°C in 2°C increments) for 3 minutes. Include an unheated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein (e.g., FMS) and a key off-target protein (e.g., VEGFR2) remaining in the soluble fraction at each temperature using a standard protein quantification method like Western blotting or mass spectrometry.

  • Data Analysis:

    • For each temperature point, normalize the protein band intensity to the unheated control.

    • Plot the normalized protein amount versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, engagement.

Data Presentation: Comparative Thermal Stabilization
Target ProteinVehicle Control Tₘ (°C)Compound A (10 µM) Tₘ (°C)Thermal Shift (ΔTₘ)
FMS (On-Target)48.555.0+6.5°C
VEGFR2 (Off-Target)50.253.1+2.9°C
GAPDH (Control)62.162.3+0.2°C

Data is hypothetical and for illustrative purposes.

Analysis: Compound A induces a significant thermal shift for its on-target, FMS, confirming robust engagement in living cells. Crucially, it also causes a measurable, albeit smaller, shift for VEGFR2, validating the off-target interaction identified in Phase 1. The lack of a shift for the control protein GAPDH demonstrates the specificity of the interaction.

Phase 3: Unbiased Discovery of Off-Targets

Expertise & Rationale: Kinase panels and targeted CETSA are powerful but inherently biased; they only find what you are looking for. To uncover a truly comprehensive off-target profile, including unexpected kinases and entirely different protein classes (e.g., metabolic enzymes, transporters), an unbiased chemoproteomic approach is necessary.[9] Affinity-based chemical proteomics uses an immobilized version of the drug to "fish" for binding partners from a total cell lysate, which are then identified by mass spectrometry. This provides the ultimate validation of a compound's selectivity.

cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Cmpd Immobilize Compound A on solid support (beads) Lysate Incubate beads with whole-cell lysate Cmpd->Lysate Wash Wash away non-specific binders Lysate->Wash Elute Elute specifically bound proteins Wash->Elute MS Identify proteins by LC-MS/MS Elute->MS Profile Generate Off-Target Interaction Profile MS->Profile

Caption: Workflow for an affinity-based chemoproteomics experiment.

Synthesizing the Evidence: A Case Study of Compound A

By integrating the data from all three phases, we can construct a detailed risk profile for our hypothetical this compound derivative, Compound A.

  • Phase 1 showed potent on-target activity against FMS but flagged VEGFR2 and PDGFRβ as significant off-targets with IC₅₀ values in the low- to mid-nanomolar range.

  • Phase 2 confirmed that these interactions occur in a cellular context, with Compound A engaging both FMS and VEGFR2 inside the cell.

  • Phase 3 (hypothetically) might reveal an additional, unexpected off-target, such as the non-kinase protein NADPH quinone oxidoreductase 2 (NQO2), an off-target identified for the approved kinase inhibitor Imatinib.[10]

This integrated dataset allows us to visualize the compound's impact on cellular signaling.

cluster_on On-Target Pathway cluster_off Off-Target Pathway FMS FMS Receptor RAS RAS/MAPK Pathway FMS->RAS Prolif Macrophage Proliferation/Survival RAS->Prolif VEGFR2 VEGFR2 Receptor PLCg PLCγ/PKC Pathway VEGFR2->PLCg Angio Angiogenesis & Vascular Permeability PLCg->Angio CompoundA Compound A CompoundA->FMS Potent Inhibition (Desired Effect) CompoundA->VEGFR2 Moderate Inhibition (Adverse Effect)

Caption: Signaling pathways affected by the polypharmacology of Compound A.

Final Assessment

A rigorous, multi-faceted approach to off-target profiling is not an obstacle but an essential component of successful drug discovery. By systematically moving from broad in vitro screening to targeted cellular validation and unbiased proteomic analysis, researchers can build a comprehensive understanding of a compound's selectivity. This strategy de-risks clinical development, provides a clear rationale for lead optimization, and ultimately increases the probability of developing a safe and effective therapeutic agent based on the promising this compound scaffold.

References

A Comparative Guide to the ADME Properties of Fluorinated vs. Non-Fluorinated Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Modulating Pyrrolopyridine Drug-like Properties

Pyrrolopyridines are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules, demonstrating a wide range of therapeutic potential. However, like many promising drug candidates, their successful development often hinges on optimizing their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A key strategy employed by medicinal chemists to enhance these properties is the selective incorporation of fluorine atoms into the molecular structure.[1][2][3][4]

The introduction of fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic profile.[1][2][5] This is attributed to fluorine's unique characteristics: its high electronegativity, small size, and the strength of the carbon-fluorine (C-F) bond.[4][5][6] By strategically replacing hydrogen atoms with fluorine, researchers can modulate properties such as lipophilicity, metabolic stability, and permeability, ultimately leading to improved bioavailability and therapeutic efficacy.[1][7][8][9][10]

This guide provides a comparative analysis of the ADME properties of fluorinated versus non-fluorinated pyrrolopyridines, supported by experimental data and detailed protocols for key in vitro assays.

Comparative Analysis of ADME Properties

The decision to incorporate fluorine into a pyrrolopyridine scaffold is a nuanced one, with the potential for significant improvements in drug-like properties. However, the effects are highly dependent on the position and number of fluorine atoms.[11]

Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[2][6][8][12] The C-F bond is considerably stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family.[5][6] By blocking metabolically labile sites, fluorination can reduce the rate of clearance and increase the half-life of a compound.[6][8]

For instance, a study on pyrrole-based MK2 inhibitors demonstrated that the introduction of a fluorine atom led to a significant reduction in in vivo clearance in rats (11 mL/min/kg for the fluorinated analog vs. 100 mL/min/kg for the non-fluorinated parent compound).[7] This highlights the power of site-specific fluorination to improve metabolic stability.[7]

Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Pyrrolopyridine Analogs (Hypothetical Data)

CompoundStructureHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Pyrrolopyridine A[Non-fluorinated structure]1592.4
Fluoropyrrolopyridine A1[Mono-fluorinated structure]4530.8
Difluoropyrrolopyridine A2[Di-fluorinated structure]>120<11.5

Data presented is hypothetical and for illustrative purposes.

Permeability

The effect of fluorination on permeability is more complex and can be context-dependent. Fluorine's high electronegativity can increase the lipophilicity of a molecule, which can, in turn, enhance its ability to cross cell membranes via passive diffusion.[1][8][9]

In the aforementioned study on MK2 inhibitors, fluorinated analogs displayed greatly improved permeability.[7][13][14][15] This improvement is often attributed to the modulation of the molecule's overall physicochemical properties, including lipophilicity and hydrogen bonding capacity.[7] However, it's important to note that excessive fluorination can sometimes lead to decreased permeability, so a careful balance must be struck.

Table 2: Comparative Permeability of Fluorinated vs. Non-Fluorinated Pyrrolopyridine Analogs in Caco-2 Monolayers (Hypothetical Data)

CompoundApparent Permeability (Papp) (A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
Pyrrolopyridine B1.53.2
Fluoropyrrolopyridine B15.81.1

Data presented is hypothetical and for illustrative purposes.

Solubility

The impact of fluorination on aqueous solubility can be unpredictable. While increased lipophilicity from single fluorine substitutions might suggest decreased solubility, the introduction of fluorine can also disrupt crystal lattice packing and alter pKa, sometimes leading to improved solubility.[11]

A study on MK2 inhibitors surprisingly found that fluorination of the pentacyclic core led to improved solubility (0.032 g/L for the fluorinated analog versus 0.004 g/L for the non-fluorinated parent).[7] This demonstrates that the effect of fluorine on solubility is not straightforward and requires empirical determination.

Table 3: Comparative Aqueous Solubility of Fluorinated vs. Non-Fluorinated Pyrrolopyridine Analogs (Hypothetical Data)

CompoundKinetic Solubility at pH 7.4 (µM)
Pyrrolopyridine C12
Fluoropyrrolopyridine C145

Data presented is hypothetical and for illustrative purposes.

Plasma Protein Binding

Plasma protein binding (PPB) is a critical parameter that influences the distribution and availability of a drug.[16][17][18] Generally, an increase in lipophilicity due to fluorination can lead to higher plasma protein binding.[19] This can be advantageous in some cases, acting as a reservoir for the drug, but excessive binding can limit the free fraction of the drug available to exert its therapeutic effect.[17][20]

The extent of this effect is highly dependent on the specific compound and the nature of its interaction with plasma proteins like albumin.[16]

Table 4: Comparative Plasma Protein Binding of Fluorinated vs. Non-Fluorinated Pyrrolopyridine Analogs (Hypothetical Data)

CompoundFraction Unbound in Human Plasma (fu)
Pyrrolopyridine D0.15
Fluoropyrrolopyridine D10.08

Data presented is hypothetical and for illustrative purposes.

Experimental Protocols for Key ADME Assays

To empirically determine the ADME properties of novel pyrrolopyridine analogs, a suite of in vitro assays is essential.[21][22][23] Below are detailed, step-by-step methodologies for core ADME experiments.

Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.[24][25][26]

Workflow Diagram:

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Compound Stock Solution D Mix Microsomes, Buffer, & Compound A->D B Thaw & Dilute Liver Microsomes B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E Pre-incubate F Incubate at 37°C with Shaking E->F G Sample at Time Points (0, 5, 15, 30, 60 min) F->G H Quench Reaction (e.g., Acetonitrile) G->H I Centrifuge to Precipitate Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Plot ln(% Remaining) vs. Time J->K L Calculate Half-life (t½) & Intrinsic Clearance (CLint) K->L

Caption: Workflow for the in vitro microsomal stability assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[27]

    • Thaw human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[24][26][28]

    • Prepare an NADPH-regenerating system solution.[24][27]

  • Incubation:

    • In a 96-well plate, add the liver microsomal suspension.

    • Add the test compound to achieve the final desired concentration (e.g., 1 µM).[26]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.[26]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.[25]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.[27]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the parent compound in the supernatant using LC-MS/MS.[25]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (incubation volume / microsomal protein amount).[6]

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound by measuring its transport across a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.[23][29][30][31]

Workflow Diagram:

Caco2Workflow cluster_prep Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis cluster_data Data Processing A Seed Caco-2 Cells on Transwell Inserts B Culture for 21-25 Days to Form Monolayer A->B C Verify Monolayer Integrity (TEER) B->C D Wash Monolayers with Buffer C->D E Add Compound to Donor Chamber (Apical or Basolateral) D->E F Add Buffer to Receiver Chamber G Incubate at 37°C E->G F->G H Sample from Receiver Chamber at Time Points G->H I Analyze Compound Concentration by LC-MS/MS H->I J Calculate Apparent Permeability (Papp) I->J K Determine Efflux Ratio (if bidirectional) J->K

Caption: Workflow for the Caco-2 permeability assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[32]

    • Prior to the assay, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[30][33]

  • Permeability Assay (Apical to Basolateral - A→B):

    • Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound solution (e.g., 10 µM) to the apical (donor) chamber.[30]

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate the plate at 37°C with gentle shaking.

  • Permeability Assay (Basolateral to Apical - B→A for Efflux):

    • Perform the assay in the reverse direction by adding the compound to the basolateral chamber and sampling from the apical chamber to determine the efflux ratio.[31][32]

  • Sampling and Analysis:

    • At specified time points (e.g., 120 minutes), take samples from the receiver chamber.

    • Quantify the concentration of the compound in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[31]

    • If a bidirectional assay is performed, calculate the efflux ratio = Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.[31][32]

Kinetic Solubility Assay

Objective: To rapidly determine the aqueous solubility of a compound under non-equilibrium conditions, which is often reflective of in vivo dissolution.[34][35]

Step-by-Step Methodology:

  • Preparation:

    • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).[36][37]

  • Assay Procedure:

    • Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.[36][37][38]

    • Shake the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.[37]

  • Separation and Analysis:

    • Separate the undissolved precipitate from the saturated solution by filtration or centrifugation.[34]

    • Quantify the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as UV spectrophotometry or LC-MS/MS.[35]

  • Data Analysis:

    • Determine the solubility by comparing the measured concentration to a standard curve.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the fraction of a compound that is bound to plasma proteins, which is crucial for understanding its distribution and availability.[17][18][20]

Step-by-Step Methodology:

  • Apparatus Setup:

    • Use a rapid equilibrium dialysis (RED) device, which consists of individual wells separated by a semipermeable membrane.[17][20][39]

  • Assay Procedure:

    • Add plasma (e.g., human, rat) spiked with the test compound to one chamber (the donor chamber).[17][18]

    • Add a protein-free buffer (e.g., phosphate-buffered saline) to the other chamber (the receiver chamber).[17][18]

    • Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).[40]

  • Sampling and Analysis:

    • After incubation, take aliquots from both the plasma and buffer chambers.

    • Analyze the concentration of the compound in both aliquots using LC-MS/MS.[40]

  • Data Analysis:

    • Calculate the fraction unbound (fu) = concentration in the buffer chamber / concentration in the plasma chamber.[16]

    • The percentage of protein binding is calculated as (1 - fu) * 100.

Conclusion: A Rational Approach to Fluorination in Pyrrolopyridine Drug Discovery

The strategic incorporation of fluorine is a powerful tool for optimizing the ADME properties of pyrrolopyridine-based drug candidates. Fluorination can significantly enhance metabolic stability, and in many cases, improve permeability and solubility.[7][13][14][15] However, the effects are not always predictable and can be highly dependent on the specific molecular context.

Therefore, a rational and iterative approach to drug design is crucial. This involves synthesizing a focused library of fluorinated analogs and systematically evaluating their ADME profiles using the robust in vitro assays detailed in this guide. The resulting data will enable researchers to build a comprehensive understanding of the structure-ADME relationships for their specific pyrrolopyridine scaffold, ultimately leading to the identification of drug candidates with a higher probability of clinical success.

References

  • Plasma Protein Binding Evaluations of Per- and Polyfluoroalkyl Substances for Category-Based Toxicokinetic Assessment - PMC - NIH.
  • Protocol for the Human Liver Microsome Stability Assay.
  • Microsomal Stability Assay Protocol. AxisPharm.
  • Assessing the metabolic stability of fluorinated vs non-fluorin
  • Kinetic Solubility Assays Protocol. AxisPharm.
  • Caco2 assay protocol.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Fluorine in drug discovery: Role, design and case studies.
  • In Vitro ADME Assays: Principles, Applications & Protocols.
  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure.
  • Microsomal stability assay for human and mouse liver microsomes. protocols.io.
  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem.
  • Protein Binding by Equilibrium Dialysis. Bio-protocol.
  • Caco-2 permeability assay.
  • Microsomal Clearance/Stability Assay. Domainex.
  • METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.
  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Research Repository UCD.
  • metabolic stability in liver microsomes. Mercell.
  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro.
  • Caco-2 Permeability Assay. Enamine.
  • In vitro solubility assays in drug discovery. PubMed.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Plasma Protein Binding Assay (Equilibrium Dialysis). Enamine.
  • Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implic
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
  • Plasma Protein Binding - Technical Notes.
  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. OAK Novartis.
  • Plasma Protein Binding Assay. BioIVT.
  • Caco-2 Permeability Assay. Evotec.
  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. PubMed.
  • Some medicinally active fluorinated heterocycles and their non-fluorinated analogues.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure | Request PDF.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
  • fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
  • Fluorine in drug discovery: Role, design and case studies.
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI.
  • In Vitro ADME Assays and Services.
  • In vitro approaches to evaluate ADMET drug properties. Semantic Scholar.
  • From Exposure to Dysfunction: The Intestinal Toxicity of Per- and Polyfluoroalkyl Substances.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 6-fluoro-1H-pyrrolo[3,2-c]pyridine: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel heterocyclic compounds like 6-fluoro-1H-pyrrolo[3,2-c]pyridine is foundational to discovering next-generation therapeutics. This compound, a key intermediate in the synthesis of kinase inhibitors for anticancer and anti-inflammatory drugs, demands respect and meticulous handling.[1] While comprehensive toxicological data for this specific molecule is not widely published, its structural relation to pyridine and other pyrrolopyridine derivatives necessitates a robust safety protocol.[2][3]

This guide moves beyond a simple checklist. It provides a procedural and logical framework grounded in the RAMP methodology—R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies—advocated by the American Chemical Society (ACS).[4][5] Our objective is to empower you with the knowledge to handle this compound not just safely, but with the confidence that comes from deep operational understanding.

Hazard Recognition and Risk Assessment

The first principle of laboratory safety is to understand the potential dangers of the materials in use.[5] Based on the known hazards of pyridine derivatives and related nitrile-containing heterocyclic compounds, we must assume that this compound presents multiple risks.[2][3][6]

Potential Hazard Summary

Hazard TypePotential EffectRationale and Authoritative Source
Acute Toxicity (Oral) Harmful if swallowed.Pyridine and its derivatives can cause nausea, abdominal pain, and other severe health issues upon ingestion.[2]
Skin Irritation/Corrosion May cause skin irritation upon contact.Direct contact with pyridine can irritate and burn the skin.[6] Structurally similar compounds are known skin irritants.[3]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.Chemical splash goggles are non-negotiable when handling pyridine due to the risk of severe eye irritation.[2]
Respiratory Irritation Inhalation of dust or vapors may cause respiratory tract irritation.Breathing pyridine fumes can irritate the nose and throat, leading to coughing and wheezing.[2][6]
Flammability Potential for flammability, especially when dissolved in flammable solvents.Pyridine is a flammable liquid; vapors may form explosive mixtures with air and flash back to an ignition source.[6][7]

This assessment mandates that all handling of this compound be performed with appropriate engineering controls and personal protective equipment (PPE).

Minimizing Risks: Engineering Controls and Personal Protective Equipment (PPE)

With a clear understanding of the risks, our next step is to minimize them. This begins with engineering controls as the primary line of defense, supplemented by a comprehensive PPE protocol.

Primary Line of Defense: Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[2] This is the most critical step in minimizing inhalation exposure.[8]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive vapors.[9] Ensure eyewash stations and safety showers are readily accessible and unobstructed near the workstation.[10]

Secondary Line of Defense: Personal Protective Equipment (PPE)

PPE is the final barrier between you and the chemical hazard. Its selection and use must be deliberate and correct. The Occupational Safety and Health Administration (OSHA) requires employers to provide, and employees to use, appropriate PPE for the hazards present.[6]

Required Personal Protective Equipment (PPE) Summary

PPE CategorySpecificationRationale and Causality
Eye/Face Protection Chemical splash goggles conforming to ANSI Z87.1 or European Standard EN166. A face shield should be worn over goggles during procedures with a high splash risk.Protects against splashes that can cause serious eye irritation or damage.[2][11]
Hand Protection Nitrile or neoprene gloves. Avoid latex. Inspect gloves before use and use proper removal techniques to avoid skin contact.Pyridine can degrade latex, rendering it ineffective.[2] Nitrile offers robust protection against a range of chemicals. Change gloves immediately if contaminated.
Protective Clothing A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.Provides a barrier against skin contact from spills and splashes. Flame resistance is crucial when working with or near flammable solvents.[7]
Respiratory Protection Not typically required when working within a certified fume hood. A NIOSH-approved respirator may be necessary for spill cleanup or if engineering controls fail.Use of respirators must be part of a formal respiratory protection program that complies with OSHA 29 CFR 1910.134, including training and fit-testing.[12]

// Primary Path (Inside Fume Hood) ppe_core [label="Don Core PPE:\n- Chemical Splash Goggles\n- Nitrile/Neoprene Gloves\n- Lab Coat"]; splash_risk [label="Is there a significant\nsplash or spatter risk?", shape=diamond, fillcolor="#FBBC05"]; add_faceshield [label="Add Face Shield\nover goggles"]; proceed_task [label="Proceed with task", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Secondary Path (Outside Fume Hood - Emergency/Maintenance) stop_work [label="STOP!\nDo not proceed.\nRe-evaluate procedure.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; emergency_check [label="Is this an emergency\n(e.g., large spill)?", shape=diamond, fillcolor="#FBBC05"]; respirator [label="Don appropriate respirator\n(per formal program)\n+ chemical resistant suit/apron"]; emergency_procedure [label="Follow Emergency Protocol", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections start -> fume_hood_check; fume_hood_check -> ppe_core [label="Yes"]; fume_hood_check -> stop_work [label="No"]; stop_work -> emergency_check; emergency_check -> respirator [label="Yes"]; emergency_check -> proceed_task [label="No\n(Task is re-evaluated and\nmoved to fume hood)"]; respirator -> emergency_procedure;

ppe_core -> splash_risk; splash_risk -> add_faceshield [label="Yes"]; splash_risk -> proceed_task [label="No"]; add_faceshield -> proceed_task; } caption: PPE Selection Workflow for Handling this compound.

Operational and Disposal Plans

Safe handling extends to the entire lifecycle of the chemical in the laboratory, from storage to disposal.

Safe Handling and Storage Protocol
  • Storage: Store this compound in a tightly sealed, properly labeled container.[2] The storage location should be a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials such as strong oxidizing agents and strong acids.[2][6] Adhere to all OSHA requirements for hazardous chemical storage.[13][14]

  • Handling: Use spark-proof tools and explosion-proof equipment if large quantities are being handled or flammable solvents are present.[12][15] Avoid eating, drinking, or smoking in any area where this chemical is handled or stored.[6][9] Wash hands thoroughly after handling.[10]

Emergency Preparedness

Preparation is key to mitigating the impact of an accident.

Emergency Response Protocol

Emergency TypeImmediate Action
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[2][10][16]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][17]
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[16]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or physician immediately.[10][17]
Small Spill Alert others in the area. Ensure the area is well-ventilated (in a fume hood). Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[10][15]
Waste Disposal Plan

Proper disposal is a legal and ethical responsibility.[18] Never dispose of chemical waste down the drain.

  • Collection: Collect all waste containing this compound, including contaminated consumables, in a designated, sealed, and clearly labeled hazardous waste container.

  • Professional Disposal: The recommended method for disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3]

  • Incineration: A common practice for compounds of this nature is to dissolve or mix the material with a combustible solvent, which is then burned in a chemical incinerator equipped with an afterburner and scrubber.[3] This process must be handled by trained professionals.

Disposal_Workflow start Waste Generated (e.g., excess reagent, contaminated wipes) collect_waste Segregate and collect waste in a designated, sealed, and labeled hazardous waste container start->collect_waste store_waste Store waste container in a secure, designated satellite accumulation area collect_waste->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Contractor for pickup store_waste->contact_ehs provide_info Provide full chemical name and available hazard information to the disposal service contact_ehs->provide_info disposal Professional Disposal (e.g., High-Temperature Incineration) provide_info->disposal

By integrating this comprehensive safety framework into your daily operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]

  • American Chemical Society. Safety Tipsheets & Best Practices. Available at: [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Available at: [Link]

  • American Chemical Society. (n.d.). Safety Guidelines for the Chemistry Professional: Understanding Your Role and Responsibilities. Available at: [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Available at: [Link]

  • Unpakt. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. Available at: [Link]

  • American Chemical Society. Safety. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Available at: [Link]

  • Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines. Available at: [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available at: [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Available at: [Link]

  • Lab Alley. (n.d.). Pyridine Safety Data Sheet (SDS). Available at: [Link]

  • Kanto Chemical Co., Inc. (2023, February 1). Pyridine Safety Data Sheet. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Available at: [Link]

  • Studylib. (n.d.). Chemistry Lab Safety Guidelines: ACS Committee on Training. Available at: [Link]...

  • MySkinRecipes. (n.d.). 6-Fluoro-1H-pyrrolo[3,2-b]pyridine. Available at: [Link]

  • Sinfoo Biotech. (n.d.). This compound. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
6-fluoro-1H-pyrrolo[3,2-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.